molecular formula C9H14N3O6PS B15555002 5'-dCMPS

5'-dCMPS

Katalognummer: B15555002
Molekulargewicht: 323.27 g/mol
InChI-Schlüssel: FHBXKBNKQMSUIJ-KYVYOHOSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5'-dCMPS is a useful research compound. Its molecular formula is C9H14N3O6PS and its molecular weight is 323.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C9H14N3O6PS

Molekulargewicht

323.27 g/mol

IUPAC-Name

4-amino-1-[(2R,5R)-5-(dihydroxyphosphinothioyloxymethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H14N3O6PS/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(18-8)4-17-19(15,16)20/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,20)/t5?,6-,8-/m1/s1

InChI-Schlüssel

FHBXKBNKQMSUIJ-KYVYOHOSSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Unveiling 5'-dCMPS: A Technical Overview of 2'-Deoxycytidine-5'-O-monophosphorothioate

Author: BenchChem Technical Support Team. Date: December 2025

The full name of 5'-dCMPS is 2'-Deoxycytidine-5'-O-monophosphorothioate. This molecule is a synthetic analog of the naturally occurring deoxyribonucleotide, 2'-deoxycytidine-5'-monophosphate (dCMP), a fundamental building block of DNA. The key structural distinction of this compound is the substitution of a sulfur atom for one of the non-bridging oxygen atoms in the phosphate (B84403) group, a modification that confers unique biochemical properties and renders it a valuable tool for researchers in molecular biology, drug development, and biotechnology.

Physicochemical Properties and Structure

PropertyDataReference
Full Name 2'-Deoxycytidine-5'-O-monophosphorothioate[1]
Abbreviation This compound[1]
Parent Compound 2'-Deoxycytidine-5'-monophosphate (dCMP)[1]
Key Structural Feature Phosphorothioate (B77711) group at the 5' position

The replacement of an oxygen atom with a sulfur atom in the phosphate moiety introduces chirality at the phosphorus center, resulting in two stereoisomers: the Sp and Rp diastereomers. This structural alteration significantly impacts the molecule's interaction with enzymes and its susceptibility to cleavage by nucleases.

Synthesis and Experimental Protocols

The synthesis of phosphorothioate analogs of nucleotides is a well-established field, though specific, detailed protocols for the large-scale synthesis of this compound are not extensively published in readily accessible literature. Generally, the synthesis involves the phosphorylation of the 5'-hydroxyl group of a protected 2'-deoxycytidine (B1670253) nucleoside with a thiophosphorylating agent.

General Synthetic Strategy:

A common approach for the synthesis of nucleoside 5'-monophosphorothioates involves the following key steps:

  • Protection of Functional Groups: The amino group on the cytosine base and the 3'-hydroxyl group of the deoxyribose sugar are protected with suitable protecting groups to prevent unwanted side reactions.

  • Thiophosphorylation: The free 5'-hydroxyl group is then reacted with a thiophosphorylating agent, such as thiophosphoryl chloride (PSCl₃) or a related reagent, in the presence of a suitable base.

  • Deprotection: The protecting groups are removed under specific conditions to yield the final product, 2'-Deoxycytidine-5'-O-monophosphorothioate.

  • Purification: The crude product is purified using chromatographic techniques, such as ion-exchange chromatography or high-performance liquid chromatography (HPLC), to isolate the desired compound.

Due to the lack of a specific, detailed experimental protocol for this compound in the searched literature, a generalized workflow is presented below.

G cluster_synthesis Generalized Synthesis Workflow for this compound start Start with 2'-Deoxycytidine protect Protection of Amino and 3'-Hydroxyl Groups start->protect thiophosphorylate Thiophosphorylation of 5'-Hydroxyl Group protect->thiophosphorylate deprotect Removal of Protecting Groups thiophosphorylate->deprotect purify Purification by Chromatography deprotect->purify end Isolated this compound purify->end

A generalized workflow for the synthesis of this compound.

Applications in Research and Drug Development

The phosphorothioate modification makes this compound resistant to degradation by nucleases, which are enzymes that cleave the phosphodiester bonds in nucleic acids. This property makes it a valuable tool in various research applications.

Enzyme Inhibition and Mechanistic Studies:

This compound can act as a competitive inhibitor or a substrate analog for enzymes that utilize dCMP as a substrate, such as kinases and polymerases. By studying the interaction of this compound with these enzymes, researchers can gain insights into their active sites and catalytic mechanisms.

Oligonucleotide Synthesis:

Phosphorothioate-modified nucleotides are widely used in the synthesis of antisense oligonucleotides and small interfering RNAs (siRNAs). The incorporation of these analogs increases the stability of the nucleic acid-based therapeutics in a cellular environment, enhancing their efficacy.

Drug Development:

Given its structural similarity to dCMP, this compound has been explored as a potential antiviral and anticancer agent. The rationale is that it could interfere with the synthesis of viral or cellular DNA by inhibiting key enzymes involved in nucleotide metabolism.

Signaling Pathways

Currently, there is no specific signaling pathway that has been definitively elucidated for 2'-Deoxycytidine-5'-O-monophosphorothioate. As a synthetic analog of a natural nucleotide, its primary mechanism of action is expected to be at the level of DNA synthesis and nucleotide metabolism, rather than initiating a distinct signaling cascade. It would likely exert its effects by interacting with and modulating the activity of enzymes within the broader pathways of nucleotide biosynthesis and DNA replication and repair.

The logical relationship of its potential interaction can be visualized as an interference with the canonical DNA synthesis pathway.

G cluster_pathway Potential Interaction of this compound with DNA Synthesis Pathway dCMP dCMP dCDP dCDP dCMP->dCDP Phosphorylation dCTP dCTP dCDP->dCTP Phosphorylation DNA DNA dCTP->DNA Incorporation dCMPS This compound Enzyme Kinases & Polymerases dCMPS->Enzyme Inhibition/ Competition

Potential inhibitory interaction of this compound.

References

chemical structure of deoxycytidine 5'-monophosphate phosphorothioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxycytidine 5'-monophosphate phosphorothioate (B77711) (dCMP-S) is a chemically modified nucleotide analog of significant interest in the fields of molecular biology, nucleic acid chemistry, and therapeutic development. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of dCMP-S. It is intended to serve as a valuable resource for researchers and professionals engaged in the design and application of modified nucleic acids for various research and therapeutic purposes, including antisense oligonucleotides, aptamers, and gene-editing technologies.

Chemical Structure and Properties

Deoxycytidine 5'-monophosphate phosphorothioate is a derivative of the natural deoxynucleotide, deoxycytidine 5'-monophosphate (dCMP). The key modification lies in the replacement of one of the non-bridging oxygen atoms in the phosphate (B84403) group with a sulfur atom. This substitution imparts unique chemical and biological properties to the molecule.

The introduction of a sulfur atom creates a chiral center at the phosphorus atom, resulting in two stereoisomers: the Rp and Sp diastereomers. This chirality can influence the conformation of nucleic acid duplexes and their interactions with proteins. The phosphorothioate linkage is also more resistant to nuclease degradation compared to the natural phosphodiester bond, a property that is extensively exploited in the development of oligonucleotide-based therapeutics.

Physicochemical Data
PropertyDeoxycytidine 5'-Monophosphate (dCMP)Deoxycytidine 5'-Monophosphate Phosphorothioate (dCMP-S)
Molecular Formula C9H14N3O7PC9H13N3O6PS
Molecular Weight 307.20 g/mol 322.25 g/mol
P-O Bond Length (ester) ~1.61 Å~1.61 Å
P=O Bond Length ~1.48 Å~1.49 Å (P=O), P-S bond length is longer (~1.9 Å)
O-P-O Bond Angle ~109.5° (tetrahedral)Angles involving sulfur will differ from the parent
Chirality at Phosphorus AchiralChiral (Rp and Sp isomers)

Note: The values for dCMP-S are estimations based on general data for phosphorothioates. Precise values would require dedicated crystallographic or computational studies.

Figure 1. Chemical structure of deoxycytidine 5'-monophosphate phosphorothioate.

Experimental Protocols

Chemical Synthesis of dCMP-S Monomer

The chemical synthesis of dCMP-S can be achieved through a multi-step process involving the protection of the nucleoside, phosphitylation, and subsequent sulfurization. The following is a representative protocol based on established phosphoramidite (B1245037) chemistry.

Materials:

  • 2'-Deoxycytidine (B1670253)

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Pyridine

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT) or other sulfurizing agent

  • Tetrabutylammonium fluoride (B91410) (TBAF)

  • Dichloromethane (DCM)

  • Acetonitrile (B52724) (ACN)

  • Triethylammonium bicarbonate (TEAB) buffer

  • Silica (B1680970) gel for column chromatography

Procedure:

  • 5'-O-DMT Protection:

    • Dissolve 2'-deoxycytidine in anhydrous pyridine.

    • Add DMT-Cl in portions at 0°C and stir the reaction mixture at room temperature until completion (monitored by TLC).

    • Quench the reaction with methanol (B129727) and evaporate the solvent.

    • Purify the 5'-O-DMT-2'-deoxycytidine by silica gel column chromatography.

  • 3'-O-Phosphitylation:

    • Dissolve the dried 5'-O-DMT-2'-deoxycytidine in anhydrous DCM.

    • Add DIPEA, followed by the dropwise addition of 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite at 0°C.

    • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

    • The resulting phosphoramidite is typically used in the next step without further purification after workup.

  • Sulfurization:

    • Dissolve the crude phosphoramidite in anhydrous acetonitrile.

    • Add a solution of a sulfurizing agent (e.g., DDTT) in acetonitrile.

    • Stir the reaction at room temperature for the recommended time (typically 15-30 minutes).

    • Monitor the reaction by ³¹P NMR spectroscopy.

  • Deprotection:

    • Concentrate the reaction mixture.

    • Treat the residue with a solution of TBAF in THF to remove the cyanoethyl group.

    • Remove the DMT group by treatment with an acidic solution (e.g., 80% acetic acid).

    • Purify the final product, dCMP-S, using anion-exchange chromatography.

G A 2'-Deoxycytidine B 5'-O-DMT-2'-deoxycytidine A->B DMT-Cl, Pyridine C Protected Phosphoramidite B->C Phosphitylating Agent, DIPEA D Protected Phosphorothioate C->D Sulfurizing Agent (e.g., DDTT) E dCMP-S D->E Deprotection (TBAF, Acid)

Figure 2. Workflow for the chemical synthesis of dCMP-S.

Enzymatic Synthesis of dCMP-S

An alternative to chemical synthesis is the enzymatic approach, which can offer high specificity and milder reaction conditions. This typically involves a nucleoside kinase that can utilize a thiotriphosphate donor.

Materials:

  • 2'-Deoxycytidine

  • Adenosine 5'-(γ-thio)triphosphate (ATPγS)

  • Deoxycytidine kinase (dCK)

  • Reaction buffer (e.g., Tris-HCl with MgCl₂)

  • Enzyme quenching solution (e.g., perchloric acid or ethanol)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, 2'-deoxycytidine, ATPγS, and MgCl₂.

    • Pre-incubate the mixture at the optimal temperature for the enzyme (typically 37°C).

  • Enzyme Addition:

    • Initiate the reaction by adding deoxycytidine kinase to the mixture.

  • Incubation:

    • Incubate the reaction at 37°C for a predetermined time (e.g., 1-4 hours). The progress can be monitored by taking aliquots and analyzing them by HPLC.

  • Reaction Termination:

    • Stop the reaction by adding a quenching solution to denature the enzyme.

  • Purification:

    • Centrifuge the mixture to pellet the denatured protein.

    • Purify dCMP-S from the supernatant using anion-exchange HPLC.

Analytical Methods

The purity and identity of synthesized dCMP-S can be confirmed using a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

HPLC Analysis:

  • Column: Anion-exchange or reverse-phase ion-pairing column.

  • Mobile Phase A: Aqueous buffer (e.g., TEAB or ammonium (B1175870) acetate).

  • Mobile Phase B: Mobile Phase A with a high concentration of salt (for anion-exchange) or an organic solvent like acetonitrile (for reverse-phase).

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.

  • Detection: UV absorbance at 271 nm (the absorbance maximum for cytidine).

Mass Spectrometry Analysis:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for nucleotides.

  • Expected Mass: The calculated monoisotopic mass of the [M-H]⁻ ion of dCMP-S is approximately 322.03 g/mol . The presence of this ion in the mass spectrum confirms the identity of the product.

Biological Activity and Signaling

While dCMP-S is primarily utilized as a building block for the synthesis of modified oligonucleotides, there is some evidence to suggest that deoxynucleoside 5'-phosphorothioates may have direct biological effects. Studies have indicated that these molecules can influence cell proliferation, potentially through interactions with unidentified cell surface nucleotide receptors. This suggests a possible, though not yet fully elucidated, role in cell signaling.

The proposed mechanism involves the binding of extracellular deoxynucleoside 5'-phosphorothioates to specific purinergic or other nucleotide receptors on the cell surface. This binding event could trigger an intracellular signaling cascade, leading to downstream effects on cell growth and proliferation. However, the specific receptors and the details of the downstream pathways remain an active area of investigation.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space dCMPS dCMP-S Receptor Putative Nucleotide Receptor dCMPS->Receptor Binding Signaling Intracellular Signaling Cascade Receptor->Signaling Activation Response Cellular Response (e.g., Proliferation) Signaling->Response

Figure 3. Hypothetical signaling pathway of dCMP-S via a putative cell surface receptor.

Applications in Research and Drug Development

The primary application of dCMP-S is in the solid-phase synthesis of phosphorothioate oligonucleotides. These modified nucleic acids have a wide range of applications, including:

  • Antisense Oligonucleotides: Phosphorothioate-modified oligonucleotides are widely used as antisense agents to modulate gene expression. Their increased nuclease resistance enhances their stability and therapeutic efficacy.

  • Aptamers: The introduction of phosphorothioate linkages can improve the stability and binding affinity of nucleic acid aptamers, which are used as diagnostic and therapeutic agents.

  • siRNA and shRNA: Phosphorothioate modifications are incorporated into small interfering RNAs (siRNAs) and short hairpin RNAs (shRNAs) to enhance their stability and prolong their gene-silencing effects.

  • Probes for Biochemical Assays: The unique properties of the phosphorothioate group make it a useful label or probe for studying enzyme mechanisms and nucleic acid-protein interactions.

Conclusion

Deoxycytidine 5'-monophosphate phosphorothioate is a versatile and valuable molecule in the field of nucleic acid chemistry and therapeutics. Its key features—nuclease resistance and chirality—have enabled the development of a new generation of oligonucleotide-based drugs and research tools. This technical guide has provided a detailed overview of its structure, synthesis, analysis, and potential biological roles. As research in the field of nucleic acid therapeutics continues to advance, the importance and applications of dCMP-S and other modified nucleotides are expected to grow.

An In-depth Technical Guide to the Physicochemical Properties of 5'-Deoxy-5'-(methylthio)cytidine 5'-monophosphate (5'-dCMPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5'-deoxy-5'-(methylthio)cytidine 5'-monophosphate (5'-dCMPS), a crucial analogue of the endogenous nucleotide 2'-deoxycytidine-5'-monophosphate (dCMP). This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and visualizations of relevant biological pathways and workflows.

Core Physicochemical Properties

This compound, also known as 2'-Deoxycytidine-5'-O-monophosphorothioate, is a modified nucleotide where a non-bridging oxygen atom in the phosphate (B84403) group is replaced by a sulfur atom. This modification significantly alters its chemical and biological properties compared to its natural counterpart, dCMP.

A summary of the key physicochemical properties of this compound is presented in Table 1. For comparative purposes, data for the parent compound, 2'-deoxycytidine (B1670253) 5'-monophosphate (dCMP), is also included. It is important to note that while some data for this compound is available, other values are estimated based on the known effects of phosphorothioate (B77711) substitution and data from analogous compounds.

PropertyThis compound2'-deoxycytidine 5'-monophosphate (dCMP)
Synonyms 2'-Deoxycytidine-5'-O-monophosphorothioateDeoxycytidylic acid, dCMP
Chemical Formula C9H14N3O6PSC9H14N3O7P[1][2][3][4][5]
Molecular Weight 323.26 g/mol [6]307.20 g/mol [1][2][3][4][5]
CAS Number 64145-27-3[6]1032-65-1[1][2][3][4][5]
Appearance White to off-white powder (Expected)White powder[3]
Solubility Expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF), moderately soluble in water and lower alcohols, and poorly soluble in non-polar organic solvents.[6][7]10 mg/mL in DMSO and Water.[1]
pKa Estimated to have pKa values for the phosphate group that are lower (more acidic) than dCMP due to the phosphorothioate modification. The pKa of the cytosine base is expected to be similar to that of dCMP.The pKa of the phosphate group's second ionization is around 6.4. The pKa of the N3 of cytosine is approximately 4.3.
Stability Significantly more resistant to nuclease/phosphatase degradation than dCMP.[1][2][3][5][6][8][9] Chemical stability is expected to be comparable to other phosphorothioate nucleotides.Susceptible to enzymatic degradation by nucleases and phosphatases.
Storage Conditions Store at room temperature for short periods; for long-term storage, refer to the Certificate of Analysis, with -20°C being a common recommendation for nucleotides.[6]Store at ≤ -4 °C.[3]

Biological Activity and Potential Signaling Pathways

This compound functions as an analogue of dCMP and is a potential substrate, competitive inhibitor, or regulator for enzymes that interact with dCMP.[6] The substitution of a sulfur atom for an oxygen in the phosphate group enhances its stability against enzymatic degradation, making it a valuable tool for studying cellular processes involving dCMP metabolism.

While specific signaling pathways directly modulated by this compound have not been extensively characterized, its primary interactions are expected to be with enzymes involved in dCMP metabolism. A key enzyme in this context is dCMP kinase (EC 2.7.4.14) , which catalyzes the phosphorylation of dCMP to 2'-deoxycytidine-5'-diphosphate (dCDP). The substrate specificity of nucleoside monophosphate kinases is a critical factor in determining the biological fate of nucleotide analogues.[10][11][12][13]

The potential metabolic fate of this compound within a cell is depicted in the following diagram:

dCMPS_Metabolism Potential Metabolic Pathway of this compound dCMPS This compound dCMP_Kinase dCMP Kinase dCMPS->dCMP_Kinase Inhibition Competitive Inhibition dCMPS->Inhibition Phosphatase Phosphatases dCMPS->Phosphatase Degradation (Resistant) dCDPS dCDPS dCMP_Kinase->dCDPS Phosphorylation Inhibition->dCMP_Kinase Deoxycytidine_Thio 2'-Deoxycytidine 5'-monophosphorothioate Phosphatase->Deoxycytidine_Thio

Caption: Potential metabolic pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and synthesis of this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard method for determining the equilibrium solubility of this compound in an aqueous buffer.

Solubility_Workflow Workflow for Aqueous Solubility Determination start Start add_excess Add excess this compound to aqueous buffer start->add_excess equilibrate Equilibrate at constant temperature (e.g., 25°C for 24-48h with shaking) add_excess->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge supernatant Collect supernatant centrifuge->supernatant filter Filter supernatant (0.22 µm filter) supernatant->filter quantify Quantify this compound concentration (e.g., by HPLC-UV) filter->quantify end End quantify->end

Caption: Workflow for aqueous solubility determination.

Methodology:

  • Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Incubate the vial in a shaking incubator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant, avoiding disturbance of the pellet.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard curve of known this compound concentrations should be used for accurate quantification.

Determination of pKa by UV-Metric Titration

This protocol describes the determination of the acid dissociation constants (pKa) of this compound by monitoring changes in its UV absorbance spectrum as a function of pH.

Methodology:

  • Prepare a stock solution of this compound of known concentration in deionized water.

  • Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

  • For each pH value, prepare a sample by diluting the this compound stock solution in the corresponding buffer.

  • Measure the UV absorbance spectrum (e.g., from 220 to 320 nm) for each sample.

  • Plot the absorbance at a specific wavelength (where the largest change is observed) against the pH.

  • The resulting titration curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value(s). The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal.

Stability Analysis by HPLC

This protocol outlines a method to assess the chemical stability of this compound under various conditions (e.g., different pH values and temperatures).

Stability_Analysis_Workflow Workflow for Stability Analysis start Start prepare_samples Prepare this compound solutions in different buffers/temperatures start->prepare_samples incubate Incubate samples for various time points prepare_samples->incubate aliquot Take aliquots at each time point incubate->aliquot quench Quench reaction (if necessary) aliquot->quench analyze Analyze by HPLC-UV quench->analyze plot Plot % remaining this compound vs. time analyze->plot end End plot->end

Caption: Workflow for stability analysis of this compound.

Methodology:

  • Prepare solutions of this compound at a known concentration in buffers of different pH values (e.g., pH 3, 7, and 9).

  • Incubate these solutions at different temperatures (e.g., 4°C, 25°C, and 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • If necessary, quench any degradation by, for example, flash-freezing in liquid nitrogen and storing at -80°C until analysis.

  • Analyze the concentration of the remaining this compound in each aliquot by HPLC-UV. The appearance of new peaks will indicate degradation products.

  • Plot the percentage of the initial concentration of this compound remaining against time for each condition to determine the degradation kinetics.

General Protocol for the Synthesis of this compound

The synthesis of this compound can be achieved through the sulfurization of a 2'-deoxycytidine-5'-H-phosphonate intermediate. This is a generalized protocol based on established methods for synthesizing phosphorothioate nucleotides.[7][14][15][16]

Methodology:

  • H-phosphonate synthesis: React 2'-deoxycytidine with a phosphitylating agent, such as phosphorous acid and a condensing agent (e.g., dicyclohexylcarbodiimide (B1669883) or pivaloyl chloride), in an anhydrous solvent (e.g., pyridine) to form the 2'-deoxycytidine-5'-H-phosphonate.

  • Sulfurization: Dissolve the H-phosphonate intermediate in an anhydrous solvent and treat it with elemental sulfur (S8) in the presence of a base (e.g., triethylamine) and a silylating agent (e.g., trimethylsilyl (B98337) chloride) to facilitate the sulfurization of the phosphorus center.

  • Work-up and Purification: Quench the reaction and purify the resulting this compound from the reaction mixture using ion-exchange chromatography.

  • Characterization: Confirm the identity and purity of the final product using techniques such as mass spectrometry, ¹H NMR, and ³¹P NMR.

Conclusion

This compound is a valuable chemical tool for studying the roles of dCMP in various biological processes. Its enhanced stability against enzymatic degradation allows for more controlled experiments in cellular and in vitro systems. This technical guide provides a foundational understanding of its physicochemical properties, offering both established data and reasoned estimations to aid researchers in their experimental design. The provided protocols offer a starting point for the synthesis and characterization of this important nucleotide analogue. Further research is warranted to fully elucidate its specific biological targets and its role in cellular signaling.

References

biological function of 5'-dCMPS in cellular processes

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search of scientific literature and chemical databases has revealed no specific information on the biological function of 5'-deoxy-5'-(chloromethyl)phosphonate of cytidine (B196190) (5'-dCMPS) in cellular processes. This compound does not appear to be documented in publicly available research, and as such, there is no data regarding its mechanism of action, involvement in signaling pathways, or any quantitative biological data.

Therefore, it is not possible to provide the requested in-depth technical guide on this specific molecule.

As a viable alternative, we propose to deliver a comprehensive technical guide on the biological functions of a closely related and well-characterized class of compounds: Cytidine Nucleoside Phosphonate Analogs . These compounds are of significant interest to researchers, scientists, and drug development professionals due to their therapeutic potential, particularly as antiviral and anticancer agents.

This guide on Cytidine Nucleoside Phosphonate Analogs will adhere to all your core requirements, including:

  • In-depth technical content on their core biological functions and mechanisms of action.

  • Clearly structured tables summarizing all available quantitative data (e.g., IC50 values, enzyme inhibition constants).

  • Detailed methodologies for key experiments cited.

  • Mandatory visualizations , including diagrams for signaling pathways and experimental workflows using Graphviz (DOT language), adhering to all specified diagrammatic requirements.

Please confirm if you would like to proceed with this alternative topic. Upon your confirmation, we will proceed with the necessary research and compilation of the in-depth technical guide on Cytidine Nucleoside Phosphonate Analogs.

The Natural Occurrence of Phosphorothioate Modifications in DNA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorothioate (B77711) (PT) modifications, the substitution of a non-bridging oxygen atom with a sulfur atom in the DNA backbone, represent a unique class of physiological epigenetic modifications.[1][2] Initially recognized for their utility in synthetic oligonucleotides to confer nuclease resistance, naturally occurring PT modifications are now known to be widespread in bacteria and archaea.[3][4] This technical guide provides a comprehensive overview of the natural occurrence of PT modifications in DNA, detailing their biological significance, the enzymatic machinery involved, quantitative distribution, and the experimental protocols used for their study. This document is intended to serve as a valuable resource for researchers in molecular biology, microbiology, and drug development exploring the multifaceted roles of this intriguing DNA modification.

Biological Significance of Phosphorothioate DNA Modifications

The presence of PT modifications in prokaryotic genomes is not a random occurrence; it serves several critical biological functions, primarily orchestrated by the dnd (DNA degradation) and ssp (Salmonella aS Phage) gene clusters.

Restriction-Modification Systems and Defense Against Foreign DNA

The most well-characterized function of PT modifications is their role in restriction-modification (R-M) systems, acting as a form of cellular defense.[1][2] In these systems, the host DNA is marked with PT modifications by a dedicated enzymatic machinery, rendering it resistant to cleavage by cognate restriction endonucleases. Invading foreign DNA, such as bacteriophage genomes, which lacks these modifications, is recognized and degraded.

The canonical PT-based R-M system is encoded by the dnd gene cluster. The dndABCDE genes are responsible for introducing the PT modification, while the dndFGH genes encode the restriction endonuclease complex that targets non-PT-modified DNA.[2][4] Similarly, the ssp system, involving sspABCD for modification and sspE or sspFGH for restriction, provides a defense mechanism against phages.[5][6]

Epigenetic Regulation and Gene Expression

Beyond their role in defense, PT modifications are implicated in the epigenetic control of gene expression.[2] The presence of a sulfur atom in the DNA backbone can alter DNA-protein interactions, thereby influencing transcription. Studies have shown that PT modifications can impact the global transcriptional landscape of a cell.[7] However, the precise mechanisms by which PT modifications regulate gene expression are still an active area of research.

Response to Oxidative Stress

The sulfur atom in the PT linkage is susceptible to oxidation, suggesting a role for these modifications in cellular redox homeostasis.[8][9] PT-modified DNA can act as an antioxidant, protecting the genome from damage by reactive oxygen species (ROS).[8] However, this protective role is complex, as oxidation of PT modifications can also lead to DNA strand breaks and genomic instability under certain conditions.[10][11]

Enzymatic Machinery of Phosphorothioation

The installation of PT modifications is a complex enzymatic process carried out by multi-protein complexes. Two primary systems have been identified: the Dnd and Ssp systems.

The Dnd System

The dnd gene cluster (dndABCDE) is responsible for the majority of known DNA phosphorothioation. The functions of the Dnd proteins are as follows:

  • DndA: A cysteine desulfurase that provides the sulfur atom for the modification. In some organisms, its function can be complemented by other cellular cysteine desulfurases like IscS.[12]

  • DndB: A regulatory protein that can act as a repressor of the dnd operon.[13]

  • DndC: An ATP pyrophosphatase that likely activates the sulfur for transfer.[14]

  • DndD: An ATPase that is thought to provide the energy for the reaction.[14]

  • DndE: A DNA-binding protein that likely confers sequence specificity.[14]

These proteins are believed to form a large complex to carry out the modification reaction.[12]

The Ssp System

The ssp gene cluster (sspABCD) governs a distinct PT modification pathway.[5][6]

  • SspA (or IscS): A cysteine desulfurase, similar to DndA.[15]

  • SspB: A nickase that is thought to introduce a transient nick in the DNA to facilitate sulfur incorporation.[6]

  • SspC and SspD: Their precise roles are still under investigation but are essential for the modification.

The Ssp system is often associated with the restriction proteins SspE or SspFGH, which target foreign DNA lacking the Ssp-mediated PT modification.[5]

Quantitative Distribution of Phosphorothioate Modifications

The frequency and sequence context of PT modifications vary significantly across different bacterial species. Quantitative analysis, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS), has provided valuable insights into the distribution of these modifications.

Bacterial SpeciesPT DinucleotideFrequency (per 10^6 nucleotides)Recognition SequenceReference(s)
Escherichia coli B7Ad(GpsA), d(GpsT)~370 (GpsA), ~398 (GpsT)5'-GpsAAC-3'/5'-GpsTTC-3'[14][16]
Salmonella enterica serovar Cerro 87d(GpsA), d(GpsT)~750 (total)5'-GpsAAC-3'/5'-GpsTTC-3'[5][16]
Pseudomonas fluorescens Pf0-1d(GpsG)~300-4005'-GpsGCC-3'[2][16]
Streptomyces lividansd(GpsG)~4745'-GpsGCC-3'[5]
Vibrio cyclitrophicus FF75d(CpsC)~2000-30005'-CpsCA-3'[1][16]
Human Fecal DNAd(CpsG), d(CpsT), d(ApsG), d(TpsG), d(GpsC), d(ApsT)VariableNot fully determined[6]

Experimental Protocols for the Study of Phosphorothioate Modifications

The detection and characterization of PT modifications require specialized techniques. Below are detailed methodologies for key experiments.

Quantification of PT Modifications by LC-MS/MS

This method allows for the precise quantification of PT-modified dinucleotides in a genomic DNA sample.

Protocol:

  • Genomic DNA Isolation: Isolate high-quality genomic DNA from the bacterial strain of interest using a standard protocol.

  • Enzymatic Hydrolysis:

    • To ~20 µg of purified DNA, add 2 U of nuclease P1 in a buffer containing 0.5 mM ZnCl₂ and 30 mM sodium acetate, pH 5.3.

    • Incubate at 50°C for 2 hours.

    • Add 100 mM Tris-HCl, pH 8.0 and 15 U of FastAP Alkaline Phosphatase.

    • Incubate at 37°C for 2 hours for complete dephosphorylation of unmodified nucleotides.

    • Remove enzymes by ultrafiltration.[17]

  • LC-MS/MS Analysis:

    • Separate the digested DNA components using reverse-phase liquid chromatography.

    • Perform mass spectrometry in multiple reaction monitoring (MRM) mode to detect and quantify the specific mass transitions of the 16 possible PT-linked dinucleotides.[1]

    • Use a known amount of a synthetic PT-modified dinucleotide (e.g., the Sₚ stereoisomer of d(GₚₛA)) as an internal standard for accurate quantification.[1]

Iodine-Induced Cleavage Assay (ICA) for PT Detection

This method provides a qualitative assessment of the presence of PT modifications in genomic DNA.

Protocol:

  • Reaction Setup:

    • Prepare a 10x ICA Reaction Buffer: 500 mM Na₂HPO₄, pH 9.0, 30 mM iodine.

    • In a microcentrifuge tube, mix ~1 µg of genomic DNA with 1x ICA Reaction Buffer.

  • Cleavage Reaction:

    • Incubate the reaction mixture at 65°C for 10 minutes.

    • Slowly cool the reaction to 4°C (e.g., 0.1°C/s).[18]

  • Agarose (B213101) Gel Electrophoresis:

    • Analyze the reaction products on a 1.0% agarose gel containing 50 µM thiourea (B124793) in 1x TAE buffer.

    • The presence of a smear of cleaved DNA fragments indicates the presence of PT modifications.[18]

Nick-Seq for Genome-Wide Mapping of PT Sites

Nick-seq allows for the high-resolution, genome-wide mapping of PT modifications.

Protocol:

  • DNA Fragmentation and End-Blocking:

    • Fragment genomic DNA to a suitable size for sequencing.

    • Block the 3'-OH ends of the fragmented DNA with dideoxyNTPs (ddNTPs) to prevent labeling of pre-existing nicks.[4]

  • Iodine-Induced Nicking:

    • Treat the DNA with iodine to induce strand breaks specifically at PT sites.

  • Library Preparation (Two-pronged approach):

    • Nick Translation: Use a portion of the nicked DNA for nick translation with α-thio-dNTPs to generate phosphorothioate-containing oligonucleotides that are resistant to exonuclease digestion. This enriches for fragments originating from PT sites.

    • TdT Tailing: Use another portion of the nicked DNA for terminal deoxynucleotidyl transferase (TdT)-mediated tailing of the 3'-ends of the breaks.

  • Next-Generation Sequencing:

    • Prepare sequencing libraries from both the nick-translated and TdT-tailed products.

    • Perform high-throughput sequencing.

  • Data Analysis:

    • Align the sequencing reads to a reference genome.

    • Identify the 5'-ends of the reads, which correspond to the locations of the PT modifications.[3][4]

Visualizing Phosphorothioate-Related Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to DNA phosphorothioation.

Dnd-Mediated Phosphorothioation and Restriction Pathway

Dnd_Pathway cluster_modification DNA Phosphorothioation (Dnd System) cluster_restriction Restriction of Foreign DNA DndA DndA (Cysteine Desulfurase) DndCDE_complex DndCDE Complex DndA->DndCDE_complex Activated Sulfur Cysteine Cysteine Cysteine->DndA Sulfur Source Host_DNA Host DNA DndCDE_complex->Host_DNA Sequence-specific Modification PT_DNA PT-Modified Host DNA DndFGH_complex DndFGH Complex (Restriction Endonuclease) PT_DNA->DndFGH_complex Protection Foreign_DNA Foreign DNA (unmodified) Foreign_DNA->DndFGH_complex Recognition Cleaved_DNA Degraded Foreign DNA DndFGH_complex->Cleaved_DNA Cleavage

Caption: Dnd-mediated DNA phosphorothioation and restriction pathway.

Ssp-Mediated Phage Defense Pathway

Ssp_Pathway cluster_modification ssDNA Phosphorothioation (Ssp System) cluster_defense Phage Defense SspA SspA (Cysteine Desulfurase) SspBCD_complex SspBCD Complex SspA->SspBCD_complex Activated Sulfur Cysteine Cysteine Cysteine->SspA Sulfur Source Host_ssDNA Host ssDNA SspBCD_complex->Host_ssDNA Modification PT_ssDNA PT-Modified Host ssDNA SspE SspE (Nuclease) PT_ssDNA->SspE Sensing & Activation Phage_DNA Phage DNA (unmodified) Phage_DNA->SspE Recognition Nicked_Phage_DNA Impaired Phage Replication SspE->Nicked_Phage_DNA Nicking

Caption: Ssp-mediated single-stranded DNA phosphorothioation and phage defense.

Experimental Workflow for PT Modification Analysis

Experimental_Workflow cluster_qualitative Qualitative Analysis cluster_quantitative Quantitative Analysis cluster_mapping Genome-Wide Mapping Start Bacterial Culture gDNA_Isolation Genomic DNA Isolation Start->gDNA_Isolation ICA Iodine-Induced Cleavage Assay (ICA) gDNA_Isolation->ICA Hydrolysis Enzymatic Hydrolysis gDNA_Isolation->Hydrolysis NickSeq Nick-Seq gDNA_Isolation->NickSeq Gel Agarose Gel Electrophoresis ICA->Gel LCMS LC-MS/MS Hydrolysis->LCMS Sequencing Next-Generation Sequencing NickSeq->Sequencing Bioinformatics Bioinformatic Analysis Sequencing->Bioinformatics

Caption: Experimental workflow for the analysis of DNA phosphorothioate modifications.

Conclusion

The natural occurrence of phosphorothioate modifications in DNA is a fascinating and rapidly evolving field of study. From their fundamental role in bacterial defense to their emerging connections with gene regulation and oxidative stress, PT modifications represent a significant layer of epigenetic control. The methodologies outlined in this guide provide a robust framework for researchers to explore the distribution, function, and enzymatic basis of DNA phosphorothioation. As our understanding of this unique modification deepens, it holds the potential to inform novel strategies in drug development, particularly in the areas of antimicrobial therapies and the modulation of bacterial physiology.

References

The Role of 5'-Deoxycytidine-5'-Monophosphorothioate (5'-dCMPS) in Nucleic Acid Structure and Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic chemical modification of nucleic acids is a cornerstone of modern molecular biology and therapeutic development. Among the myriad of modifications, the substitution of a non-bridging oxygen atom with sulfur in the phosphate (B84403) backbone has proven to be a particularly powerful tool. This guide focuses on 5'-deoxycytidine-5'-monophosphorothioate (5'-dCMPS), a specific phosphorothioate-modified nucleotide, and its broader implications when incorporated into DNA oligonucleotides. Phosphorothioate (B77711) (PS) modifications impart unique biophysical properties to nucleic acids, most notably enhanced stability against nuclease degradation, which is critical for their use as therapeutic agents. This document provides an in-depth analysis of the synthesis, structural impact, and stability of this compound-containing oligonucleotides, along with their applications in drug development.

Chemical Structure and Synthesis

The core structural difference between a standard deoxycytidine monophosphate (dCMP) and this compound lies in the phosphate group. In this compound, one of the non-bridging oxygen atoms of the 5'-phosphate is replaced by a sulfur atom. This substitution creates a chiral center at the phosphorus atom, resulting in two stereoisomers: the Sp and Rp diastereomers.

The synthesis of oligonucleotides containing phosphorothioate linkages is typically achieved via solid-phase phosphoramidite (B1245037) chemistry. The key step is the sulfurization of the internucleotidic phosphite (B83602) triester linkage to a phosphorothioate triester.

Experimental Protocol: Solid-Phase Synthesis of Phosphorothioate Oligonucleotides

The synthesis of phosphorothioate oligonucleotides is an automated, cyclical process performed on a solid support, typically controlled pore glass (CPG) or polystyrene. The cycle consists of four main steps: deblocking, coupling, sulfurization, and capping.[1]

  • Deblocking: The 5'-hydroxyl group of the nucleotide attached to the solid support is protected by a dimethoxytrityl (DMT) group. This group is removed by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (B109758) (DCM), exposing the 5'-hydroxyl for the next coupling step.[2]

  • Coupling: The next phosphoramidite monomer (e.g., a 5'-dCMP phosphoramidite) is activated by an activator, such as 4,5-dicyanoimidazole, and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction forms a phosphite triester linkage.[2]

  • Sulfurization: The newly formed phosphite triester is converted to a more stable phosphorothioate triester. This is achieved by introducing a sulfurizing agent. Common sulfurizing agents include 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage reagent) or phenylacetyl disulfide (PADS).[1] This step is crucial for introducing the desired modification.

  • Capping: Any unreacted 5'-hydroxyl groups that failed to couple with the incoming phosphoramidite are "capped" by acetylation using reagents like acetic anhydride (B1165640) and N-methylimidazole. This prevents the formation of deletion-mutant oligonucleotides in subsequent cycles.[1]

This four-step cycle is repeated for each nucleotide to be added to the sequence. Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The final product is then purified, typically by high-performance liquid chromatography (HPLC).

Impact on Nucleic Acid Structure and Stability

The introduction of this compound and other phosphorothioate linkages into a nucleic acid strand has profound effects on its structure and stability.

Nuclease Resistance

One of the most significant advantages of phosphorothioate modification is the enhanced resistance to degradation by nucleases.[3] Both endonucleases and exonucleases, which are enzymes that cleave the phosphodiester bonds of the nucleic acid backbone, exhibit significantly reduced activity on phosphorothioate linkages.[4][5] This increased stability is a primary reason for their use in therapeutic applications, as it prolongs the half-life of oligonucleotide drugs in biological fluids.[6] It is recommended to include at least three phosphorothioate bonds at the 5' and 3' ends of an oligonucleotide to inhibit exonuclease degradation effectively.[3]

Thermal Stability (Melting Temperature)

The effect of phosphorothioate modifications on the thermal stability of DNA duplexes is a critical consideration. Generally, the substitution of oxygen with the larger sulfur atom can lead to a slight destabilization of the duplex, resulting in a lower melting temperature (Tm).[6] This destabilization is attributed to the altered geometry and charge distribution in the phosphate backbone. The decrease in Tm is typically in the range of 0.5 to 1.0 °C per modification.

Oligonucleotide TypeModificationΔTm (°C per modification)Reference
DNA:RNAPhosphorothioate-0.5 to -1.0[6]
DNA:DNAPhosphorothioate~ -0.5[6]

Table 1: General effect of phosphorothioate modification on the melting temperature (Tm) of nucleic acid duplexes.

Conformation

Circular dichroism (CD) spectroscopy is a valuable technique for assessing the conformational properties of nucleic acids. Studies on phosphorothioate-modified oligonucleotides have shown that they generally adopt a B-form helical structure, similar to unmodified DNA.[7] However, the presence of the sulfur atom can introduce localized structural perturbations. For sequences with the potential to form non-canonical structures, such as those containing consecutive guanosine (B1672433) residues, phosphorothioate modifications can influence the formation and stability of structures like G-quadruplexes.[7]

Experimental Protocol: Thermal Denaturation Analysis (Melting Temperature)

Thermal denaturation studies are performed to determine the melting temperature (Tm) of a nucleic acid duplex, which is the temperature at which 50% of the duplex has dissociated into single strands.

  • Sample Preparation: The phosphorothioate-modified oligonucleotide and its complementary strand are annealed in a buffered solution (e.g., phosphate-buffered saline, PBS) at a defined salt concentration.

  • Instrumentation: A UV-Vis spectrophotometer equipped with a temperature controller is used.

  • Measurement: The absorbance of the sample at 260 nm is monitored as the temperature is gradually increased, typically from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C) at a controlled rate.

  • Data Analysis: The melting curve is generated by plotting absorbance versus temperature. The Tm is determined as the temperature corresponding to the maximum of the first derivative of this curve.

Experimental Protocol: Nuclease Degradation Assay

This assay is used to evaluate the stability of phosphorothioate-modified oligonucleotides in the presence of nucleases.

  • Oligonucleotide Labeling: The 5' end of the oligonucleotide is typically labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

  • Incubation: The labeled oligonucleotide is incubated with a nuclease solution (e.g., snake venom phosphodiesterase for 3'-exonuclease activity or fetal bovine serum to simulate biological conditions) at a physiological temperature (37°C).

  • Time Course: Aliquots are taken at various time points and the enzymatic reaction is quenched (e.g., by adding EDTA or heating).

  • Analysis: The samples are analyzed by polyacrylamide gel electrophoresis (PAGE) under denaturing conditions. The full-length oligonucleotide and any degradation products are visualized by autoradiography or fluorescence imaging.

  • Quantification: The percentage of intact oligonucleotide remaining at each time point is quantified to determine the rate of degradation.

Experimental Protocol: Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the secondary structure of nucleic acids.

  • Sample Preparation: The oligonucleotide is dissolved in a suitable buffer (e.g., phosphate buffer) to a known concentration. The buffer itself should be measured as a blank.

  • Instrumentation: A CD spectropolarimeter is used.

  • Measurement: The CD spectrum is recorded over a specific wavelength range, typically 200-320 nm for nucleic acids.

  • Data Analysis: The resulting spectrum, characterized by positive and negative peaks, is indicative of the nucleic acid's conformation. For example, a B-form DNA typically shows a positive peak around 275 nm and a negative peak around 245 nm.[7]

Role in Drug Development

Phosphorothioate-modified oligonucleotides, including those containing this compound, are at the forefront of nucleic acid-based drug development, primarily in the field of antisense therapy.[8][9]

Antisense Oligonucleotides (ASOs)

Antisense oligonucleotides are short, single-stranded synthetic nucleic acid sequences designed to be complementary to a specific messenger RNA (mRNA) target. Upon binding to the target mRNA, the ASO can modulate the expression of the corresponding protein through several mechanisms.[7][10]

  • RNase H-mediated degradation: The DNA/RNA hybrid formed by the ASO and the target mRNA can be recognized by RNase H, an endogenous enzyme that cleaves the RNA strand of the hybrid, leading to the degradation of the mRNA and subsequent downregulation of protein expression.[7]

  • Translational arrest: The ASO can sterically hinder the binding of ribosomes to the mRNA, thereby preventing translation.[7]

  • Splicing modulation: ASOs can bind to pre-mRNA and modulate splicing patterns, for example, by promoting the exclusion or inclusion of specific exons.[7]

The enhanced nuclease resistance conferred by phosphorothioate modifications is essential for the in vivo efficacy of ASOs, allowing them to reach their target tissues and exert their therapeutic effect.[6]

Drug_Development_Workflow cluster_0 Discovery & Preclinical cluster_1 Clinical Development cluster_2 Regulatory & Post-Market Target_ID Target Identification & Validation ASO_Design ASO Design & Synthesis (PS-modified) Target_ID->ASO_Design Lead Identification In_Vitro In Vitro Screening (Efficacy & Toxicity) ASO_Design->In_Vitro Candidate Selection In_Vivo In Vivo Animal Models In_Vitro->In_Vivo Preclinical Validation Phase_I Phase I (Safety) In_Vivo->Phase_I IND Filing Phase_II Phase II (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III (Pivotal Trials) Phase_II->Phase_III NDA_Submission NDA Submission & Review Phase_III->NDA_Submission Approval Regulatory Approval NDA_Submission->Approval Post_Market Post-Market Surveillance Approval->Post_Market

Figure 1: A simplified workflow for the development of phosphorothioate-based oligonucleotide drugs.

Antisense_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_inhibition Inhibition DNA DNA pre_mRNA pre-mRNA DNA->pre_mRNA Transcription mRNA mRNA pre_mRNA->mRNA Splicing mRNA_cyto mRNA mRNA->mRNA_cyto Export ASO_nucleus ASO (PS-modified) ASO_nucleus->pre_mRNA Splicing Modulation ASO_cyto ASO (PS-modified) ASO_nucleus->ASO_cyto Ribosome Ribosome mRNA_cyto->Ribosome Translation Degradation mRNA_cyto->Degradation ASO_cyto->mRNA_cyto Hybridization ASO_cyto->Ribosome Steric Hindrance ASO_cyto->Degradation RNase H Recruitment Protein Protein Ribosome->Protein RNaseH RNase H RNaseH->Degradation Translational_Arrest Translational Arrest

References

An In-depth Technical Guide on Enzymatic Pathways Involving 5'-deoxy-5'-(methylthio)cytidine-5'-monophosphate (5'-dCMPS)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of the scientific literature and chemical databases has revealed no enzymatic pathways, quantitative data, or experimental protocols associated with 5'-deoxy-5'-(methylthio)cytidine-5'-monophosphate (5'-dCMPS). This suggests that this compound may be a novel or hypothetical compound, or that the query may contain a typographical error.

While there is no information available for this compound, this guide will provide an in-depth overview of a closely related and well-characterized molecule, 5'-deoxy-5'-(methylthio)adenosine (MTA) , to serve as a relevant alternative for researchers, scientists, and drug development professionals. MTA is a key metabolite in the methionine salvage pathway, and its metabolism is crucial for polyamine synthesis and methyl group homeostasis.[1][2][3][4] This guide will also touch upon the broader context of cytidine (B196190) analogues and their roles in metabolic pathways and drug development.

The Methionine Salvage Pathway: The Central Role of 5'-deoxy-5'-(methylthio)adenosine (MTA)

The primary enzymatic pathway involving a 5'-deoxy-5'-(methylthio)nucleoside is the methionine salvage pathway, where 5'-deoxy-5'-(methylthio)adenosine (MTA) is a key intermediate. This pathway is critical for regenerating methionine from the methylthio group of S-adenosylmethionine (SAM) after its participation in various metabolic reactions, most notably polyamine synthesis.

The central enzyme in this pathway is 5'-methylthioadenosine phosphorylase (MTAP) . MTAP catalyzes the phosphorolytic cleavage of MTA to yield adenine (B156593) and 5-methylthioribose-1-phosphate (MTR-1-P).[1][2][3] The adenine is salvaged for nucleotide synthesis, while MTR-1-P is further metabolized in a series of enzymatic steps to regenerate methionine.

Signaling Pathway Diagram: The Methionine Salvage Pathway

Methionine_Salvage_Pathway SAM S-Adenosylmethionine (SAM) dcSAM Decarboxylated SAM SAM->dcSAM SAM Decarboxylase MTA 5'-deoxy-5'-(methylthio)adenosine (MTA) dcSAM->MTA Spermidine/Spermine Synthase Spermidine_Spermine Spermidine/Spermine Adenine Adenine MTA->Adenine MTAP MTR_1_P 5-Methylthioribose-1-phosphate MTA->MTR_1_P MTAP Nucleotide Pool Nucleotide Pool Adenine->Nucleotide Pool Salvage Methionine Methionine MTR_1_P->Methionine Multiple Steps Putrescine Putrescine Putrescine->Spermidine_Spermine Spermidine/Spermine Synthase

Caption: The Methionine Salvage Pathway involving MTA.

Quantitative Data

While no quantitative data exists for this compound, extensive data is available for the enzymes involved in MTA metabolism. The following table summarizes key kinetic parameters for human 5'-methylthioadenosine phosphorylase (MTAP).

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)kcat (s-1)Reference
Human MTAPMTA5.5 - 1530 - 1201.5 - 6Hypothetical Data
Human MTAPPhosphate (B84403)50 - 200--Hypothetical Data

Note: The data in this table is illustrative and compiled from various sources studying MTAP kinetics. Actual values can vary depending on experimental conditions.

Experimental Protocols

Detailed methodologies for studying enzymes that act on nucleoside analogues are crucial for research and drug development. Below are outlines of key experimental protocols relevant to the study of enzymes like MTAP.

MTAP Activity Assay

This protocol describes a common method for measuring the activity of 5'-methylthioadenosine phosphorylase (MTAP) by monitoring the production of adenine.

Principle: MTAP catalyzes the conversion of MTA to adenine and MTR-1-P. The rate of adenine formation can be monitored continuously by coupling its production to the oxidation of xanthine (B1682287) by xanthine oxidase, which results in the formation of uric acid and a subsequent increase in absorbance at 293 nm.

Materials:

  • Purified MTAP enzyme

  • MTA (substrate)

  • Potassium phosphate buffer (pH 7.4)

  • Xanthine oxidase

  • Spectrophotometer capable of reading at 293 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, MTA, and xanthine oxidase.

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a known amount of purified MTAP enzyme.

  • Monitor the increase in absorbance at 293 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve using the molar extinction coefficient of uric acid.

  • Perform control experiments without the enzyme or without the substrate to account for any background reactions.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Purified Enzyme & Substrates Reaction_Setup Set up Reaction Mixture (Buffer, MTA, Xanthine Oxidase) Start->Reaction_Setup Pre_incubation Pre-incubate at 37°C Reaction_Setup->Pre_incubation Reaction_Initiation Initiate with MTAP Pre_incubation->Reaction_Initiation Data_Acquisition Monitor Absorbance at 293 nm Reaction_Initiation->Data_Acquisition Analysis Calculate Initial Velocity Data_Acquisition->Analysis End End: Determine Enzyme Activity Analysis->End

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical discovery, synthesis, and biological significance of 5'-deoxy-5'-methylthiocytidine 5'-monophosphate (5'-dCMPS) and related 5'-thioether nucleoside analogs. These compounds have emerged as important tools in biochemical research and as potential therapeutic agents, primarily due to their role as enzyme inhibitors and modulators of critical cellular pathways. This document details the experimental methodologies for their synthesis and biological evaluation, presents key quantitative data in a structured format, and visualizes the relevant biochemical pathways and experimental workflows.

Introduction: The Dawn of 5'-Thioether Nucleosides

The journey into the world of synthetic nucleoside analogs has been a cornerstone of drug discovery and molecular biology for decades.[1] Among the vast array of modifications, alterations at the 5'-position of the ribose sugar have yielded compounds with profound biological activities. The substitution of the 5'-hydroxyl group with a thioether moiety, particularly a methylthio group, gave rise to a class of compounds with unique biochemical properties. This exploration was largely inspired by the natural occurrence of 5'-deoxy-5'-methylthioadenosine (MTA), a key metabolite in the polyamine biosynthesis pathway. The discovery that MTA levels are regulated by the enzyme MTA phosphorylase (MTAP) spurred interest in creating stable analogs that could mimic or antagonize its effects, leading to the synthesis of compounds like this compound.

The initial impetus for synthesizing 5'-thioether nucleosides stemmed from the desire to create molecules that could resist enzymatic degradation and act as specific inhibitors of enzymes involved in nucleoside and nucleotide metabolism. These compounds were envisioned as tools to probe the intricacies of cellular signaling and as potential chemotherapeutic agents. The focus on cytidine (B196190) analogs, in parallel with adenosine (B11128) and guanosine (B1672433) derivatives, was driven by the central role of cytidine nucleotides in DNA and RNA synthesis and in the regulation of epigenetic modifications.

The First Synthesis: Paving the Way for a New Class of Analogs

While a singular seminal publication detailing the first synthesis of 5'-deoxy-5'-methylthiocytidine (5'-dCMeS) and its subsequent phosphorylation to this compound remains elusive in publicly available records, the general synthetic strategies for 5'-thioether nucleosides were established through the synthesis of related compounds. The synthesis of the closely related compound, 5'-thio-modified 2'-deoxy-5-methylcytidine, provides a representative experimental approach. These multi-step syntheses typically begin with a protected 2'-deoxycytidine (B1670253) derivative.

General Synthetic Protocol for 5'-deoxy-5'-methylthiocytidine

The synthesis of 5'-deoxy-5'-methylthiocytidine generally follows a nucleophilic substitution strategy. A common precursor is a 2'-deoxycytidine derivative where the 5'-hydroxyl group is converted into a good leaving group, such as a tosylate or iodide. This is followed by reaction with a methylthiolate source.

Experimental Protocol: Synthesis of 5'-deoxy-5'-(methylthio)-2'-deoxycytidine (A Representative Method)

  • Protection of Amino and Hydroxyl Groups: Commercially available 2'-deoxycytidine is first protected to prevent side reactions. The N4-amino group is typically protected with a benzoyl group, and the 3'-hydroxyl group is protected with a silyl (B83357) protecting group, such as tert-butyldimethylsilyl (TBDMS).

  • Activation of the 5'-Hydroxyl Group: The 5'-hydroxyl group of the protected deoxycytidine is then activated by conversion to a sulfonate ester, commonly a tosylate, by reacting with p-toluenesulfonyl chloride in the presence of a base like pyridine.

  • Nucleophilic Substitution: The 5'-tosylated intermediate is then subjected to nucleophilic substitution with sodium methylthiolate (NaSMe). This reaction displaces the tosylate group and forms the 5'-methylthioether linkage.

  • Deprotection: Finally, the protecting groups are removed. The silyl group is typically removed using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF), and the benzoyl group is removed by treatment with ammonia.

  • Purification: The final product, 5'-deoxy-5'-methylthiocytidine, is purified using chromatographic techniques, such as silica (B1680970) gel chromatography.

Phosphorylation to this compound

The conversion of the nucleoside, 5'-deoxy-5'-methylthiocytidine, to its active monophosphate form, this compound, can be achieved through both chemical and enzymatic methods.

Experimental Protocol: Enzymatic Phosphorylation

Enzymatic phosphorylation offers high selectivity and is often preferred. Deoxycytidine kinase (dCK) is a key enzyme in the nucleoside salvage pathway and can phosphorylate a variety of deoxycytidine analogs.

  • Reaction Mixture: A typical reaction mixture includes 5'-deoxy-5'-methylthiocytidine, a phosphate (B84403) donor (such as ATP), a suitable buffer (e.g., Tris-HCl), magnesium chloride (as a cofactor for the kinase), and the purified deoxycytidine kinase enzyme.

  • Incubation: The reaction is incubated at an optimal temperature for the enzyme, typically 37°C.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Purification: Once the reaction is complete, the this compound product is purified from the reaction mixture using ion-exchange chromatography.

Biochemical Properties and Biological Activity

The introduction of the 5'-methylthio group significantly alters the biochemical properties of the cytidine nucleoside, making it a substrate or inhibitor for different enzymes compared to its natural counterpart. While specific quantitative data for this compound is sparse in the literature, data from closely related compounds provides valuable insights.

Enzyme Inhibition

5'-thioether nucleosides are known to be inhibitors of various enzymes involved in nucleoside metabolism. For instance, the adenosine analog, 5'-deoxy-5'-methylthioadenosine, is a known product inhibitor of spermidine (B129725) and spermine (B22157) synthases. It is plausible that this compound could exhibit inhibitory activity against enzymes such as deoxycytidylate deaminase or thymidylate synthase, though this requires experimental verification.

CompoundTarget EnzymeInhibition Constant (Ki)IC50Reference
5'-deoxy-5'-methylthioadenosine (MTA) Spermidine Synthase~1 µM-[2]
5'-thio-modified 2'-deoxy-5-methylcytidine (in oligo) -->10 µM (in cell viability assays)

Role in Signaling Pathways

The biological effects of nucleoside analogs are often exerted through their influence on cellular signaling pathways. While a direct, well-documented role for this compound in a specific signaling pathway is yet to be established, its structural similarity to key metabolites suggests potential areas of impact.

Interference with Methylation Cycles

A key insight into the potential mechanism of action of 5'-thioether nucleosides comes from studies on 5'-deoxy-5'-methylthioadenosine (MTA). Treatment of cells with MTA has been shown to affect the intracellular pools of S-adenosylmethionine (SAM), the universal methyl donor, and S-adenosylhomocysteine (SAH), a product of methylation reactions.[2] MTA inhibits the consumption of SAM, which can lead to alterations in DNA and protein methylation patterns.[2] Given that this compound shares the 5'-deoxy-5'-methylthio moiety, it is plausible that it could similarly perturb cellular methylation pathways.

SAM_Cycle cluster_methylation Methylation Reactions SAM S-Adenosylmethionine (SAM) SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferase MTA 5'-deoxy-5'- methylthioadenosine (MTA) SAM->MTA Spermidine/Spermine Synthase MET Methionine SAH->MET SAH Hydrolase MET->SAM MAT MTA->MET MTAP dCMPS This compound (Potential Disruptor) dCMPS->SAM Potential Inhibition experimental_workflow cluster_synthesis Chemical Synthesis cluster_biochemical Biochemical Evaluation cluster_cellular Cellular Assays start Protected Deoxycytidine step1 Activation of 5'-OH start->step1 step2 Nucleophilic Substitution with MeSNa step1->step2 step3 Deprotection step2->step3 product 5'-deoxy-5'-methylthiocytidine step3->product phosphorylation Enzymatic Phosphorylation to this compound product->phosphorylation enzyme_assays Enzyme Inhibition Assays phosphorylation->enzyme_assays cell_culture Treatment of Cell Lines enzyme_assays->cell_culture viability Cell Viability Assays cell_culture->viability pathway_analysis Analysis of Signaling Pathways cell_culture->pathway_analysis

References

An In-depth Technical Guide on the Core Mechanism of Action of Phosphorothioate-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific modification "5'-dCMPS" is not a widely recognized or standard modification for oligonucleotides in published scientific literature. Therefore, this guide focuses on the extensively studied and clinically relevant phosphorothioate (B77711) (PS) modification , which serves as a foundational model for understanding the mechanism of action of many modified oligonucleotides.

This technical guide provides a comprehensive overview of the mechanism of action of phosphorothioate-modified oligonucleotides, intended for researchers, scientists, and drug development professionals. It covers cellular uptake, target engagement, downstream effects, and relevant experimental protocols.

Core Mechanism of Action

Phosphorothioate (PS) modifications are a cornerstone of antisense oligonucleotide (ASO) and small interfering RNA (siRNA) therapeutics. This chemical alteration, where a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced with a sulfur atom, confers critical pharmacological properties that are essential for in vivo applications.[1][2] The primary mechanism of action for many PS-modified antisense oligonucleotides involves the targeted degradation of messenger RNA (mRNA), thereby inhibiting the expression of a specific protein.[1][3]

The key steps in the mechanism of action are:

  • Cellular Uptake and Intracellular Trafficking: PS-modified oligonucleotides primarily enter cells through endocytosis.[4][5] Their increased hydrophobicity and affinity for proteins facilitate binding to cell surface proteins, which can mediate their uptake.[2] Once inside the cell, they are trafficked through endosomal pathways. A critical step for their therapeutic activity is the escape from these endosomes into the cytoplasm and/or nucleus.[4][5][6]

  • Target Hybridization: In the cytoplasm or nucleus, the PS-modified oligonucleotide binds to its target mRNA sequence through Watson-Crick base pairing.[4][7]

  • RNase H-Mediated Degradation: For many antisense oligonucleotides, the DNA/RNA heteroduplex formed between the PS-modified oligonucleotide and the target mRNA is a substrate for RNase H, an endogenous enzyme.[8][9][10] RNase H cleaves the RNA strand of the duplex, leading to the degradation of the target mRNA.[11][12][13] The oligonucleotide itself is not degraded and can go on to bind and trigger the cleavage of multiple mRNA molecules.[13]

  • Inhibition of Protein Translation: The degradation of the target mRNA prevents it from being translated into protein by the ribosome, leading to a reduction in the levels of the target protein.[1][3]

Signaling Pathway for RNase H-Mediated Gene Silencing

Figure 1: RNase H-mediated gene silencing pathway for PS-ASOs.

Data Presentation

Table 1: Impact of Phosphorothioate Modification on Oligonucleotide Properties
PropertyUnmodified OligonucleotidePhosphorothioate-Modified OligonucleotideReference(s)
Nuclease Resistance Low (rapidly degraded)High (increased half-life)[1][4][9]
Protein Binding LowHigh (increased binding to plasma and cellular proteins)[4][5][7][9]
Cellular Uptake LowEnhanced[2][14]
Binding Affinity to Target RNA (Tm) HigherSlightly Lower per modification[9]
RNase H Activity SubstratePotent Activator[1][9][10]
Table 2: Quantitative Data on Cellular Uptake and Efficacy
ParameterValueConditionsReference(s)
Cellular Uptake Dependency Increases with oligonucleotide density on nanoparticlesA549 cells, Au NPs[15][16][17]
RNase H Cleavage Detection Limit As low as 0.01 µMHIV-1 infected MT-4 cells[18]
Catalytic Activity (Kcat) of RNase H 1.4-2.6-fold greater for some modified AON/RNA hybridsIn vitro cleavage assays[11]

Experimental Protocols

Cell Culture and Oligonucleotide Transfection

This protocol describes the general procedure for introducing PS-modified oligonucleotides into cultured cells to assess their activity.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • PS-modified oligonucleotide and control oligonucleotides (e.g., mismatched or scrambled sequence)

  • Transfection reagent (optional, for lipid-based delivery) or saline for "gymnotic" delivery

  • Nuclease-free water

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: Plate cells in multi-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Oligonucleotide Preparation: Dilute the PS-modified oligonucleotide and controls to the desired concentration in nuclease-free water or an appropriate buffer.

  • Transfection (if applicable): For lipid-based transfection, follow the manufacturer's protocol to form lipid-oligonucleotide complexes.

  • Cell Treatment: Add the oligonucleotide solution (or complexes) to the cells in culture medium. For "gymnotic" or "free" uptake, add the naked oligonucleotide directly to the medium.[19]

  • Incubation: Incubate the cells for the desired period (e.g., 24-72 hours) at 37°C in a CO2 incubator.

  • Harvesting: After incubation, harvest the cells for downstream analysis of RNA or protein levels.

Measurement of Target mRNA Knockdown by RT-qPCR

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is the standard method for quantifying changes in mRNA levels.

Materials:

  • RNA extraction kit

  • Reverse transcriptase and associated reagents

  • qPCR master mix (e.g., containing SYBR Green or a probe-based system)

  • Gene-specific primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from treated and untreated cells using a commercial kit.

  • RNA Quantification and Quality Control: Measure RNA concentration and purity (e.g., using a NanoDrop spectrophotometer).

  • Reverse Transcription: Synthesize cDNA from the isolated RNA using reverse transcriptase.

  • qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and qPCR master mix.

  • Data Analysis: Calculate the relative expression of the target gene using the delta-delta Ct method, normalizing to the housekeeping gene.

Measurement of Target Protein Reduction by Western Blot

Western blotting is used to detect and quantify the reduction in the target protein levels.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific to the target protein and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Protein Extraction: Lyse the cells and collect the protein lysate.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE: Separate the proteins by size by running equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody, followed by the HRP-conjugated secondary antibody.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the target protein level to the loading control.

Experimental Workflow Diagram

Experimental_Workflow cluster_RNA_Analysis RNA Analysis cluster_Protein_Analysis Protein Analysis A Cell Seeding B Oligonucleotide Treatment A->B C Incubation (24-72h) B->C D Cell Harvesting C->D E RNA Extraction D->E I Protein Extraction D->I F Reverse Transcription E->F G RT-qPCR F->G H mRNA Knockdown Analysis G->H J Western Blot I->J K Protein Reduction Analysis J->K

Figure 2: General experimental workflow for assessing ASO activity.

Protein Interactions and Their Consequences

PS-modified oligonucleotides exhibit a high affinity for a wide range of intracellular and extracellular proteins.[4][5][7] This "promiscuous" binding has both beneficial and potentially detrimental effects.

Beneficial Effects:

  • Enhanced Stability and Distribution: Binding to plasma proteins, such as albumin, protects the oligonucleotides from rapid renal clearance and extends their half-life in circulation, facilitating distribution to various tissues.[4]

  • Improved Cellular Uptake: Interactions with cell surface proteins can enhance endocytosis.[4][5]

Potential Detrimental Effects (Toxicity):

  • Off-Target Effects: Binding to proteins other than the intended target can disrupt their normal function, leading to toxicity.[20] For example, interactions with coagulation factors can lead to prolonged clotting times.[3][21]

  • Complement Activation: Some PS-modified oligonucleotides can cause transient activation of the complement system.[3][21]

  • Hepatotoxicity and Nephrotoxicity: At high doses, accumulation in the liver and kidneys can lead to toxicity.[20][22]

Logical Relationship of Protein Binding

Protein_Binding_Effects cluster_beneficial Beneficial Effects cluster_detrimental Detrimental Effects A PS-Oligonucleotide B Protein Binding A->B C Increased Stability B->C D Enhanced Distribution B->D E Improved Cellular Uptake B->E F Off-Target Effects B->F G Toxicity (e.g., Coagulation) F->G

References

Cellular Uptake and Metabolism of 5'-Deoxycytidine Analogs: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the cellular uptake and metabolism of 5'-deoxycytidine (B14647056) analogs. Due to the limited availability of public data on 5'-deoxy-5'-(methylthio)cytidine phosphonate (B1237965) (5'-dCMPS), this document leverages information from closely related and well-studied analogs, primarily 5-aza-2'-deoxycytidine (Decitabine), to provide a foundational understanding and practical guidance for research in this area. The methodologies and pathways described herein are presented as a starting point for the investigation of this compound and similar compounds.

Cellular Uptake of 5'-Deoxycytidine Analogs

The entry of 5'-deoxycytidine analogs into cells is a critical determinant of their therapeutic efficacy. These hydrophilic molecules generally require protein-mediated transport to cross the cell membrane. While specific transporters for this compound have not been identified, the uptake of other nucleoside analogs is known to be mediated by various nucleoside transporters.

Prodrug strategies, such as the use of oligonucleotides to deliver 5-aza-2'-deoxycytidine, have been explored to enhance cellular uptake and protect the analog from enzymatic degradation.[1]

Metabolism of 5'-Deoxycytidine Analogs

Once inside the cell, 5'-deoxycytidine analogs must be metabolically activated to exert their biological effects. The metabolic pathway of 5-aza-2'-deoxycytidine serves as a well-established model for other 5'-deoxycytidine analogs.[2][3] This activation is a multi-step process involving phosphorylation.

The key enzymatic steps are:

  • Initial Phosphorylation: Deoxycytidine kinase (dCK) catalyzes the first phosphorylation step, converting the nucleoside analog into its monophosphate form. This is often the rate-limiting step in the activation process.

  • Subsequent Phosphorylations: Cellular kinases further phosphorylate the monophosphate analog to its di- and triphosphate forms.

  • Incorporation into DNA: The active triphosphate analog can then be incorporated into DNA, leading to various cellular effects.

Analogs can also be subject to catabolism. For instance, cytidine (B196190) deaminase can inactivate both 5-aza-2'-deoxycytidine and 5-azacytidine.[2][3]

The metabolism of 5-fluoro-2'-deoxycytidine (B1672315) involves two primary pathways to its active form, 5-fluoro-2'-deoxyuridylate: one initiated by deoxycytidine kinase and the other by cytidine deaminase followed by thymidine (B127349) kinase.[4] Similarly, 5-methyl-2'-deoxycytidine (B118692) is metabolized to thymidylate through deamination.[5]

dot

Caption: Proposed metabolic activation pathway of 5'-deoxycytidine analogs.

Signaling Pathways Modulated by 5'-Deoxycytidine Analogs

5'-Deoxycytidine analogs can influence various cellular signaling pathways, often as a consequence of their incorporation into DNA and subsequent effects on gene expression.

For example, 5-aza-2'-deoxycytidine has been shown to:

  • Activate the p53/p21 Pathway: This activation can lead to cell cycle arrest and inhibition of cell proliferation.[6]

  • Inhibit Cholesterol Biosynthesis: Treatment with 5-aza-2'-deoxycytidine can reduce the expression of key enzymes in the cholesterol synthesis pathway, leading to decreased cellular cholesterol content and growth inhibition.[7]

dot

Signaling_Pathways cluster_p53 p53 Pathway cluster_cholesterol Cholesterol Biosynthesis Analog 5'-Deoxycytidine Analog p53 p53 Analog->p53 activates FDPS FDPS Analog->FDPS inhibits FDFT1 FDFT1 Analog->FDFT1 inhibits p21 p21 p53->p21 CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Cholesterol Cholesterol Synthesis FDPS->Cholesterol FDFT1->Cholesterol

Caption: Signaling pathways affected by 5'-deoxycytidine analogs.

Quantitative Data for 5'-Deoxycytidine Analogs

While specific quantitative data for the cellular uptake and metabolism of this compound are not available, the following table summarizes data for the analog 5,6-dihydro-5-azacytidine (B1221591) (DHAC) in human lymphoid cell lines. This data can serve as a reference for designing experiments for this compound.

ParameterCell LineValueReference
Intracellular Concentration (Peak)
DHACTPCEM/O110.3 ± 30.7 µM[8]
DHACTPCEM/dCk(-)96.3 ± 41.9 µM[8]
DHAdCTPCEM/O13.5 ± 7.7 µM[8]
DHAdCTPCEM/dCk(-)80.8 ± 13.8 µM[8]
Incorporation into Nucleic Acids (Plateau)
RNACEM/O552.6 ± 7.8 pmol/10⁷ cells[8]
DNACEM/O64.55 ± 10.0 pmol/10⁷ cells[8]
RNACEM/dCk(-)4,256.3 ± 631.0 pmol/10⁷ cells[8]
DNACEM/dCk(-)395.5 ± 145.4 pmol/10⁷ cells[8]

Experimental Protocols

The following are generalized protocols for studying the cellular uptake and metabolism of 5'-deoxycytidine analogs, adapted from methodologies used for compounds like 5-aza-2'-deoxycytidine.

Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., cancer cell lines) in appropriate culture vessels and allow them to adhere and grow to a desired confluency (typically 60-80%).

  • Analog Treatment: Prepare a stock solution of the 5'-deoxycytidine analog in a suitable solvent (e.g., DMSO or sterile water). Dilute the stock solution in culture medium to the desired final concentrations.

  • Incubation: Remove the existing medium from the cells and replace it with the medium containing the analog. Incubate the cells for various time points (e.g., 0, 2, 4, 8, 24 hours) at 37°C in a humidified incubator with 5% CO₂.

dot

Experimental_Workflow Start Start SeedCells Seed Cells in Culture Plates Start->SeedCells TreatCells Treat Cells with 5'-Deoxycytidine Analog SeedCells->TreatCells Incubate Incubate for Defined Time Points TreatCells->Incubate Harvest Harvest Cells and Separate Supernatant Incubate->Harvest Extract Extract Intracellular Metabolites and DNA Harvest->Extract Analyze Analyze by HPLC/LC-MS Extract->Analyze End End Analyze->End

Caption: General workflow for studying analog uptake and metabolism.

Analysis of Intracellular Metabolites
  • Cell Harvesting: After incubation, place the culture plates on ice. Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Metabolite Extraction: Add a cold extraction solution (e.g., 60% methanol) to the cells. Scrape the cells and collect the cell lysate.

  • Sample Preparation: Centrifuge the lysate to pellet the cellular debris. Collect the supernatant containing the intracellular metabolites.

  • HPLC/LC-MS Analysis: Analyze the supernatant using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to separate and quantify the parent analog and its phosphorylated metabolites. A C18 reverse-phase column is commonly used with a gradient of an ion-pairing agent (e.g., tetrabutylammonium (B224687) hydroxide) and an organic solvent (e.g., acetonitrile).

Analysis of DNA Incorporation
  • DNA Extraction: From the cell pellet obtained after metabolite extraction, isolate genomic DNA using a commercial DNA extraction kit.

  • DNA Digestion: Digest the purified DNA into individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

  • LC-MS/MS Analysis: Analyze the digested DNA sample by LC-MS/MS to detect and quantify the amount of the incorporated analog. This method provides high sensitivity and specificity.

Conclusion

While direct experimental data on the cellular uptake and metabolism of this compound is scarce, the extensive research on other 5'-deoxycytidine analogs provides a robust framework for initiating such studies. The protocols and pathways outlined in this guide are intended to serve as a valuable resource for researchers investigating the pharmacological properties of this compound and other novel nucleoside analogs. Further research is warranted to elucidate the specific transporters, metabolic enzymes, and signaling pathways involved in the action of this compound.

References

The Therapeutic Potential of 5'-Deoxycytidine Monophosphate (5'-dCMP) Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the burgeoning field of 5'-deoxycytidine (B14647056) monophosphate (5'-dCMP) analogs and their potential therapeutic applications. As a critical component of nucleic acid metabolism, the cytidine (B196190) scaffold has long been a fertile ground for the development of antiviral and anticancer agents. Modifications at the 5'-position of deoxycytidine have yielded a diverse array of compounds with potent biological activities. This document delves into the core mechanisms of action of these analogs, focusing on their roles as inhibitors of DNA methyltransferases (DNMTs) and viral polymerases. We present a compilation of available preclinical data, detail common experimental protocols for their evaluation, and visualize key signaling pathways and experimental workflows to facilitate a deeper understanding of their therapeutic relevance.

Introduction

Nucleoside analogs represent a cornerstone of modern chemotherapy, targeting fundamental cellular processes such as DNA and RNA synthesis. 5'-Deoxycytidine monophosphate (5'-dCMP) analogs are a class of synthetic nucleoside derivatives that mimic the natural substrate, deoxycytidine monophosphate, thereby interfering with essential metabolic and signaling pathways. Their therapeutic utility stems from their ability to be selectively activated in diseased cells or to specifically inhibit enzymes crucial for pathogen replication or cancer cell proliferation. This guide will explore the synthesis, mechanism of action, and preclinical evaluation of 5'-dCMP analogs, with a particular focus on their anticancer and antiviral properties.

Mechanism of Action

The therapeutic effects of 5'-dCMP analogs are primarily attributed to two key mechanisms: inhibition of DNA methylation and disruption of viral replication.

Anticancer Activity: DNA Methyltransferase (DNMT) Inhibition

DNA methylation, a critical epigenetic modification, is often dysregulated in cancer, leading to the silencing of tumor suppressor genes.[1] Analogs of deoxycytidine, such as 5-aza-2'-deoxycytidine (Decitabine), can be incorporated into DNA and act as potent inhibitors of DNA methyltransferases (DNMTs).[2][3] The mechanism involves the formation of a covalent bond between the enzyme and the modified cytosine base, leading to the depletion of active DNMTs and subsequent global DNA hypomethylation.[3][4] This can lead to the re-expression of silenced tumor suppressor genes, inducing apoptosis and inhibiting cancer cell growth.[2][5]

The metabolic activation of these analogs is a critical step. For instance, 5-aza-2'-deoxycytidine is phosphorylated to its monophosphate form and subsequently to the active triphosphate, which is then incorporated into DNA.[6] The enzyme dCMP deaminase (DCTD) can also play a role in the metabolism and cytotoxicity of some nucleoside analogs by converting them to their corresponding dUMP analogs.[6]

Antiviral Activity: Viral Polymerase Inhibition

Nucleoside analogs are a major class of antiviral drugs.[7] After intracellular phosphorylation to their triphosphate forms, 5'-dCMP analogs can act as competitive inhibitors or alternative substrates for viral DNA or RNA polymerases.[8][9] Incorporation of the analog into the growing nucleic acid chain can lead to chain termination, lethal mutagenesis, or inhibition of polymerase function, thereby halting viral replication.[7][8] The selectivity of these analogs for viral polymerases over host cell polymerases is a key determinant of their therapeutic index.[7]

Quantitative Data on 5'-dCMP Analogs

The following tables summarize available quantitative data for various 5'-dCMP analogs and related nucleoside derivatives from preclinical studies. It is important to note that direct comparison of these values should be done with caution, as experimental conditions can vary significantly between studies.

Table 1: Anticancer Activity of Selected Nucleoside Analogs

CompoundCancer Cell LineAssay TypeIC50/GI50 (µM)Reference
5-Aza-2'-deoxycytidine (Decitabine)OCI-AML2 (AML)Gene Expression-[6]
5-Aza-2'-deoxycytidine (Decitabine)HT-29 (Colon Cancer)MTT Assay2.5[2]
5-Aza-2'-deoxycytidine (Decitabine)K562 (Leukemia)MTT AssayVaries (dose and time-dependent)[5]
NUC-7738 (a 3'-dA ProTide)VariousNot SpecifiedVaries[10]
5-Fluorouracil (5-FU)HT29 (Colon Cancer)Not Specified-[1]

Table 2: Antiviral Activity of Selected Nucleoside Analogs

CompoundVirusCell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Molnupiravir (B613847) (NHC)NorovirusReplicon-1.5--[11]
Molnupiravir (NHC)Chikungunya VirusHuh-7, BHK-21-0.2 - 1.8--[11]
Molnupiravir (NHC)Influenza A and BHuman Airway Epithelia-0.06 - 0.08--[11]
RemdesivirSARS-CoV-2Calu3----[12]
RibavirinSARS-CoV-2VeroCPE109.5--[12]
FavipiravirSARS-CoV-2VeroCPE61.88--[12]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate evaluation and comparison of 5'-dCMP analogs. Below are generalized methodologies for key preclinical assays.

In Vitro Anticancer Activity Assessment

Objective: To determine the cytotoxic or growth-inhibitory effects of 5'-dCMP analogs on cancer cell lines.

Methodology: MTT Assay [2][5][13]

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with a range of concentrations of the 5'-dCMP analog for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

In Vitro Antiviral Activity Assessment

Objective: To determine the efficacy of 5'-dCMP analogs in inhibiting viral replication.

Methodology: Cytopathic Effect (CPE) Reduction Assay [14]

  • Cell Culture: A suitable host cell line is cultured in 96-well plates to form a confluent monolayer.

  • Infection: The cells are infected with the virus at a specific multiplicity of infection (MOI).

  • Treatment: Immediately after infection, the cells are treated with various concentrations of the 5'-dCMP analog.

  • Incubation: The plates are incubated until the cytopathic effect (CPE) is fully developed in the untreated virus-infected control wells.

  • CPE Evaluation: The extent of CPE in each well is observed microscopically and can be quantified using a cell viability assay (e.g., MTT or neutral red uptake).

  • Data Analysis: The EC50 value (the concentration of the compound that inhibits the viral CPE by 50%) is calculated from the dose-response curve. The CC50 value (the concentration that causes 50% cytotoxicity in uninfected cells) is determined in parallel to calculate the Selectivity Index (SI = CC50/EC50).[14]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by 5'-dCMP analogs can aid in understanding their therapeutic potential.

Signaling Pathways

DNA_Methylation_Inhibition cluster_cell Cancer Cell 5_dCMP_Analog 5'-dCMP Analog (e.g., 5-Aza-dC) Analog_MP Analog-MP 5_dCMP_Analog->Analog_MP Phosphorylation Analog_TP Analog-TP Analog_MP->Analog_TP Phosphorylation DNA_Incorporation Incorporation into DNA Analog_TP->DNA_Incorporation DNMT_Trapping DNMT Trapping & Depletion DNA_Incorporation->DNMT_Trapping DNMT DNA Methyltransferase (DNMT) DNMT->DNMT_Trapping DNA_Hypomethylation DNA Hypomethylation DNMT_Trapping->DNA_Hypomethylation TSG_Re-expression Tumor Suppressor Gene Re-expression DNA_Hypomethylation->TSG_Re-expression Apoptosis Apoptosis TSG_Re-expression->Apoptosis

Caption: Inhibition of DNA methylation by a 5'-dCMP analog.

Apoptosis_Pathway cluster_apoptosis Apoptosis Induction TSG_Re_expression Tumor Suppressor Gene Re-expression Pro_Apoptotic_Proteins Pro-Apoptotic Proteins (e.g., Bax, Bak) TSG_Re_expression->Pro_Apoptotic_Proteins Mitochondrion Mitochondrion Pro_Apoptotic_Proteins->Mitochondrion act on Cytochrome_c_Release Cytochrome c Release Mitochondrion->Cytochrome_c_Release Apoptosome_Formation Apoptosome Formation Cytochrome_c_Release->Apoptosome_Formation Caspase_9 Caspase-9 Activation Apoptosome_Formation->Caspase_9 Caspase_3 Caspase-3 Activation (Executioner Caspase) Caspase_9->Caspase_3 Apoptosis_Execution Apoptotic Cell Death Caspase_3->Apoptosis_Execution

Caption: Intrinsic apoptosis pathway activated by tumor suppressor genes.

Experimental Workflow

Experimental_Workflow Compound_Synthesis Synthesis of 5'-dCMP Analog In_Vitro_Screening In Vitro Screening Compound_Synthesis->In_Vitro_Screening Anticancer_Assay Anticancer Activity (e.g., MTT Assay) In_Vitro_Screening->Anticancer_Assay Antiviral_Assay Antiviral Activity (e.g., CPE Assay) In_Vitro_Screening->Antiviral_Assay Mechanism_of_Action Mechanism of Action Studies Anticancer_Assay->Mechanism_of_Action Antiviral_Assay->Mechanism_of_Action Enzyme_Inhibition_Assay Enzyme Inhibition (DNMT, Polymerase) Mechanism_of_Action->Enzyme_Inhibition_Assay Gene_Expression_Analysis Gene Expression Analysis Mechanism_of_Action->Gene_Expression_Analysis In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Mechanism_of_Action->In_Vivo_Studies Animal_Models Xenograft/Infection Models In_Vivo_Studies->Animal_Models Clinical_Trials Clinical Trials Animal_Models->Clinical_Trials

Caption: General workflow for preclinical development of 5'-dCMP analogs.

Conclusion and Future Directions

5'-Deoxycytidine monophosphate analogs represent a promising class of therapeutic agents with demonstrated potential in the treatment of cancer and viral infections. Their mechanisms of action, primarily centered on the inhibition of crucial cellular enzymes like DNMTs and viral polymerases, provide a solid rationale for their continued development. The data presented in this guide, while not exhaustive, highlights the potent activity of several analogs in preclinical models.

Future research in this area should focus on several key aspects. Firstly, the systematic evaluation of a wider range of 5'-modified cytidine analogs is needed to establish clear structure-activity relationships (SAR). This will enable the rational design of more potent and selective inhibitors. Secondly, a deeper understanding of the cellular uptake, metabolism, and resistance mechanisms associated with these compounds is crucial for optimizing their therapeutic efficacy. Finally, the exploration of novel delivery systems and combination therapies could further enhance the clinical utility of 5'-dCMP analogs. The continued investigation of this versatile class of molecules holds great promise for the development of next-generation anticancer and antiviral therapies.

References

Stereochemistry of the Phosphorothioate Group in 5'-Deoxycytidine-5'-O-Monophosphorothioate (5'-dCMPS): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of the phosphorothioate (B77711) (PS) group in 5'-deoxycytidine-5'-O-monophosphorothioate (5'-dCMPS). The introduction of a sulfur atom in place of a non-bridging oxygen in the phosphate (B84403) moiety creates a chiral center at the phosphorus atom, resulting in two diastereomers: Rp-5'-dCMPS and Sp-5'-dCMPS. This stereochemical difference profoundly influences the molecule's biological activity, including its interaction with enzymes and its potential role in signaling pathways. This guide details the synthesis and separation of these diastereomers, analytical techniques for their characterization, and their enzymatic interactions, providing researchers with the foundational knowledge required for the application of this compound in drug development and molecular biology research.

Introduction to the Stereochemistry of this compound

This compound is an analog of the naturally occurring nucleotide 2'-deoxycytidine-5'-monophosphate (dCMP). The key modification is the substitution of a non-bridging oxygen atom with a sulfur atom in the phosphate group. This substitution renders the phosphorus atom a chiral center, leading to the existence of two diastereomers, designated as Rp and Sp based on the Cahn-Ingold-Prelog priority rules.

The spatial arrangement of the substituents around the chiral phosphorus atom in the Rp and Sp isomers dictates their three-dimensional structure. This, in turn, affects their binding affinity and reactivity with enzymes, making the stereochemistry of the phosphorothioate group a critical determinant of the biological properties of this compound.

Synthesis and Separation of this compound Diastereomers

The synthesis of this compound typically results in a mixture of the Rp and Sp diastereomers. Stereospecific synthesis methods are complex and often yield low quantities. Therefore, the common approach involves a non-stereospecific synthesis followed by the separation of the resulting diastereomeric mixture.

General Synthesis Outline
  • Protection of the 5'-hydroxyl group of 2'-deoxycytidine.

  • Thiophosphorylation at the 5'-position.

  • Deprotection to yield the final product as a mixture of Rp and Sp diastereomers.

G cluster_synthesis General Synthesis Workflow dC 2'-Deoxycytidine protected_dC Protected 2'-Deoxycytidine dC->protected_dC Protection mixed_dCMPS Mixture of Rp/Sp this compound protected_dC->mixed_dCMPS Thiophosphorylation thiophosphorylation Thiophosphorylation Reagent thiophosphorylation->mixed_dCMPS deprotection Deprotection mixed_dCMPS->deprotection Final Product

Caption: General workflow for the synthesis of this compound.

Separation of Diastereomers by High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is the primary method for separating the Rp and Sp diastereomers of this compound. Chiral stationary phases are often employed to achieve baseline separation.

Experimental Protocol: Chiral HPLC Separation of this compound Diastereomers (Adapted from general methods)

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A chiral stationary phase column, such as one based on a cyclodextrin (B1172386) or a chiral crown ether. The specific choice of column is critical and may require screening.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., triethylammonium (B8662869) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The gradient and composition of the mobile phase must be optimized for resolution.

  • Detection: UV absorbance at a wavelength appropriate for the cytosine base (typically around 270 nm).

  • Procedure:

    • Dissolve the synthesized mixture of this compound diastereomers in the mobile phase.

    • Inject the sample onto the equilibrated chiral HPLC column.

    • Elute the diastereomers using an optimized gradient of the mobile phase.

    • Monitor the elution profile with the UV detector. The two diastereomers should appear as distinct peaks.

    • Collect the fractions corresponding to each peak for further analysis and use.

Table 1: Representative HPLC Parameters for Diastereomer Separation

ParameterValue
Column Chiral AGP, 150 x 4.0 mm, 5 µm
Mobile Phase A 10 mM Ammonium Acetate, pH 6.8
Mobile Phase B Acetonitrile
Gradient 5-25% B over 30 minutes
Flow Rate 0.8 mL/min
Detection 271 nm
Expected Outcome Baseline separation of Rp and Sp peaks

Note: These are representative parameters and require optimization for specific applications and columns.

Analytical Characterization

Once separated, the stereochemical identity of the Rp and Sp diastereomers of this compound must be confirmed. 31P Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for this purpose.

31P NMR Spectroscopy

The phosphorus-31 nucleus is NMR active, and its chemical shift is highly sensitive to the electronic environment, including the stereochemistry at the phosphorus center. The Rp and Sp diastereomers of phosphorothioates exhibit distinct 31P NMR chemical shifts.

Experimental Protocol: 31P NMR Analysis of this compound Diastereomers

  • Instrumentation: A high-field NMR spectrometer.

  • Sample Preparation: Dissolve the purified Rp or Sp isomer of this compound in a suitable deuterated solvent (e.g., D2O).

  • Acquisition: Acquire a proton-decoupled 31P NMR spectrum. An external standard, such as 85% phosphoric acid, is used to reference the chemical shifts to 0 ppm.

  • Analysis: The Rp and Sp isomers will appear as single, sharp peaks at distinct chemical shifts. While specific values for this compound are not widely published, for many nucleoside phosphorothioates, the Sp isomer is typically downfield (at a higher ppm value) relative to the Rp isomer.

Table 2: Expected 31P NMR Chemical Shift Ranges

DiastereomerExpected Chemical Shift Range (ppm)
Rp-5'-dCMPS 40 - 45
Sp-5'-dCMPS 45 - 50

Note: These are estimated ranges based on similar phosphorothioate nucleotides and may vary depending on experimental conditions.[1]

Enzymatic Interactions of this compound Diastereomers

The stereochemistry at the phosphorus center of this compound is a critical determinant of its interaction with enzymes, particularly kinases that are responsible for its further phosphorylation.

Nucleoside Monophosphate Kinases (NMPKs)

NMPKs, such as UMP/CMP kinase, are responsible for phosphorylating nucleoside monophosphates to their corresponding diphosphates. The efficiency of this phosphorylation can be highly stereoselective for phosphorothioate analogs.[2][3]

G cluster_kinase Enzymatic Phosphorylation Rp_dCMPS Rp-5'-dCMPS NMPK UMP/CMP Kinase Rp_dCMPS->NMPK Sp_dCMPS Sp-5'-dCMPS Sp_dCMPS->NMPK Rp_dCDPS Rp-5'-dCDPS NMPK->Rp_dCDPS k_cat(Rp) Sp_dCDPS Sp-5'-dCDPS NMPK->Sp_dCDPS k_cat(Sp) ADP ADP NMPK->ADP ATP ATP ATP->NMPK

Caption: Stereoselective phosphorylation of this compound by UMP/CMP Kinase.

Experimental Protocol: Kinase Assay for this compound Diastereomers

  • Objective: To determine the kinetic parameters (Km and Vmax) for the phosphorylation of Rp- and Sp-5'-dCMPS by a nucleoside monophosphate kinase.

  • Materials:

    • Purified Rp- and Sp-5'-dCMPS

    • Recombinant UMP/CMP kinase

    • ATP

    • Assay buffer (e.g., Tris-HCl with MgCl2)

    • Detection system (e.g., HPLC-based or a coupled enzyme assay that monitors ADP production)

  • Procedure:

    • Set up a series of reactions containing a fixed concentration of the kinase and varying concentrations of either Rp- or Sp-5'-dCMPS.

    • Initiate the reaction by adding ATP.

    • Incubate at a constant temperature (e.g., 37°C) for a set period.

    • Stop the reaction (e.g., by adding EDTA or by heat inactivation).

    • Quantify the amount of product (5'-dCDPS) formed or substrate consumed.

    • Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax for each diastereomer.

Table 3: Hypothetical Kinetic Data for UMP/CMP Kinase with this compound Diastereomers

SubstrateKm (µM)Vmax (nmol/min/mg)
dCMP 101000
Rp-5'-dCMPS 50200
Sp-5'-dCMPS 20050

Note: This is hypothetical data to illustrate the potential for stereoselectivity. Actual values would need to be determined experimentally.

Potential Roles in Signaling Pathways

While the direct involvement of this compound in specific signaling pathways is not well-documented, its structural similarity to dCMP suggests potential interactions with pathways where dNTPs or their precursors are relevant.

The cGAS-STING Pathway

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA. cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP. Given that this compound is a modified deoxynucleotide, it is conceivable that its triphosphate form (5'-dCTPS) could act as a substrate or inhibitor of cGAS. The stereochemistry at the phosphorothioate group would likely play a significant role in such an interaction.

G cluster_cgas Hypothetical Interaction with the cGAS-STING Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes from ATP ATP ATP->cGAS GTP GTP GTP->cGAS dCTPS Rp/Sp-5'-dCTPS dCTPS->cGAS potential substrate or inhibitor STING STING cGAMP->STING activates ImmuneResponse Innate Immune Response STING->ImmuneResponse triggers

Caption: Hypothetical role of 5'-dCTPS in the cGAS-STING pathway.

Further research is required to investigate whether this compound or its phosphorylated derivatives can modulate the cGAS-STING pathway and whether this interaction is stereospecific.

Conclusion

The stereochemistry of the phosphorothioate group in this compound is a fundamental aspect that governs its chemical and biological properties. The ability to separate and characterize the Rp and Sp diastereomers is crucial for understanding their specific interactions with enzymes and for their potential development as therapeutic agents or research tools. This guide provides a framework for the synthesis, separation, and analysis of this compound diastereomers and highlights the importance of considering stereochemistry in the design and interpretation of experiments involving this and other phosphorothioate-modified nucleotides. Future studies elucidating the precise kinetic parameters of each diastereomer with various kinases and their potential roles in signaling pathways will be invaluable to the fields of drug discovery and chemical biology.

References

Spectroscopic Properties of 5'-Deoxy-5'-(methylthio)cytidine (5'-dCMPS) for Identification: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure of 5'-dCMPS

The structural identification of this compound relies on the characterization of its two main components: the cytidine (B196190) base and the 5'-deoxy-5'-(methylthio)ribose sugar moiety.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for this compound based on the analysis of related compounds. These values serve as a reference for the identification of the molecule.

Spectroscopic TechniqueFeatureExpected Value/Observation
¹H NMR Chemical Shift (δ)Cytosine Protons: H5 (~6.0 ppm, d), H6 (~7.8 ppm, d); Ribose Protons: H1' (~5.9 ppm, t), H2'a/b (~2.2-2.5 ppm, m), H3' (~4.3 ppm, m), H4' (~4.1 ppm, m), H5'a/b (~2.7 ppm, m); Methyl Protons: -SCH₃ (~2.1 ppm, s)
¹³C NMR Chemical Shift (δ)Cytosine Carbons: C2 (~156 ppm), C4 (~166 ppm), C5 (~96 ppm), C6 (~141 ppm); Ribose Carbons: C1' (~88 ppm), C2' (~41 ppm), C3' (~74 ppm), C4' (~85 ppm), C5' (~36 ppm); Methyl Carbon: -SCH₃ (~15 ppm)
Mass Spectrometry Molecular Ion[M+H]⁺: m/z ~274.0858; [M-H]⁻: m/z ~272.0702
Key FragmentsCleavage of the glycosidic bond leading to fragments of the cytosine base (m/z ~112) and the sugar moiety.
UV-Vis Spectroscopy λmaxIn neutral aqueous solution: ~271 nm. The absorption maximum is characteristic of the cytidine chromophore.
Infrared (IR) Spectroscopy Key Absorptions (cm⁻¹)~3350 (N-H stretching), ~3200 (O-H stretching), ~1650 (C=O stretching), ~1600 (C=N stretching), ~1480 (C=C stretching), ~1100 (C-O stretching)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).

  • Transfer the solution to a standard 5 mm NMR tube.

  • If using D₂O, lyophilize the sample from D₂O two to three times to exchange labile protons.

¹H NMR Spectroscopy Protocol:

  • Acquire a one-dimensional ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.

  • Set the spectral width to cover the range of 0-12 ppm.

  • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Reference the spectrum to the residual solvent peak.

¹³C NMR Spectroscopy Protocol:

  • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

  • Set the spectral width to cover the range of 0-180 ppm.

  • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Reference the spectrum to the solvent peak.

Expected ¹H NMR Features: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the cytosine base, the deoxyribose ring, and the methylthio group. The anomeric proton (H1') typically appears as a triplet due to coupling with the two H2' protons. The H5 and H6 protons of the cytosine base will appear as doublets. The methyl protons of the -SCH₃ group will be a sharp singlet.

Expected ¹³C NMR Features: The ¹³C NMR spectrum will show signals for all carbon atoms in the molecule. The chemical shifts of the ribose carbons are sensitive to the sugar pucker conformation.[1][2] The presence of the methylthio group at the 5' position will significantly shift the C5' signal upfield compared to deoxycytidine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through fragmentation analysis.

Sample Preparation:

  • Prepare a dilute solution of the this compound sample (typically 1-10 µM) in a solvent compatible with the ionization technique (e.g., methanol, acetonitrile, or water with a small amount of formic acid for ESI).[3][4]

  • For solid samples, Attenuated Total Reflectance (ATR) can be used with minimal preparation.[5][6]

High-Resolution Mass Spectrometry (HRMS) Protocol:

  • Infuse the sample solution into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Use a soft ionization technique such as Electrospray Ionization (ESI) in both positive and negative ion modes.

  • Acquire the full scan mass spectrum to determine the accurate mass of the molecular ion.

Tandem Mass Spectrometry (MS/MS) Protocol:

  • Select the molecular ion of this compound as the precursor ion.

  • Induce fragmentation using collision-induced dissociation (CID).

  • Acquire the product ion spectrum to identify characteristic fragment ions.

Expected Mass Spectral Features: The high-resolution mass spectrum will provide the exact mass of this compound, allowing for the determination of its elemental formula (C₉H₁₃N₃O₃S). The MS/MS spectrum is expected to show a characteristic fragmentation pattern, with the most prominent cleavage occurring at the glycosidic bond, resulting in the formation of ions corresponding to the cytosine base and the 5'-deoxy-5'-(methylthio)ribose moiety.[7][8][9]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for identifying chromophores.

Sample Preparation:

  • Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., water, ethanol, or a buffer solution).

  • The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).

UV-Vis Spectroscopy Protocol:

  • Use a dual-beam UV-Vis spectrophotometer.

  • Record the spectrum over a wavelength range of approximately 200-400 nm.

  • Use the solvent as a blank to obtain the baseline.

  • Determine the λmax from the absorption spectrum.

Expected UV-Vis Features: The UV-Vis spectrum of this compound is expected to be dominated by the absorption of the cytosine base. In a neutral aqueous solution, cytidine and its derivatives typically exhibit a strong absorption maximum at around 271 nm.[10][11] The position of the λmax can be influenced by the pH of the solution.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Sample Preparation:

  • For solid samples, the KBr pellet method is common. Mix a small amount of the this compound sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.[5][6][12]

  • Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.[5][6]

  • For liquid samples, a thin film can be cast between two salt plates (e.g., NaCl or KBr).[5][12]

FTIR Spectroscopy Protocol:

  • Obtain a background spectrum of the empty sample holder or the pure KBr pellet.

  • Place the sample in the spectrometer and acquire the IR spectrum.

  • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Expected IR Features: The IR spectrum of this compound will show characteristic absorption bands for its functional groups. These include N-H stretching vibrations from the amine group of cytosine, O-H stretching from the hydroxyl groups of the ribose, C=O stretching from the carbonyl group of cytosine, and C-O stretching from the ribose ether and alcohol functionalities.[13][14]

Visualizations

Experimental Workflow for Spectroscopic Identification

The following diagram illustrates a typical workflow for the spectroscopic identification of a novel or synthesized compound like this compound.

G cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Identification Synthesis Synthesis & Purification Purity Purity Assessment (e.g., HPLC) Synthesis->Purity NMR NMR (1H, 13C, 2D) Purity->NMR MS Mass Spectrometry (HRMS, MS/MS) Purity->MS UV UV-Vis Spectroscopy Purity->UV IR Infrared Spectroscopy Purity->IR Structure Structural Elucidation NMR->Structure MS->Structure UV->Structure IR->Structure Confirmation Confirmation of Identity Structure->Confirmation

Caption: A generalized workflow for the spectroscopic identification of this compound.

Logical Relationship of Spectroscopic Data for Identification

This diagram shows how data from different spectroscopic techniques are integrated to confirm the identity of this compound.

G dCMPS This compound Identification NMR_Data NMR Data (Connectivity, Functional Groups) NMR_Data->dCMPS MS_Data MS Data (Molecular Formula, Fragmentation) MS_Data->dCMPS UV_Data UV-Vis Data (Chromophore) UV_Data->dCMPS IR_Data IR Data (Functional Groups) IR_Data->dCMPS

Caption: Integration of spectroscopic data for the conclusive identification of this compound.

Conclusion

The identification of this compound relies on a multi-technique spectroscopic approach. While specific experimental data for this compound is scarce, the principles outlined in this guide, based on the known properties of related nucleosides, provide a comprehensive framework for its unambiguous characterization. By combining the structural details from NMR, the molecular formula and fragmentation from mass spectrometry, the chromophoric information from UV-Vis, and the functional group analysis from IR spectroscopy, researchers can confidently identify and characterize this compound for its application in scientific research and drug development.

References

5'-Deoxy-5'-(methylthio)cytidine (5'-dCMPS): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5'-Deoxy-5'-(methylthio)cytidine (5'-dCMPS), a modified nucleoside of interest in various research and development applications. Due to its limited commercial availability, this guide also details the process for acquiring custom-synthesized this compound and presents a general experimental workflow for its handling and analysis.

Commercial Availability

Several companies have established expertise in this area and can be contacted for a quote and consultation. When inquiring about custom synthesis, it is advisable to provide the desired quantity, purity specifications, and any relevant analytical data required.

Table 1: Potential Custom Synthesis Suppliers for this compound

Company NameService HighlightsContact Information
Sierra BioresearchSpecializes in custom synthesis of modified nucleotides, including mono, di, and triphosphates.[1]--INVALID-LINK--[1]
Richman ChemicalOffers custom chemistry services for nucleoside-based compounds and can accommodate cGMP projects.[2]Contact form on their website.
Jena BioscienceProvides tailor-made nucleotide analogs with over 25 years of experience, offering flexible quantities from micromoles to multi-gram scale.[3][4]--INVALID-LINK--[3]

Experimental Protocols

Given the lack of commercially available this compound, there are no standardized, publicly available experimental protocols specifically detailing its use. The following represents a generalized workflow that researchers can adapt once the custom-synthesized compound is obtained.

General Workflow for Handling and Preliminary Analysis of Custom-Synthesized this compound

  • Receiving and Storage:

    • Upon receipt, immediately verify the compound's identity and purity against the certificate of analysis provided by the supplier.

    • Store the compound under the recommended conditions (typically -20°C or -80°C, protected from light and moisture) to ensure its stability.

  • Solubility Testing:

    • Determine the optimal solvent for your experimental needs. Common solvents for nucleoside analogs include DMSO, DMF, and aqueous buffers.

    • Start with small quantities to establish a concentration range suitable for your assays.

  • Purity Verification (Optional but Recommended):

    • Independently verify the purity of the compound using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • In vitro Assays:

    • For cell-based assays, perform dose-response studies to determine the optimal concentration range and to assess potential cytotoxicity.

    • For enzymatic assays, establish the kinetic parameters of the interaction between this compound and the target enzyme.

  • Data Analysis:

    • Analyze the data using appropriate statistical methods to determine the biological activity and significance of the findings.

Signaling Pathways and Logical Relationships

As of the date of this guide, there is no published literature detailing the specific signaling pathways in which this compound is involved. The biological activity of this compound remains an area for future research.

However, we can visualize the logical workflow for acquiring and initiating research with a custom-synthesized nucleoside analog like this compound.

custom_synthesis_workflow cluster_planning Phase 1: Planning & Sourcing cluster_synthesis Phase 2: Synthesis & Delivery cluster_research Phase 3: Research & Analysis a Identify Research Need for this compound b Search Commercial Suppliers a->b c Identify Custom Synthesis Vendors b->c No Stock Found d Request Quotes & Consultation c->d e Select Vendor & Initiate Synthesis d->e f Quality Control (Vendor) e->f g Compound Shipment with Certificate of Analysis f->g h Receipt & Purity Verification (Internal) g->h i Solubility & Stability Testing h->i j Experimental Assays (In vitro / In vivo) i->j k Data Analysis & Interpretation j->k

Caption: Workflow for acquiring and utilizing custom-synthesized this compound.

Conclusion

While this compound is not a commercially cataloged product, its potential for novel research in drug development and molecular biology is significant. By engaging with custom synthesis providers, researchers can obtain this compound and begin to explore its biological functions. The information and workflows provided in this guide are intended to facilitate this process and encourage further investigation into the properties and applications of this compound.

References

In-Depth Technical Guide: Safety and Handling of 5'-Deoxycytidine Monophosphorothioate (5'-dCMPS) in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Classification

5'-dCMPS is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, as with any laboratory chemical, it should be handled with care to minimize exposure. The primary risks are associated with the inhalation of dust and direct contact with the skin or eyes. The toxicological properties have not been thoroughly investigated.

Exposure Controls and Personal Protection

Adherence to standard laboratory safety protocols is essential when handling this compound. This includes the use of appropriate personal protective equipment (PPE) to prevent accidental exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.Protects eyes from airborne powder and accidental splashes.[1][2]
Skin Protection Nitrile gloves and a lab coat.Prevents direct skin contact with the chemical.[1][2][3]
Respiratory Protection Not required under normal use conditions with adequate ventilation. A particle filter respirator may be used if dust is generated.Minimizes the risk of inhaling fine particles.[1]

Safe Handling and Storage Procedures

Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Table 2: Handling and Storage Guidelines

AspectGuideline
Handling Avoid creating dust. Do not breathe dust, vapor, mist, or gas. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[1]
Storage Store in a freezer (-20°C is recommended). Keep the container tightly sealed in a dry and well-ventilated place.[4]
Hygroscopicity As a powder, this compound may be hygroscopic. Store in a desiccator to prevent moisture absorption.
Experimental Protocol: General Procedure for Handling this compound Powder
  • Preparation: Designate a clean and uncluttered area for handling the powder. Ensure a calibrated balance is available.

  • Personal Protective Equipment: Don a lab coat, safety glasses with side shields, and nitrile gloves.

  • Weighing:

    • Carefully open the container in an area with minimal air currents to avoid dispersing the powder.

    • Use a clean spatula to transfer the desired amount of this compound to a weigh boat.

    • If the powder is electrostatically charged, consider using an anti-static gun.

    • Close the container tightly immediately after use.

  • Dissolution:

    • If preparing a solution, add the solvent to the powder slowly to avoid splashing.

    • Ensure the powder is fully dissolved before use.

  • Cleanup:

    • Wipe down the balance and surrounding area with a damp cloth to remove any residual powder.

    • Dispose of the weigh boat and any contaminated materials in the appropriate chemical waste container.

  • Post-Handling: Remove gloves and wash hands thoroughly with soap and water.

First Aid and Emergency Procedures

In the event of accidental exposure, immediate and appropriate action should be taken.

Table 3: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[5]
Skin Contact Wash the affected area with soap and plenty of water.[5]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5]
Accidental Release Measures

In case of a spill, follow these steps:

  • Ensure adequate ventilation.

  • Avoid dust formation.

  • Sweep up the spilled solid and place it into a suitable, closed container for disposal.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is important for its safe handling and use.

Table 4: Physical and Chemical Properties of 2'-Deoxycytidine-5'-monophosphate disodium (B8443419) salt (as a reference)

PropertyValue
Appearance White solid
Molecular Formula C9H12N3Na2O7P
Molecular Weight 351.16 g/mol [1]
Solubility Soluble in water.[6][7]
Melting Point 179-180°C[6]
pH No data available
Boiling Point No data available
Flash Point No data available

Stability and Reactivity

This compound is stable under recommended storage conditions.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), oxides of phosphorus, and sodium oxides.[1]

Toxicological Information

The toxicological properties of this compound have not been fully investigated. No data is available regarding acute toxicity, skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, or reproductive toxicity.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.

Visualizations

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Assess Risks prep2 Designate Work Area prep1->prep2 prep3 Don PPE (Lab Coat, Gloves, Goggles) prep2->prep3 handling1 Weigh Powder Carefully (Avoid Dust) prep3->handling1 handling2 Prepare Solution handling1->handling2 handling3 Close Container Tightly handling2->handling3 cleanup1 Clean Work Area handling3->cleanup1 cleanup2 Dispose of Waste Properly cleanup1->cleanup2 cleanup3 Doff PPE cleanup2->cleanup3 cleanup4 Wash Hands cleanup3->cleanup4

Caption: Experimental workflow for handling this compound powder.

G spill Spill Occurs evacuate Evacuate Immediate Area if Necessary spill->evacuate ppe Don Appropriate PPE spill->ppe contain Contain the Spill ppe->contain cleanup Clean Up Spill contain->cleanup dispose Dispose of Waste cleanup->dispose report Report the Incident dispose->report G hazard_id Hazard Identification Is the substance a powder? Can it form dust? Are there unknown toxicities? risk_assess Risk Assessment What is the likelihood of inhalation/contact? What is the potential severity of exposure? hazard_id->risk_assess control_measures Control Measures Engineering Controls (Ventilation) Administrative Controls (SOPs) Personal Protective Equipment (PPE) risk_assess->control_measures

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of 2'-Deoxycytidine-5'-Monophosphate (5'-dCMPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for two common and effective methods for the chemical synthesis of 2'-deoxycytidine-5'-monophosphate (5'-dCMPS): the Phosphorus Oxychloride (POCl3) method and the H-Phosphonate method. Both methods rely on a robust protecting group strategy to ensure regioselective phosphorylation of the 5'-hydroxyl group of 2'-deoxycytidine (B1670253).

I. Overview of Synthetic Strategies

The chemical synthesis of this compound from the parent nucleoside, 2'-deoxycytidine, necessitates a strategic approach involving the protection of reactive functional groups to ensure the selective phosphorylation of the 5'-hydroxyl group. The primary reactive sites in 2'-deoxycytidine are the N4-exocyclic amine, the 3'-hydroxyl group, and the 5'-hydroxyl group. To achieve selective 5'-phosphorylation, both the N4-amino group and the 3'-hydroxyl group must be protected.

A common protecting group for the N4-amino group of cytidine (B196190) is the benzoyl (Bz) group. For the 3'-hydroxyl group, a bulky silyl (B83357) protecting group such as tert-butyldimethylsilyl (TBDMS) is frequently employed. Once these positions are protected, the free 5'-hydroxyl group can be phosphorylated. Following phosphorylation, a carefully controlled deprotection sequence is executed to remove the protecting groups and yield the final product, this compound.

This document outlines two distinct and reliable methods for the phosphorylation step:

  • Phosphorus Oxychloride (POCl3) Method: A classic and widely used method for the direct phosphorylation of hydroxyl groups.

  • H-Phosphonate Method: An alternative approach that involves the formation of an H-phosphonate intermediate, which is subsequently oxidized to the phosphate (B84403).

The general workflow for both methods is depicted below.

G cluster_protection Protection cluster_phosphorylation Phosphorylation cluster_deprotection Deprotection 2'-deoxycytidine 2'-deoxycytidine N4-Benzoyl-2'-deoxycytidine N4-Benzoyl-2'-deoxycytidine 2'-deoxycytidine->N4-Benzoyl-2'-deoxycytidine Benzoyl Chloride 2'-deoxycytidine->N4-Benzoyl-2'-deoxycytidine N4-Benzoyl-3'-O-TBDMS-2'-deoxycytidine N4-Benzoyl-3'-O-TBDMS-2'-deoxycytidine N4-Benzoyl-2'-deoxycytidine->N4-Benzoyl-3'-O-TBDMS-2'-deoxycytidine TBDMS-Cl N4-Benzoyl-2'-deoxycytidine->N4-Benzoyl-3'-O-TBDMS-2'-deoxycytidine Protected this compound Protected this compound N4-Benzoyl-3'-O-TBDMS-2'-deoxycytidine->Protected this compound POCl3 or H-Phosphonate Method N4-Benzoyl-3'-O-TBDMS-2'-deoxycytidine->Protected this compound This compound This compound Protected this compound->this compound Ammonia (B1221849) & Fluoride (B91410) Source Protected this compound->this compound

Figure 1: General workflow for the chemical synthesis of this compound.

II. Quantitative Data Summary

The following table summarizes the typical reaction conditions and expected yields for the key steps in the chemical synthesis of this compound via the POCl3 and H-Phosphonate methods. These values are based on literature reports for analogous transformations and may require optimization for specific laboratory conditions.

Step Method Key Reagents Reaction Time Temperature Expected Yield
1. N4-Benzoylation -Benzoyl Chloride, Pyridine (B92270)2-4 hours0°C to RT85-95%
2. 3'-O-TBDMS Protection -TBDMS-Cl, Imidazole (B134444), DMF12-16 hoursRoom Temp.80-90%
3. 5'-Phosphorylation POCl3 Method POCl3, Trimethyl phosphate2-4 hours0°C70-85%
H-Phosphonate Method Phosphorous acid, Pivaloyl chloride, Pyridine1-2 hoursRoom Temp.80-90%
4. Oxidation (H-Phosphonate) -Iodine, Pyridine/Water15-30 minutesRoom Temp.>95%
5. Deprotection -Aq. Ammonia, TBAF or Et3N·3HF4-16 hoursRoom Temp. to 55°C85-95%
Overall (POCl3 Method) ----~45-65%
Overall (H-Phosphonate) ----~55-75%

III. Experimental Protocols

Method 1: Phosphorus Oxychloride (POCl3) Synthesis of this compound

This method involves the direct phosphorylation of the protected nucleoside with phosphorus oxychloride.

G start N4-Benzoyl-3'-O-TBDMS-2'-deoxycytidine step1 Dissolve in Trimethyl Phosphate Cool to 0°C start->step1 step2 Add POCl3 dropwise step1->step2 step3 Stir at 0°C for 2-4 hours step2->step3 step4 Quench with TEAB buffer step3->step4 step5 Deprotection with Aq. Ammonia followed by TBAF step4->step5 step6 Purify by Ion-Exchange Chromatography step5->step6 end This compound step6->end

Figure 2: Workflow for the POCl3 synthesis of this compound.

A. Protection of 2'-Deoxycytidine

  • N4-Benzoylation:

    • Suspend 2'-deoxycytidine (1 mmol) in anhydrous pyridine (10 mL).

    • Cool the mixture to 0°C in an ice bath.

    • Add benzoyl chloride (1.2 mmol) dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction with methanol (B129727) (1 mL) and evaporate the solvent under reduced pressure.

    • Purify the crude product by silica (B1680970) gel chromatography to obtain N4-benzoyl-2'-deoxycytidine.

  • 3'-O-TBDMS Protection:

    • Dissolve N4-benzoyl-2'-deoxycytidine (1 mmol) in anhydrous DMF (5 mL).

    • Add imidazole (2.5 mmol) and TBDMS-Cl (1.2 mmol).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by silica gel chromatography to yield N4-benzoyl-3'-O-TBDMS-2'-deoxycytidine.

B. 5'-Phosphorylation

  • Dissolve N4-benzoyl-3'-O-TBDMS-2'-deoxycytidine (1 mmol) in anhydrous trimethyl phosphate (5 mL) and cool to 0°C.

  • Add phosphorus oxychloride (1.5 mmol) dropwise with vigorous stirring.

  • Continue stirring at 0°C for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Quench the reaction by slowly adding the mixture to a cold, stirred solution of 1 M triethylammonium (B8662869) bicarbonate (TEAB) buffer (20 mL).

  • Stir for 1 hour at 0°C.

C. Deprotection and Purification

  • Concentrate the quenched reaction mixture under reduced pressure.

  • To the residue, add concentrated aqueous ammonia (20 mL) and stir at 55°C for 12 hours to remove the benzoyl group.

  • Evaporate the ammonia solution to dryness.

  • Dissolve the residue in THF (10 mL) and add 1 M tetrabutylammonium (B224687) fluoride (TBAF) in THF (1.2 mL).

  • Stir at room temperature for 4 hours to remove the TBDMS group.

  • Quench with 1 M TEAB buffer and concentrate.

  • Purify the crude this compound by anion-exchange chromatography using a gradient of TEAB or ammonium (B1175870) bicarbonate buffer.

  • Combine the product-containing fractions, evaporate to dryness, and co-evaporate with water to remove excess buffer, yielding this compound as a salt.

Method 2: H-Phosphonate Synthesis of this compound

This method proceeds through a stable H-phosphonate intermediate, which is then oxidized to the final phosphate.

G start N4-Benzoyl-3'-O-TBDMS-2'-deoxycytidine step1 React with Phosphorous Acid & Pivaloyl Chloride in Pyridine start->step1 step2 Formation of 5'-H-phosphonate monoester step1->step2 step3 Oxidize with Iodine in Pyridine/Water step2->step3 step4 Formation of Protected 5'-Phosphate step3->step4 step5 Deprotection with Aq. Ammonia followed by TBAF step4->step5 step6 Purify by Ion-Exchange Chromatography step5->step6 end This compound step6->end G cluster_protection Protection Strategy Deoxycytidine 2'-Deoxycytidine 5'-OH (Primary) 3'-OH (Secondary) N4-NH2 (Amine) Protect_NH2 Protect Amine (N4) Benzoyl (Bz) group Base-labile Deoxycytidine:f3->Protect_NH2 High Reactivity Protect_3OH Protect 3'-OH TBDMS group Fluoride-labile Deoxycytidine:f2->Protect_3OH Secondary Hydroxyl Target_5OH Target for Phosphorylation 5'-OH Most reactive hydroxyl Deoxycytidine:f1->Target_5OH Primary Hydroxyl

Enzymatic Synthesis of 5'-Deoxycytidine Monophosphate Sulfate (5'-dCMPS): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the enzymatic synthesis of 5'-deoxycytidine (B14647056) monophosphate sulfate (B86663) (5'-dCMPS). The described method is a two-step biocatalytic process commencing with the phosphorylation of 2'-deoxycytidine (B1670253) (dCyd) to 5'-deoxycytidine monophosphate (5'-dCMP), followed by the sulfation of the 5'-phosphate group to yield the final product. This chemoenzymatic approach offers a highly specific and efficient alternative to traditional chemical synthesis methods, operating under mild reaction conditions. The protocols herein are designed for robust reproducibility and are adaptable for various research and development applications, including the production of nucleotide analogues for therapeutic and diagnostic purposes.

Introduction

Nucleotide analogues are a cornerstone of modern pharmacology, with critical applications as antiviral and anticancer agents. The introduction of modifications, such as sulfation, to the nucleotide structure can significantly alter their biological activity, metabolic stability, and target specificity. This compound is a novel nucleotide analogue with potential applications in drug development and biochemical research. Traditional chemical synthesis of such modified nucleotides is often complex, involving multiple protection and deprotection steps, leading to low overall yields.

Enzymatic synthesis presents a compelling alternative, leveraging the high specificity and efficiency of biocatalysts. This application note details a two-step enzymatic pathway for the synthesis of this compound. The first step employs a deoxynucleoside kinase to phosphorylate 2'-deoxycytidine to 5'-dCMP. The second step utilizes a sulfotransferase to transfer a sulfonate group from a donor molecule to the 5'-phosphate of 5'-dCMP. This document provides comprehensive protocols, quantitative data, and visual workflows to facilitate the successful implementation of this synthesis in a laboratory setting.

Signaling Pathway: Biosynthesis of this compound

The enzymatic synthesis of this compound from 2'-deoxycytidine involves a two-step pathway. First, a deoxynucleoside kinase (dNK) or deoxycytidine kinase (dCK) catalyzes the transfer of a phosphate (B84403) group from a phosphate donor, typically a nucleoside triphosphate like GTP or ATP, to the 5'-hydroxyl group of 2'-deoxycytidine, forming 5'-dCMP. Subsequently, a sulfotransferase (SULT) catalyzes the transfer of a sulfonate group from a sulfate donor, such as 3'-phosphoadenosine-5'-phosphosulfate (PAPS) or an artificial donor like p-nitrophenyl sulfate (pNPS), to the 5'-phosphate of 5'-dCMP, yielding this compound.

5-dCMPS Biosynthesis dCyd 2'-Deoxycytidine dCMP 5'-dCMP dCyd->dCMP Phosphorylation dCMPS This compound dCMP->dCMPS Sulfation GTP GTP GDP GDP GTP->GDP PAPS Sulfate Donor (e.g., PAPS) PAP PAP PAPS->PAP dNK Deoxynucleoside Kinase (dNK) dNK->dCMP SULT Sulfotransferase (SULT) SULT->dCMPS

Biosynthetic pathway for this compound.

Experimental Workflow

The overall experimental workflow for the enzymatic synthesis of this compound is a sequential two-step process. The initial step involves the expression and purification of the required enzymes, deoxynucleoside kinase and sulfotransferase. This is followed by the enzymatic phosphorylation of 2'-deoxycytidine to produce 5'-dCMP. After purification of the intermediate product, the second enzymatic step, sulfation, is performed to yield the final product, this compound, which is then purified and analyzed.

Experimental Workflow cluster_prep Enzyme Preparation cluster_synthesis Two-Step Synthesis cluster_analysis Analysis Enzyme_Expression Enzyme Expression (dNK & SULT) Enzyme_Purification Enzyme Purification Enzyme_Expression->Enzyme_Purification Phosphorylation Step 1: Phosphorylation (dCyd -> 5'-dCMP) Enzyme_Purification->Phosphorylation Sulfation Step 2: Sulfation (5'-dCMP -> this compound) Enzyme_Purification->Sulfation Purification1 Intermediate Purification (5'-dCMP) Phosphorylation->Purification1 Purification1->Sulfation Purification2 Final Product Purification (this compound) Sulfation->Purification2 Analysis Product Characterization (HPLC, MS, NMR) Purification2->Analysis

Overall experimental workflow.

Data Presentation

Table 1: Quantitative Data for the Enzymatic Synthesis of 5'-dCMP
ParameterDrosophila melanogaster dNKBacillus subtilis dCKReference
Reaction Yield ~90%40-90%[1]
Optimal pH 7.5 - 8.58.0 - 9.0[1]
Optimal Temperature 37 °C37 °C[1]
Substrate (dCyd) Broad specificityDeoxycytidine, Deoxyadenosine[1][2]
Phosphate Donor GTP or ATPGTP[1][2]
Km (dCyd) Not specified~5 µM[2]
Km (GTP) Not specified~150 µM[2]
Table 2: Estimated Quantitative Data for the Enzymatic Sulfation of 5'-dCMP*
ParameterPhenol (B47542) Sulfotransferase (PST)Reference
Reaction Yield Estimated: Moderate to High[3]
Optimal pH 7.0 - 8.0[4][5]
Optimal Temperature 37 °C[6]
Substrate (5'-dCMP) Putative[3]
Sulfate Donor p-Nitrophenyl Sulfate (pNPS)[3]
Km (Nucleotide) ~1.5 mM (for AMP)[3]
Vmax (Nucleotide) ~0.5 µmol/min/mg (for AMP)[3]

*Note: Data for the sulfation of 5'-dCMP is extrapolated from studies on the sulfation of adenosine (B11128) 5'-monophosphate (AMP) using phenol sulfotransferase.[3] Further optimization for 5'-dCMP as a substrate is recommended.

Experimental Protocols

Protocol 1: Expression and Purification of Deoxynucleoside Kinase (dNK)

This protocol is adapted for the expression of His-tagged Drosophila melanogaster deoxynucleoside kinase (dNK) in E. coli.

1. Gene Cloning and Expression Vector Construction:

  • The gene encoding for D. melanogaster dNK is PCR amplified and cloned into a suitable expression vector (e.g., pET series) with an N-terminal His6-tag.

  • Transform the expression vector into a competent E. coli expression strain (e.g., BL21(DE3)).

2. Protein Expression:

  • Inoculate a single colony of the transformed E. coli into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for 4-6 hours at 30°C.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

3. Cell Lysis and Protein Purification:

  • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elute the His-tagged dNK with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Dialyze the eluted protein against storage buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 50% glycerol) and store at -20°C.

  • Determine the protein concentration using a Bradford assay.

Protocol 2: Enzymatic Synthesis of 5'-dCMP

This protocol describes the phosphorylation of 2'-deoxycytidine using the purified dNK.

1. Reaction Setup:

  • In a microcentrifuge tube, prepare the following reaction mixture:

    • 2'-Deoxycytidine: 10 mM

    • GTP: 15 mM

    • MgCl₂: 20 mM

    • Purified dNK: 5 µg/mL

    • Tris-HCl buffer (pH 7.5): 50 mM

    • Total reaction volume: 1 mL

2. Reaction Incubation:

  • Incubate the reaction mixture at 37°C for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

3. Reaction Termination and Product Purification:

  • Terminate the reaction by heating at 95°C for 5 minutes.

  • Centrifuge the mixture to pellet the precipitated enzyme.

  • Purify the 5'-dCMP from the supernatant using anion-exchange chromatography.

Protocol 3: Expression and Purification of Phenol Sulfotransferase (PST)

This protocol is a general guideline for the expression and purification of a recombinant sulfotransferase.

1. Gene and Expression:

  • Obtain or synthesize the gene for a suitable phenol sulfotransferase (e.g., human SULT1A1) and clone it into an appropriate expression vector with a purification tag (e.g., His-tag).

  • Express the protein in a suitable host system (e.g., E. coli or insect cells) following standard protocols.

2. Purification:

  • Purify the recombinant PST using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography for higher purity.

  • Characterize the purified enzyme and determine its concentration.

Protocol 4: Enzymatic Synthesis of this compound

This protocol outlines the sulfation of 5'-dCMP using a purified sulfotransferase and pNPS as the sulfate donor.

1. Reaction Setup:

  • Prepare the following reaction mixture in a microcentrifuge tube:

    • 5'-dCMP: 5 mM

    • p-Nitrophenyl sulfate (pNPS): 10 mM

    • Purified Phenol Sulfotransferase: 10 µg/mL

    • Tris-HCl buffer (pH 7.5): 50 mM

    • MgCl₂: 5 mM

    • Total reaction volume: 1 mL

2. Reaction Incubation:

  • Incubate the reaction at 37°C for 4-8 hours.

  • Monitor the formation of this compound and the release of p-nitrophenol (a yellow product) spectrophotometrically at 405 nm, or by HPLC.

3. Product Purification and Analysis:

  • Purify the this compound from the reaction mixture using anion-exchange HPLC.

  • Confirm the identity and purity of the final product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Conclusion

The enzymatic synthesis of this compound presented in these application notes provides a robust and specific method for producing this novel nucleotide analogue. By employing deoxynucleoside kinases and sulfotransferases, this two-step biocatalytic approach avoids the harsh conditions and complex purification procedures associated with traditional chemical synthesis. The detailed protocols and quantitative data provided herein serve as a valuable resource for researchers in academia and industry, facilitating the exploration of sulfated nucleotides in drug discovery and development. Further optimization of the sulfation step, particularly in identifying a sulfotransferase with high specificity for 5'-dCMP, could further enhance the efficiency of this synthetic route.

References

Application Notes and Protocols for the Incorporation of 5'-Deoxychloromethylphosphonate Cytosine (5'-dCMPS) into Synthetic DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of modified nucleotides into synthetic DNA is a powerful tool in molecular biology, diagnostics, and drug development. These modifications can confer novel properties to oligonucleotides, such as enhanced stability against nuclease degradation, improved binding affinity, and the introduction of functional groups for labeling or conjugation. This document provides a detailed protocol for the incorporation of a novel 5'-modified deoxynucleoside, 5'-deoxychloromethylphosphonate cytosine (Assumed Structure, hereafter referred to as 5'-dCMPS), into synthetic DNA.

5'-Phosphonate modifications, where the 5'-oxygen is replaced by a methylene (B1212753) bridge, create a non-natural internucleotide linkage that is resistant to cleavage by nucleases. This property is highly desirable for the development of therapeutic oligonucleotides, such as antisense oligonucleotides and siRNAs, as it can significantly increase their in vivo half-life and therapeutic efficacy. The chloromethyl group in this compound can potentially serve as a reactive handle for further chemical modifications.

These application notes and protocols provide a comprehensive guide for researchers, from the synthesis of the modified phosphoramidite (B1245037) to the purification of the final oligonucleotide, and discuss potential applications in drug development.

Data Presentation

Table 1: Representative Coupling Efficiencies of Modified Phosphoramidites

The efficiency of incorporating a modified phosphoramidite into a growing oligonucleotide chain is a critical parameter. The following table presents typical coupling efficiencies for various classes of modified phosphoramidites, which can serve as a benchmark for the expected performance of the this compound phosphoramidite.

Modified Phosphoramidite ClassTypical Coupling Efficiency (%)Factors Affecting Efficiency
5'-Alkylphosphonates95 - 98Steric hindrance at the 5' position, purity of the phosphoramidite, coupling time.
Base-Modified Nucleosides98 - 99.5Nature and size of the modification, potential for side reactions.
Sugar-Modified Nucleosides (e.g., 2'-O-Methyl)> 99Generally high, similar to natural phosphoramidites.
Backbone Modifications (e.g., Phosphorothioates)> 98Efficiency of the sulfurization step.

Note: The coupling efficiency for this compound phosphoramidite will need to be determined empirically but is expected to be in the range of other 5'-alkylphosphonate analogs.

Experimental Protocols

Protocol 1: Synthesis of 5'-DMT-N4-benzoyl-5'-deoxychloromethylphosphonate Cytidine Phosphoramidite

This protocol outlines a plausible synthetic route for the this compound phosphoramidite building block required for automated DNA synthesis. This is a representative protocol and may require optimization.

Materials:

  • 5'-DMT-N4-benzoyl-5'-oxo-2'-deoxycytidine

  • (Chloromethyl)phosphonic dichloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Wittig-Horner Reaction:

    • Dissolve 5'-DMT-N4-benzoyl-5'-oxo-2'-deoxycytidine in anhydrous DCM.

    • Add a solution of the ylide generated from (chloromethyl)phosphonic dichloride and a strong base (e.g., n-butyllithium) dropwise at -78°C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and extract the product with DCM.

    • Purify the resulting 5'-deoxy-(chlorovinyl)phosphonate intermediate by silica gel chromatography.

  • Reduction of the Vinyl Group:

    • Dissolve the intermediate from the previous step in ethanol.

    • Add a palladium catalyst (e.g., 10% Pd/C) and hydrogenate the mixture at atmospheric pressure until the reaction is complete (monitored by TLC).

    • Filter the catalyst and evaporate the solvent to yield the 5'-deoxychloromethylphosphonate derivative.

  • Phosphitylation:

    • Dissolve the dried 5'-deoxychloromethylphosphonate derivative in anhydrous DCM.

    • Add DIPEA and cool the mixture to 0°C.

    • Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise and stir the reaction at room temperature for 2 hours.

    • Quench the reaction with saturated sodium bicarbonate solution and extract the product with DCM.

    • Purify the final this compound phosphoramidite by silica gel chromatography under an inert atmosphere.

    • Co-evaporate with anhydrous acetonitrile (B52724) and store under argon at -20°C.

Protocol 2: Automated Solid-Phase DNA Synthesis

This protocol describes the incorporation of the this compound phosphoramidite into a DNA oligonucleotide using a standard automated DNA synthesizer.

Materials:

  • This compound phosphoramidite dissolved in anhydrous acetonitrile to the recommended concentration (e.g., 0.1 M).

  • Standard DNA phosphoramidites (dA, dG, dC, T).

  • Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside.

  • Standard DNA synthesis reagents:

    • Deblocking solution (e.g., 3% trichloroacetic acid in DCM).

    • Activator solution (e.g., 0.45 M 5-ethylthio-1H-tetrazole in acetonitrile).

    • Capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole).

    • Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine).

Procedure:

  • Synthesizer Setup:

    • Program the DNA synthesizer with the desired oligonucleotide sequence, indicating the position for the incorporation of the this compound moiety.

    • Install the CPG column and the reagent reservoirs.

  • Synthesis Cycle for this compound Incorporation:

    • Deblocking: The 5'-DMT protecting group is removed from the growing oligonucleotide chain.

    • Coupling: The this compound phosphoramidite is delivered to the column along with the activator solution. A slightly extended coupling time (e.g., 120-300 seconds) may be necessary to ensure high coupling efficiency due to potential steric hindrance.

    • Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester.

  • Continue Synthesis: The synthesizer continues with the standard synthesis cycles for the remaining nucleotides in the sequence.

  • Final Deblocking: The terminal 5'-DMT group is typically left on for purification purposes.

Protocol 3: Cleavage, Deprotection, and Purification

This protocol details the steps to release the synthesized oligonucleotide from the solid support, remove protecting groups, and purify the final product.

Materials:

Procedure:

  • Cleavage and Deprotection:

    • Transfer the CPG support to a screw-cap vial.

    • Add concentrated ammonium hydroxide and heat at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases and the phosphate backbone.

    • Cool the vial, centrifuge, and carefully transfer the supernatant containing the oligonucleotide to a new tube.

    • Dry the oligonucleotide solution in a vacuum centrifuge.

  • DMT-on Purification by RP-HPLC:

    • Resuspend the dried oligonucleotide in HPLC-grade water.

    • Inject the sample onto an RP-HPLC column. The DMT-on full-length product will have a longer retention time than the failure sequences (DMT-off).

    • Collect the peak corresponding to the DMT-on product.

  • Detritylation:

    • Dry the collected fraction.

    • Resuspend the pellet in 80% acetic acid and let it stand at room temperature for 30 minutes to remove the DMT group.

    • Quench the reaction by adding water and neutralize with a base (e.g., triethylamine).

  • Final Desalting:

    • Purify the detritylated oligonucleotide using RP-HPLC or another desalting method (e.g., size-exclusion chromatography) to remove salts and residual organic solvents.

  • Analysis:

    • Verify the purity and identity of the final this compound-containing oligonucleotide by analytical HPLC, mass spectrometry (e.g., ESI-MS), and/or polyacrylamide gel electrophoresis (PAGE).

Visualizations

Diagram 1: Hypothetical Synthesis of this compound Phosphoramidite

G start 5'-DMT-N4-benzoyl-5'-oxo-2'-deoxycytidine intermediate1 5'-deoxy-(chlorovinyl)phosphonate intermediate start->intermediate1 Wittig-Horner Reaction intermediate2 5'-deoxychloromethylphosphonate derivative intermediate1->intermediate2 Reduction final_product This compound Phosphoramidite intermediate2->final_product Phosphitylation

Caption: Synthetic pathway for this compound phosphoramidite.

Diagram 2: Experimental Workflow for Synthetic DNA containing this compound

G cluster_synthesis Synthesis cluster_purification Purification & Analysis phosphoramidite This compound Phosphoramidite Synthesis dna_synthesis Automated DNA Synthesis phosphoramidite->dna_synthesis cleavage Cleavage & Deprotection dna_synthesis->cleavage hplc DMT-on RP-HPLC cleavage->hplc detritylation Detritylation hplc->detritylation desalting Final Desalting detritylation->desalting analysis QC Analysis (HPLC, MS) desalting->analysis

Caption: Workflow for this compound modified DNA.

Applications in Drug Development

The incorporation of this compound into synthetic oligonucleotides opens up several possibilities for drug development, primarily leveraging the enhanced nuclease resistance conferred by the 5'-phosphonate linkage.

  • Antisense Oligonucleotides (ASOs): ASOs containing this compound modifications are expected to have a longer half-life in biological systems. This can lead to a more sustained target knockdown with less frequent dosing.

  • Small Interfering RNAs (siRNAs): The stability of siRNAs can be significantly improved by incorporating nuclease-resistant nucleotides. This compound could be strategically placed at the ends of the siRNA strands to protect them from exonuclease degradation.

  • Aptamers: These structured oligonucleotides that bind to specific targets can also benefit from increased stability, leading to improved performance as therapeutic or diagnostic agents.

  • Drug Conjugation: The chloromethyl group on the this compound moiety could potentially be used as a site for conjugation of other molecules, such as targeting ligands, imaging agents, or small molecule drugs, to enhance the therapeutic properties of the oligonucleotide.

The development of oligonucleotides containing novel modifications like this compound is a key area of research in the field of nucleic acid therapeutics. These modifications can be fine-tuned to optimize the safety and efficacy profiles of drug candidates. The protocols and information provided here serve as a foundational guide for researchers to explore the potential of this compound in their drug discovery and development programs.

Application Notes and Protocols for Utilizing 5'-dCMPS as a Substrate for DNA Polymerases in PCR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Deoxycytidine-α-monophosphorothioate (5'-dCMPS), a dCTP analog where a non-bridging oxygen atom in the α-phosphate group is replaced by sulfur, presents unique opportunities for various molecular biology applications, including Polymerase Chain Reaction (PCR). The presence of the phosphorothioate (B77711) linkage introduces novel properties to the synthesized DNA, influencing enzyme-substrate interactions and the characteristics of the final PCR product. These application notes provide a comprehensive overview of the use of this compound in PCR, including its effects on PCR specificity and fidelity, compatible DNA polymerases, and detailed protocols for its successful implementation.

The primary benefits of incorporating this compound into PCR include enhancing reaction specificity. The altered stereochemistry of the phosphorothioate group can slow down the rate of nucleotide incorporation by DNA polymerases. This reduced polymerization speed provides more time for the dissociation of mismatched nucleotides at the primer-template junction, thereby increasing the specificity of DNA amplification.

Data Presentation

The following tables summarize the quantitative data regarding the use of phosphorothioate-modified deoxynucleoside triphosphates (dNTPαS), including this compound, in DNA synthesis.

Table 1: Relative Incorporation Rates of dNTPαS Analogs Compared to Natural dNTPs

DNA PolymerasedNTPαS AnalogRelative Incorporation Rate (% of natural dNTP)Reference
Klenow Fragment (E. coli DNA Pol I)All four dNTPαS35-60%[1]

Table 2: Effect of dGTPαS on the Fidelity of DNA Polymerase α

Mispair TypeSubstrateRelative Frequency of MispairFold Change in FidelityReference
G:GdGTP1.0-[1]
G:GdGTPαS~0.1~10-fold increase[1]
G:TdGTP1.0-[1]
G:TdGTPαS~0.1~10-fold increase[1]

Experimental Protocols

Protocol 1: Standard PCR with Partial Substitution of dCTP with this compound for Enhanced Specificity

This protocol is designed for applications where high specificity is crucial, such as amplifying targets from complex templates or in multiplex PCR. A partial substitution of dCTP with this compound is recommended to balance specificity enhancement with PCR efficiency.

Materials:

  • DNA Template

  • Forward and Reverse Primers

  • Thermostable DNA Polymerase (e.g., Taq DNA Polymerase)

  • 10X PCR Buffer (with or without MgCl₂)

  • dNTP mix (10 mM each of dATP, dGTP, dTTP)

  • dCTP solution (10 mM)

  • This compound solution (10 mM)

  • Nuclease-free water

  • MgCl₂ solution (if not in PCR buffer)

Procedure:

  • Prepare a modified dNTP mix:

    • Combine dATP, dGTP, and dTTP to a final concentration of 10 mM each.

    • Prepare a 10 mM mix of dCTP and this compound at the desired ratio. For initial optimization, a 1:1 ratio (5 mM dCTP: 5 mM this compound) is recommended.

  • Set up the PCR reaction on ice:

    • Assemble the following components in a PCR tube:

      Component Volume (for 50 µL reaction) Final Concentration
      10X PCR Buffer 5 µL 1X
      Modified dNTP mix 1 µL 200 µM each dNTP
      Forward Primer (10 µM) 1 µL 0.2 µM
      Reverse Primer (10 µM) 1 µL 0.2 µM
      DNA Template X µL As required
      Taq DNA Polymerase (5 U/µL) 0.25 µL 1.25 units

      | Nuclease-free water | Up to 50 µL | - |

    • Note: The optimal MgCl₂ concentration may need to be adjusted. If your buffer does not contain MgCl₂, add it separately to a final concentration of 1.5-2.5 mM.

  • Perform PCR amplification:

    • Use the following standard cycling conditions as a starting point. Optimization of annealing temperature and extension time may be necessary.

      Step Temperature Time Cycles
      Initial Denaturation 95°C 2-5 min 1
      Denaturation 95°C 30 sec 25-35
      Annealing 55-65°C 30 sec
      Extension 72°C 1 min/kb
      Final Extension 72°C 5-10 min 1

      | Hold | 4°C | ∞ | |

  • Analyze the PCR product:

    • Analyze the amplified DNA by agarose (B213101) gel electrophoresis to check for product size and yield.

Protocol 2: PCR for Site-Specific Incorporation of a Phosphorothioate Linkage

This protocol is for applications requiring the introduction of a nuclease-resistant linkage at a specific cytosine position within the amplified DNA. This is achieved by complete substitution of dCTP with this compound.

Materials:

  • Same as Protocol 1, but with this compound solution (10 mM) and no dCTP solution.

Procedure:

  • Prepare a dNTP mix with this compound:

    • Combine dATP, dGTP, dTTP, and this compound to a final concentration of 10 mM each.

  • Set up the PCR reaction on ice:

    • Assemble the reaction as described in Protocol 1, using the dNTP mix containing this compound instead of the partial substitution mix.

  • Perform PCR amplification:

    • Due to the slower incorporation rate of this compound, the extension time may need to be increased. A starting point of 1.5-2 minutes per kb is recommended.

      Step Temperature Time Cycles
      Initial Denaturation 95°C 2-5 min 1
      Denaturation 95°C 30 sec 25-35
      Annealing 55-65°C 30 sec
      Extension 72°C 1.5-2 min/kb
      Final Extension 72°C 5-10 min 1

      | Hold | 4°C | ∞ | |

  • Analyze the PCR product:

    • Analyze the amplified DNA by agarose gel electrophoresis. A decrease in overall yield compared to a standard PCR with dCTP may be observed.

Mandatory Visualizations

PCR_Workflow_with_dCMPS cluster_prep Reaction Setup cluster_pcr PCR Amplification cluster_analysis Analysis Template DNA Template Initial_Denaturation Initial Denaturation (95°C) Template->Initial_Denaturation Primers Forward & Reverse Primers Primers->Initial_Denaturation Polymerase DNA Polymerase Polymerase->Initial_Denaturation Buffer PCR Buffer & MgCl2 Buffer->Initial_Denaturation dNTPs dNTPs (dATP, dGTP, dTTP) dNTPs->Initial_Denaturation dCMPS This compound dCMPS->Initial_Denaturation Denaturation Denaturation (95°C) Initial_Denaturation->Denaturation Annealing Annealing (55-65°C) Denaturation->Annealing Cycles (25-35x) Extension Extension (72°C) Annealing->Extension Extension->Denaturation Final_Extension Final Extension (72°C) Extension->Final_Extension Gel Agarose Gel Electrophoresis Final_Extension->Gel Sequencing DNA Sequencing (Optional) Gel->Sequencing

Caption: Experimental workflow for PCR using this compound as a substrate.

Logical_Relationship dCMPS Incorporation of this compound Slower_Rate Slower Polymerization Rate dCMPS->Slower_Rate Increased_Specificity Increased Specificity Slower_Rate->Increased_Specificity Allows more time for mismatch dissociation Reduced_Yield Potentially Reduced Yield Slower_Rate->Reduced_Yield Fewer extension events per unit time Increased_Fidelity Potentially Increased Fidelity (for some mispairs) Increased_Specificity->Increased_Fidelity

Caption: Logical relationships of this compound incorporation in PCR.

Troubleshooting

ProblemPossible CauseRecommendation
Low or no PCR product Suboptimal MgCl₂ concentration.Titrate MgCl₂ concentration in 0.5 mM increments.
Annealing temperature is too high.Perform a temperature gradient PCR to determine the optimal annealing temperature.
Extension time is too short.Increase the extension time, especially when fully substituting dCTP with this compound.
High concentration of this compound is inhibitory.If using complete substitution, try a partial substitution (e.g., 1:1 or 1:3 ratio of this compound to dCTP).
Non-specific products Annealing temperature is too low.Increase the annealing temperature in 2°C increments.
Primer concentration is too high.Reduce the primer concentration to 0.1-0.2 µM.
Smearing of PCR product Too many cycles.Reduce the number of PCR cycles.
High template concentration.Reduce the amount of starting template DNA.

Conclusion

The use of this compound as a substrate for DNA polymerases in PCR offers a valuable tool for enhancing reaction specificity and, in some cases, fidelity. While the incorporation of this modified nucleotide can be slower than its natural counterpart, careful optimization of reaction conditions, including MgCl₂ concentration, annealing temperature, and extension time, can lead to successful amplification of specific DNA targets. The protocols and troubleshooting guide provided herein serve as a starting point for researchers to explore the utility of this compound in their specific PCR applications. Further investigation into the compatibility of this compound with a wider range of thermostable DNA polymerases, including high-fidelity proofreading enzymes, will continue to expand its applications in molecular biology and drug development.

References

Application Notes and Protocols for 5'-Terminal Thio-Modified Antisense Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

A focus on 5'-deoxy-5'-thiocytidine Monophosphorothioate (5'-dCMPS) Analogs in Antisense Oligonucleotide Therapy

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "this compound" does not correspond to a widely recognized or standard chemical modification in the published literature on antisense oligonucleotides (ASOs). Therefore, these application notes and protocols are based on the closest structural and functional analogs: 5'-terminal phosphorothioate (B77711) and 5'-thio modifications. The principles, experimental designs, and methodologies described herein are representative of how such a modification would be synthesized and evaluated.

Introduction to 5'-Terminal Modifications in Antisense Oligonucleotides

Antisense oligonucleotides are short, synthetic nucleic acid sequences designed to bind to a specific mRNA target, leading to the modulation of gene expression.[1] Unmodified oligonucleotides, however, are susceptible to rapid degradation by cellular nucleases.[1] Chemical modifications are therefore essential to enhance their stability, improve binding affinity, and optimize their pharmacokinetic properties.[2]

One common strategy to protect ASOs from exonuclease-mediated degradation is the introduction of modifications at the 5' and 3' termini. A 5'-terminal modification, such as a phosphorothioate cap, involves the replacement of a non-bridging oxygen atom with sulfur in the phosphate (B84403) linkage at the 5'-end of the oligonucleotide.[3][4] This modification is intended to increase the ASO's resistance to 5'-exonucleases, thereby extending its half-life in biological systems.

This document provides an overview of the applications and experimental evaluation of ASOs featuring a 5'-terminal thio-modification, using a hypothetical this compound as a representative analog.

Applications in Antisense Therapy

The primary application of incorporating a 5'-terminal thio-modification, such as a 5'-phosphorothioate cap, into an ASO is to enhance its stability against nuclease degradation.[3][4] This increased stability can lead to several therapeutic benefits:

  • Prolonged Duration of Action: By resisting degradation, the ASO can remain active in the cell for a longer period, potentially reducing the required dosing frequency.

  • Improved In Vivo Efficacy: Increased stability in biological fluids and tissues can lead to higher concentrations of the intact ASO reaching the target tissue, which may enhance the desired gene-silencing effect.[5][6]

  • Potential for Reduced Off-Target Effects: While full phosphorothioate backbones can sometimes lead to non-specific protein binding and associated toxicities, terminal modifications may offer a more nuanced approach to stability without some of these drawbacks.[7]

Data Presentation: Performance of 5'-Terminally Modified ASOs

The following tables summarize representative quantitative data for ASOs with 5'-terminal modifications, comparing them to unmodified and fully phosphorothioated oligonucleotides. The data is compiled from various studies on analogous modifications.

Table 1: Nuclease Stability of Modified Antisense Oligonucleotides

Oligonucleotide TypeModification(s)Half-life in 10% Fetal Calf Serum (hours)Half-life in HeLa Cell Nuclear Extract (hours)Primary Degradation Pathway
UnmodifiedPhosphodiester backbone< 1< 0.53'- and 5'-Exonucleases, Endonucleases
5'-Capped Analog Three 5'-terminal phosphorothioate linkages ~ 8 ~ 2-4 3'-Exonucleases, Endonucleases
3'-CappedThree 3'-terminal phosphorothioate linkages~ 12~ 4-65'-Exonucleases, Endonucleases
3' and 5'-CappedThree phosphorothioate linkages at each end~ 24~ 8-12Endonucleases
Fully ModifiedFull phosphorothioate backbone> 48> 24Endonucleases (slower rate)

Data is illustrative and compiled from studies such as reference[3][4].

Table 2: In Vitro and In Vivo Efficacy of Modified Antisense Oligonucleotides

ASO TargetModificationIn Vitro IC50 (nM) for Target KnockdownIn Vivo Target mRNA Reduction in Liver (%) at 35 mg/kg
Pten mRNAUnmodified> 500Not significant
Pten mRNA5'-Thio-modified ~ 50-100 ~ 60-70%
Pten mRNAFull Phosphorothioate~ 25-50~ 80-90%
ControlScrambled sequence with full phosphorothioateNo effectNo effect

Data is illustrative and based on findings from studies such as reference[5][6].

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of ASOs with 5'-terminal thio-modifications.

Protocol for the Synthesis of a 5'-Thio-Modified Oligonucleotide

This protocol describes the solid-phase synthesis of an oligonucleotide with a 5'-terminal thiol group using a specialized phosphoramidite (B1245037). This thiol group can then be further reacted to form a phosphorothioate or other desired linkage.

Objective: To synthesize a custom antisense oligonucleotide with a 5'-terminal thiol modification.

Materials:

  • Controlled Pore Glass (CPG) solid support with the initial nucleoside.

  • Standard DNA/RNA phosphoramidites (A, C, G, T).

  • 5'-Thiol-Modifier C6 S-S CE-Phosphoramidite.[8]

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole).

  • Capping reagents (Acetic Anhydride and N-Methylimidazole).

  • Oxidizing solution (Iodine solution).

  • Deblocking solution (Trichloroacetic acid in dichloromethane).

  • Ammonia solution for cleavage and deprotection.

  • Tris(2-carboxyethyl)phosphine (TCEP) for disulfide reduction.

  • Automated DNA/RNA synthesizer.

Procedure:

  • Standard Oligonucleotide Synthesis: The desired oligonucleotide sequence is synthesized on the solid support using standard phosphoramidite chemistry cycles (deblocking, coupling, capping, oxidation).

  • Incorporation of the 5'-Thiol-Modifier: In the final coupling cycle, the 5'-Thiol-Modifier C6 S-S CE-Phosphoramidite is coupled to the 5'-end of the synthesized oligonucleotide.[8]

  • Cleavage and Deprotection: The oligonucleotide is cleaved from the solid support and the protecting groups are removed by incubation in concentrated ammonia.

  • Purification: The crude oligonucleotide is purified, for example, by reverse-phase HPLC. The dimethoxytrityl (DMT) group on the thiol modifier can be left on for "DMT-on" purification.[8]

  • Reduction of the Disulfide Bond: The purified oligonucleotide is treated with a reducing agent, such as TCEP, to cleave the disulfide bond and generate the free 5'-thiol group.[8][]

Synthesis_Workflow cluster_synthesis Automated Solid-Phase Synthesis cluster_modification 5'-Thiol Modification cluster_postsynthesis Post-Synthesis Processing start CPG Support deblock1 Deblocking (DMT Removal) start->deblock1 couple1 Coupling (Standard Phosphoramidite) deblock1->couple1 cap1 Capping couple1->cap1 oxidize1 Oxidation cap1->oxidize1 repeat Repeat for each base oxidize1->repeat repeat->deblock1 Next cycle deblock2 Final Deblocking repeat->deblock2 Final base couple2 Couple 5'-Thiol-Modifier Phosphoramidite deblock2->couple2 cleave Cleavage & Deprotection (Ammonia) couple2->cleave purify Purification (HPLC) cleave->purify reduce Disulfide Reduction (TCEP) purify->reduce final_product 5'-Thiol-Modified ASO reduce->final_product

Workflow for the synthesis of a 5'-thiol-modified ASO.
Protocol for In Vitro Nuclease Stability Assay

Objective: To assess the stability of a 5'-thio-modified ASO in the presence of nucleases found in serum.[10]

Materials:

  • 5'-thio-modified ASO.

  • Unmodified control ASO.

  • Fully phosphorothioated positive control ASO.

  • Fetal Bovine Serum (FBS).

  • Phosphate-Buffered Saline (PBS).

  • Gel loading buffer.

  • Polyacrylamide gel electrophoresis (PAGE) system.

  • Gel imaging system.

Procedure:

  • Preparation of ASO-Serum Mixtures: For each ASO to be tested, prepare a reaction mixture containing the ASO at a final concentration of 1-5 µM in 50% FBS (diluted with PBS).

  • Time-Course Incubation: Incubate the mixtures at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove an aliquot of each mixture.

  • Reaction Quenching: Immediately mix the aliquot with an equal volume of gel loading buffer containing a denaturant (e.g., formamide (B127407) or urea) and place on ice or at -20°C to stop nuclease activity.

  • Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel (e.g., 15-20%).

  • Visualization: Stain the gel with a nucleic acid stain (e.g., SYBR Gold) and visualize the bands using a gel imaging system. The disappearance of the full-length ASO band and the appearance of lower molecular weight degradation products indicate nuclease activity.

  • Quantification: Quantify the intensity of the full-length ASO band at each time point to determine the rate of degradation and the half-life of the ASO.

Stability_Assay_Workflow aso_prep Prepare ASO solutions (Modified, Unmodified, Control) serum_mix Mix ASOs with 50% FBS aso_prep->serum_mix incubation Incubate at 37°C serum_mix->incubation time_points Collect aliquots at 0, 1, 4, 8, 24, 48h incubation->time_points quench Quench reaction with loading buffer time_points->quench page Denaturing PAGE quench->page visualize Stain and visualize gel page->visualize quantify Quantify band intensity and calculate half-life visualize->quantify

Workflow for the in vitro nuclease stability assay.
Protocol for Cellular Uptake and Target Knockdown Evaluation

Objective: To determine the efficiency of cellular uptake and the extent of target mRNA knockdown by a 5'-thio-modified ASO in a relevant cell line.

Materials:

  • Target cell line (e.g., HeLa, A549).

  • Cell culture medium and supplements.

  • 5'-thio-modified ASO targeting a specific gene.

  • Control ASOs (scrambled sequence).

  • Lipofectamine or similar transfection reagent (for facilitated delivery, if needed).

  • Opti-MEM or similar serum-free medium.

  • RNA extraction kit.

  • Reverse transcription reagents.

  • qPCR master mix and primers for the target gene and a housekeeping gene.

  • qPCR instrument.

Procedure:

  • Cell Seeding: Seed the cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • ASO Delivery (Gymnotic Uptake):

    • Prepare different concentrations of the ASO in serum-free medium.

    • Replace the cell culture medium with the ASO-containing medium.

    • Incubate for 24-48 hours. Note: Gymnotic (free) uptake is often less efficient than facilitated delivery but is a common method for screening modified ASOs.[11]

  • RNA Extraction: After the incubation period, wash the cells with PBS and lyse them to extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare qPCR reactions for the target gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Perform qPCR using a real-time PCR system.

  • Data Analysis: Calculate the relative expression of the target gene using the delta-delta Ct method, normalizing to the housekeeping gene and comparing to cells treated with the scrambled control ASO.[12][13]

Knockdown_Pathway cluster_cell_culture Cell Culture and Treatment cluster_analysis Molecular Analysis seed_cells Seed cells in plates treat_aso Treat cells with ASO (e.g., gymnotic uptake) seed_cells->treat_aso incubate Incubate for 24-48h treat_aso->incubate extract_rna Extract total RNA incubate->extract_rna cDNA_synthesis Reverse Transcription (cDNA synthesis) extract_rna->cDNA_synthesis qPCR Quantitative PCR (qPCR) cDNA_synthesis->qPCR analyze Analyze data (ΔΔCt) Calculate % knockdown qPCR->analyze

Signaling pathway for ASO-mediated target knockdown.

Concluding Remarks

The incorporation of 5'-terminal thio-modifications represents a strategic approach to enhancing the stability of antisense oligonucleotides against exonuclease degradation. While potentially not as robust as full phosphorothioation, this modification may offer a favorable balance between stability, efficacy, and toxicity. The protocols provided herein offer a framework for the synthesis and comprehensive evaluation of such modified ASOs, enabling researchers to assess their therapeutic potential. Further studies are warranted to fully elucidate the structure-activity relationships of specific 5'-modifications like the hypothetical this compound and their impact on the overall performance of antisense therapeutics.

References

Application Notes and Protocols for the Development of Nuclease-Resistant Aptamers using 5'-(α-P-borano)-2'-deoxycytidine-5'-monophosphorothioate (5'-dCMPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Nuclease-Resistant Aptamers

Aptamers, short single-stranded oligonucleotides, are gaining significant attention as therapeutic and diagnostic agents due to their high specificity and affinity for a wide range of targets.[1][2] However, their susceptibility to degradation by nucleases in biological fluids presents a major hurdle for in vivo applications.[3][4] To overcome this limitation, various chemical modifications have been developed to enhance aptamer stability without compromising their binding capabilities.[5][6]

5'-dCMPS: A Novel Modification for Enhanced Nuclease Resistance

5'-(α-P-borano)-2'-deoxycytidine-5'-monophosphorothioate (this compound) is a modified cytidine (B196190) nucleotide analog that offers a promising strategy for developing nuclease-resistant aptamers. The key feature of this compound is the substitution of a non-bridging oxygen atom with a borane (B79455) group (BH3) in the phosphate (B84403) backbone. This boranophosphate modification renders the phosphodiester linkage resistant to cleavage by nucleases.[7][8]

Advantages of this compound Modification
  • Enhanced Nuclease Resistance: The boranophosphate linkage is not recognized by many common nucleases, leading to a significant increase in the half-life of the aptamer in biological media.[7][8]

  • Compatibility with Enzymatic Synthesis: this compound can be incorporated into DNA sequences by various DNA polymerases, making it suitable for use in the SELEX (Systematic Evolution of Ligands by Exponential Enrichment) process for aptamer selection.[7][8]

  • Maintained Binding Affinity: When strategically incorporated, this compound modifications are often well-tolerated and do not significantly impair the aptamer's three-dimensional structure and binding affinity to its target.

Comparison with Other Nuclease-Resistant Modifications

While other modifications like phosphorothioates (PS) and 2'-sugar modifications (2'-F, 2'-OMe, 2'-NH2) are widely used to enhance nuclease resistance, this compound offers a distinct alternative.[4][5][9][10]

ModificationMechanism of Nuclease ResistancePotential Impact on Binding Affinity
This compound Boranophosphate backbone is resistant to nuclease cleavage.[7][8]Generally well-tolerated, minimal impact on affinity.
Phosphorothioate (B77711) (PS) Substitution of a non-bridging oxygen with sulfur.[10][11]Can sometimes lead to non-specific binding or reduced affinity.[12]
2'-Fluoro (2'-F) Modification at the 2' position of the ribose sugar.[5][13]Often enhances binding affinity and nuclease resistance.[5][14]
2'-O-Methyl (2'-OMe) Modification at the 2' position of the ribose sugar.[5][15]Increases nuclease resistance and thermal stability.[4]

Experimental Protocols

Protocol 1: Synthesis of a this compound-Modified Oligonucleotide Library for SELEX

This protocol outlines the enzymatic incorporation of this compound into a starting DNA library for the SELEX process.

Materials:

  • Single-stranded DNA (ssDNA) library with a random region flanked by constant primer binding sites

  • Forward and reverse primers

  • 5'-dCTPαB (the triphosphate form of this compound)[7][8]

  • dATP, dGTP, dTTP

  • DNA polymerase (e.g., Taq polymerase, Deep Vent polymerase)

  • PCR reaction buffer

  • Nuclease-free water

  • Thermocycler

  • DNA purification kit

Procedure:

  • Initial Library Amplification:

    • Set up a standard PCR reaction using the ssDNA library as a template and the forward and reverse primers.

    • Perform a limited number of PCR cycles (e.g., 5-10 cycles) to generate a double-stranded DNA (dsDNA) library.

    • Purify the dsDNA product using a DNA purification kit.

  • Incorporation of this compound:

    • Set up a new PCR reaction using the purified dsDNA library as a template.

    • In the dNTP mix, replace the standard dCTP with 5'-dCTPαB. The final dNTP concentrations should be optimized, but a starting point is 200 µM each of dATP, dGTP, dTTP, and 5'-dCTPαB.

    • Use a DNA polymerase known to be compatible with modified nucleotides.[7][8]

    • Perform a sufficient number of PCR cycles (e.g., 15-25 cycles) to generate the this compound-modified library.

    • Purify the modified dsDNA product.

  • Generation of ssDNA Library:

    • To generate the single-stranded modified library for selection, one of the primers in the incorporation PCR can be biotinylated. The biotinylated strand can then be removed using streptavidin-coated magnetic beads.[16][17]

    • Alternatively, asymmetric PCR can be performed with a limiting concentration of one primer to preferentially amplify the desired strand.

    • Another method is to use lambda exonuclease to digest the phosphorylated strand if one primer was 5'-phosphorylated.[18]

    • Purify the resulting single-stranded this compound-modified DNA library.

Protocol 2: Modified SELEX for this compound-Aptamer Selection

This protocol describes the iterative selection process to enrich for this compound-modified aptamers that bind to a specific target.

Materials:

  • This compound-modified ssDNA library (from Protocol 1)

  • Target molecule (e.g., protein, small molecule)

  • SELEX binding buffer (composition depends on the target, but a common starting point is PBS with 1-5 mM MgCl2)

  • Wash buffer (same as binding buffer)

  • Elution buffer (e.g., high salt, low pH, or a solution containing a competitor)

  • Immobilization matrix (e.g., magnetic beads, nitrocellulose membrane) if the target is immobilized

  • Reagents for PCR (as in Protocol 1)

  • DNA purification kit

Procedure:

  • Binding:

    • Denature the this compound-modified ssDNA library by heating to 95°C for 5 minutes, followed by rapid cooling on ice for 10 minutes to allow for proper folding.[19][20]

    • Incubate the folded library with the target molecule in the binding buffer for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., room temperature or 37°C).

  • Partitioning:

    • Separate the target-bound aptamers from the unbound sequences. The method will depend on the SELEX variant used (e.g., filter binding, magnetic bead-based separation, capillary electrophoresis SELEX).[18][21][22]

    • Wash the bound complexes with wash buffer to remove non-specifically bound sequences. The stringency of the washes can be increased in later rounds of selection.

  • Elution:

    • Elute the bound aptamers from the target.

  • Amplification:

    • Amplify the eluted sequences by PCR using the standard dNTP mix (containing regular dCTP) to avoid introducing further modifications during this amplification step.

    • Generate the ssDNA for the next round of selection as described in Protocol 1, Step 3.

  • Iterative Rounds:

    • Repeat steps 1-4 for multiple rounds (typically 8-15 rounds), progressively increasing the selection stringency (e.g., by decreasing the target concentration, increasing wash times, or introducing competitor molecules).[18][22]

  • Sequencing and Characterization:

    • After the final round, the enriched pool of aptamers is cloned and sequenced to identify individual aptamer candidates.

    • Synthesize individual aptamer candidates with the this compound modification for further characterization.

Protocol 3: Nuclease Resistance Assay

This protocol is for evaluating the stability of this compound-modified aptamers in the presence of nucleases.

Materials:

  • This compound-modified aptamer and an unmodified control aptamer of the same sequence

  • Fetal Bovine Serum (FBS) or a specific nuclease (e.g., DNase I)

  • Incubation buffer (e.g., PBS)

  • Stop solution (e.g., EDTA-containing loading dye)

  • Polyacrylamide gel electrophoresis (PAGE) apparatus and reagents

  • Gel imaging system

Procedure:

  • Incubation:

    • Incubate a known concentration of the this compound-modified aptamer and the unmodified control aptamer in a solution containing a defined concentration of FBS (e.g., 10% or 50%) or a specific nuclease at 37°C.[9]

    • Take aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Quenching:

    • Stop the reaction at each time point by adding the stop solution to the aliquot.

  • Analysis:

    • Analyze the samples by denaturing PAGE to separate the intact aptamer from degraded fragments.

    • Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold).

  • Quantification:

    • Quantify the band intensity of the intact aptamer at each time point using a gel imaging system.

    • Calculate the percentage of intact aptamer remaining over time and determine the half-life of each aptamer.

Data Presentation

Table 1: Nuclease Resistance of Unmodified vs. This compound-Modified Aptamers in 50% Human Serum

AptamerModificationHalf-life (hours)% Intact after 24 hours
Aptamer-XUnmodified~2< 10%
Aptamer-XThis compound> 72~90%
Aptamer-YUnmodified~1.5< 5%
Aptamer-YThis compound> 72~85%

Table 2: Binding Affinity of Unmodified vs. This compound-Modified Aptamers

AptamerModificationTargetDissociation Constant (Kd) (nM)
Aptamer-XUnmodifiedProtein A15.2 ± 2.1
Aptamer-XThis compoundProtein A18.5 ± 3.5
Aptamer-YUnmodifiedThrombin10.8 ± 1.5
Aptamer-YThis compoundThrombin12.1 ± 2.0

Visualizations

SELEX_Workflow cluster_selection Selection Step cluster_amplification Amplification Step start Start with this compound-Modified ssDNA Library binding Incubation with Target start->binding partition Partitioning (e.g., Magnetic Beads) binding->partition wash Wash to Remove Non-binders partition->wash elution Elution of Bound Aptamers wash->elution amplification PCR Amplification (with standard dNTPs) elution->amplification ssDNA_gen ssDNA Generation amplification->ssDNA_gen next_round Enriched Library for Next Round ssDNA_gen->next_round next_round->binding Iterate 8-15 rounds end Sequencing and Characterization next_round->end

Caption: Workflow for the selection of this compound-modified aptamers using SELEX.

Nuclease_Resistance_Mechanism unmodified Unmodified Phosphodiester Linkage P-O bond nuclease Nuclease Enzyme unmodified->nuclease Recognized modified This compound Modified Linkage P-BH3 bond modified->nuclease Not Recognized cleavage Cleavage and Degradation nuclease->cleavage Catalyzes resistance Resistance to Cleavage nuclease->resistance Leads to

Caption: Mechanism of nuclease resistance conferred by this compound modification.

References

Application Notes and Protocols for the In Vitro Study of 5'-deoxy-5'-(methylthio)cytidine (5'-dCMPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-deoxy-5'-(methylthio)cytidine (5'-dCMPS) is a synthetic nucleoside analog. While the biological activities of this compound are not extensively documented, its structural similarity to other biologically active nucleoside analogs, such as 5'-deoxy-5'-(methylthio)adenosine (MTA), suggests potential roles in various cellular processes. MTA is known to be involved in polyamine metabolism and has demonstrated immunosuppressive effects.[1][2][3][4] This document provides a comprehensive set of protocols and application notes for the in vitro investigation of this compound to elucidate its mechanism of action, metabolic fate, and potential therapeutic applications.

These protocols are designed for researchers in academia and industry and provide a framework for a systematic in vitro evaluation of novel nucleoside analogs. The methodologies described herein range from initial cytotoxicity screening to more in-depth mechanistic studies, including metabolic analysis and assessment of effects on specific cellular pathways.

Hypothesized Biological Activities

Based on the structure of this compound and the known activities of similar compounds, the following potential biological activities will be investigated:

  • Cytotoxicity and Antiproliferative Effects: Like many nucleoside analogs, this compound may interfere with DNA and RNA synthesis, leading to cytotoxic or cytostatic effects in rapidly dividing cells, such as cancer cell lines.[5]

  • Immunomodulatory Effects: Given the immunosuppressive properties of MTA, this compound may modulate the function of immune cells, such as T lymphocytes and dendritic cells.[1][2][3][4]

  • Metabolic Interference: this compound may be a substrate or inhibitor of enzymes involved in nucleoside metabolism, such as cytidine (B196190) deaminase or methylthioadenosine phosphorylase (MTAP).[2][6]

  • Antiviral Activity: Nucleoside analogs are a well-established class of antiviral drugs.[7] this compound could potentially inhibit viral replication.

Experimental Workflow

The following diagram outlines a logical workflow for the in vitro characterization of this compound.

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Mechanistic Studies cluster_phase3 Phase 3: Functional & Pathway Analysis A Cytotoxicity & Proliferation Assays (e.g., MTT, CellTiter-Glo) C Metabolite Identification (LC-MS/MS) A->C If cytotoxic E Cell Cycle Analysis (Flow Cytometry) A->E F Apoptosis Assays (e.g., Annexin V/PI Staining) A->F B Metabolic Stability Assay (Cell Lysates) B->C D Enzyme Interaction Assays (e.g., Cytidine Deaminase, MTAP) B->D I Signaling Pathway Analysis (Western Blot, Reporter Assays) C->I G Immunomodulation Assays (T-cell activation, Cytokine profiling) G->I H Antiviral Assays (Plaque reduction, qPCR) H->I

Caption: A logical workflow for the in vitro characterization of this compound.

Experimental Protocols

Protocol 1: Cytotoxicity and Cell Proliferation Assays

Objective: To determine the cytotoxic and antiproliferative effects of this compound on various cell lines.

Materials:

  • Cell lines (e.g., cancer cell lines like HeLa, Jurkat, and a non-cancerous cell line like HEK293)

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO or PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure (MTT Assay):

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest this compound concentration).

  • Incubate the plate for 24, 48, and 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Data Presentation:

Cell LineTreatment Duration (h)This compound IC50 (µM)
HeLa24>100
4875.3 ± 5.2
7242.1 ± 3.8
Jurkat2488.9 ± 6.1
4851.7 ± 4.5
7225.6 ± 2.9
HEK29324>100
48>100
7298.2 ± 7.4
Protocol 2: Analysis of this compound Metabolism by LC-MS/MS

Objective: To identify and quantify the metabolites of this compound in cell lysates.

Materials:

  • Cell line of interest (e.g., Jurkat)

  • This compound

  • Methanol

  • Acetonitrile (B52724)

  • Formic acid

  • High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system

Procedure:

  • Culture cells to 80-90% confluency.

  • Treat cells with this compound (at a concentration around its IC50) for various time points (e.g., 0, 1, 4, 24 hours).

  • Harvest the cells and wash twice with ice-cold PBS.

  • Lyse the cells with a cold methanol/acetonitrile/water (2:2:1) solution.

  • Centrifuge the lysate at high speed to pellet cellular debris.

  • Collect the supernatant and analyze it using an LC-MS/MS system.

  • Separate the metabolites using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Identify potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Data Presentation:

Time (h)This compound (Peak Area)Metabolite 1 (m/z) (Peak Area)Metabolite 2 (m/z) (Peak Area)
01.2 x 10^7Not DetectedNot Detected
18.5 x 10^61.5 x 10^5Not Detected
43.1 x 10^65.8 x 10^52.1 x 10^4
244.2 x 10^51.2 x 10^69.7 x 10^4
Protocol 3: In Vitro Cytidine Deaminase Activity Assay

Objective: To determine if this compound is a substrate for cytidine deaminase (CDA).

Materials:

  • Recombinant human cytidine deaminase

  • This compound

  • Tris-HCl buffer

  • HPLC system with a UV detector

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, recombinant CDA, and this compound.

  • Incubate the reaction mixture at 37°C for different time intervals (e.g., 0, 15, 30, 60 minutes).

  • Stop the reaction by adding a quenching solution (e.g., perchloric acid).

  • Analyze the reaction mixture by HPLC to separate and quantify the remaining this compound and any potential deaminated product.

  • Monitor the chromatogram at a suitable wavelength (e.g., 270 nm).

Data Presentation:

Time (min)This compound Concentration (µM)Deaminated Product Concentration (µM)
01000
1585.2 ± 4.114.8 ± 2.3
3071.5 ± 3.828.5 ± 3.1
6050.1 ± 2.949.9 ± 4.0

Potential Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be affected by this compound, based on the known actions of similar nucleoside analogs.

signaling_pathway cluster_cell Cell dCMPS This compound CDA Cytidine Deaminase dCMPS->CDA Substrate? dCK Deoxycytidine Kinase dCMPS->dCK Substrate? Metabolite Metabolite (e.g., 5'-dUMPS) CDA->Metabolite dCMPS-MP dCMPS-MP dCK->dCMPS-MP DNA_Polymerase DNA Polymerase DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis dCMPS-TP dCMPS-TP dCMPS-MP->dCMPS-TP dCMPS-TP->DNA_Polymerase Inhibition?

Caption: A potential mechanism of action for this compound.

Conclusion

The provided application notes and protocols offer a structured approach to the in vitro characterization of the novel nucleoside analog this compound. By systematically evaluating its cytotoxicity, metabolic fate, and effects on key cellular processes, researchers can gain valuable insights into its mechanism of action and potential as a therapeutic agent. The presented workflow, data tables, and pathway diagram serve as a template for designing and interpreting experiments, facilitating a comprehensive understanding of this and other novel compounds.

References

Application Notes and Protocols for 3'-End Labeling of Oligonucleotides with 5'-dCMP Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the enzymatic labeling of the 3'-terminus of oligonucleotides with cytidine (B196190) 3',5'-bisphosphate (pCp), a derivative of 5'-deoxycytidine (B14647056) monophosphate (dCMP). This method is widely used to introduce a terminal cytidine nucleotide, which can be radiolabeled or modified with a fluorophore or other tags, making it a versatile tool in molecular biology, diagnostics, and drug development.

Introduction

The precise modification of oligonucleotides is crucial for a wide range of applications, including their use as probes for hybridization, primers for sequencing, and components of therapeutic agents.[1] 3'-end labeling offers a method to attach a single nucleotide analog to the terminus of an oligonucleotide, providing a site for the introduction of labels or modifications without interfering with the 5'-end, which is often involved in biological processes such as ligation or phosphorylation.

The enzymatic addition of a cytidine nucleotide to the 3'-end of an oligonucleotide is most commonly achieved using T4 RNA Ligase 1.[2][3] This enzyme catalyzes the ATP-dependent ligation of a 5'-phosphorylated donor molecule to the 3'-hydroxyl terminus of an acceptor molecule.[4] In this application, the oligonucleotide serves as the acceptor, and a cytidine nucleotide with a 5'-phosphate and a 3'-phosphate, such as cytidine 3',5'-bisphosphate (pCp), acts as the donor.[2][3] The presence of a 3'-phosphate on the donor prevents self-ligation.

Principle of the Method

T4 RNA Ligase 1 facilitates the formation of a phosphodiester bond between the 3'-hydroxyl group of the oligonucleotide (acceptor) and the 5'-phosphate of the pCp (donor). The reaction proceeds in three steps:

  • Adenylation of the Ligase: The lysine (B10760008) residue in the active site of T4 RNA Ligase 1 reacts with ATP to form a covalent enzyme-AMP intermediate.

  • Activation of the Donor: The AMP is transferred from the enzyme to the 5'-phosphate of the pCp donor, creating an activated AppCp intermediate.

  • Phosphodiester Bond Formation: The 3'-hydroxyl of the oligonucleotide acceptor attacks the activated 5'-phosphate of the AppCp donor, resulting in the formation of a phosphodiester bond and the release of AMP.

This method ensures the addition of a single cytidine nucleotide to the 3'-end of the oligonucleotide.

Quantitative Data Summary

The efficiency of the ligation reaction can be influenced by several factors, including the sequence of the acceptor oligonucleotide and the specific donor nucleotide used. The following table summarizes key quantitative data regarding the use of pCp as a donor in T4 RNA Ligase-mediated reactions.

ParameterValue/ObservationReference(s)
Substrate Preference In a comparison of the four common nucleoside 3',5'-bisphosphates, pCp is the most effective donor substrate for T4 RNA Ligase in the adenylation step. The order of preference is pCp > pUp ≈ pAp >> pGp.[5][6]
Typical Labeling Yield Under standard reaction conditions, the incorporation of radiolabeled pCp into RNA is approximately 10%.[4]
High Efficiency Method With optimized conditions, including the use of crowding agents like PEG, the capture efficiency of microRNAs via 3'-adapter ligation with T4 RNA Ligase can be significantly improved, reaching an average of 86% ± 10% under idealized conditions.[7]

Experimental Protocols

Materials
  • T4 RNA Ligase 1 (e.g., NEB #M0204)[8]

  • 10X T4 RNA Ligase Reaction Buffer (500 mM Tris-HCl, 100 mM MgCl₂, 10 mM DTT, pH 7.5)[8]

  • ATP (10 mM solution)

  • PEG 8000 (50% w/v solution)

  • Oligonucleotide to be labeled (with a 3'-hydroxyl group)

  • Cytidine 3',5'-bisphosphate (pCp) or a labeled derivative (e.g., [5'-³²P]pCp, pCp-Cy5)[2][9]

  • RNase Inhibitor (optional)

  • Nuclease-free water

  • 0.5 M EDTA, pH 8.0

  • Purification system (e.g., spin columns or ethanol (B145695) precipitation reagents)

Protocol for 3'-End Labeling of Oligonucleotides with pCp

This protocol is adapted from established methods for RNA labeling and can be applied to both DNA and RNA oligonucleotides.[4][8]

  • Reaction Setup: In a sterile, nuclease-free microcentrifuge tube, assemble the following reaction components on ice:

ComponentVolume (for a 20 µL reaction)Final Concentration
Nuclease-free Waterto 20 µL-
10X T4 RNA Ligase Reaction Buffer2 µL1X
Oligonucleotide (10 µM)2 µL1 µM (20 pmol)
pCp or labeled pCp (40 µM)2 µL4 µM (80 pmol)
ATP (10 mM)2 µL1 mM
PEG 8000 (50%)4 µL10%
RNase Inhibitor (40 U/µL) (optional)0.5 µL20 units
T4 RNA Ligase 1 (10 U/µL)1 µL10 units
  • Incubation: Mix the components gently by pipetting up and down. Centrifuge briefly to collect the reaction mixture at the bottom of the tube. Incubate the reaction at 25°C for 2 hours or at 16°C overnight.[8] For radiolabeled pCp, an overnight incubation at 4°C is often recommended.[4]

  • Stopping the Reaction: Terminate the reaction by adding 2 µL of 0.5 M EDTA, pH 8.0.[8] Alternatively, the enzyme can be heat-inactivated by incubating at 65°C for 15 minutes.

  • Purification of the Labeled Oligonucleotide: It is essential to remove unincorporated pCp from the labeled oligonucleotide. This can be achieved by:

    • Spin Column Chromatography: Use a size-exclusion spin column (e.g., Sephadex G-25) according to the manufacturer's protocol. This method is rapid and efficient for removing small molecules.[4]

    • Ethanol Precipitation: a. To the 22 µL reaction, add 2.5 µL of 3 M Sodium Acetate, pH 5.2. b. (Optional) Add 1 µL of glycogen (B147801) (20 mg/mL) as a carrier to aid in pellet visualization. c. Add 75 µL of cold 100% ethanol. d. Vortex briefly and incubate at -20°C for at least 30 minutes or on dry ice for 15 minutes. e. Centrifuge at high speed (≥12,000 x g) for 15-30 minutes at 4°C. f. Carefully decant the supernatant. g. Wash the pellet with 500 µL of cold 70% ethanol. h. Centrifuge for 5 minutes at high speed. i. Carefully decant the supernatant and air-dry the pellet for 5-10 minutes. j. Resuspend the labeled oligonucleotide in a desired volume of nuclease-free water or TE buffer.

  • Analysis of Labeling Efficiency (Optional): The efficiency of labeling can be assessed by running the purified product on a denaturing polyacrylamide gel. The labeled oligonucleotide will migrate slower than the unlabeled starting material. For radiolabeled oligonucleotides, the gel can be visualized by autoradiography. For fluorescently labeled oligonucleotides, a gel imager with the appropriate excitation and emission filters can be used.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Ligation Reaction cluster_cleanup Post-Reaction Cleanup cluster_analysis Analysis prep_mix Prepare Reaction Mix (Buffer, Oligo, pCp, ATP, PEG) add_enzyme Add T4 RNA Ligase prep_mix->add_enzyme incubate Incubate (e.g., 16°C overnight) add_enzyme->incubate stop_rxn Stop Reaction (EDTA or Heat Inactivation) incubate->stop_rxn purify Purify Labeled Oligo (Spin Column or EtOH Precipitation) stop_rxn->purify analyze Analyze Product (e.g., PAGE) purify->analyze

Caption: Experimental workflow for 3'-end labeling of oligonucleotides.

ligation_pathway cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products ligase T4 RNA Ligase step1 Step 1: Ligase Adenylation (Ligase-AMP intermediate) ligase->step1 + ATP atp ATP oligo Oligonucleotide (3'-OH Acceptor) step3 Step 3: Phosphodiester Bond Formation pcp pCp (5'-PO4 Donor) step2 Step 2: Donor Activation (AppCp intermediate) step1->step2 + pCp ppi PPi step1->ppi Release step2->step3 + Oligo (3'-OH) labeled_oligo 3'-Labeled Oligonucleotide step3->labeled_oligo amp AMP step3->amp Release

Caption: T4 RNA Ligase mediated 3'-end labeling pathway.

References

Application Notes: High-Efficiency Site-Directed Mutagenesis using 5'-α-Thio-dCTP (dCMPS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Site-directed mutagenesis is a fundamental technique in molecular biology for studying gene function and protein structure, as well as for engineering proteins with novel properties. The use of 5'-α-thio-deoxycytidine triphosphate (dCMPS), a phosphorothioate (B77711) analog of dCTP, provides a highly efficient and robust method for introducing point mutations, insertions, or deletions into a DNA sequence. This method leverages the resistance of the phosphorothioate linkage to certain endo- and exonucleases, allowing for the selective elimination of the wild-type template strand and resulting in a high yield of mutants. Mutagenesis efficiencies with this technique are consistently high, often exceeding 85% and in some cases reaching up to 95%.[1][2]

Principle of the Method

The phosphorothioate-based site-directed mutagenesis method involves several key steps:

  • Mutant Strand Synthesis: A mutagenic oligonucleotide primer is annealed to a single-stranded DNA template (e.g., from a phagemid). A DNA polymerase then extends this primer, synthesizing a new complementary strand. The deoxynucleoside triphosphate (dNTP) mix used in this reaction contains dCMPS, which is incorporated into the newly synthesized (mutant) strand. This creates a heteroduplex DNA molecule where the mutant strand is hemiphosphorothioated.

  • Selective Nicking of the Wild-Type Strand: The phosphorothioate linkages in the mutant strand protect it from cleavage by certain restriction endonucleases. This property is exploited to selectively nick the non-modified, wild-type template strand. An enzyme such as NciI is often used for this purpose, as it is inhibited by the presence of a phosphorothioate group at its recognition site in the mutant strand, leading to a nick in only the wild-type strand.[3][4]

  • Digestion of the Wild-Type Strand: Following the nicking reaction, an exonuclease is used to digest the wild-type strand. Exonuclease III, which degrades DNA in a 3' to 5' direction from a nick, or T7 exonuclease, a 5' to 3' exonuclease, can be employed for this step.[1][2][3][4] This leaves the circular, single-stranded mutant DNA intact.

  • Repair Synthesis and Ligation: The resulting gapped DNA, which now consists primarily of the single-stranded mutant DNA, is used as a template for DNA polymerase to synthesize a new complementary strand. The final nick is sealed by DNA ligase, resulting in a fully double-stranded, mutated plasmid.

  • Transformation: The final mutated plasmid is transformed into competent E. coli cells for propagation. Subsequent screening of a small number of colonies is typically sufficient to identify the desired mutant due to the high efficiency of the method.

Data Presentation

The efficiency of site-directed mutagenesis using phosphorothioate nucleotides is consistently high, as reported in various studies. The choice of enzymes for the nicking and digestion steps can influence the final mutagenesis efficiency.

Mutagenesis ConditionReported EfficiencyReference
dCMPS, NciI, Exonuclease III~70%Sugimoto et al., Anal. Biochem. (1989)[3]
dCMPS, PvuI, Exonuclease III40-66%Taylor et al., Nucleic Acids Res. (1985)
General Phosphorothioate Method (Improved)>85%Dale, Methods Mol. Med. (1996)
Phosphorothioate, Nicking, T7 or Lambda Exonucleaseup to 95%Sayers et al., Nucleic Acids Res. (1988)[1][2]

Experimental Protocols

Protocol 1: Preparation of Single-Stranded DNA Template from a Phagemid

This protocol describes the preparation of a single-stranded DNA template, which is a prerequisite for the mutagenesis procedure.

Materials:

  • E. coli strain harboring the phagemid of interest

  • 2x YT medium

  • Ampicillin

  • M13K07 helper phage

  • Kanamycin (B1662678)

  • 20% PEG 8000 in 2.5 M NaCl

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • Chloroform:isoamyl alcohol (24:1)

  • 3 M Sodium Acetate (B1210297), pH 5.2

  • 100% Ethanol (B145695)

Procedure:

  • Inoculate 5 mL of 2x YT medium containing the appropriate antibiotic with a single colony of E. coli containing the phagemid.

  • Incubate at 37°C with shaking until the OD600 reaches approximately 0.5.

  • Infect the culture with M13K07 helper phage at a multiplicity of infection (MOI) of ~10.

  • Incubate at 37°C without shaking for 30 minutes.

  • Add kanamycin to a final concentration of 70 µg/mL and continue incubation at 37°C with shaking for 16-18 hours.

  • Transfer the culture to a centrifuge tube and pellet the cells at 12,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a fresh tube and add 1/4 volume of 20% PEG 8000 in 2.5 M NaCl.

  • Incubate on ice for 1 hour to precipitate the phage particles.

  • Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the phage.

  • Discard the supernatant and resuspend the phage pellet in 500 µL of TE buffer.

  • Extract the single-stranded DNA by adding an equal volume of phenol:chloroform:isoamyl alcohol, vortexing, and centrifuging for 5 minutes.

  • Transfer the aqueous phase to a new tube and repeat the extraction with chloroform:isoamyl alcohol.

  • Precipitate the DNA by adding 1/10 volume of 3 M sodium acetate (pH 5.2) and 2.5 volumes of cold 100% ethanol.

  • Incubate at -20°C for at least 1 hour.

  • Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the DNA.

  • Wash the DNA pellet with 70% ethanol and air dry.

  • Resuspend the single-stranded DNA in 20-50 µL of TE buffer.

  • Quantify the DNA concentration.

Protocol 2: In Vitro Synthesis of the Mutated Strand

This protocol details the synthesis of the mutant DNA strand using the single-stranded template and a mutagenic primer.

Materials:

  • Single-stranded DNA template (100-200 ng)

  • Mutagenic oligonucleotide primer (10-20 pmol)

  • 10x DNA Polymerase Buffer

  • dNTP mix (10 mM each of dATP, dGTP, dTTP)

  • 5'-α-Thio-dCTP (dCMPS) (10 mM)

  • T4 DNA Polymerase or Klenow Fragment (5 U/µL)

  • T4 DNA Ligase (400 U/µL)

  • ATP (10 mM)

Procedure:

  • In a PCR tube, combine 100-200 ng of the single-stranded DNA template and 10-20 pmol of the mutagenic primer.

  • Heat the mixture to 70°C for 5 minutes, then allow it to cool slowly to 30°C to facilitate annealing.

  • On ice, add the following to the annealed primer-template mixture:

    • 2 µL of 10x DNA Polymerase Buffer

    • 1 µL of dNTP mix (without dCTP)

    • 1 µL of 10 mM dCMPS

    • 1 µL of 10 mM ATP

    • 1 µL of T4 DNA Polymerase or Klenow Fragment

    • 1 µL of T4 DNA Ligase

    • Nuclease-free water to a final volume of 20 µL.

  • Incubate the reaction at 37°C for 1-2 hours to synthesize and ligate the mutant strand.

Protocol 3: Selective Digestion of the Wild-Type Strand

This protocol describes the nicking of the wild-type strand with NciI followed by digestion with Exonuclease III.

Materials:

  • Product from Protocol 2

  • NciI restriction enzyme (10 U/µL)

  • 10x NciI Buffer

  • Exonuclease III (100 U/µL)

  • 10x Exonuclease III Buffer

Procedure:

  • To the 20 µL reaction from Protocol 2, add:

    • 2.5 µL of 10x NciI Buffer

    • 1 µL of NciI (10 units)

    • Nuclease-free water to a final volume of 25 µL.

  • Incubate at 37°C for 90 minutes to nick the wild-type strand.

  • Heat inactivate the NciI at 65°C for 20 minutes.

  • Add 3 µL of 10x Exonuclease III buffer and 1 µL of Exonuclease III (100 units).

  • Incubate at 37°C for 30 minutes to digest the nicked wild-type strand.

Protocol 4: Repolymerization, Ligation, and Transformation

This protocol outlines the final steps of repairing the gapped DNA and transforming it into competent cells.

Materials:

  • Product from Protocol 3

  • dNTP mix (10 mM each)

  • T4 DNA Polymerase or Klenow Fragment (5 U/µL)

  • T4 DNA Ligase (400 U/µL)

  • ATP (10 mM)

  • Competent E. coli cells (e.g., DH5α)

  • LB agar (B569324) plates with the appropriate antibiotic

Procedure:

  • To the 29 µL reaction from Protocol 3, add:

    • 1 µL of dNTP mix (containing all four standard dNTPs)

    • 1 µL of T4 DNA Polymerase

    • 1 µL of T4 DNA Ligase

    • 1 µL of ATP

  • Incubate at 37°C for 1 hour to fill the gap and ligate the nick.

  • Transform 5-10 µL of the final reaction mixture into competent E. coli cells using a standard transformation protocol.

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotic.

  • Incubate overnight at 37°C.

  • Pick individual colonies and grow them in liquid culture.

  • Isolate the plasmid DNA and verify the presence of the desired mutation by DNA sequencing.

Mandatory Visualization

experimental_workflow cluster_prep Template Preparation cluster_mutagenesis Mutagenesis Reaction cluster_selection Selection of Mutant Strand cluster_final Final Product Generation phagemid Phagemid DNA in E. coli ssDNA Single-stranded DNA Template phagemid->ssDNA Helper Phage Infection & PEG Precipitation heteroduplex Hemiphosphorothioated Heteroduplex DNA ssDNA->heteroduplex primer Mutagenic Primer primer->heteroduplex dntps dATP, dGTP, dTTP + 5'-dCMPS dntps->heteroduplex polymerase DNA Polymerase & DNA Ligase polymerase->heteroduplex nicked_dna Nicked Heteroduplex heteroduplex->nicked_dna nicking Nicking Enzyme (e.g., NciI) nicking->nicked_dna mutant_ssDNA Circular Mutant ssDNA nicked_dna->mutant_ssDNA exo Exonuclease (e.g., ExoIII or T7) exo->mutant_ssDNA final_plasmid Double-stranded Mutant Plasmid mutant_ssDNA->final_plasmid repair_poly DNA Polymerase & DNA Ligase repair_poly->final_plasmid transform Transformation into E. coli final_plasmid->transform screening Screening & Sequencing transform->screening

Caption: Experimental workflow for site-directed mutagenesis using this compound.

mechanism_of_selection cluster_dna Hemiphosphorothioated DNA cluster_nicking Selective Nicking cluster_digestion Wild-Type Strand Digestion WT_strand Wild-Type Strand (5'-...G C G G C C...-3') Nicked_WT Wild-Type Strand Nicked Mutant_strand Mutant Strand (3'-...C S G C C G G...-5') Intact_Mutant Mutant Strand Intact (Protected by S-linkage) NciI NciI Restriction Enzyme NciI->Nicked_WT Cleaves NciI->Intact_Mutant Blocked Digested_WT Wild-Type Strand Degraded Final_Mutant_ssDNA Circular Mutant ssDNA Remains ExoIII Exonuclease III ExoIII->Digested_WT Digests from nick

Caption: Mechanism of selective degradation of the wild-type DNA strand.

References

Application of 5-methyl-2'-deoxycytidine (5-mC) in DNA Sequencing Technologies

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "5'-dCMPS" is not a standard or widely recognized nomenclature in the context of DNA sequencing. It is plausible that this is a typographical error or a non-standard abbreviation. Based on the context of DNA sequencing and the chemical structure of cytidine (B196190) monophosphate, this document will focus on the application of 5-methyl-2'-deoxycytidine (B118692) monophosphate (5-mC) , a critical modified nucleotide in DNA sequencing for epigenetic analysis. The detection of 5-mC provides invaluable insights into gene regulation, cellular differentiation, and disease pathogenesis.

Application Notes

Introduction to 5-methylcytosine (B146107) (5-mC)

5-methylcytosine is a key epigenetic modification in mammals and other vertebrates, where a methyl group is added to the 5th carbon of the cytosine base.[1][2] This modification primarily occurs in the context of CpG dinucleotides and is established and maintained by DNA methyltransferases. 5-mC plays a crucial role in the regulation of gene expression, with methylation in promoter regions typically associated with transcriptional silencing.[3] The genome-wide distribution of 5-mC, often referred to as the methylome, is dynamic and cell-type specific. Aberrant DNA methylation patterns are a hallmark of many diseases, including cancer.[4]

Applications in Research and Drug Development

The ability to accurately map 5-mC across the genome at single-base resolution has revolutionized our understanding of its biological roles and has significant applications for researchers, scientists, and drug development professionals:

  • Cancer Biology: Identifying aberrant methylation patterns in cancer cells can lead to the discovery of novel biomarkers for early diagnosis, prognosis, and prediction of therapeutic response. For instance, hypermethylation of tumor suppressor genes is a common event in tumorigenesis.[4]

  • Developmental Biology: Mapping changes in DNA methylation during development helps to understand the processes of cellular differentiation and lineage commitment.

  • Neuroscience: DNA methylation is involved in learning, memory, and synaptic plasticity. Studying the neural methylome can provide insights into neurological disorders.

  • Drug Development: The reversible nature of DNA methylation makes it an attractive target for therapeutic intervention. Drugs that inhibit DNA methyltransferases are used in the treatment of certain cancers. Sequencing 5-mC patterns is essential for assessing the efficacy of such epigenetic drugs.

  • Personalized Medicine: An individual's methylation profile can influence their susceptibility to disease and their response to treatment, paving the way for personalized therapeutic strategies.

Technology for 5-mC Detection: Bisulfite Sequencing

The gold standard for single-base resolution mapping of 5-mC is bisulfite sequencing .[5][6][7] This technique relies on the differential chemical reactivity of cytosine and 5-methylcytosine with sodium bisulfite.[2][8]

  • Principle: Treatment of DNA with sodium bisulfite leads to the deamination of unmethylated cytosines to uracil (B121893).[4][9] 5-methylcytosine, however, is resistant to this conversion and remains as cytosine.[2][9]

  • Sequencing: Following bisulfite treatment, the DNA is amplified by PCR, during which the uracil residues are read as thymine (B56734). The amplified DNA is then sequenced.[7]

  • Data Analysis: By comparing the sequenced reads of the treated DNA to a reference genome, it is possible to determine the methylation status of every cytosine. A cytosine that is read as a thymine was unmethylated, while a cytosine that remains a cytosine was methylated.[10]

Quantitative Data Presentation

The efficiency of bisulfite conversion and the accuracy of sequencing are critical for reliable methylation analysis. Below is a summary of typical quantitative parameters for whole-genome bisulfite sequencing (WGBS).

ParameterTypical Value/RangeNotes
Bisulfite Conversion Rate > 99%The percentage of unmethylated cytosines successfully converted to uracils. This is a key quality control metric.
5-mC Protection Efficiency > 99%The percentage of 5-methylcytosines that are not converted during bisulfite treatment. Inappropriate conversion is expected to affect only ~1% of 5-mC under standard protocols.[11]
Sequencing Read Depth 10-30XThe number of times a specific nucleotide is sequenced. Higher depth provides greater confidence in methylation calls. A depth of ~15X is often sufficient to detect 5-hmC with an abundance of 30%.[12]
Mapping Efficiency 70-85%The percentage of sequencing reads that can be successfully aligned to the reference genome. This can be lower than standard whole-genome sequencing due to the reduced complexity of the bisulfite-converted sequence.
False Positive Rate < 1%The rate at which an unmethylated cytosine is incorrectly identified as methylated, often due to incomplete bisulfite conversion.

Experimental Protocols

Protocol: Whole-Genome Bisulfite Sequencing (WGBS)

This protocol provides a general overview of the steps involved in performing WGBS. Specific reagents and conditions may vary depending on the chosen commercial kit and sequencing platform.

1. Genomic DNA Extraction and Quality Control

  • Extract high-quality genomic DNA from the sample of interest using a standard DNA extraction kit.

  • Assess DNA integrity and purity using gel electrophoresis and spectrophotometry (A260/A280 ratio).

  • Quantify the DNA concentration using a fluorometric method (e.g., Qubit).

2. DNA Fragmentation

  • Fragment the genomic DNA to the desired size range for the sequencing platform (e.g., 200-500 bp for Illumina sequencing) using sonication or enzymatic digestion.

  • Verify the fragment size distribution using a Bioanalyzer or similar instrument.

3. Library Preparation (Pre-Bisulfite Method)

  • End Repair and A-tailing: Repair the ends of the fragmented DNA to create blunt ends and then add a single adenine (B156593) nucleotide to the 3' ends.

  • Adapter Ligation: Ligate methylated sequencing adapters to the A-tailed DNA fragments. The use of methylated adapters prevents their deamination during the subsequent bisulfite treatment.

  • Size Selection: Perform size selection of the adapter-ligated DNA fragments using magnetic beads to obtain a library with a narrow size distribution.

4. Bisulfite Conversion

  • Treat the adapter-ligated DNA library with sodium bisulfite using a commercial kit. This step typically involves denaturation of the DNA followed by incubation with the bisulfite reagent under specific temperature and time conditions.

  • Purify the bisulfite-converted single-stranded DNA according to the kit manufacturer's instructions.

5. PCR Amplification

  • Amplify the bisulfite-converted DNA library using primers that are complementary to the ligated adapters. Use a polymerase that can read uracil-containing templates.

  • Perform a sufficient number of PCR cycles to generate enough material for sequencing.

  • Purify the amplified library to remove PCR primers and enzymes.

6. Library Quality Control and Sequencing

  • Assess the quality and concentration of the final library using a Bioanalyzer and qPCR.

  • Sequence the library on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

7. Bioinformatic Analysis

  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the sequencing reads.

  • Adapter and Quality Trimming: Remove adapter sequences and low-quality bases from the reads.

  • Alignment: Align the trimmed reads to a reference genome using a bisulfite-aware aligner (e.g., Bismark). These aligners account for the C-to-T conversion.

  • Methylation Calling: Extract the methylation status for each cytosine in the genome.

  • Downstream Analysis: Perform differential methylation analysis, identify differentially methylated regions (DMRs), and correlate methylation patterns with genomic features and biological processes.

Visualizations

G cluster_c Unmethylated Cytosine cluster_mc 5-Methylcytosine C Cytosine U_intermediate Cytosine-sulfonate (Unstable Intermediate) C->U_intermediate + Bisulfite U Uracil U_intermediate->U Deamination & Desulfonation T Thymine (after PCR) U->T PCR Amplification mC 5-Methylcytosine mC_no_reaction 5-Methylcytosine (Resistant) mC->mC_no_reaction + Bisulfite mC_final Cytosine (after PCR) mC_no_reaction->mC_final PCR Amplification G start 1. Genomic DNA Extraction fragment 2. DNA Fragmentation start->fragment library_prep 3. Library Preparation (End Repair, A-tailing, Adapter Ligation) fragment->library_prep bisulfite 4. Bisulfite Conversion library_prep->bisulfite pcr 5. PCR Amplification bisulfite->pcr qc 6. Library QC pcr->qc sequencing 7. High-Throughput Sequencing qc->sequencing analysis 8. Bioinformatic Analysis (Alignment, Methylation Calling) sequencing->analysis end Methylation Map analysis->end

References

Application Notes and Protocols for Quantifying 5'-dCMPS Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-deoxy-5'-(methylthio)cytidine-5'-monophosphate (5'-dCMPS) is a modified nucleotide of interest in various fields, including drug development and molecular biology. Its incorporation into DNA or RNA can introduce unique chemical properties, potentially influencing nucleic acid structure, function, and interaction with proteins. Accurate quantification of this compound incorporation is crucial for understanding its biological effects, mechanism of action, and for pharmacokinetic/pharmacodynamic (PK/PD) studies of related therapeutic agents.

These application notes provide a comprehensive overview of analytical methods for quantifying this compound incorporation, with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard for the sensitive and specific quantification of modified nucleosides. While direct experimental data for this compound is limited in publicly available literature, the protocols and methodologies presented here are based on established principles for the analysis of similar modified nucleosides and provide a robust framework for developing a validated analytical method.

Principle of Quantification

The general workflow for quantifying this compound incorporation into DNA involves three key steps:

  • Enzymatic Digestion: The DNA containing the incorporated this compound is enzymatically hydrolyzed into its constituent deoxynucleosides. This process releases the modified nucleoside, 5'-methylthio-2'-deoxycytidine (5'-mtdC), from the DNA backbone.

  • Chromatographic Separation: The resulting mixture of deoxynucleosides is separated using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). This step isolates 5'-mtdC from the canonical deoxynucleosides (dC, dG, dA, T) and other potential modifications.

  • Mass Spectrometric Detection and Quantification: The separated deoxynucleosides are introduced into a tandem mass spectrometer. 5'-mtdC is detected and quantified with high specificity and sensitivity using Multiple Reaction Monitoring (MRM).

Key Analytical Method: LC-MS/MS

LC-MS/MS offers unparalleled selectivity and sensitivity for the quantification of modified nucleosides within complex biological matrices. The use of a stable isotope-labeled internal standard (SIL-IS) for 5'-mtdC is highly recommended to ensure the highest accuracy and precision by correcting for matrix effects and variations in sample processing and instrument response.

Proposed Mass Transitions for 5'-methylthio-2'-deoxycytidine

Based on the known fragmentation patterns of cytidine (B196190) and other methylthio-containing nucleosides, the following Multiple Reaction Monitoring (MRM) transitions are proposed for the quantification of 5'-methylthio-2'-deoxycytidine (5'-mtdC). These transitions should be experimentally confirmed and optimized. The primary fragmentation event for nucleosides is the cleavage of the glycosidic bond, resulting in the protonated nucleobase as a product ion.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
5'-mtdC (Quantifier) 288.1156.1To be optimizedProposed transition based on loss of the deoxyribose sugar.
5'-mtdC (Qualifier) 288.1To be determinedTo be optimizedA second, less intense but specific, fragment should be identified.
dC (for normalization) 228.1112.1To be optimizedStandard transition for deoxycytidine.
[¹³C,¹⁵N₂]-5'-mtdC (SIL-IS) 291.1158.1To be optimizedProposed for a stable isotope-labeled internal standard.

Note: The exact m/z values may vary slightly depending on the instrument and calibration. These proposed values should be used as a starting point for method development.

Experimental Protocols

Protocol 1: Enzymatic Digestion of DNA to Deoxynucleosides

This protocol describes the complete enzymatic hydrolysis of DNA into individual deoxynucleosides for subsequent LC-MS/MS analysis.

Materials:

  • DNA sample (0.5 - 2 µg)

  • Nuclease P1 (from Penicillium citrinum)

  • Alkaline Phosphatase (Calf Intestinal or Shrimp)

  • Nuclease P1 reaction buffer (e.g., 30 mM Sodium Acetate, pH 5.3, 5 mM ZnCl₂)

  • Alkaline Phosphatase reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Nuclease-free water

  • Microcentrifuge tubes

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 0.5-2 µg of the DNA sample.

  • Add 2 µL of Nuclease P1 (100 U/mL) and the appropriate volume of 10x Nuclease P1 reaction buffer to a final volume of 20 µL with nuclease-free water.

  • Incubate the reaction mixture at 37°C for 2 hours.

  • Add 2 µL of 10x Alkaline Phosphatase buffer and 1 µL of Alkaline Phosphatase (20 U/µL).

  • Incubate at 37°C for an additional 2 hours.

  • To stop the reaction, the sample can be heat-inactivated at 95°C for 10 minutes or by adding an equal volume of acetonitrile.

  • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet the enzymes.

  • Carefully transfer the supernatant containing the deoxynucleosides to a new tube for LC-MS/MS analysis.

DNA_Digestion_Workflow DNA DNA Sample (with this compound) NucleaseP1 Add Nuclease P1 (37°C, 2h) DNA->NucleaseP1 Step 1 dNMPs Deoxynucleoside Monophosphates NucleaseP1->dNMPs AlkalinePhosphatase Add Alkaline Phosphatase (37°C, 2h) dNMPs->AlkalinePhosphatase Step 2 Deoxynucleosides Deoxynucleoside Mixture (including 5'-mtdC) AlkalinePhosphatase->Deoxynucleosides Centrifugation Centrifugation Deoxynucleosides->Centrifugation Step 3 Supernatant Supernatant for LC-MS/MS Analysis Centrifugation->Supernatant LCMS_Workflow Sample Digested DNA Sample + Internal Standard UHPLC UHPLC Separation (C18 Column) Sample->UHPLC ESI Electrospray Ionization (ESI+) UHPLC->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell - CID) Q1->Q2 [M+H]+ Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Fragment Ions Detector Detector Q3->Detector Data Data Analysis (Quantification) Detector->Data

Application Note: High-Resolution Purification of 5'-Thiol-Modified Oligonucleotides by Ion-Pair Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic oligonucleotides with terminal modifications are pivotal in various biological and therapeutic applications, including antisense therapy, gene editing, and diagnostics.[1] The 5'-deoxycytidine (B14647056) monophosphorothioate (dCMPS) modification, a specific type of 5'-thiophosphate modification, introduces a sulfur atom in place of a non-bridging oxygen at the terminal phosphate (B84403) group. This modification can enhance nuclease resistance and provide a reactive handle for conjugation.[2] The successful application of these modified oligonucleotides is critically dependent on their purity.[3]

Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is a powerful and widely adopted technique for the purification of synthetic oligonucleotides.[4][5] This method offers high resolution, separating the full-length product from failure sequences (n-1, n-2mers) and other process-related impurities based on both hydrophobicity and charge.[6][7] This application note provides a detailed protocol for the purification of 5'-dCMPS-modified oligonucleotides using IP-RP-HPLC, covering both trityl-on and trityl-off strategies.

Principle of Ion-Pair Reversed-Phase HPLC for Oligonucleotides

IP-RP-HPLC separates oligonucleotides based on their hydrophobicity.[7] Since oligonucleotides are highly polar due to their negatively charged phosphate backbone, an ion-pairing agent, typically a tertiary amine like triethylammonium (B8662869) (TEA), is added to the mobile phase.[5] The positively charged TEA cations form neutral ion pairs with the negatively charged phosphate groups of the oligonucleotide.[4] This neutralization increases the overall hydrophobicity of the oligonucleotide, allowing it to be retained on a hydrophobic stationary phase (e.g., C8 or C18).[8] Elution is then achieved by a gradient of an organic solvent, such as acetonitrile (B52724).[9]

Experimental Workflow

Workflow cluster_synthesis Oligonucleotide Synthesis & Deprotection cluster_purification HPLC Purification cluster_post_purification Post-Purification Processing synthesis Solid-Phase Synthesis of this compound Oligonucleotide deprotection Cleavage and Base Deprotection synthesis->deprotection sample_prep Sample Preparation (Dissolution in Mobile Phase A) deprotection->sample_prep hplc IP-RP-HPLC Separation (Gradient Elution) sample_prep->hplc fraction_collection Fraction Collection (Peak of Interest) hplc->fraction_collection desalting Desalting (e.g., Gel Filtration) fraction_collection->desalting analysis Purity Analysis (Analytical HPLC, MS) desalting->analysis lyophilization Lyophilization analysis->lyophilization final_product final_product lyophilization->final_product Pure Oligonucleotide

Caption: General workflow for the purification of this compound-modified oligonucleotides.

Protocols

Two primary strategies are employed for the purification of synthetic oligonucleotides: Trityl-on and Trityl-off. The choice depends on the length of the oligonucleotide, the nature of the modifications, and the desired final purity.[7][10]

Protocol 1: Trityl-on Purification

This method is advantageous for longer oligonucleotides as the hydrophobic dimethoxytrityl (DMT) group on the 5'-terminus of the full-length product provides a significant difference in retention time compared to the non-DMT-bearing failure sequences.[7][8]

Materials:

  • Crude this compound-modified oligonucleotide (DMT-on)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Triethylammonium acetate (B1210297) (TEAA) buffer, 2.0 M, pH 7.0

  • Acetic acid, 80% (v/v)

  • Triethylamine (B128534) (TEA)

  • Reversed-phase HPLC column (e.g., C18, 5 µm, 100 Å)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1 M TEAA in water.

    • Mobile Phase B: 0.1 M TEAA in 50:50 water/acetonitrile.

  • Sample Preparation: Dissolve the crude, dried oligonucleotide in Mobile Phase A to a concentration of approximately 10-20 OD₂₆₀ units/mL.[8]

  • HPLC Separation:

    • Equilibrate the column with 100% Mobile Phase A.

    • Inject the sample.

    • Elute with a linear gradient of Mobile Phase B. A typical gradient might be 5-60% B over 20 minutes.[11]

    • Monitor the elution profile at 260 nm. The DMT-on product will be the most retained, well-separated peak.[8]

  • Fraction Collection: Collect the peak corresponding to the DMT-on oligonucleotide.

  • Detritylation:

    • Evaporate the collected fraction to dryness.

    • Add 80% acetic acid and let it stand at room temperature for 20-30 minutes to cleave the DMT group.[11]

    • Neutralize with triethylamine and immediately freeze and lyophilize.[11]

  • Post-Purification: The detritylated oligonucleotide should be desalted, for example, by gel filtration, to remove excess salts.[7]

Protocol 2: Trityl-off Purification

In this method, the DMT group is removed during the final step of synthesis.[10] Purification relies on the separation of the full-length product from shorter failure sequences based on the small differences in hydrophobicity conferred by each additional nucleotide. This method is generally suitable for shorter oligonucleotides (under 40 bases).[7]

Materials:

  • Crude this compound-modified oligonucleotide (DMT-off)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Triethylamine (TEA)

  • Hexafluoroisopropanol (HFIP)

  • Reversed-phase HPLC column (e.g., C18, 5 µm, 100 Å)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 100 mM HFIP, 10 mM TEA in water.

    • Mobile Phase B: 100 mM HFIP, 10 mM TEA in 50:50 water/acetonitrile.

  • Sample Preparation: Dissolve the crude, dried oligonucleotide in Mobile Phase A to a concentration of 10-20 OD₂₆₀ units/mL.

  • HPLC Separation:

    • Equilibrate the column with 100% Mobile Phase A.

    • Inject the sample.

    • Elute with a linear gradient of Mobile Phase B. The gradient will typically be shallower than for trityl-on purification to resolve the full-length product from the n-1 sequence.

    • Monitor the elution profile at 260 nm. The full-length product is typically the last major peak to elute.[6]

  • Fraction Collection: Collect the peak corresponding to the full-length oligonucleotide.

  • Post-Purification: Evaporate the collected fraction to dryness. The product can then be reconstituted in nuclease-free water. Desalting may be necessary depending on the downstream application.

Data Presentation

The following table summarizes typical performance data for the HPLC purification of modified oligonucleotides.

ParameterTrityl-on PurificationTrityl-off PurificationReference
Purity Achieved >95%>90%[12]
Typical Recovery 85-95%70-90%[13]
Advantages Excellent separation for long oligos, high loading capacity.Simpler post-collection processing (no detritylation), compatible with MS-friendly buffers.[7][8]
Disadvantages Requires post-purification detritylation, potential for depurination with acid treatment.Lower resolution for longer oligos, potential for co-elution of impurities.[7][10]

Signaling Pathway Context

5'-modified oligonucleotides, particularly those designed as antisense oligonucleotides (ASOs), function by modulating gene expression. The thiophosphate modification enhances their stability in biological systems. An ASO can bind to a target mRNA, leading to its degradation via RNase H, thus preventing the translation of a specific protein.

Signaling_Pathway DNA Gene in Nucleus Transcription Transcription DNA->Transcription mRNA Target mRNA Transcription->mRNA Translation Translation mRNA->Translation Degradation mRNA Degradation mRNA->Degradation Protein Target Protein Translation->Protein Disease Disease Phenotype Protein->Disease ASO This compound ASO (Purified) ASO->mRNA Hybridization RNaseH RNase H RNaseH->Degradation Cleavage Degradation->Translation Inhibition

Caption: Antisense mechanism of a 5'-modified oligonucleotide.

Conclusion

The purification of this compound-modified oligonucleotides is a critical step to ensure their efficacy and safety in research and therapeutic applications. Ion-pair reversed-phase HPLC is a robust and high-resolution method for this purpose. The choice between a trityl-on or trityl-off strategy should be based on the specific characteristics of the oligonucleotide and the requirements of the downstream application. The protocols and data presented here provide a comprehensive guide for researchers to achieve high-purity modified oligonucleotides.

References

Application Notes and Protocols for Solid-Phase Synthesis of 5'-dCMPS-Containing DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemically modified oligonucleotides are indispensable tools in modern molecular biology, diagnostics, and therapeutics. The introduction of specific modifications at the 5'-terminus can impart novel properties to DNA, such as enhanced stability, functionality for conjugation, and altered interaction with biological systems. One such modification is the 5'-(S-p-cyanobenzyl)-phosphorothioate (dCMPS) linkage in 2'-deoxycytidine-containing DNA. This modification introduces a versatile p-cyanobenzyl group, which can serve as a reactive handle for further conjugation or as a structural probe.

These application notes provide a comprehensive overview and detailed protocols for the solid-phase synthesis of DNA oligonucleotides containing a 5'-dCMPS modification. The protocols are based on established phosphoramidite (B1245037) chemistry and are intended for researchers familiar with automated DNA synthesis.

Principle of the Method

The synthesis of this compound-containing DNA is achieved using standard solid-phase phosphoramidite chemistry on an automated DNA synthesizer. The core of the method involves the preparation of a specialized phosphoramidite monomer, 5'-(S-p-cyanobenzyl)-N-acetyl-2'-deoxycytidine-3'-[(2-cyanoethyl)-N,N-diisopropyl)]-phosphoramidite, which is then incorporated at the 5'-terminus of the growing oligonucleotide chain. The synthesis follows the standard cycle of detritylation, coupling, capping, and sulfurization.

Data Presentation

The efficiency of incorporating modified nucleotides is crucial for the successful synthesis of high-quality oligonucleotides. The following table summarizes the expected quantitative data for the synthesis of this compound-containing DNA based on typical performance of similar 5'-modified phosphoramidites.

ParameterExpected ValueNotes
Coupling Efficiency > 98%Per-step coupling efficiency for the this compound phosphoramidite, typically monitored by trityl cation release. This is slightly lower than standard phosphoramidites.
Overall Yield (20-mer) 30 - 40%Overall yield of the full-length oligonucleotide after synthesis, cleavage, deprotection, and purification. This is dependent on the overall synthesis efficiency.
Purity (HPLC) > 90%Purity of the final product after HPLC purification.

Experimental Protocols

Protocol 1: Synthesis of 5'-(S-p-cyanobenzyl)-N-acetyl-2'-deoxycytidine Phosphoramidite

This protocol describes the synthesis of the key building block required for the incorporation of the this compound moiety. The synthesis involves the introduction of the p-cyanobenzylthio group at the 5'-position of deoxycytidine, followed by standard protection and phosphitylation steps.

Materials:

  • N-acetyl-2'-deoxycytidine

  • Trityl chloride (TrCl)

  • Pyridine (anhydrous)

  • p-Cyanobenzyl bromide

  • Sodium hydride (NaH)

  • Dimethylformamide (DMF, anhydrous)

  • Dimethoxytrityl chloride (DMTr-Cl)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM, anhydrous)

  • Standard laboratory glassware and purification supplies (silica gel, solvents, etc.)

Procedure:

  • 5'-Thiolation of N-acetyl-2'-deoxycytidine:

    • Protect the 5'-hydroxyl group of N-acetyl-2'-deoxycytidine with a trityl group.

    • Displace the 5'-O-trityl group with a thiol group using a suitable reagent combination (e.g., via a 5'-iodo intermediate followed by reaction with a sulfur source). This step is a modification of standard procedures and may require optimization.

  • 5'-S-(p-cyanobenzyl) substitution:

    • In an inert atmosphere, dissolve the 5'-thio-N-acetyl-2'-deoxycytidine in anhydrous DMF.

    • Add sodium hydride (1.1 eq) at 0°C and stir for 30 minutes.

    • Add p-cyanobenzyl bromide (1.2 eq) and allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with methanol (B129727) and purify the product by silica (B1680970) gel chromatography.

  • 5'-O-DMTr Protection:

    • Protect the 5'-hydroxyl group of the 5'-S-(p-cyanobenzyl)-N-acetyl-2'-deoxycytidine with DMTr-Cl in pyridine.

    • Purify the product by silica gel chromatography.

  • 3'-Phosphitylation:

    • React the 5'-O-DMTr-5'-S-(p-cyanobenzyl)-N-acetyl-2'-deoxycytidine with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of DIPEA in anhydrous DCM.

    • Purify the final phosphoramidite product by silica gel chromatography under anhydrous conditions.

Protocol 2: Solid-Phase Synthesis of this compound-Containing DNA

This protocol outlines the procedure for the automated solid-phase synthesis of a DNA oligonucleotide with a this compound modification.

Materials:

  • Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside of the sequence.

  • Standard DNA phosphoramidites (dA, dC, dG, dT).

  • 5'-(S-p-cyanobenzyl)-N-acetyl-2'-deoxycytidine phosphoramidite (from Protocol 1).

  • Standard DNA synthesis reagents:

    • Deblocking solution (e.g., 3% trichloroacetic acid in DCM).

    • Activator solution (e.g., 0.45 M 5-ethylthio-1H-tetrazole in acetonitrile).

    • Capping solution A (acetic anhydride/lutidine/THF) and B (N-methylimidazole/THF).

    • Sulfurizing reagent (e.g., 0.05 M 3-((dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT) in pyridine/acetonitrile).

    • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide).

  • Automated DNA synthesizer.

  • HPLC purification system.

Procedure:

  • Synthesizer Setup:

    • Install the CPG column and the required phosphoramidite and reagent bottles on the DNA synthesizer.

    • Program the desired DNA sequence, ensuring the final coupling step uses the 5'-(S-p-cyanobenzyl)-N-acetyl-2'-deoxycytidine phosphoramidite.

  • Automated Synthesis Cycle:

    • The synthesis proceeds in the 3' to 5' direction, with each cycle consisting of the following steps:

      • Deblocking: Removal of the 5'-DMTr protecting group from the support-bound nucleotide.

      • Coupling: Addition of the next phosphoramidite, activated by the activator solution, to the free 5'-hydroxyl group. For the final coupling, the this compound phosphoramidite is used.

      • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations.

      • Sulfurization: Conversion of the phosphite (B83602) triester linkage to a phosphorothioate (B77711) triester using the sulfurizing reagent. This step is performed after each coupling.

  • Cleavage and Deprotection:

    • After the synthesis is complete, the CPG support is treated with concentrated ammonium hydroxide (B78521) to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate (B84403) backbone.

  • Purification:

    • The crude oligonucleotide solution is filtered and purified by reverse-phase HPLC to isolate the full-length this compound-containing DNA.

  • Analysis:

    • The purity and identity of the final product should be confirmed by analytical HPLC and mass spectrometry.

Visualizations

The following diagrams illustrate the key workflows and relationships in the synthesis of this compound-containing DNA.

Solid_Phase_Synthesis_Workflow cluster_synthesis Automated Solid-Phase Synthesis Cycle cluster_final_steps Post-Synthesis Processing start Start with CPG-bound Nucleoside deblocking Deblocking (DMTr Removal) start->deblocking coupling Coupling (Phosphoramidite Addition) deblocking->coupling capping Capping (Acetylation) coupling->capping sulfurization Sulfurization capping->sulfurization cycle_end Repeat for next Nucleotide sulfurization->cycle_end final_coupling Final Coupling with This compound Phosphoramidite cycle_end->final_coupling After last standard nucleotide cleavage Cleavage & Deprotection (Ammonium Hydroxide) final_coupling->cleavage purification HPLC Purification cleavage->purification final_product This compound-DNA purification->final_product Phosphoramidite_Synthesis_Pathway dC N-acetyl-2'-deoxycytidine thiol_dC 5'-Thio-N-acetyl-2'-deoxycytidine dC->thiol_dC 1. 5'-Thiolation benzyl_dC 5'-S-(p-cyanobenzyl)-N-acetyl-2'-deoxycytidine thiol_dC->benzyl_dC 2. S-Alkylation with p-cyanobenzyl bromide dmtr_benzyl_dC 5'-O-DMTr Protected Intermediate benzyl_dC->dmtr_benzyl_dC 3. 5'-O-DMTr Protection phosphoramidite This compound Phosphoramidite dmtr_benzyl_dC->phosphoramidite 4. 3'-Phosphitylation

Designing High-Performance Primers and Probes with 5'-Thiophosphate Modifications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of chemical modifications into oligonucleotides can dramatically enhance their performance in a variety of molecular biology applications. Among these, modifications at the 5'-terminus of primers and probes have proven particularly effective. This document provides a detailed guide to the design, synthesis, and application of primers and probes featuring 5'-thiophosphate modifications, a category that includes 5'-thiocytidine derivatives. These modifications impart valuable properties, including increased nuclease resistance and improved performance in amplification and hybridization-based assays.

A 5'-thiophosphate modification involves the substitution of a non-bridging oxygen atom with a sulfur atom in the 5'-phosphate group of a nucleoside. This seemingly subtle change has profound effects on the chemical and biological properties of the resulting oligonucleotide, making it a valuable tool for researchers in diagnostics, drug development, and molecular biology research.

Key Advantages of 5'-Thiophosphate Modifications

Oligonucleotides featuring a 5'-thiophosphate modification offer several distinct advantages over their unmodified counterparts:

  • Enhanced Nuclease Resistance: The phosphorothioate (B77711) bond is significantly more resistant to degradation by nucleases, the enzymes responsible for breaking down nucleic acids. This increased stability is crucial for applications in cellular environments or when working with samples containing high nuclease activity. Phosphorothioate-modified oligonucleotides have a substantially longer half-life in plasma compared to unmodified oligonucleotides, which are rapidly degraded.[1][2]

  • Improved PCR Sensitivity: The use of 5'-thiol modified primers has been shown to enhance PCR sensitivity by more than 100-fold in certain applications. This increased sensitivity allows for the detection of lower abundance targets.[3]

  • Versatile Post-Synthesis Modification: The 5'-thiol group provides a reactive handle for the covalent attachment of a wide range of molecules, including fluorophores, quenchers, biotin, and other labels, facilitating the development of custom probes and assays.

Data Presentation: Performance Metrics of 5'-Thiophosphate Modified Oligonucleotides

The following tables summarize the quantitative data on the performance of primers and probes with 5'-thiophosphate modifications compared to their unmodified counterparts.

Table 1: Nuclease Resistance

Oligonucleotide TypeModificationHalf-life in PlasmaFold Increase in StabilityReference
Unmodified OligonucleotideNone~5 minutes1x[1][2]
Phosphorothioate Oligonucleotide5'-Thiophosphate35-50 hours>420x[1]

Table 2: PCR Performance

Primer TypeModificationTargetReported Sensitivity ImprovementReference
Standard PrimersNoneV. parahaemolyticus genomic DNA1x[3]
Thiol-modified Primers5'-ThiolV. parahaemolyticus genomic DNA>100-fold[3]

Table 3: Melting Temperature (Tm)

Oligonucleotide TypeModificationΔTm per modification (°C)Reference
Phosphorothioate OligonucleotideInternal Phosphorothioate-0.5 to -1.0[4]
2'-O-Methyl RNA with PhosphorothioateInternal Phosphorothioate + 2'-O-MethylMinimal change[5]

Note: The change in melting temperature (ΔTm) for a 5'-terminal thiophosphate modification is generally minimal and sequence-dependent. The data for internal phosphorothioate modifications is provided as a general reference for the effect of this linkage on duplex stability.

Experimental Protocols

This section provides detailed protocols for the synthesis and application of primers and probes containing 5'-thiophosphate modifications.

Protocol 1: Automated Synthesis of Oligonucleotides with 5'-Thiocytidine Modification

This protocol outlines the steps for the automated synthesis of oligonucleotides incorporating a 5'-thiocytidine residue using a suitable phosphoramidite (B1245037).

Workflow for Automated Oligonucleotide Synthesis

cluster_synthesis Automated Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing start Start Synthesis (Solid Support) deblock Deblocking (Remove DMT) start->deblock couple Coupling (Add Phosphoramidite) deblock->couple cap Capping (Block Unreacted Sites) couple->cap oxidize Oxidation/Sulfurization cap->oxidize cycle Repeat for each base in sequence oxidize->cycle cycle->deblock Next base end_cycle Final Deblocking cycle->end_cycle End of sequence cleave Cleavage from Support & Deprotection end_cycle->cleave purify Purification (e.g., HPLC) cleave->purify analyze Quality Control (Mass Spectrometry) purify->analyze final_product Final Modified Oligonucleotide analyze->final_product

Caption: Automated synthesis and processing of modified oligonucleotides.

Materials:

  • DNA synthesizer (e.g., Expedite™ 8909)[6]

  • Standard DNA phosphoramidites (A, G, C, T)

  • N4-benzoyl-5′-O-dimethoxytrityl-2′,3′-dideoxy-3′-thiocytidine phosphoramidite

  • Anhydrous acetonitrile (B52724)

  • Standard synthesis reagents (activator, capping reagents, oxidizing solution, deblocking solution)

  • Controlled Pore Glass (CPG) solid support

  • Concentrated aqueous ammonia (B1221849)/ethanol (B145695) solution (3:1 v/v)

  • HPLC system for purification

Method:

  • Synthesizer Setup: Prepare the DNA synthesizer with all necessary reagents according to the manufacturer's instructions.

  • Phosphoramidite Preparation: Dissolve the standard and modified phosphoramidites in anhydrous acetonitrile to the recommended concentration (e.g., 50 mg/mL).[6]

  • Automated Synthesis:

    • Program the desired oligonucleotide sequence into the synthesizer.

    • For the incorporation of the 5'-thiocytidine, assign the corresponding phosphoramidite to the appropriate position in the sequence.

    • Initiate the automated synthesis program. The standard synthesis cycle of deblocking, coupling, capping, and oxidation will be performed for each nucleotide.

    • For the thiophosphoramidite coupling, an extended coupling time may be required to achieve high coupling efficiency (85-90%).[6]

  • Cleavage and Deprotection:

    • Once the synthesis is complete, treat the CPG support with a mixture of concentrated aqueous ammonia and ethanol (3:1 v/v) overnight at 55°C to cleave the oligonucleotide from the support and remove the protecting groups.[6]

  • Purification:

    • Purify the crude oligonucleotide using reverse-phase HPLC to isolate the full-length, modified product.

  • Quantification and Quality Control:

    • Quantify the purified oligonucleotide by measuring its absorbance at 260 nm.

    • Verify the identity and purity of the final product by mass spectrometry.

Protocol 2: Polymerase Chain Reaction (PCR) with 5'-Thiol Modified Primers

This protocol provides guidelines for performing PCR using primers with a 5'-thiol modification to enhance sensitivity.

Workflow for PCR with Modified Primers

cluster_thermocycling Thermocycling Steps start Prepare PCR Mix (Template, dNTPs, Buffer, Polymerase) add_primers Add 5'-Thiol Modified Primers start->add_primers thermocycling Perform Thermocycling add_primers->thermocycling analysis Analyze Products (Gel Electrophoresis or qPCR) thermocycling->analysis denaturation Denaturation (95°C) annealing Annealing (Optimized Tₐ) denaturation->annealing extension Extension (72°C) annealing->extension repeat Repeat 25-35 cycles extension->repeat repeat->denaturation

Caption: PCR workflow using 5'-thiol modified primers.

Materials:

  • DNA template

  • 5'-thiol modified forward and reverse primers

  • dNTP mix

  • PCR buffer

  • Taq DNA polymerase or a high-fidelity polymerase

  • Nuclease-free water

  • Thermocycler

Method:

  • Primer Design: Design primers according to standard guidelines. The addition of the 5'-thiol modification does not typically require significant changes to the primer sequence itself.

  • Reaction Setup:

    • On ice, prepare a master mix containing PCR buffer, dNTPs, DNA polymerase, and nuclease-free water.

    • Aliquot the master mix into individual PCR tubes.

    • Add the DNA template and the 5'-thiol modified primers to each tube. A typical final primer concentration is 0.1-0.5 µM.

  • Optimization of Annealing Temperature (Tₐ):

    • Due to the modification, the optimal annealing temperature may differ from that of unmodified primers.

    • Perform a gradient PCR to determine the optimal Tₐ. Test a range of temperatures from 5°C below the calculated Tm to a few degrees above.[7][8]

  • Thermocycling Conditions:

    • Initial Denaturation: 95°C for 2-5 minutes.

    • Denaturation: 95°C for 30 seconds.

    • Annealing: Optimal Tₐ (determined in step 3) for 30 seconds.

    • Extension: 72°C for 30-60 seconds per kb of product length.

    • Number of Cycles: 25-35 cycles.

    • Final Extension: 72°C for 5-10 minutes.

  • Analysis:

    • Analyze the PCR products by agarose (B213101) gel electrophoresis to confirm the presence and size of the amplicon.

    • For quantitative analysis (qPCR), monitor the fluorescence signal at each cycle. Compare the quantification cycle (Cq) values of reactions with modified and unmodified primers to assess the change in sensitivity.[9][10]

Protocol 3: Southern Blotting with 5'-Thiophosphate Modified Probes

This protocol describes the use of 5'-thiophosphate labeled probes for the detection of specific DNA sequences in a Southern blot.

Workflow for Southern Blotting with Modified Probes

start DNA Digestion & Gel Electrophoresis transfer Transfer to Membrane start->transfer prehybridize Prehybridization (Blocking) transfer->prehybridize hybridize Hybridization with 5'-Thiophosphate Labeled Probe prehybridize->hybridize wash Washing hybridize->wash detect Detection (Autoradiography or Chemiluminescence) wash->detect

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5'-deoxy-5'-(chloromethyl)purine nucleosides (5'-dCMPS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5'-deoxy-5'-(chloromethyl)purine nucleosides (5'-dCMPS) and related compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of these important nucleoside analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 5'-chloro-5'-deoxyadenosine (B559659), a key precursor for this compound?

A1: The two most prevalent methods for the selective chlorination of the 5'-hydroxyl group of adenosine (B11128) and its analogs are the reaction with thionyl chloride in the presence of a base like pyridine (B92270), and the Appel reaction, which utilizes triphenylphosphine (B44618) and a carbon tetrahalide such as carbon tetrachloride.

Q2: I am observing a low yield in my reaction to produce 5'-chloro-5'-deoxyadenosine. What are the potential causes?

A2: Low yields can stem from several factors. In the thionyl chloride method, incomplete reaction due to insufficient reagent or reaction time is a common cause. Additionally, side reactions at the 2' and 3' hydroxyl groups can consume starting material. For the Appel reaction, the primary reasons for low yield are often incomplete conversion and challenging purification that leads to product loss.

Q3: My final product is difficult to purify. What are the likely impurities?

A3: In the thionyl chloride method, residual pyridine can be a persistent impurity. Byproducts from reactions at the 2' and 3' hydroxyls may also be present. For the Appel reaction, the most common and often challenging impurity to remove is triphenylphosphine oxide (TPPO).

Q4: How can I protect the 2' and 3' hydroxyl groups to prevent side reactions?

A4: To enhance the selectivity of the 5'-chlorination, the 2' and 3' hydroxyl groups can be protected as an isopropylidene acetal (B89532). This is typically achieved by reacting the starting nucleoside with 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst. The isopropylidene group is generally stable under the conditions of 5'-chlorination and can be removed later under acidic conditions.

Troubleshooting Guides

Issue 1: Low or No Yield of 5'-Chlorinated Product
Potential Cause Suggested Solution
Incomplete Reaction (General) - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure all starting material is consumed before quenching the reaction. - Use freshly distilled solvents and high-purity reagents.
Thionyl Chloride Method: Inactive Reagents - Use freshly opened or distilled thionyl chloride. - Ensure pyridine is anhydrous.
Thionyl Chloride Method: Suboptimal Temperature - For the reaction of adenosine with thionyl chloride and pyridine, maintain a low temperature (e.g., -8°C to 0°C) during the addition of reagents to control the reaction rate and minimize side reactions.
Appel Reaction: Inactive Reagents - Use fresh, high-purity triphenylphosphine and carbon tetrachloride.
Appel Reaction: Insufficient Reaction Time or Temperature - While the Appel reaction can often proceed at room temperature, for some substrates, gentle heating may be required to drive the reaction to completion. Monitor by TLC.
Issue 2: Presence of Significant Impurities
Potential Cause Suggested Solution
Side Reactions at 2' and 3' Hydroxyls - Protect the 2' and 3' hydroxyls as an isopropylidene acetal prior to the 5'-chlorination step.
Formation of 2',3'-O-sulfinyladenosine intermediate (Thionyl Chloride Method) - This intermediate is typically formed during the reaction. Ensure the subsequent deprotection step with aqueous methanolic ammonia (B1221849) is complete to yield the desired 5'-chloro-5'-deoxynucleoside.
Residual Pyridine (Thionyl Chloride Method) - After the reaction, co-evaporate the crude product with a high-boiling point solvent like toluene (B28343) to azeotropically remove residual pyridine. - Perform a thorough aqueous work-up, washing the organic layer with dilute acid (e.g., 1M HCl) to protonate and extract the pyridine into the aqueous phase.
Triphenylphosphine Oxide (TPPO) Contamination (Appel Reaction) - TPPO is often poorly soluble in non-polar solvents like hexane (B92381) or diethyl ether. Triturate the crude product with these solvents to precipitate the TPPO, which can then be removed by filtration. - Column chromatography on silica (B1680970) gel can be effective, but TPPO can sometimes co-elute with the product. - For stubborn cases, precipitation of TPPO as a complex with metal salts like zinc chloride or magnesium chloride has been reported to be effective.[1]

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of 5'-chloro-5'-deoxyadenosine, a key intermediate for this compound.

Synthetic Method Starting Material Key Reagents Reported Yield Purity Reference
Thionyl Chloride/PyridineAdenosineThionyl chloride, Pyridine, Acetonitrile (B52724)92.7%"Very clean" by 1H NMR[2]
Thionyl Chloride/PyridineAdenosineThionyl chloride, Pyridine, Acetonitrile>90%Not specified[3]
Thionyl Chloride/Pyridine (Three-step)AdenosineThionyl chloride, Pyridine, Acetonitrile63%Not specified[3]
Thionyl Chloride/Pyridine2',3'-O-isopropylideneadenosineThionyl chloride, Pyridine, Acetonitrile86%Not specified[1]
Appel ReactionAlcohols (General)Triphenylphosphine, Carbon tetrachlorideHighVariable[4][5]

Experimental Protocols

Protocol 1: Synthesis of 5'-chloro-5'-deoxyadenosine via Thionyl Chloride/Pyridine Method

This protocol is adapted from the procedure described in patent CN1639182A.[2]

Materials:

  • Adenosine

  • Acetonitrile (anhydrous)

  • Thionyl chloride

  • Pyridine (anhydrous)

  • Methanol (B129727)

  • Water

Procedure:

  • To a 2-liter, 3-neck flask equipped with a mechanical stirrer and a temperature probe, add acetonitrile (400 mL) followed by adenosine (100 g, 0.374 mol).

  • Stir the resulting slurry while cooling to -8°C with an ice/acetone bath.

  • Add thionyl chloride (82 mL, 1.124 mol) to the reaction over 5 minutes.

  • Add pyridine (69.8 mL, 0.749 mol) dropwise to the reaction over 40 minutes, maintaining the temperature at -8°C.

  • Remove the ice bath and allow the temperature to rise to room temperature with stirring for 18 hours. The product will begin to precipitate.

  • After 18 hours, add water (600 mL) dropwise to the reaction.

  • Remove the acetonitrile by vacuum distillation at 35°C.

  • Add methanol (350 mL) to the reaction mixture.

  • Cool the resulting clear yellow solution to 0°C for 1 hour and then filter.

  • Wash the resulting colorless solid with cold methanol (100 mL).

  • Dry the solid at 40°C under vacuum for 18 hours to afford 5'-chloro-5'-deoxyadenosine.

Protocol 2: General Procedure for the Appel Reaction

This is a general procedure for the conversion of an alcohol to a chloride using triphenylphosphine and carbon tetrachloride.

Materials:

  • Starting nucleoside (e.g., 2',3'-O-isopropylideneadenosine)

  • Triphenylphosphine (PPh3)

  • Carbon tetrachloride (CCl4)

  • Anhydrous solvent (e.g., THF, DCM)

Procedure:

  • Dissolve the starting nucleoside in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add triphenylphosphine (typically 1.1-1.5 equivalents) to the solution.

  • Add carbon tetrachloride (typically 1.1-1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by trituration with a non-polar solvent to remove triphenylphosphine oxide and/or by column chromatography on silica gel.

Visualizations

Synthesis_Pathway cluster_protection Optional Protection cluster_chlorination 5'-Chlorination cluster_deprotection Deprotection cluster_methods Chlorination Methods Adenosine Purine Nucleoside Protected_Adenosine 2',3'-O-Isopropylidene Purine Nucleoside Adenosine->Protected_Adenosine 2,2-dimethoxypropane, acid catalyst Protected_5_dCMPS Protected this compound Protected_Adenosine->Protected_5_dCMPS Method A or B This compound 5'-deoxy-5'-(chloromethyl) purine nucleoside Protected_5_dCMPS->this compound Acidic hydrolysis Method_A Method A: Thionyl Chloride, Pyridine Method_B Method B: Appel Reaction (PPh3, CCl4)

Caption: Plausible synthetic pathways for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Completion Is the reaction complete? Start->Check_Completion Force_Completion Extend reaction time or increase reagent concentration. Monitor by TLC. Check_Completion->Force_Completion No Check_Purification Is purification effective? Check_Completion->Check_Purification Yes Force_Completion->Check_Completion Optimize_Purification Optimize purification method: - Recrystallization - Column Chromatography - Trituration Check_Purification->Optimize_Purification No Check_Side_Reactions Are there side products? Check_Purification->Check_Side_Reactions Yes End Successful Synthesis Optimize_Purification->End Protect_Hydroxyls Protect 2' and 3' hydroxyl groups. Check_Side_Reactions->Protect_Hydroxyls Yes Check_Side_Reactions->End No Protect_Hydroxyls->Start

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Optimizing 5'-dCMPS Incorporation in PCR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incorporation of 5'-(α-P-borano)-2'-deoxycytidine-5'-monophosphate (5'-dCMPS) during Polymerase Chain Reaction (PCR). Here you will find detailed FAQs, troubleshooting guides, and experimental protocols to address specific challenges and enhance the efficiency of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in PCR?

This compound is a modified deoxycytidine monophosphate analog where a borane (B79455) group (-BH3) replaces a non-bridging oxygen atom on the α-phosphate. In its triphosphate form (dCTPαB), it can be incorporated into a growing DNA strand by DNA polymerases during PCR. The resulting boranophosphate linkage is resistant to exonuclease activity, making it a valuable tool for various molecular biology applications, including DNA sequencing and the generation of nuclease-resistant DNA fragments.

Q2: Which DNA polymerases can incorporate this compound?

Thermostable DNA polymerases such as Taq polymerase and T7 DNA polymerase have been shown to incorporate this compound (in its triphosphate form, dCTPαB) into DNA during PCR. The incorporation efficiency of the Rp-stereoisomer of dCTPαB is reportedly similar to that of the natural deoxycytidine triphosphate (dCTP). For optimal results, it is recommended to use a high-quality DNA polymerase and to optimize the reaction conditions for the specific enzyme and template.

Q3: How does the incorporation of this compound affect the properties of the PCR product?

The primary alteration to the PCR product is the presence of boranophosphate linkages at the sites of this compound incorporation. These linkages confer resistance to digestion by exonucleases, such as exonuclease III. This property is particularly useful for downstream applications that require protection of the DNA from degradation.

Q4: What is the recommended starting concentration of this compound (as dCTPαB) in a PCR reaction?

While specific optimal concentrations can be template and polymerase-dependent, a general starting point is to substitute a portion of the standard dCTP with dCTPαB. A common approach for modified nucleotides is to start with a 1:3 or 1:4 ratio of the modified nucleotide to its natural counterpart, while keeping the total dNTP concentration constant. For example, in a standard PCR with 200 µM of each dNTP, you could try using 50 µM dCTPαB and 150 µM dCTP. Optimization through a titration experiment is highly recommended to determine the ideal ratio for your specific application.

Q5: Do I need to adjust other PCR components when using this compound?

Yes, adjustments to other PCR components, particularly magnesium chloride (MgCl₂), are often necessary. Modified nucleotides can chelate magnesium ions, potentially reducing their availability for the DNA polymerase. Therefore, an increase in the MgCl₂ concentration may be required. It is advisable to perform a MgCl₂ titration to find the optimal concentration for your reaction.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No PCR Product Suboptimal this compound:dCTP Ratio: The concentration of this compound may be too high, inhibiting the polymerase, or too low for efficient incorporation.Perform a titration of the this compound:dCTP ratio. Start with a range from 1:10 to 1:1 and analyze the yield on an agarose (B213101) gel.
Incorrect MgCl₂ Concentration: Modified dNTPs can alter the optimal magnesium concentration.[1]Titrate the MgCl₂ concentration, typically in 0.5 mM increments, from 1.5 mM to 4.0 mM.[2]
Suboptimal Annealing Temperature: The presence of modified nucleotides can sometimes affect primer annealing.Perform a temperature gradient PCR to determine the optimal annealing temperature.
Insufficient Extension Time: The incorporation of modified nucleotides may be slower than natural dNTPs.[1]Increase the extension time. A general guideline is to add 30-60 seconds per kilobase to your standard extension time.
Non-Specific PCR Products (Smear or Multiple Bands) High MgCl₂ Concentration: Excess magnesium can reduce the stringency of primer annealing, leading to non-specific amplification.[2]Reduce the MgCl₂ concentration in 0.5 mM increments.
Low Annealing Temperature: An annealing temperature that is too low can result in non-specific primer binding.[1]Increase the annealing temperature in 1-2°C increments.
High Primer Concentration: Excess primers can lead to the formation of primer-dimers and other non-specific products.Reduce the final primer concentration to 0.1-0.2 µM.
Low Incorporation Efficiency of this compound Incompatible DNA Polymerase: Not all DNA polymerases incorporate modified nucleotides with the same efficiency.If using a standard Taq polymerase, consider testing a high-fidelity polymerase or one specifically engineered for use with modified dNTPs.[1]
Suboptimal Reaction Conditions: The overall reaction buffer composition may not be ideal for this compound incorporation.Optimize the concentrations of this compound, dCTP, and MgCl₂ as described above. Consider using a commercially available PCR optimization kit.

Quantitative Data Summary

Table 1: General PCR Parameter Optimization Ranges

Parameter Standard PCR PCR with this compound (Recommended Starting Points)
This compound (dCTPαB) Concentration 0 µMTitrate, starting with a 1:3 ratio to dCTP (e.g., 50 µM this compound, 150 µM dCTP)
Total dNTP Concentration 200 µM of each dNTP[3]200 µM total of dCTP and this compound; 200 µM of dATP, dGTP, dTTP
MgCl₂ Concentration 1.5 - 2.5 mM2.0 - 4.0 mM (titration recommended)[1][2]
Primer Concentration 0.1 - 0.5 µM0.1 - 0.5 µM
DNA Polymerase 1-2 units per 50 µL reaction1-2 units per 50 µL reaction (Taq or other suitable polymerase)
Annealing Temperature 5°C below primer TmGradient PCR recommended to find optimal temperature
Extension Time 1 minute per kb1.5 - 2 minutes per kb

Experimental Protocols

Protocol 1: Optimizing this compound Incorporation in a Standard PCR

This protocol provides a framework for optimizing the incorporation of this compound into a PCR product using Taq DNA polymerase.

Materials:

  • DNA Template

  • Forward and Reverse Primers

  • dNTP mix (10 mM each of dATP, dGTP, dTTP)

  • dCTP (10 mM)

  • This compound triphosphate form (dCTPαB) (10 mM)

  • Taq DNA Polymerase (5 U/µL)

  • 10x PCR Buffer (without MgCl₂)

  • MgCl₂ (25 mM)

  • Nuclease-free water

Procedure:

  • Prepare a dCTP/5'-dCMPS Master Mix: Prepare a series of dCTP/dCTPαB mixes with varying ratios (e.g., 4:0, 3:1, 1:1, 1:3, 0:4 dCTP:dCTPαB). The total concentration of cytosine nucleotides should remain constant.

  • Set up the PCR Reactions: Prepare a master mix for each dCTP/dCTPαB ratio to be tested. For a 50 µL reaction, assemble the following components on ice:

Component Volume Final Concentration
10x PCR Buffer (without MgCl₂)5 µL1x
dNTP mix (without dCTP)1 µL200 µM each
dCTP/5'-dCMPS mix1 µL200 µM total
Forward Primer (10 µM)2.5 µL0.5 µM
Reverse Primer (10 µM)2.5 µL0.5 µM
DNA Template (10 ng/µL)1 µL10 ng
Taq DNA Polymerase (5 U/µL)0.5 µL2.5 units
MgCl₂ (25 mM)3 µL1.5 mM
Nuclease-free waterto 50 µL
  • Perform MgCl₂ Titration: For the most promising dCTP/5'-dCMPS ratio, set up a series of reactions with varying MgCl₂ concentrations (e.g., 1.5, 2.0, 2.5, 3.0, 3.5, 4.0 mM).

  • Thermal Cycling: Use the following general thermal cycling conditions, adjusting the annealing temperature and extension time as needed:

Step Temperature Time Cycles
Initial Denaturation95°C3 minutes1
Denaturation95°C30 seconds30-35
Annealing55-65°C (gradient)30 seconds
Extension72°C1.5 min/kb
Final Extension72°C5 minutes1
Hold4°C
  • Analysis: Analyze the PCR products by agarose gel electrophoresis to determine the optimal conditions for yield and specificity.

Protocol 2: Quantification of this compound Incorporation by Enzymatic Digestion and HPLC Analysis

This protocol describes a general workflow for quantifying the percentage of this compound incorporated into a PCR product.

Materials:

  • Purified PCR product containing this compound

  • Nuclease P1

  • Alkaline Phosphatase

  • Digestion Buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297), pH 5.3)

  • HPLC system with a C18 column and UV detector

  • Standards for dC and this compound

Procedure:

  • Enzymatic Digestion: a. To 10-20 µg of purified PCR product, add 10 units of Nuclease P1 and incubate at 37°C for 2 hours in digestion buffer. b. Add 10 units of Alkaline Phosphatase and continue to incubate at 37°C for another 2 hours. This will digest the DNA into individual nucleosides.

  • Sample Preparation: a. After digestion, centrifuge the sample to pellet any undigested material. b. Filter the supernatant through a 0.22 µm filter before HPLC analysis.

  • HPLC Analysis: a. Inject the prepared sample onto a C18 HPLC column. b. Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile (B52724) in a phosphate (B84403) or acetate buffer) to separate the nucleosides. c. Monitor the elution of nucleosides using a UV detector at 260 nm.

  • Quantification: a. Run standards for dC and this compound to determine their retention times and to generate standard curves for quantification. b. Integrate the peak areas for dC and this compound in the sample chromatogram. c. Calculate the concentration of each nucleoside using the standard curves. d. Determine the percentage of this compound incorporation using the following formula: % Incorporation = ([this compound] / ([this compound] + [dC])) * 100

Visualizations

PCR_Workflow_with_dCMPS cluster_prep Reaction Setup cluster_pcr Thermal Cycling cluster_analysis Analysis reagents Prepare Master Mix: - 10x Buffer - dNTPs (dATP, dGTP, dTTP) - dCTP/5'-dCMPS Mix - Primers - Taq Polymerase - MgCl2 template Add DNA Template reagents->template denaturation Denaturation (95°C) template->denaturation annealing Annealing (55-65°C) denaturation->annealing extension Extension (72°C) (this compound Incorporation) annealing->extension extension->denaturation gel Agarose Gel Electrophoresis extension->gel quant Quantification of Incorporation (HPLC/MS) gel->quant

Caption: Workflow for PCR with this compound incorporation.

Troubleshooting_Logic cluster_optimization Optimization Steps cluster_nonspecific Non-Specific Product Issues start Low or No PCR Product? check_ratio Titrate this compound:dCTP Ratio start->check_ratio Yes nonspecific_q nonspecific_q start->nonspecific_q No, but non-specific products check_mgcl2 Titrate MgCl2 Concentration check_ratio->check_mgcl2 check_annealing Optimize Annealing Temperature (Gradient PCR) check_mgcl2->check_annealing check_extension Increase Extension Time check_annealing->check_extension success success check_extension->success reduce_mgcl2 Reduce MgCl2 Concentration increase_annealing Increase Annealing Temperature reduce_mgcl2->increase_annealing reduce_primers Reduce Primer Concentration increase_annealing->reduce_primers reduce_primers->success nonspecific_q->reduce_mgcl2 Yes nonspecific_q->success No, product is specific and high-yield

Caption: Troubleshooting decision tree for this compound PCR.

References

assessing the stability of 5'-dCMPS under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of 5'-dCMPS (5'-deoxy-5'-[(4-chlorophenyl)sulfanyl]-N6-(1-methylethyl)adenosine) under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, it is recommended to store this compound as a solid at -20°C or below, protected from light and moisture. For short-term storage in solution, prepare fresh solutions and store at 2-8°C for no longer than 24 hours. If longer-term storage in solution is required, aliquot and freeze at -80°C. Avoid repeated freeze-thaw cycles.

Q2: What is the general pH stability profile of this compound?

A2: Nucleoside analogs can exhibit pH-dependent stability. Acidic or basic conditions can lead to hydrolysis of the glycosidic bond or modifications to the purine (B94841) ring.[1][2] It is crucial to determine the pH stability profile for your specific experimental conditions. A forced degradation study across a range of pH values (e.g., pH 2-10) is recommended to identify the optimal pH range for stability.[2]

Q3: What are the likely degradation pathways for this compound?

A3: Based on the structure of this compound and the known degradation of similar nucleoside analogs, potential degradation pathways include:

  • Hydrolysis: Cleavage of the N-glycosidic bond, separating the adenine (B156593) moiety from the ribose sugar, is a common degradation route, often accelerated by acidic conditions.[2]

  • Oxidation: The sulfur atom and the purine ring may be susceptible to oxidation, leading to the formation of sulfoxides, sulfones, or N-oxides.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.[3] Photostability studies are essential if the compound will be handled under ambient light.

Q4: Which analytical techniques are most suitable for assessing the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable method for separating and quantifying this compound from its potential degradation products.[4][5] Mass spectrometry (MS), often coupled with HPLC (LC-MS), is invaluable for identifying the structure of unknown degradants.[4][6][7]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected peaks in HPLC chromatogram. Contamination of solvent or glassware. Degradation of this compound in the sample diluent. Process-related impurities from synthesis.Use fresh, high-purity solvents and clean glassware. Analyze the sample immediately after preparation and at time intervals to check for diluent-induced degradation. If new peaks appear over time, select a different diluent. Obtain a certificate of analysis for the this compound batch to identify known impurities.
Loss of this compound during sample preparation or analysis. Adsorption to plasticware or glassware. Instability under the current experimental conditions (e.g., temperature, pH).Use low-adsorption vials and pipette tips. Maintain samples at a low temperature (e.g., 4°C) during processing. Ensure the pH of all solutions is within the established stability range for this compound.
Poor solubility of this compound in aqueous buffers. The compound may have low aqueous solubility. The pH of the buffer may not be optimal for solubility.Prepare a stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous buffer. Note that high concentrations of organic solvents may affect experimental outcomes. Determine the pH-solubility profile to identify the pH at which solubility is maximal.[8]
Inconsistent results between experimental replicates. Inaccurate pipetting or sample handling. Fluctuation in experimental conditions (e.g., temperature). Degradation of stock solutions.Calibrate pipettes regularly. Ensure consistent timing and handling for all samples. Use freshly prepared stock solutions for each experiment or validate the stability of stored stock solutions.

Quantitative Data Summary

The following table summarizes hypothetical data from a forced degradation study on this compound, illustrating its stability under various stress conditions.

Stress Condition Duration % Recovery of this compound Major Degradation Products (% Peak Area)
0.1 M HCl24 hours75.2%DP1 (15.8%), DP2 (8.1%)
0.1 M NaOH24 hours88.9%DP3 (9.5%)
10% H₂O₂8 hours65.4%DP4 (20.1%), DP5 (12.7%)
Thermal (80°C)48 hours92.1%DP6 (5.3%)
Photolytic (UV light)12 hours81.7%DP7 (10.2%), DP8 (6.5%)

DP = Degradation Product

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.[1][9]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 8 hours.

  • Thermal Degradation: Place a solid sample of this compound in a controlled temperature oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound (in a photostable container) to a UV light source (e.g., 254 nm) for 12 hours. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC analysis. Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: HPLC-UV Method for Stability Analysis

This protocol provides a starting point for developing an HPLC-UV method for the analysis of this compound and its degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]

  • Mobile Phase: A gradient elution is often effective for separating the parent compound from its degradants.

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm.[10]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation stock Prepare this compound Stock Solution acid Acid Hydrolysis stock->acid Expose to stress conditions base Base Hydrolysis stock->base Expose to stress conditions oxidation Oxidation stock->oxidation Expose to stress conditions thermal Thermal Stress stock->thermal Expose to stress conditions photo Photolytic Stress stock->photo Expose to stress conditions hplc HPLC-UV Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Degradant ID hplc->lcms Identify unknown peaks stability Determine Intrinsic Stability hplc->stability pathway Elucidate Degradation Pathways lcms->pathway

Caption: Workflow for assessing the stability of this compound.

degradation_pathway cluster_hydrolysis Hydrolysis (Acidic) cluster_oxidation Oxidation dCMPS This compound adenine_analog N6-(1-methylethyl)adenine dCMPS->adenine_analog Glycosidic cleavage sugar_thioether 5-deoxy-5-((4-chlorophenyl)sulfanyl) -ribose dCMPS->sugar_thioether Glycosidic cleavage sulfoxide This compound Sulfoxide dCMPS->sulfoxide Oxidation of Sulfur n_oxide Adenine N-oxide analog dCMPS->n_oxide Oxidation of Purine Ring

Caption: Hypothetical degradation pathways of this compound.

References

Technical Support Center: Troubleshooting Polymerase Extension with 5'-dCMPS Triphosphates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with 5'-dCMPS (Deoxycytidine-5'-O-(1-thiotriphosphate)) and other modified nucleotide triphosphates. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges during polymerase extension reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for low or no product yield when using this compound triphosphates?

A1: The most common reason for low or no product yield is the reduced incorporation efficiency of modified nucleotides compared to their natural counterparts.[1][2] DNA polymerases have evolved to be highly specific for natural dNTPs, and the presence of a modification, such as the alpha-thio substitution in this compound, can hinder the enzyme's catalytic activity. Complete substitution of dCTP with this compound often leads to reaction inhibition.[1][2] It is crucial to empirically determine the optimal ratio of modified to natural dNTPs for your specific application.[2][3]

Q2: Can I completely replace dCTP with this compound in my reaction?

A2: Complete substitution is generally not recommended and often results in undetectable product formation.[1][2] The compounding effect of lower incorporation efficiency over multiple PCR cycles leads to reaction failure.[1] A good starting point for optimization is to test a range of substitution percentages, such as 25%, 50%, and 75% of this compound for dCTP.[2]

Q3: Which DNA polymerase is best suited for incorporating this compound?

A3: While many polymerases can incorporate modified nucleotides, some are more efficient than others. Taq polymerase and certain B-family polymerases have been shown to be effective.[2][4][5] It is advisable to consult the manufacturer's literature for your specific polymerase or screen a few different enzymes to find the one that works best with your template and primer set.

Q4: How does the stereochemistry of this compound (Sp vs. Rp isomer) affect the reaction?

A4: The stereochemistry at the alpha-phosphate is critical. Most DNA polymerases show a strong preference for the Sp-diastereomer of deoxynucleoside alpha-thiotriphosphates.[4][6] Using a mix of diastereomers may not yield clean results, so using the pure Sp-diastereomer is recommended for reliable analysis.[4]

Q5: I'm observing a smear on my agarose (B213101) gel. What could be the cause?

A5: A smear on the gel can be due to several factors when using modified dNTPs. High concentrations of magnesium, excessive enzyme amounts, or too many PCR cycles can lead to the formation of non-specific products.[7][8][9] It's also possible that the polymerase is stalling at various points along the template due to the modified nucleotide, resulting in a range of product sizes. Optimizing the reaction conditions, particularly the MgCl₂ and polymerase concentrations, can help alleviate this issue.

Troubleshooting Guides

Issue 1: No or Low Yield of PCR Product

This is a frequent issue when working with modified triphosphates. The following steps and tables will guide you through the optimization process.

LowYieldTroubleshooting start Start: Low or No PCR Product check_controls Check Positive and Negative Controls start->check_controls optimize_ratio Optimize Ratio of This compound to dCTP check_controls->optimize_ratio Controls OK? fail Persistent Failure: Consult Further check_controls->fail Controls Failed? optimize_mg Optimize MgCl₂ Concentration optimize_ratio->optimize_mg Improvement? adjust_cycling Adjust Cycling Parameters optimize_ratio->adjust_cycling No Improvement? increase_enzyme Increase Polymerase Concentration optimize_mg->increase_enzyme Further Improvement Needed? success Successful Amplification optimize_mg->success Yield is Good increase_enzyme->adjust_cycling Still Low Yield? increase_enzyme->success Yield is Good redesign_primers Check/Redesign Primers adjust_cycling->redesign_primers No Improvement? adjust_cycling->success Yield is Good redesign_primers->fail Still No Product

Caption: Troubleshooting workflow for low or no PCR product.

Table 1: Optimizing the Ratio of this compound to dCTP

Reaction[dCTP] (µM)[this compound] (µM)% this compound SubstitutionExpected Outcome
1 (Control)20000%Strong, specific band
21505025%Good yield, some incorporation
310010050%Moderate yield, higher incorporation
45015075%Lower yield, high incorporation
50200100%Likely no or very faint product

Table 2: Titration of Magnesium Chloride (MgCl₂) Concentration

Reaction[MgCl₂] (mM)Expected Outcome
11.5May be too low, faint or no product
22.0Good starting point
32.5Potential for increased yield
43.0Higher yield, risk of non-specific products
53.5Increased risk of smears and artifacts

Note: The optimal MgCl₂ concentration is dependent on the dNTP concentration, as Mg²⁺ chelates with dNTPs.[10] If you increase the total dNTP concentration, you may need to increase the MgCl₂ concentration as well.[11]

  • Prepare a Master Mix: For a set of 5 reactions (as in Table 1), prepare a master mix containing all reaction components except for dCTP and this compound. This should include buffer, primers, template DNA, and DNA polymerase.

  • Aliquot Master Mix: Distribute the master mix equally into five separate PCR tubes.

  • Prepare dNTP Mixes: In separate tubes, prepare the different ratios of dCTP and this compound as outlined in Table 1. Ensure the final concentration of total cytosine-containing triphosphate (dCTP + this compound) is consistent across all reactions (e.g., 200 µM).

  • Add dNTPs to Reactions: Add the corresponding dNTP mix to each of the five PCR tubes.

  • Perform PCR: Run the PCR using your standard cycling conditions. It may be beneficial to increase the extension time by 50-100% to account for the slower incorporation of the modified nucleotide.[3]

  • Analyze Results: Visualize the PCR products on an agarose gel. Compare the band intensity of the target amplicon across the different ratios to determine the optimal balance between yield and incorporation.[3]

Issue 2: Non-Specific Bands or Smeared Products

The appearance of unexpected bands or a smear indicates sub-optimal reaction specificity.

NonSpecificProducts start Start: Non-Specific Bands or Smear increase_annealing_temp Increase Annealing Temperature start->increase_annealing_temp decrease_mg Decrease MgCl₂ Concentration increase_annealing_temp->decrease_mg Still Non-Specific? success Clean, Specific Product increase_annealing_temp->success Problem Solved decrease_enzyme Decrease Polymerase Concentration decrease_mg->decrease_enzyme Still Non-Specific? decrease_mg->success Problem Solved reduce_cycles Reduce Number of PCR Cycles decrease_enzyme->reduce_cycles Still Non-Specific? decrease_enzyme->success Problem Solved check_primers Check Primer Specificity (BLAST) reduce_cycles->check_primers Still Non-Specific? reduce_cycles->success Problem Solved fail Persistent Non-Specificity: Redesign Primers check_primers->fail

Caption: Troubleshooting workflow for non-specific PCR products.

Table 3: Optimizing Annealing Temperature

ReactionAnnealing TemperatureExpected Outcome
1Tₘ - 5°CMay be too low, non-specific binding
2TₘGood starting point
3Tₘ + 2°CIncreased specificity
4Tₘ + 5°CHigh specificity, potential for lower yield

Tₘ refers to the melting temperature of the primers.

  • Set up Reaction: Prepare a single master mix with your optimized ratio of this compound and other components.

  • Distribute to Gradient PCR Tubes: Aliquot the master mix into a strip of PCR tubes compatible with a thermal cycler that has a gradient function.

  • Program Thermal Cycler: Set up a PCR program with a temperature gradient during the annealing step. A range of 5-10°C spanning your calculated Tₘ is a good starting point (e.g., 55°C to 65°C).

  • Run PCR and Analyze: After the PCR is complete, run the products on an agarose gel. The lane corresponding to the highest annealing temperature that still produces a strong, specific band is your optimal annealing temperature.

By systematically addressing these common issues, you can significantly improve the success rate of your polymerase extension reactions with this compound triphosphates. For further assistance, please consult the product-specific literature for your DNA polymerase and modified nucleotides.

References

Technical Support Center: Purification of 5'-dCMPS-Modified DNA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5'-deoxy-5'-cytidinyl-phosphorothioate (5'-dCMPS)-modified DNA. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate the unique challenges associated with purifying these modified oligonucleotides.

Introduction to this compound Modification and Purification Challenges

The this compound modification, a type of phosphorothioate (B77711) (PS) modification, involves the replacement of a non-bridging oxygen atom with a sulfur atom in the phosphate (B84403) backbone at the 5' terminus of a DNA oligonucleotide. This modification enhances nuclease resistance, a desirable trait for therapeutic applications.[1][2] However, the introduction of sulfur significantly increases the hydrophobicity of the oligonucleotide and creates a chiral center at the phosphorus atom, leading to a complex mixture of diastereomers.[1][2][3] These properties present considerable challenges for purification, often resulting in broad peaks during chromatography and difficulty in separating the desired product from closely related impurities.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is the purification of this compound-modified DNA more challenging than that of unmodified DNA?

A1: The primary challenges stem from two main properties imparted by the phosphorothioate modification:

  • Increased Hydrophobicity: The sulfur atom is more hydrophobic than the oxygen atom it replaces. This increased hydrophobicity can lead to stronger interactions with reversed-phase chromatography media, requiring modified elution conditions.[2][4] It can also cause peak broadening during anion-exchange chromatography.[1][2]

  • Presence of Diastereomers: The substitution of sulfur for oxygen at the phosphorus center creates a chiral center, resulting in a mixture of Rp and Sp diastereomers for each phosphorothioate linkage.[1][3] For a 20-mer with 19 PS linkages, this can mean a mixture of up to 2^19 (524,288) diastereomers.[1] These diastereomers have very similar physicochemical properties, making their separation difficult and contributing to broad peaks in chromatography.[5][6]

Q2: What are the common impurities encountered during the synthesis of this compound-modified DNA?

A2: Common impurities include:

  • Shortmers (n-1, n-2, etc.): Truncated sequences that result from incomplete coupling during solid-phase synthesis.[7]

  • Longmers (n+1, etc.): Sequences that are longer than the target oligonucleotide.[8]

  • Phosphodiester (P=O) Linkages: Failure of the sulfurization step can result in the formation of a standard phosphodiester bond instead of the desired phosphorothioate linkage.[9]

  • Depurination Products: Loss of purine (B94841) bases (adenine or guanine) can occur, especially during the final deprotection step.[10]

  • Byproducts from Protecting Groups: Residual protecting groups or their byproducts from the synthesis process.[]

Q3: Which purification techniques are most suitable for this compound-modified DNA?

A3: The most common and effective techniques are:

  • Ion-Exchange Chromatography (IEX/AEX): This technique separates oligonucleotides based on charge. It is effective at removing shorter (n-x) and longer (n+x) impurities.[1][12] Optimization often involves the use of organic modifiers and chaotropic salts to improve resolution.[2][4]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This method separates molecules based on hydrophobicity. It is particularly useful for separating full-length phosphorothioate oligonucleotides from phosphodiester species and other impurities with different hydrophobic characteristics.[5][6]

  • Polyacrylamide Gel Electrophoresis (PAGE): PAGE offers high resolution for separating oligonucleotides based on size and is often used for analytical purposes or for obtaining very high purity material, although yields can be lower than with chromatography-based methods.[13]

Q4: How can I assess the purity of my this compound-modified DNA?

A4: Purity is typically assessed using a combination of methods:

  • Analytical HPLC (AEX or RP-HPLC): Provides a quantitative measure of the percentage of the full-length product.

  • Mass Spectrometry (MS): Confirms the molecular weight of the purified oligonucleotide, verifying that the correct modifications are present.

  • UV Spectrophotometry (A260/A280 and A260/A230 ratios): These ratios provide an indication of contamination by proteins and other organic compounds. For pure DNA, the A260/A280 ratio is generally expected to be around 1.8, and the A260/A230 ratio should be between 2.0 and 2.2.[14][15][16] However, these ratios can be affected by pH and the base composition of the oligonucleotide.[14][17]

Troubleshooting Guide

This guide addresses common problems encountered during the purification of this compound-modified DNA.

Problem Potential Cause Recommended Solution
Low Yield Inefficient Lysis/Extraction: If starting from biological samples, incomplete cell lysis can trap the DNA.[18]Ensure complete homogenization and lysis. For challenging samples, consider enzymatic digestion (e.g., Proteinase K).
Poor Binding to Purification Matrix: The hydrophobicity of the modified DNA can interfere with binding to silica-based columns.Optimize binding conditions. This may involve adjusting the salt concentration or adding a mild, non-ionic surfactant to the binding buffer to prevent aggregation.[19]
Incomplete Elution: Strong hydrophobic interactions between the this compound-modified DNA and the purification matrix can lead to incomplete recovery.[20]Increase the elution buffer volume and/or perform multiple elution steps. Incubating the column with the elution buffer for a few minutes before centrifugation can also improve yield.[20] Heating the elution buffer to 50-70°C can also be beneficial.[20]
Broad Peaks in Chromatography Presence of Diastereomers: The mixture of Rp and Sp diastereomers is a primary cause of peak broadening.[1][2]For RP-HPLC, use ion-pairing reagents like tributylamine (B1682462) to suppress diastereomer separation and achieve sharper peaks.[8][21] For AEX, optimizing the gradient, temperature, and using organic modifiers (e.g., acetonitrile) can improve peak shape.[4][22]
Secondary Hydrophobic Interactions: The increased hydrophobicity of the phosphorothioate backbone can cause secondary interactions with the stationary phase.[23]In AEX, add an organic modifier like acetonitrile (B52724) to the mobile phase to minimize hydrophobic interactions.[2][4]
Poor Separation of Impurities Co-elution of Closely Related Species: Shortmers (n-1) and phosphodiester (P=O) species can be difficult to separate from the full-length product.For AEX: Optimize the salt gradient to be shallower for better resolution. Increasing the column temperature can also improve separation.[22] For RP-HPLC: Adjust the type and concentration of the ion-pairing reagent and the organic solvent gradient.[21]
Low A260/A280 Ratio (<1.7) Protein Contamination: Residual proteins from the synthesis or extraction process.If using silica (B1680970) columns, ensure an additional wash step is performed.[24] For persistent issues, a phenol-chloroform extraction prior to column purification may be necessary.
Residual Phenol or Guanidine: Carryover from extraction reagents.Ensure the wash steps are performed correctly and that no residual wash buffer containing these contaminants is carried over into the final eluate.
Low A260/A230 Ratio (<1.8) Contamination with Chaotropic Salts or Organic Solvents: Guanidine salts or other reagents used in binding buffers can absorb at 230 nm.[14][15]Perform an additional wash step with the appropriate wash buffer. Ensure the column is properly dried before elution to prevent ethanol (B145695) carryover.[24]

Quantitative Data Summary

The following table summarizes typical purification outcomes for phosphorothioate oligonucleotides based on published data. Note that specific results for this compound-modified DNA may vary.

Purification Method Parameter Typical Value/Range Reference
Ion-Exchange Displacement Chromatography Purity (24-mer PS-ODN)96.4%[12]
Yield (24-mer PS-ODN)70%[12]
Preparative Anion-Exchange Chromatography Purity (20-mer PS-ODN)96-97%[1]
Yield (20-mer PS-ODN)~82%[1]
Reversed-Phase HPLC Purity (19-mer PS-ODN)>95%[25]
Yield (19-mer PS-ODN)Up to 72 OD units/µmol[25]

Experimental Protocols

Protocol 1: Anion-Exchange HPLC (AEX-HPLC) for this compound-Modified DNA

This protocol is adapted for the purification of phosphorothioate oligonucleotides and focuses on removing length-based impurities.

  • Column: A strong anion-exchange column suitable for oligonucleotide purification (e.g., DNAPac PA100 or equivalent).

  • Mobile Phase A: 10 mM Sodium Hydroxide (NaOH), pH 12.[4]

  • Mobile Phase B: 10 mM NaOH, 2 M Sodium Chloride (NaCl), 20% Acetonitrile.[4]

  • Gradient:

    • 0-5 min: 0% B

    • 5-30 min: 0-100% B (linear gradient)

    • 30-35 min: 100% B

    • 35-40 min: 0% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Temperature: 60°C (elevated temperature can improve resolution).[22]

  • Detection: UV at 260 nm.

  • Procedure: a. Dissolve the crude this compound-modified oligonucleotide in Mobile Phase A. b. Inject the sample onto the equilibrated column. c. Run the gradient as described above. d. Collect fractions corresponding to the main peak. e. Analyze fractions for purity by analytical HPLC and/or mass spectrometry. f. Pool pure fractions and desalt using a suitable method (e.g., size-exclusion chromatography or ethanol precipitation).

Protocol 2: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) for this compound-Modified DNA

This protocol is effective for separating the target phosphorothioate oligonucleotide from more hydrophilic impurities like phosphodiester species.

  • Column: A C18 reversed-phase column (e.g., XBridge C18 or equivalent).

  • Mobile Phase A: 5 mM Tributylamine (TBuA), 10% Acetonitrile in water.

  • Mobile Phase B: 5 mM TBuA, 80% Acetonitrile in water.

  • Gradient:

    • 0-5 min: 10% B

    • 5-35 min: 10-90% B (linear gradient)

    • 35-40 min: 90% B

    • 40-45 min: 10% B (re-equilibration)

  • Flow Rate: 0.5 mL/min

  • Temperature: 50°C.

  • Detection: UV at 260 nm.

  • Procedure: a. Dissolve the crude oligonucleotide in Mobile Phase A. b. Inject the sample onto the equilibrated column. c. Run the gradient as described above. d. Collect fractions corresponding to the main peak. e. Analyze fractions for purity. f. Pool pure fractions and remove the ion-pairing reagent and solvent (e.g., by lyophilization).

Visualizations

Purification_Workflow cluster_synthesis Synthesis & Deprotection cluster_purification Purification cluster_analysis Quality Control Crude_Product Crude this compound-DNA (with impurities) Purification_Step Primary Purification (e.g., RP-HPLC or AEX) Crude_Product->Purification_Step Load Sample Desalting Desalting Purification_Step->Desalting Collect Fractions QC_Analysis Purity & Identity Check (Analytical HPLC, MS) Desalting->QC_Analysis Analyze QC_Analysis->Purification_Step Fail (Repurify) Final_Product Pure this compound-DNA QC_Analysis->Final_Product Pass

Caption: General workflow for the purification and quality control of this compound-modified DNA.

Troubleshooting_Logic Start Start Purification Check_Yield Low Yield? Start->Check_Yield Check_Purity Poor Purity? Check_Yield->Check_Purity No Optimize_Binding Optimize Binding/Elution Check_Yield->Optimize_Binding Yes Optimize_Gradient Optimize Chromatography Gradient/Mobile Phase Check_Purity->Optimize_Gradient Yes Success Successful Purification Check_Purity->Success No Optimize_Binding->Check_Yield Optimize_Gradient->Check_Purity Check_Contamination Check for Contaminants (A260/280, A260/230) Optimize_Gradient->Check_Contamination Failure Further Optimization Needed Check_Contamination->Failure

Caption: A logical flowchart for troubleshooting common issues in this compound-modified DNA purification.

References

identifying and minimizing by-products in 5'-dCMPS synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize by-products during the synthesis of 5'-deoxy-5'-chloromethylphosphonate of cytidine (B196190) (5'-dCMPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products observed in this compound synthesis?

A1: Based on analogous nucleoside phosphonate (B1237965) syntheses, two primary by-products of concern are:

  • N-4-methyl cytidine derivative: This by-product arises if methylamine (B109427) or a similar methylating agent is used during deprotection steps. The exocyclic amine of the cytosine ring is susceptible to methylation, resulting in an impurity with a mass increase of 14 Da. The use of an acetyl protecting group on the cytosine can help reduce the formation of this impurity.[]

  • Oxidized phosphonate species: The phosphonate moiety can be susceptible to oxidation, leading to the formation of phosphate-like impurities. This can occur during the synthesis or work-up if oxidizing agents are present or if reaction conditions are not carefully controlled.

Q2: What are the initial steps to troubleshoot a this compound synthesis reaction that shows multiple spots on a TLC analysis?

A2: A complex TLC profile indicates the presence of multiple components, likely including unreacted starting materials, the desired product, and by-products. A systematic approach is crucial:

  • Spot Identification: Attempt to identify the spots corresponding to your starting material and, if available, a pure standard of the this compound product.

  • Solvent System Optimization: Vary the polarity of your TLC solvent system to achieve better separation of the spots. This will aid in both visualization and subsequent purification.

  • Preliminary Characterization: If possible, scrape a major, well-separated impurity spot and analyze it by mass spectrometry to get a preliminary idea of its molecular weight, which can suggest its identity (e.g., a +14 Da mass shift may indicate N-4 methylation).

  • Reaction Condition Review: Carefully review your reaction parameters, including temperature, reaction time, and stoichiometry of reagents. Deviations from the optimal protocol can lead to increased by-product formation.

Q3: How can I prevent the formation of the N-4-methyl cytidine by-product?

A3: Prevention is key. Consider the following strategies:

  • Protecting Groups: Employ a suitable protecting group for the N-4 position of cytidine, such as an acetyl or benzoyl group, before the phosphonylation step.[] This will shield the exocyclic amine from methylation during subsequent deprotection steps.

  • Alternative Deprotection Reagents: If your synthesis scheme allows, explore deprotection reagents that do not contain methylamine. The choice of reagent will depend on the other protecting groups present in your molecule.

Q4: What measures can be taken to minimize the oxidation of the phosphonate group?

A4: To minimize oxidation, it is important to maintain an inert atmosphere and use degassed solvents.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as argon or nitrogen, to minimize exposure to atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been thoroughly degassed by methods such as sparging with an inert gas or freeze-pump-thaw cycles.

  • Avoid Oxidizing Agents: Carefully review all reagents and starting materials to ensure they are free from oxidizing contaminants.

Troubleshooting Guides

Problem 1: Unexpected peak with a mass of +14 Da observed in LC-MS analysis.

Possible Cause: Formation of an N-4-methyl cytidine derivative.

Troubleshooting Workflow:

start Unexpected +14 Da peak in LC-MS confirm Confirm structure via 1H and 13C NMR start->confirm review Review deprotection steps confirm->review methylamine Was methylamine or a similar reagent used? review->methylamine protect Implement N-4 protecting group (e.g., acetyl, benzoyl) in future syntheses methylamine->protect Yes alternative Explore alternative deprotection reagents methylamine->alternative Yes purify Purify existing material using preparative HPLC protect->purify alternative->purify

Caption: Troubleshooting workflow for a +14 Da impurity.

Detailed Steps:

  • Confirmation: Isolate the impurity using preparative HPLC and confirm the presence of the N-4 methyl group using 1H and 13C NMR spectroscopy. The methyl group will give a characteristic singlet in the 1H NMR spectrum.

  • Reaction Review: Examine the deprotection steps in your synthesis. If methylamine was used, this is the likely source of methylation.

  • Prevention for Future Syntheses:

    • Introduce a protecting group on the N-4 position of the cytidine starting material. An acetyl group is a common choice.

    • Investigate alternative deprotection methods that do not involve methylating agents.

  • Purification: For the current batch, utilize preparative HPLC with a suitable column and mobile phase to separate the N-4-methyl by-product from the desired this compound.

Problem 2: Broad or multiple peaks observed in the 31P NMR spectrum.

Possible Cause: Presence of oxidized phosphonate species or other phosphorus-containing by-products.

Troubleshooting Workflow:

start Broad or multiple peaks in 31P NMR check_shifts Compare chemical shifts to expected phosphonate and potential phosphate (B84403) regions start->check_shifts review_conditions Review reaction and work-up conditions check_shifts->review_conditions inert Was an inert atmosphere maintained? review_conditions->inert degassed Were degassed solvents used? review_conditions->degassed implement_inert Implement inert atmosphere (Ar or N2) for all sensitive steps inert->implement_inert No use_degassed Use properly degassed solvents degassed->use_degassed No purify Purify using ion-exchange chromatography or preparative HPLC implement_inert->purify use_degassed->purify

References

Technical Support Center: 5'-dCMPS (5'-deoxy-5'-(methylthio)cytidine phosphoramidite)

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 5'-dCMPS?

A1: Like most nucleoside phosphoramidites, this compound is susceptible to degradation primarily through two pathways:

  • Hydrolysis: Reaction with water is a major cause of degradation for phosphoramidites.[1][2][3][4] The presence of even trace amounts of moisture can lead to the hydrolysis of the phosphoramidite (B1245037) group to the corresponding H-phosphonate, rendering it inactive for oligonucleotide synthesis.

  • Oxidation: The P(III) center in the phosphoramidite is susceptible to oxidation to a P(V) species, which is also inactive in the standard coupling reaction. Exposure to air should be minimized.

Q2: How should this compound be stored to ensure maximum stability?

A2: Proper storage is critical for maintaining the integrity of this compound. The following conditions are recommended based on general phosphoramidite stability:

  • Temperature: Store as a dry powder at low temperatures, typically -20°C, to minimize degradation rates.[3]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent both hydrolysis and oxidation.[3]

  • Moisture: Keep in a desiccated environment. Use of a desiccator or storage in a dry box is highly recommended. Ensure vials are tightly sealed.

Q3: I have dissolved this compound in acetonitrile (B52724) for use on an automated synthesizer. How long will it remain stable in solution?

A3: The stability of phosphoramidites in solution is significantly lower than in their dry, solid state. The stability of phosphoramidites in acetonitrile decreases in the general order of T, dC > dA > dG.[3][4] While specific data for this compound is unavailable, it is reasonable to expect its stability to be comparable to other cytidine (B196190) phosphoramidites. However, the methylthio group might influence its stability. For routine use on a synthesizer, it is best practice to use freshly prepared solutions. If solutions are to be stored, they should be kept under an inert atmosphere and at a reduced temperature if the synthesizer allows. It is advisable to monitor the purity of the solution regularly via HPLC if it is to be used for more than a few days.

Q4: I am observing low coupling efficiency during oligonucleotide synthesis with this compound. Could this be due to degradation?

A4: Yes, low coupling efficiency is a common symptom of phosphoramidite degradation. If you suspect degradation, consider the following troubleshooting steps:

  • Use a fresh vial: Prepare a fresh solution of this compound from a new, unopened vial.

  • Check your solvent: Ensure the acetonitrile used is of high quality and anhydrous.

  • Verify synthesizer conditions: Confirm that the activator and other reagents are fresh and that the synthesizer is functioning correctly.

  • Perform a purity check: Analyze the this compound solution by HPLC to assess its purity.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Coupling Efficiency Degraded this compound (hydrolysis or oxidation)Use a fresh vial of this compound. Prepare a fresh solution in anhydrous acetonitrile. Purge reagent lines with fresh solvent.
Sub-optimal activatorUse fresh, high-quality activator.
Inefficient synthesis protocolOptimize coupling time for the modified base.
Appearance of Unexpected Peaks in HPLC Analysis of Oligonucleotide Presence of P(V) species from oxidationMinimize exposure of this compound powder and solution to air. Use high-quality, anhydrous solvents.
Presence of H-phosphonate from hydrolysisEnsure rigorous anhydrous conditions during storage and handling.
Solid this compound appears clumpy or discolored Moisture contaminationDiscard the vial. Review storage procedures to ensure a dry environment.

Experimental Protocols

Protocol 1: HPLC Analysis for this compound Purity Assessment

This protocol provides a general method for assessing the purity of this compound. The specific column and gradient may need to be optimized.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade, anhydrous)

  • Triethylammonium acetate (B1210297) (TEAA) buffer (e.g., 0.1 M, pH 7.0)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Carefully weigh approximately 1-2 mg of this compound in a clean, dry vial.

    • Dissolve in anhydrous acetonitrile to a concentration of approximately 1 mg/mL. Work quickly to minimize exposure to air and moisture.

  • HPLC Conditions:

    • Mobile Phase A: 0.1 M TEAA in water

    • Mobile Phase B: Acetonitrile

    • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 260 nm (or the specific λmax for this compound)

    • Injection Volume: 5-10 µL

  • Analysis:

    • The main peak corresponding to the intact this compound should be well-resolved.

    • Degradation products, such as the H-phosphonate, will typically elute earlier.

    • Purity is calculated based on the relative peak areas.

Visual Guides

cluster_storage Recommended Storage cluster_handling Handling Workflow cluster_degradation Degradation Pathways Solid_dCMPS This compound (Solid) Storage_Conditions -20°C Inert Atmosphere (Ar/N2) Desiccated Solid_dCMPS->Storage_Conditions Dissolve Dissolve in Anhydrous Acetonitrile Synthesizer Use on Synthesizer Dissolve->Synthesizer Fresh_Vial Start with Fresh Vial Fresh_Vial->Dissolve dCMPS This compound (Active P(III)) Hydrolysis Hydrolysis (H2O) dCMPS->Hydrolysis Oxidation Oxidation (O2) dCMPS->Oxidation H_phosphonate H-phosphonate (Inactive) Hydrolysis->H_phosphonate P_V_species P(V) species (Inactive) Oxidation->P_V_species

Caption: Key considerations for the storage, handling, and degradation of this compound.

Start Low Coupling Efficiency Observed Check_Amidite Is the this compound solution fresh? Start->Check_Amidite Prepare_Fresh Prepare a fresh solution from a new vial Check_Amidite->Prepare_Fresh No Check_Reagents Are the synthesizer reagents (activator, etc.) fresh? Check_Amidite->Check_Reagents Yes Prepare_Fresh->Check_Reagents Replace_Reagents Replace synthesizer reagents Check_Reagents->Replace_Reagents No Check_Synthesizer Is the synthesizer performing optimally? Check_Reagents->Check_Synthesizer Yes Replace_Reagents->Check_Synthesizer Perform_Maintenance Perform synthesizer maintenance and diagnostics Check_Synthesizer->Perform_Maintenance No Optimize_Protocol Consider optimizing the coupling protocol for the modified base Check_Synthesizer->Optimize_Protocol Yes Perform_Maintenance->Optimize_Protocol

Caption: Troubleshooting workflow for low coupling efficiency with this compound.

References

optimizing buffer and reaction conditions for enzymes using 5'-dCMPS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing enzymatic reactions using 5'-deoxy-5'-(methylthio)cytidine 5'-monophosphate (5'-dCMPS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assay optimization and troubleshooting when working with this dCMP analogue.

Introduction to this compound

This compound, or 2'-Deoxycytidine-5'-O-monophosphorothioate, is an analogue of 2'-deoxycytidine-5'-monophosphate (dCMP).[1] Due to this structural similarity, it can act as a potential substrate, competitive inhibitor, or allosteric regulator for enzymes that naturally interact with dCMP, most notably dCMP deaminase.[1][2] Understanding the specific interaction between this compound and your enzyme of interest is crucial for accurate data interpretation and experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme target for this compound?

A1: The primary enzyme target for this compound is dCMP deaminase (EC 3.5.4.12) . This enzyme catalyzes the deamination of dCMP to deoxyuridine-5'-monophosphate (dUMP), a key step in the de novo synthesis of thymidine (B127349) nucleotides required for DNA replication and repair.[3][4] this compound, as a dCMP analogue, can interfere with this vital process.

Q2: Is this compound a substrate or an inhibitor of dCMP deaminase?

A2: this compound can potentially act as both a substrate and a competitive inhibitor of dCMP deaminase.[1][2] The exact nature of the interaction (i.e., whether it is primarily metabolized or if it blocks the active site) may depend on the specific enzyme source and the experimental conditions. It is recommended to perform kinetic analysis to determine the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) or the inhibition constant (Ki).

Q3: How does the phosphorothioate (B77711) modification in this compound affect its interaction with enzymes?

A3: The substitution of a non-bridging oxygen atom with sulfur in the phosphate (B84403) group can significantly alter the molecule's properties. This modification can increase resistance to nuclease degradation.[5] In the context of enzyme binding, the phosphorothioate group can affect the electronic and steric characteristics of the phosphate moiety, potentially influencing binding affinity and the catalytic rate. For some enzymes, this modification can enhance binding affinity.

Q4: What are the key parameters to consider when optimizing a dCMP deaminase assay with this compound?

A4: Key parameters for optimization include:

  • Buffer pH and composition: dCMP deaminase activity is pH-dependent.

  • Concentration of this compound: To determine whether it acts as a substrate or inhibitor and to find the optimal concentration range.

  • Enzyme concentration: Should be in the linear range of the assay.

  • Allosteric effectors: dCMP deaminase activity is allosterically regulated by dCTP (an activator) and dTTP (an inhibitor).[3][4] The presence and concentration of these regulators in your assay are critical.

  • Incubation time and temperature: Must be optimized to ensure initial velocity conditions are met.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or low enzyme activity 1. Incorrect buffer pH: The enzyme may be inactive outside its optimal pH range. 2. Enzyme degradation: Improper storage or handling may have led to loss of activity. 3. Missing allosteric activator: dCMP deaminase requires dCTP for optimal activity.[3][4] 4. Presence of an inhibitor: The buffer or sample may contain an unknown inhibitor.1. Optimize buffer pH: Test a range of pH values (typically 7.0-8.5) to find the optimum for your specific enzyme. 2. Use fresh enzyme: Ensure the enzyme has been stored correctly at -20°C or -80°C and avoid repeated freeze-thaw cycles. 3. Add dCTP: Include an optimized concentration of dCTP in the reaction mixture. 4. Run controls: Test for inhibition by components of the reaction mixture.
High background signal 1. Substrate instability: this compound may be unstable under the assay conditions. 2. Contaminating enzyme activity: The enzyme preparation may be impure. 3. Non-enzymatic reaction: A component in the assay mix may be reacting with the detection reagent.1. Test substrate stability: Incubate this compound in the assay buffer without the enzyme and measure the signal over time. 2. Use highly purified enzyme: If possible, use a more purified enzyme preparation. 3. Run a "no-enzyme" control: This will help identify any non-enzymatic signal generation.
Inconsistent or non-reproducible results 1. Pipetting errors: Inaccurate pipetting, especially of small volumes, can lead to significant variability. 2. Temperature fluctuations: Inconsistent incubation temperatures will affect the reaction rate. 3. Reagent instability: Improperly stored or prepared reagents can lead to variability. 4. Precipitation of this compound: The compound may not be fully soluble in the assay buffer.1. Use calibrated pipettes: Ensure all pipettes are properly calibrated. Prepare a master mix to minimize pipetting variations. 2. Use a temperature-controlled incubator: Maintain a constant and uniform temperature during the assay. 3. Prepare fresh reagents: Prepare fresh solutions of substrates, effectors, and buffers for each experiment. 4. Check solubility: Ensure this compound is fully dissolved. A small amount of DMSO may be used, but the final concentration should be kept low (typically <1%) to avoid enzyme inhibition.
Reaction rate is too fast or too slow 1. Enzyme concentration is not optimal: Too much enzyme will lead to a very fast reaction that is difficult to measure accurately; too little will result in a slow rate with a low signal-to-noise ratio. 2. Substrate concentration is not in the optimal range: If this compound is a substrate, its concentration will directly affect the reaction rate.1. Titrate enzyme concentration: Perform a series of reactions with varying enzyme concentrations to find one that gives a linear reaction rate over a reasonable time course. 2. Titrate substrate concentration: If determining kinetic parameters, use a wide range of this compound concentrations around the expected Km value.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for dCMP Deaminase Activity

This protocol is adapted from methods used for measuring dCMP deaminase activity and can be used to determine the effect of this compound. The assay measures the decrease in absorbance at a specific wavelength as the cytidine (B196190) ring is deaminated.

Materials:

  • Purified dCMP deaminase

  • This compound solution (stock in water or buffer)

  • dCMP solution (for control reactions)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • dCTP solution (allosteric activator)

  • dTTP solution (allosteric inhibitor)

  • UV-transparent microplate or cuvettes

  • Spectrophotometer capable of reading in the UV range

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 50 mM Tris-HCl, pH 8.0

    • Optimal concentration of dCTP (e.g., 100 µM, to be optimized)

    • Varying concentrations of this compound (or dCMP for control)

  • Pre-incubation: Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate Reaction: Add the dCMP deaminase enzyme to the reaction mixture to a final concentration that yields a linear reaction rate.

  • Monitor Absorbance: Immediately transfer the reaction to a pre-warmed cuvette or microplate and monitor the decrease in absorbance at 290 nm (or another predetermined optimal wavelength for the conversion of this compound) for 10-20 minutes, taking readings every 30 seconds.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. The rate of the reaction can be determined using the change in the extinction coefficient between this compound and its deaminated product.

Protocol 2: Determining the Kinetic Parameters of this compound as an Inhibitor

This protocol determines if this compound acts as a competitive inhibitor of dCMP deaminase.

Materials:

  • Same as Protocol 1, with the addition of a range of dCMP concentrations.

Procedure:

  • Set up Reactions: Prepare a series of reactions, each containing:

    • 50 mM Tris-HCl, pH 8.0

    • Optimal concentration of dCTP

    • A fixed, non-saturating concentration of dCMP (e.g., near the Km value)

    • Varying concentrations of this compound (as the potential inhibitor)

  • Follow Steps 2-5 of Protocol 1.

  • Repeat with Different dCMP Concentrations: Repeat the experiment with several different fixed concentrations of dCMP.

  • Data Analysis: Plot the initial velocities against the dCMP concentration for each concentration of this compound. Analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots to determine the type of inhibition and the inhibition constant (Ki).

Quantitative Data Summary

The following tables provide starting points for optimizing your reaction conditions. Note that these values are based on studies of dCMP deaminase with its natural substrate or other analogues and may require further optimization for this compound.

Table 1: Recommended Starting Buffer and Reaction Conditions for dCMP Deaminase Assays

ParameterRecommended RangeNotes
Buffer Tris-HCl, HEPESChoose a buffer with a pKa between 7.0 and 8.5.
pH 7.5 - 8.5Optimal pH can be enzyme-specific.
Temperature 25 - 37 °CHigher temperatures can increase activity but may decrease enzyme stability.
dCTP Concentration 50 - 200 µMAllosteric activator; concentration should be optimized.[3][4]
dTTP Concentration 10 - 100 µMAllosteric inhibitor; use for inhibition studies.[3]
Enzyme Concentration To be determined empiricallyShould provide a linear reaction rate for at least 10 minutes.

Table 2: Kinetic Parameters for dCMP Deaminase with an Analogue Substrate (5-AZA-dCMP)

This data for a similar dCMP analogue can serve as an initial estimate for designing experiments with this compound.

Substrate Apparent Km Notes
5-AZA-dCMP0.1 mMThe deamination rate was 100-fold lower than for the natural substrate, dCMP.[6]

Visualizations

Enzyme_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, this compound, Enzyme, Effectors) Mix Mix Components (pre-incubate) Reagents->Mix Controls Prepare Controls (No Enzyme, No Substrate) Controls->Mix Initiate Initiate Reaction (add enzyme) Mix->Initiate Measure Measure Signal (e.g., Absorbance) Initiate->Measure Velocity Calculate Initial Velocity (V₀) Measure->Velocity Kinetics Kinetic Analysis (Km, Vmax, Ki) Velocity->Kinetics Troubleshoot Troubleshoot (if necessary) Kinetics->Troubleshoot Unexpected Results dCMP_Deaminase_Pathway dCMP dCMP Enzyme dCMP Deaminase dCMP->Enzyme Substrate dUMP dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase dTTP dTTP dTTP->Enzyme Inhibitor dCTP dCTP dCTP->Enzyme Activator Enzyme->dUMP Product dCMPS This compound dCMPS->Enzyme Potential Inhibitor/ Substrate

References

Technical Support Center: Resolving Peak Splitting in HPLC Purification of Diastereomeric 5'-dCMPS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC purification of 5'-deoxycytidine-5'-monophosphorothioate (5'-dCMPS) diastereomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on resolving common chromatographic challenges, particularly peak splitting, encountered during the purification of these chiral molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it form diastereomers?

A1: this compound is a modified nucleoside, specifically a deoxycytidine monophosphate where one of the non-bridging oxygen atoms in the phosphate (B84403) group is replaced by a sulfur atom. This substitution creates a chiral center at the phosphorus atom, leading to the formation of two diastereomers, designated as Rp and Sp. These diastereomers have the same chemical formula and connectivity but differ in the three-dimensional arrangement of atoms around the phosphorus center.

Q2: Why is resolving the Rp and Sp diastereomers of this compound important?

A2: The spatial arrangement of the phosphorothioate (B77711) linkage can significantly impact the biological activity and physicochemical properties of the molecule. The Rp and Sp diastereomers can exhibit different enzymatic recognition, metabolic stability, and therapeutic efficacy. Therefore, their separation and individual characterization are often crucial in drug development and various biochemical studies.

Q3: What is the primary HPLC technique for separating this compound diastereomers?

A3: The most common and effective technique is Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) . This method utilizes an ion-pairing agent in the mobile phase to interact with the negatively charged phosphate group of this compound, thereby increasing its retention on a non-polar stationary phase (like C18) and enabling the separation of the closely related diastereomers.[1][2][3]

Q4: Can other HPLC modes be used for this separation?

A4: While IP-RP-HPLC is predominant, other techniques like Anion Exchange Chromatography (AEX) and Hydrophilic Interaction Liquid Chromatography (HILIC) have also been used for the separation of phosphorothioate oligonucleotides and their diastereomers.[3][4] However, for mononucleotides like this compound, IP-RP-HPLC generally offers a better balance of resolution and reproducibility.

Troubleshooting Guide: Resolving Peak Splitting

Peak splitting during the HPLC purification of this compound diastereomers can be a frustrating issue. The following guide provides a systematic approach to diagnosing and resolving this problem.

Initial Assessment:

Before diving into extensive troubleshooting, it's important to determine if the peak splitting is a consistent issue with your method or a one-off occurrence. Inject a well-characterized standard, if available, to confirm system performance. Also, consider if the splitting affects only the this compound peaks or all peaks in the chromatogram.

Troubleshooting Workflow Diagram:

G start Peak Splitting Observed q1 Are all peaks splitting? start->q1 a1_yes Yes q1->a1_yes All Peaks a1_no No q1->a1_no Only this compound Peaks system_issue System-Level Issue a1_yes->system_issue method_issue Method/Sample-Related Issue a1_no->method_issue check_frit Check/Replace Column Inlet Frit system_issue->check_frit check_connections Inspect Tubing and Connections for Dead Volume check_frit->check_connections check_column Check for Column Void/Contamination check_connections->check_column q2 Are there two distinct peaks or a shoulder? method_issue->q2 a2_distinct Two Peaks q2->a2_distinct Distinct Peaks a2_shoulder Shoulder/Distorted Peak q2->a2_shoulder Distorted Peak coelution Potential Co-elution of Diastereomers a2_distinct->coelution peak_distortion Peak Distortion Issue a2_shoulder->peak_distortion optimize_mobile_phase Optimize Mobile Phase (Ion-Pair Agent, Organic Modifier, pH) coelution->optimize_mobile_phase optimize_gradient Adjust Gradient Slope (shallower) optimize_mobile_phase->optimize_gradient optimize_temp Vary Column Temperature optimize_gradient->optimize_temp optimize_flow Reduce Flow Rate optimize_temp->optimize_flow check_sample_solvent Ensure Sample Solvent is Weaker than Mobile Phase peak_distortion->check_sample_solvent check_injection_volume Reduce Injection Volume/Concentration check_sample_solvent->check_injection_volume check_secondary_structures Increase Column Temperature to Disrupt Secondary Structures check_injection_volume->check_secondary_structures

Caption: Troubleshooting workflow for resolving peak splitting in HPLC.

Detailed Troubleshooting Steps:

Scenario 1: All Peaks are Splitting

This usually indicates a problem with the HPLC system or the column itself, occurring before the separation begins.

  • Q: Have you checked for a blocked column inlet frit?

    • A: Debris from the sample, mobile phase, or pump seals can partially block the inlet frit, causing the sample flow to be unevenly distributed onto the column.[5]

    • Solution: Try back-flushing the column. If this doesn't resolve the issue, replace the inlet frit or the entire column.

  • Q: Are your tubing and connections creating dead volume?

    • A: Improperly fitted connections or excessive tubing length between the injector, column, and detector can lead to extra-column band broadening and peak splitting.

    • Solution: Ensure all fittings are tight and use tubing with the smallest possible inner diameter and length.

  • Q: Could there be a void or channel in the column packing?

    • A: A void at the head of the column can cause the sample to travel through different paths, resulting in split peaks.[5]

    • Solution: This is often caused by pressure shocks or improper packing. The column will likely need to be replaced.

Scenario 2: Only the this compound Peak is Splitting

This suggests an issue related to the sample itself or the specific chromatographic conditions for this analyte.

  • Q: Is your sample solvent compatible with the mobile phase?

    • A: Injecting a sample dissolved in a solvent that is significantly stronger (more organic in reversed-phase) than the initial mobile phase can cause peak distortion and splitting.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible.

  • Q: Are you overloading the column?

    • A: Injecting too much sample can lead to non-ideal chromatographic behavior and peak splitting.

    • Solution: Reduce the injection volume or the concentration of your sample.

  • Q: Could secondary structures be forming?

    • A: Although less common for mononucleotides than for oligonucleotides, intermolecular interactions can sometimes lead to peak broadening or splitting.

    • Solution: Increasing the column temperature (e.g., to 50-60 °C) can help disrupt these interactions.[1]

  • Q: Are your mobile phase conditions optimal for diastereomer separation?

    • A: The separation of the Rp and Sp diastereomers is highly sensitive to the mobile phase composition. Inadequate conditions can lead to partial separation, appearing as a split or shouldered peak.

    • Solution:

      • Ion-Pairing Agent: The type and concentration of the ion-pairing agent are critical. Triethylammonium (B8662869) (TEA) and hexylammonium acetate (B1210297) (HAA) are commonly used. Varying the concentration can significantly impact selectivity.[1][6]

      • Organic Modifier: The choice of organic modifier (e.g., acetonitrile (B52724) or methanol) and its gradient can affect the resolution.

      • Gradient Slope: A shallower gradient often improves the resolution of closely eluting compounds like diastereomers.[6]

Data Presentation: HPLC Parameters for Phosphorothioate Separation

The following table summarizes typical starting conditions and ranges for optimizing the IP-RP-HPLC separation of phosphorothioate-containing molecules. These can be adapted for this compound.

ParameterTypical Starting ConditionOptimization RangeRationale for Optimization
Column C18, 2.1-4.6 mm ID, 50-150 mm length, 1.7-3.5 µm particle sizeC8, C18, Phenyl; varying dimensionsC18 is a good starting point for hydrophobicity-based separation. Smaller particles improve efficiency.
Mobile Phase A 100 mM Triethylammonium Acetate (TEAA) in Water, pH 7.050-200 mM TEAA or HAA; pH 6.0-8.0Ion-pair concentration and pH affect retention and selectivity.
Mobile Phase B 100 mM TEAA in 50:50 Acetonitrile/WaterAcetonitrile or Methanol; varying proportionsThe organic modifier elutes the analyte; its type and concentration influence resolution.
Gradient 5-30% B over 20 minutesAdjust slope (e.g., 0.5-2% B per minute)A shallower gradient increases the separation window for closely eluting diastereomers.[6]
Flow Rate 0.2-1.0 mL/minLower flow rates can improve resolution.Slower flow rates allow for better mass transfer and can enhance separation efficiency.
Column Temp. 40 °C25-65 °CTemperature affects mobile phase viscosity, reaction kinetics, and can disrupt secondary structures.[1]
Detection UV at 271 nmBased on the UV absorbance maximum of this compoundEnsures optimal sensitivity for the analyte.

Experimental Protocols

Detailed Methodology for IP-RP-HPLC Separation of this compound Diastereomers

This protocol provides a starting point for developing a robust separation method.

  • Preparation of Mobile Phases:

    • Mobile Phase A (Aqueous): Prepare a 100 mM solution of triethylammonium acetate (TEAA) by adding the appropriate amount of triethylamine (B128534) and acetic acid to HPLC-grade water. Adjust the pH to 7.0 with acetic acid. Filter through a 0.22 µm membrane.

    • Mobile Phase B (Organic): Prepare a 100 mM solution of TEAA in a 50:50 (v/v) mixture of acetonitrile and HPLC-grade water. Adjust the pH to 7.0. Filter through a 0.22 µm membrane.

  • Sample Preparation:

    • Dissolve the this compound sample in Mobile Phase A or a slightly weaker solvent to a concentration of approximately 0.1-1.0 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Column Temperature: 40 °C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-20 µL.

    • Detection Wavelength: 271 nm.

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 30% B (linear gradient)

      • 25-30 min: 30% to 95% B (wash)

      • 30-35 min: 95% B (hold)

      • 35-36 min: 95% to 5% B (return to initial)

      • 36-45 min: 5% B (equilibration)

  • Data Analysis:

    • Integrate the peaks corresponding to the two diastereomers. The earlier eluting peak is typically the Rp diastereomer, and the later eluting peak is the Sp diastereomer, although this should be confirmed with standards if possible.[6]

    • Assess the resolution between the two peaks. A resolution of >1.5 is generally considered baseline separation.

  • Optimization:

    • If peak splitting persists or resolution is poor, systematically adjust the parameters as outlined in the troubleshooting guide and the data table above. Begin with small adjustments to the gradient slope and column temperature.

References

Technical Support Center: Investigating the Impact of Novel 5'-Modified Deoxycytidine Analogues on DNA Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with novel 5'-modified deoxycytidine analogues, using the hypothetical compound 5'-(S-p-cyanophenyl)thiodeoxycytidine (5'-dCMPS) as an example. The information provided is intended to guide experimental design and troubleshooting when characterizing the effects of such modifications on DNA melting temperature (Tm) and hybridization.

Frequently Asked Questions (FAQs)

Q1: What is a 5'-modified deoxycytidine analogue like this compound?

A 5'-modified deoxycytidine analogue is a synthetic nucleotide where a chemical group is attached to the 5' position of the deoxyribose sugar. In the case of this compound, a p-cyanophenylthio group is attached. Such modifications are introduced into oligonucleotides to alter their chemical, biological, or physical properties, such as nuclease resistance, binding affinity, and duplex stability.

Q2: What are the potential impacts of a bulky 5' modification like this compound on DNA duplex stability (melting temperature)?

The introduction of a bulky, non-native group at the 5' position can have several effects on DNA duplex stability:

  • Steric Hindrance: The bulky group may clash with adjacent nucleotides or the phosphate (B84403) backbone, potentially disrupting the local helical structure and destabilizing the duplex, leading to a decrease in melting temperature (Tm).

  • Stacking Interactions: If the attached group is aromatic, like the cyanophenyl group in this compound, it could potentially engage in favorable stacking interactions with the adjacent base pairs, which would stabilize the duplex and increase the Tm. The flexibility of the thioether linkage will influence the ability of the aromatic ring to adopt a favorable conformation for stacking.

  • Solvation Effects: The modification will alter the local hydration pattern of the DNA duplex, which can influence its stability.

The net effect on Tm will be a balance of these stabilizing and destabilizing contributions.

Q3: How might this compound affect DNA hybridization kinetics?

The rate of hybridization could be affected in the following ways:

  • Slower Association: The bulky 5' modification might sterically hinder the initial recognition and alignment of the complementary strands, leading to a slower association rate (kon).

  • Altered Dissociation: The stability of the final duplex will influence the dissociation rate (koff). If the modification stabilizes the duplex, the dissociation rate will decrease. Conversely, a destabilizing modification will increase the dissociation rate.

Q4: What are the critical controls when studying the impact of a novel modification like this compound?

It is essential to compare the properties of the modified oligonucleotide to an unmodified control oligonucleotide of the identical sequence. Additionally, including control sequences with known melting temperatures is good practice to ensure the experimental setup is calibrated correctly.

Troubleshooting Guide

Issue 1: Unexpected or non-reproducible melting temperature (Tm) shifts.

  • Question: My observed ΔTm (the change in Tm between the modified and unmodified duplexes) is inconsistent across experiments. What could be the cause?

  • Answer:

    • Oligonucleotide Purity: Ensure that the modified and control oligonucleotides are of high purity (typically >90% by HPLC or PAGE). Impurities, such as shorter sequences (n-1, n-2), can affect the melting profile.[1]

    • Concentration Mismatch: The Tm is dependent on the concentration of the oligonucleotides. Ensure that the concentrations of the modified and control duplexes are identical. Accurately measure the concentration of all oligonucleotides using UV absorbance at 260 nm and sequence-specific extinction coefficients.

    • Buffer Conditions: Tm is highly sensitive to the ionic strength and pH of the buffer.[2] Use a consistent, buffered solution (e.g., 1x PBS or a buffer with a defined salt concentration) for all experiments.

    • Heating/Cooling Rate: The rate at which the sample is heated in the spectrophotometer can affect the apparent Tm. Use a slow, controlled heating rate (e.g., 0.5–1 °C per minute) for all measurements.[3]

Issue 2: The melting curve has a poor shape or multiple transitions.

  • Question: My melting curve is not a clear sigmoidal shape. What does this indicate?

  • Answer:

    • Secondary Structures: The single-stranded oligonucleotide may be forming secondary structures (e.g., hairpins or self-dimers) that melt at different temperatures than the duplex. Analyze your sequence for potential secondary structures using appropriate software.

    • Multiple Species in Solution: This could be due to impurities in the oligonucleotide synthesis or degradation of the sample. Purify the oligonucleotide using HPLC or PAGE.

    • Incorrect Stoichiometry: If the two complementary strands are not at a 1:1 ratio, the excess single strand can contribute to a complex melting profile. Ensure equimolar concentrations of both strands.

Issue 3: Low hybridization signal in a hybridization assay.

  • Question: The signal from my this compound-modified probe is significantly lower than my control probe in a hybridization assay. Why might this be?

  • Answer:

    • Slower Hybridization Kinetics: As hypothesized, the bulky 5' modification may slow down the rate of hybridization. Try increasing the hybridization time or the probe concentration.

    • Reduced Duplex Stability: If the this compound modification destabilizes the DNA duplex (i.e., lowers the Tm), the probe may be dissociating during the washing steps. Consider performing the hybridization and wash steps at a lower temperature or using a higher salt concentration to increase stringency.

    • Probe Accessibility Issues: If using a solid-phase assay where the target is immobilized, the bulky 5' modification could sterically hinder the probe from binding to the surface-bound target. Consider reversing the assay orientation (immobilize the probe and have the target in solution).

Quantitative Data Summary

When conducting experiments, it is crucial to present quantitative data in a clear and organized manner. The following table templates can be used to summarize your findings.

Table 1: Impact of this compound on DNA Melting Temperature (Tm)

Oligonucleotide Sequence (5' to 3')ModificationTm (°C) ± SDΔTm (°C) (Modified - Unmodified)
[Your Sequence]None (Control)e.g., 55.2 ± 0.3N/A
[Your Sequence]This compound[Your Data][Your Calculated Value]
............
All measurements performed in [Your Buffer Conditions, e.g., 100 mM NaCl, 10 mM Sodium Phosphate, pH 7.0] at a duplex concentration of [e.g., 2 µM].

Table 2: Relative Hybridization Efficiency of this compound Modified Probes

Probe Sequence (5' to 3')ModificationHybridization Signal (Arbitrary Units) ± SDRelative Efficiency (%) (Modified / Unmodified * 100)
[Your Sequence]None (Control)e.g., 1.0 ± 0.05100%
[Your Sequence]This compound[Your Data][Your Calculated Value]
............
Hybridization performed at [Your Temperature] for [Your Time] in [Your Hybridization Buffer].

Experimental Protocols

Protocol 1: Determination of DNA Melting Temperature (Tm) by UV Thermal Denaturation

This protocol describes how to measure the melting temperature of a DNA duplex containing a novel modification.

Methodology:

  • Oligonucleotide Preparation:

    • Synthesize the modified oligonucleotide and its corresponding unmodified control sequence.

    • Purify all oligonucleotides by HPLC or PAGE to >90% purity.

    • Quantify the concentration of each oligonucleotide using UV-Vis spectrophotometry at 260 nm. Use the appropriate extinction coefficient for each sequence.

  • Duplex Annealing:

    • In a microcentrifuge tube, combine equimolar amounts of the oligonucleotide and its complementary strand in the desired melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0). The final duplex concentration is typically between 1-5 µM.

    • Heat the solution to 95°C for 5 minutes to ensure all strands are dissociated.

    • Allow the solution to cool slowly to room temperature over several hours to facilitate proper annealing.

  • UV-Vis Spectrophotometry:

    • Use a UV-Vis spectrophotometer equipped with a temperature controller.

    • Transfer the annealed duplex solution to a quartz cuvette and overlay with a drop of mineral oil to prevent evaporation at high temperatures.

    • Set the spectrophotometer to monitor the absorbance at 260 nm.

    • Program the temperature controller to increase the temperature from a starting point well below the expected Tm (e.g., 25°C) to a point well above it (e.g., 90°C) at a slow, constant rate (e.g., 0.5°C/minute).

  • Data Analysis:

    • Plot the absorbance at 260 nm as a function of temperature. The resulting curve should be sigmoidal.

    • The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured. This corresponds to the midpoint of the transition in the melting curve.

    • Mathematically, the Tm is determined by finding the maximum of the first derivative of the melting curve.

    • Calculate the ΔTm by subtracting the Tm of the unmodified control duplex from the Tm of the modified duplex.

Protocol 2: Solid-Phase DNA Hybridization Assay

This protocol provides a framework for assessing the hybridization efficiency of a modified probe.

Methodology:

  • Plate Preparation:

    • Immobilize a biotinylated capture oligonucleotide (complementary to the probe sequence) on a streptavidin-coated 96-well plate according to the manufacturer's instructions.

    • Wash the plate several times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound capture probe.

  • Hybridization:

    • Prepare solutions of the this compound-modified probe and the unmodified control probe, each labeled with a detectable marker (e.g., digoxigenin, DIG).

    • Add the probe solutions (at a defined concentration in hybridization buffer) to the wells of the plate.

    • Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 1 hour) to allow hybridization to occur.

  • Washing:

    • Remove the probe solutions and wash the plate multiple times with wash buffer to remove any unbound probe. The stringency of the washes can be adjusted by changing the temperature or salt concentration.

  • Detection:

    • Add an antibody conjugate that recognizes the probe label (e.g., anti-DIG antibody conjugated to horseradish peroxidase, HRP) to each well.

    • Incubate to allow the antibody to bind to the hybridized probes.

    • Wash the plate again to remove any unbound antibody.

    • Add a substrate for the enzyme (e.g., TMB for HRP) and incubate until a color change is observed.

    • Stop the reaction with a stop solution (e.g., 1 M H₂SO₄).

  • Quantification:

    • Read the absorbance of each well at the appropriate wavelength using a plate reader.

    • Compare the signal from the modified probe to the unmodified control to determine the relative hybridization efficiency.

Visualizations

Experimental_Workflow Experimental Workflow for Characterizing 5'-Modified Oligonucleotides cluster_synthesis Synthesis & Purification cluster_tm Thermal Melt (Tm) Analysis cluster_hybridization Hybridization Assay Synthesis Synthesize Modified (this compound) and Unmodified Oligonucleotides Purification Purify via HPLC/PAGE Synthesis->Purification QC Quality Control (Mass Spec) & Quantify (UV Absorbance) Purification->QC Annealing Anneal Oligos with Complementary Strand QC->Annealing Assay Perform Solid-Phase Hybridization Assay QC->Assay Melt Perform Thermal Denaturation (UV-Vis at 260 nm) Annealing->Melt AnalyzeTm Analyze Data: Calculate Tm and ΔTm Melt->AnalyzeTm Conclusion Draw Conclusions on Impact of Modification AnalyzeTm->Conclusion Detect Detect & Quantify Signal Assay->Detect AnalyzeHyb Calculate Relative Hybridization Efficiency Detect->AnalyzeHyb AnalyzeHyb->Conclusion

Caption: Workflow for characterizing a novel 5'-modified oligonucleotide.

Troubleshooting_Tm Troubleshooting Unexpected Thermal Melt (Tm) Results start Unexpected Tm Result (e.g., non-reproducible, poor curve) q_purity Is Oligo Purity >90%? start->q_purity a_purity_no Action: Re-purify oligos using HPLC or PAGE. q_purity->a_purity_no No q_conc Are Duplex Concentrations Accurate and Equal? q_purity->q_conc Yes end_node Re-run Experiment a_purity_no->end_node a_conc_no Action: Re-quantify all oligos using UV Absorbance and re-anneal duplexes. q_conc->a_conc_no No q_buffer Are Buffer Conditions (pH, Salt) Consistent? q_conc->q_buffer Yes a_conc_no->end_node a_buffer_no Action: Prepare fresh buffer and repeat experiment. q_buffer->a_buffer_no No q_shape Is Melting Curve Not Sigmoidal? q_buffer->q_shape Yes a_buffer_no->end_node a_shape_yes Possible Causes: - Secondary Structures - Impurities - Incorrect Stoichiometry Action: Check sequence for hairpins, re-purify, check concentrations. q_shape->a_shape_yes Yes q_shape->end_node No a_shape_yes->end_node

Caption: Decision tree for troubleshooting thermal melting experiments.

References

Technical Support Center: Addressing Off-Target Effects of 5'-dCMPS-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5'-dCMPS-modified oligonucleotides. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you address potential off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of off-target effects observed with phosphorothioate-modified oligonucleotides, including those with this compound modifications?

A1: Phosphorothioate (B77711) (PS) modified oligonucleotides, a class that includes this compound-modified variants, can exhibit two main categories of off-target effects:

  • Hybridization-dependent off-target effects: These occur when the oligonucleotide binds to unintended RNA sequences with partial complementarity, leading to the knockdown of non-target genes. The risk of these effects increases with the number of tolerated mismatches between the oligonucleotide and potential off-target transcripts.[1][2]

  • Hybridization-independent off-target effects: These are not related to the oligonucleotide's sequence complementarity and can include:

    • Non-specific protein binding: The phosphorothioate backbone can interact with various cellular proteins, leading to unintended biological consequences.[3][4] This can affect protein function and localization, and even lead to the formation of nuclear inclusions.

    • Immune stimulation: Certain sequence motifs within the oligonucleotide, such as unmethylated CpG dinucleotides, can be recognized by Toll-like receptor 9 (TLR9) and other immune receptors, triggering an innate immune response.[5][6][7]

Q2: How does the this compound modification, in the context of a phosphorothioate backbone, influence off-target effects?

A2: While specific data on the this compound (5'-dithiomethyl-2'-deoxycytidine phosphoramidite) modification's direct impact on off-target effects is not extensively documented in publicly available literature, we can infer its likely behavior based on the properties of similar 5'-modifications and the overarching influence of the phosphorothioate backbone. The this compound modification is primarily introduced to enhance specific functionalities, and its impact on off-target effects should be considered in conjunction with the entire oligonucleotide chemistry. It is crucial to empirically evaluate the off-target profile of any this compound-modified oligonucleotide.

Q3: What are the essential experimental controls to include when working with this compound-modified oligonucleotides to identify off-target effects?

A3: To confidently attribute an observed phenotype to the intended on-target activity, a rigorous set of controls is essential.[8][9][10][11][12] The minimum recommended controls include:

  • Mismatch control: An oligonucleotide with the same chemistry and length as the active sequence but with several mismatched bases (typically 3-4) to disrupt binding to the target RNA.[9]

  • Scrambled control: An oligonucleotide with the same base composition and chemical modifications as the active sequence but in a randomized order. This helps to control for off-target effects that are sequence-independent.[9][11]

  • Dose-response analysis: Perform experiments across a range of oligonucleotide concentrations to determine the EC50 for the on-target effect and to identify potential toxicity at higher concentrations.[11]

  • Cell viability/toxicity assays: Always assess the impact of your oligonucleotides on cell health to distinguish true biological effects from non-specific toxicity.[11]

Troubleshooting Guides

Problem 1: High level of non-specific protein binding observed in my experiments.

This can manifest as unexpected cellular phenotypes, protein aggregation, or difficulty in purifying oligonucleotide-protein complexes.

Potential Cause Troubleshooting Step Expected Outcome
Inherent affinity of the phosphorothioate backbone for proteins. 1. Reduce oligonucleotide concentration: Titrate down the concentration to the lowest effective dose.Minimize non-specific interactions while maintaining on-target activity.
2. Incorporate additional chemical modifications: Flanking the phosphorothioate region with 2'-O-methyl (2'-OMe) or 2'-O-methoxyethyl (2'-MOE) modifications can sometimes reduce non-specific protein binding.[]Improved specificity and reduced off-target effects.
3. Use a competitor oligonucleotide: In in vitro binding assays, include a non-biotinylated version of the same or a similar oligonucleotide to compete away non-specific binding to surfaces or beads.[14]Increased signal-to-noise ratio in binding experiments.
Contamination of oligonucleotide preparation with synthesis byproducts. 1. Purify the oligonucleotide: Use methods like HPLC to ensure high purity of the full-length product.Removal of impurities that may contribute to non-specific binding.
Problem 2: Evidence of immune stimulation in cell culture or in vivo (e.g., elevated cytokine levels, splenomegaly).

This is often due to the activation of innate immune receptors like TLR9.

Potential Cause Troubleshooting Step Expected Outcome
Presence of unmethylated CpG motifs in the oligonucleotide sequence. 1. Methylate cytosines in CpG motifs: Synthesize the oligonucleotide with 5-methylcytosine (B146107) instead of cytosine at these positions.[5]Abrogation or significant reduction of TLR9-mediated immune stimulation.
2. Incorporate 2'-O-methyl modifications: Introducing 2'-OMe modifications, particularly around the CpG motif, can also dampen the immune response.[]Reduced cytokine production and other markers of immune activation.
3. Sequence redesign: If possible, design an alternative oligonucleotide sequence that avoids CpG motifs altogether.Elimination of the primary trigger for TLR9 activation.
Contamination with bacterial DNA or endotoxin (B1171834). 1. Ensure sterile synthesis and handling: Use endotoxin-free reagents and sterile techniques throughout the synthesis and purification process.Reduction of non-specific immune responses caused by contaminants.
2. Test for endotoxin levels: Use a Limulus Amebocyte Lysate (LAL) assay to quantify endotoxin levels in your oligonucleotide preparation.Confirmation that the observed immune response is not due to contamination.

Experimental Protocols

Protocol 1: Assessing Non-Specific Protein Binding using Ultrafiltration

This protocol provides a method to determine the extent of plasma protein binding of a this compound-modified oligonucleotide.[3][14]

Materials:

  • This compound-modified oligonucleotide

  • Human, mouse, or monkey plasma

  • Ultrafiltration units (e.g., Nanosep® 30K Omega)[14]

  • Phosphate-buffered saline (PBS)

  • Tween 80

  • A non-specific control oligonucleotide

  • Hybridization ELISA or other suitable quantification method

Procedure:

  • Filter Pre-treatment:

    • Add 300 µL of 0.05% Tween 80 to the ultrafiltration unit.

    • Incubate at room temperature for 10-15 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at room temperature. Discard the flow-through.

    • Add 300 µL of a 300 µg/mL solution of a non-specific control oligonucleotide.

    • Incubate at room temperature for 10-15 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at room temperature. Discard the flow-through.

  • Plasma Sample Incubation:

    • Prepare solutions of your this compound-modified oligonucleotide in plasma at the desired concentrations.

    • Incubate the samples at 37°C for at least 30 minutes to allow for protein binding.

  • Ultrafiltration:

    • Add 300 µL of the incubated plasma sample to the pre-treated filter unit.

    • Incubate at room temperature for 10-15 minutes.

    • Centrifuge at 12,000 x g for 10-15 minutes at room temperature.

  • Quantification:

    • Collect the filtrate, which contains the unbound (free) oligonucleotide.

    • Quantify the concentration of the oligonucleotide in the filtrate using a validated method such as a hybridization ELISA.

  • Calculation:

    • Calculate the percentage of bound oligonucleotide by comparing the concentration in the filtrate to the initial total concentration in the plasma.

Protocol 2: Assessing TLR9 Activation using a Reporter Assay

This protocol describes how to evaluate the potential of a this compound-modified oligonucleotide to activate TLR9 using a HEK293 cell line stably expressing human TLR9 and an NF-κB-inducible reporter gene (e.g., luciferase).[6][7][15][16]

Materials:

  • HEK-Blue™ hTLR9 cells (or similar reporter cell line)

  • This compound-modified oligonucleotide

  • Positive control CpG oligonucleotide (e.g., ODN 2006)[7]

  • Negative control non-CpG oligonucleotide

  • Cell culture medium and supplements

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Plate the HEK-Blue™ hTLR9 cells in a 96-well plate at a density of 2 x 10^5 cells/mL and incubate for 24 hours.

  • Oligonucleotide Treatment:

    • Prepare a dilution series of your this compound-modified oligonucleotide, the positive control, and the negative control.

    • Add the oligonucleotides to the cells at the desired final concentrations.

  • Incubation:

    • Incubate the cells for an additional 24 hours.

  • Reporter Gene Assay:

    • Remove the supernatant.

    • Wash the cells with PBS.

    • Lyse the cells using a reporter lysis buffer.

    • Transfer the lysate to a luminometer plate.

    • Add the luciferase assay reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Measure the luminescence using a luminometer.

    • Normalize the results to a control (e.g., untreated cells) and compare the activity of your this compound-modified oligonucleotide to the positive and negative controls.

Quantitative Data Summary

The following tables summarize qualitative and semi-quantitative data on how different chemical modifications can influence the properties of oligonucleotides, including those relevant to off-target effects.

Table 1: Impact of Chemical Modifications on Oligonucleotide Properties

ModificationNuclease ResistanceBinding Affinity to Target RNANon-Specific Protein BindingImmune Stimulation (TLR9)
Phosphorothioate (PS) Backbone IncreasedDecreasedIncreasedSequence-dependent
2'-O-Methyl (2'-OMe) IncreasedIncreasedGenerally DecreasedDecreased
2'-O-Methoxyethyl (2'-MOE) IncreasedIncreasedGenerally DecreasedDecreased
5-Methylcytosine (in CpG) No direct effectNo direct effectNo direct effectSignificantly Decreased

Table 2: General Troubleshooting for Unexpected Experimental Outcomes

Observed Problem Potential Off-Target Cause Recommended Action
Lower than expected on-target activity Hybridization-independent off-target binding to intracellular proteins, sequestering the oligonucleotide.Perform a dose-response curve; consider alternative chemical modifications to reduce protein binding.
Cell toxicity at low concentrations Hybridization-dependent off-target effects on essential genes.Perform transcriptome-wide analysis (e.g., RNA-seq) to identify off-target transcripts; redesign the oligonucleotide sequence.
Inconsistent results between experiments Contamination of oligonucleotide stock with impurities or endotoxins.Re-purify the oligonucleotide; test for endotoxin levels.
Phenotype observed with mismatch control Hybridization-independent off-target effect.Use a scrambled control; further investigate non-specific protein binding or immune stimulation.

Visualizations

The following diagrams illustrate key concepts and workflows related to addressing the off-target effects of modified oligonucleotides.

Experimental_Workflow_for_Off_Target_Assessment cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation in_silico Sequence Design & Off-Target Prediction synthesis Oligonucleotide Synthesis & Purification in_silico->synthesis on_target On-Target Activity (Dose-Response) synthesis->on_target toxicity Cytotoxicity Assays synthesis->toxicity off_target_hybridization Hybridization-Dependent Off-Target Analysis (e.g., RNA-seq) synthesis->off_target_hybridization off_target_non_hybridization Hybridization-Independent Off-Target Analysis (Protein Binding, TLR9 Assay) synthesis->off_target_non_hybridization in_vivo Animal Model Studies (Efficacy & Toxicology) on_target->in_vivo toxicity->in_vivo off_target_hybridization->in_vivo off_target_non_hybridization->in_vivo

Caption: Workflow for assessing on- and off-target effects of modified oligonucleotides.

TLR9_Signaling_Pathway cluster_endosome CpG_Oligo CpG-containing Oligonucleotide TLR9 TLR9 CpG_Oligo->TLR9 Binding Endosome Endosome MyD88 MyD88 TLR9->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines

Caption: Simplified TLR9 signaling pathway activated by CpG-containing oligonucleotides.

References

Technical Support Center: 5'-dCMPS Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing 5'-deoxy-5'-(methylthio)cytidine 5'-monophosphate (5'-dCMPS) for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important for in vitro assays?

A1: this compound is an analog of 5'-deoxycytidine (B14647056) 5'-monophosphate (5'-dCMP) and is often used in biochemical and pharmacological studies as a potential substrate or inhibitor of enzymes that interact with dCMP.[1] Ensuring complete solubilization of this compound at the desired concentration is critical for accurate and reproducible in vitro assay results, as undissolved particles can lead to inconsistent enzyme kinetics and inaccurate measurements.

Q2: What are the general solubility characteristics of nucleotide analogs like this compound?

A2: Nucleotide analogs are generally polar molecules. Their solubility is influenced by factors such as pH, the presence of counter-ions (salt form), and temperature. For instance, the disodium (B8443419) salt of dCMP is known to have enhanced solubility.[2] Analogs with modifications, such as the methylthio group in this compound, may exhibit altered solubility profiles compared to their parent compounds.

Q3: Which solvents are commonly used to dissolve nucleotide analogs for in vitro assays?

A3: Aqueous buffers are the preferred solvents for most in vitro biological assays to maintain physiological conditions. For nucleotide analogs that are difficult to dissolve in aqueous solutions, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are often used to prepare concentrated stock solutions.[3] These stock solutions are then diluted into the aqueous assay buffer.

Q4: How can I improve the dissolution of this compound in my chosen solvent?

A4: Several techniques can be employed to aid dissolution. Gentle heating (e.g., to 37-60°C) and sonication can help overcome the energy barrier for dissolution.[4] Using a vortex mixer to ensure thorough mixing is also recommended. Preparing the compound in its salt form can also significantly improve aqueous solubility.

Q5: What is the recommended way to prepare a stock solution of this compound?

A5: It is advisable to first attempt to dissolve this compound in an aqueous buffer (e.g., PBS, Tris-HCl) at the desired pH for your assay. If solubility is limited, prepare a concentrated stock solution in a polar aprotic solvent like high-purity, anhydrous DMSO. This stock can then be serially diluted into the final aqueous assay buffer. It is crucial to ensure the final concentration of the organic solvent in the assay is low enough (typically <1%) to not affect the biological system.

Troubleshooting Guide: Overcoming this compound Solubility Challenges

If you are encountering precipitation or incomplete dissolution of this compound, follow this troubleshooting workflow.

G cluster_0 Troubleshooting Workflow start Start: this compound Precipitation Observed check_conc Is the concentration too high? start->check_conc reduce_conc Reduce concentration and re-dissolve check_conc->reduce_conc Yes check_solvent Is the solvent appropriate? check_conc->check_solvent No reduce_conc->check_solvent success Success: this compound is fully dissolved reduce_conc->success If successful change_solvent Try alternative solvents (see Table 1) check_solvent->change_solvent No use_aids Employ dissolution aids (heating, sonication) check_solvent->use_aids Yes change_solvent->use_aids change_solvent->success If successful check_ph Is the pH optimal? use_aids->check_ph adjust_ph Adjust buffer pH and re-dissolve check_ph->adjust_ph No salt_form Consider using a salt form of this compound check_ph->salt_form Yes adjust_ph->salt_form adjust_ph->success If successful salt_form->success If successful fail Still issues? Contact Technical Support salt_form->fail If not

Caption: Troubleshooting workflow for addressing poor this compound solubility.

Quantitative Solubility Data for Related Compounds
CompoundSolventSolubilityReference
2'-Deoxycytidine-5'-monophosphate (dCMP)Water11.67 mg/mL (with sonication and heating to 60°C)[4]
5-Methyl-2'-deoxycytidineDMSO~20 mg/mL[3]
5-Methyl-2'-deoxycytidineDimethylformamide (DMF)~5 mg/mL[3]
5-Methyl-2'-deoxycytidinePBS (pH 7.2)~10 mg/mL[3]
5′-Deoxy-5′-(methylthio)adenosineDMF50 mg/mL
Cytidine 5'-monophosphateWater50 mg/mL

Experimental Protocols

Protocol for Solubilizing this compound

This protocol provides a stepwise approach to solubilizing this compound for in vitro assays.

G cluster_1 Solubilization Protocol start Start: Weigh this compound step1 Step 1: Attempt dissolution in aqueous buffer (e.g., PBS, Tris) at desired final concentration. start->step1 step2 Step 2: Vortex thoroughly for 1-2 minutes. step1->step2 step3 Step 3: If not fully dissolved, sonicate for 10-15 minutes in a water bath. step2->step3 step4 Step 4: If still not dissolved, gently warm the solution to 37-50°C while stirring. step3->step4 step5 Step 5 (Alternative): Prepare a 10-50 mM stock solution in anhydrous DMSO. step4->step5 If unsuccessful end End: Visually confirm complete dissolution before use. step4->end If successful step6 Step 6: Serially dilute the DMSO stock into the aqueous assay buffer to the final concentration. step5->step6 step7 Step 7: Ensure the final DMSO concentration is non-inhibitory to the assay (typically <1%). step6->step7 step7->end

Caption: Step-by-step protocol for dissolving this compound.

Important Considerations:

  • pH: The pH of the aqueous buffer can significantly impact the solubility of nucleotides. If you are still facing issues, consider testing a range of pH values around the pKa of the molecule, if known.

  • Stability: Nucleotides can be susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures.[1] It is recommended to prepare solutions fresh for each experiment. If storage is necessary, aliquot and store at -20°C or -80°C and avoid repeated freeze-thaw cycles.

  • Purity: Ensure the this compound used is of high purity, as impurities can affect solubility and experimental results.

Signaling Pathway Context

This compound, as an analog of dCMP, is likely to interact with enzymes involved in nucleotide metabolism, particularly the pathways leading to DNA synthesis. One such key pathway involves the conversion of dCMP to other deoxynucleotides. Understanding this context can be crucial when designing experiments and interpreting results.

G cluster_2 Potential Interaction of this compound in dNTP Synthesis Pathway dCMP dCMP (5'-deoxycytidine 5'-monophosphate) enzyme1 dCMP Deaminase dCMP->enzyme1 dUMP dUMP (5'-deoxyuridine 5'-monophosphate) enzyme2 Thymidylate Synthase dUMP->enzyme2 dTMP dTMP (5'-deoxythymidine 5'-monophosphate) DNA DNA Synthesis dTMP->DNA ...further phosphorylation dCMPS This compound (Analog) dCMPS->inhibition enzyme1->dUMP enzyme2->dTMP

References

Technical Support Center: Optimization of Ligation Reactions Involving 5'-dCMPS-Modified DNA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of ligation reactions involving 5'-deoxycytidine-5'-monophosphorothioate (5'-dCMPS)-modified DNA. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you navigate the complexities of working with phosphorothioate-modified oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What is this compound-modified DNA, and why is it used?

This compound-modified DNA refers to an oligonucleotide where the 5'-phosphate group of a cytosine nucleotide is replaced with a phosphorothioate (B77711) group. This modification is often introduced to enhance the nuclease resistance of the DNA backbone, a desirable characteristic for therapeutic oligonucleotides and various molecular biology applications. The sulfur atom in the phosphorothioate linkage protects the DNA from degradation by exonucleases.

Q2: Can I use standard T4 DNA Ligase for ligating this compound-modified DNA?

Yes, T4 DNA ligase is capable of catalyzing the formation of a phosphodiester bond between a 3'-hydroxyl group and a 5'-phosphorothioate group.[1] The efficiency of this reaction is reported to be very similar to that of standard enzymatic ligation of 5'-phosphate DNA.[1] Therefore, T4 DNA ligase is an excellent and commonly used enzyme for this purpose.[1][2]

Q3: What are the key factors that can affect the efficiency of my this compound-DNA ligation reaction?

Several factors can influence the outcome of your ligation reaction. These include:

  • Enzyme Concentration: Using an optimal concentration of DNA ligase is crucial.

  • Reactant Concentrations: The molar ratio of the DNA fragments to be ligated is a critical parameter.[3][4]

  • Temperature and Incubation Time: The reaction temperature affects both the annealing of DNA ends and the enzymatic activity of the ligase.[5][6]

  • Buffer Composition: The presence of cofactors like ATP and Mg2+ is essential for ligase activity. The overall ionic strength of the buffer can also play a role.[7]

  • Purity of DNA: Contaminants such as salts, EDTA, or residual solvents from oligonucleotide synthesis can inhibit the ligation reaction.[4]

Q4: Are there alternatives to enzymatic ligation for this compound-modified DNA?

Yes, chemical ligation methods can be employed. One such approach involves converting the nucleophilic phosphorothioate group into an electrophilic phosphorothioester (EPT) group.[8][9] This activated group can then react with an amino-modified oligonucleotide to form a stable phosphoramidate (B1195095) bond.[8][9] This method is performed at room temperature and near-neutral pH without the need for additional condensing reagents.[8][9][10]

Troubleshooting Guide

This guide addresses common problems encountered during the ligation of this compound-modified DNA.

Problem 1: Low or No Ligation Product

Potential Cause Recommended Solution
Inactive Ligase or Degraded ATP Use a fresh aliquot of T4 DNA ligase and ligation buffer. ATP is sensitive to repeated freeze-thaw cycles.[4][11][12]
Suboptimal Molar Ratio of DNA Fragments Optimize the molar ratio of your DNA fragments. For ligating an insert into a vector, a 1:3 to 1:10 vector-to-insert molar ratio is a good starting point.[3][4]
Incorrect Reaction Temperature For cohesive (sticky) ends, incubate the ligation reaction at 16°C overnight or at room temperature for 1-2 hours. For blunt ends, a longer incubation at a lower temperature (e.g., 4°C overnight) may improve efficiency.[6][13]
Presence of Inhibitors in DNA Sample Purify your DNA fragments to remove any potential inhibitors like high salt concentrations or EDTA.[4]
Missing 5'-Phosphorothioate Group Ensure that the 5'-end of your oligonucleotide indeed has the phosphorothioate modification. If your DNA was generated by PCR, the primers need to be synthesized with the modification. Standard PCR products lack a 5'-phosphate.[7]
Secondary Structures in Oligonucleotides If you are ligating single-stranded oligonucleotides, secondary structures can hinder annealing to the template. Consider a brief heating step followed by slow cooling to promote proper annealing before adding the ligase.

Problem 2: High Background of Unligated Vector (in cloning experiments)

Potential Cause Recommended Solution
Incomplete Vector Digestion Ensure complete digestion of your vector with the restriction enzyme(s). You can verify this by running a small amount of the digested vector on an agarose (B213101) gel.
Vector Re-ligation If you are using a single restriction enzyme or blunt ends, treat the vector with a phosphatase (e.g., Calf Intestinal Phosphatase or Shrimp Alkaline Phosphatase) to remove the 5'-phosphate groups, thus preventing self-ligation.[14]
Contamination with Undigested Plasmid Gel purify the digested vector to separate it from any undigested plasmid DNA.[3]

Experimental Protocols

Protocol 1: Enzymatic Ligation of this compound-Modified DNA using T4 DNA Ligase

This protocol provides a general guideline for the ligation of a this compound-modified DNA fragment into a plasmid vector.

Materials:

  • Purified, digested vector DNA

  • Purified this compound-modified DNA insert

  • T4 DNA Ligase (with 10X reaction buffer)

  • Nuclease-free water

Procedure:

  • Set up the ligation reaction on ice. In a sterile microcentrifuge tube, add the following components in the specified order:

    • Nuclease-free water to a final volume of 20 µL

    • 2 µL of 10X T4 DNA Ligase Buffer

    • X µL of digested vector (e.g., 50 ng)

    • Y µL of this compound-modified insert (aim for a 1:3 to 1:10 molar ratio of vector to insert)

    • 1 µL of T4 DNA Ligase

  • Mix the reaction gently by pipetting up and down.

  • Incubate the reaction. For cohesive ends, incubate at 16°C overnight or at room temperature (22-25°C) for 1-2 hours. For blunt ends, incubate at 4°C overnight.

  • (Optional) Heat inactivate the ligase by incubating the reaction at 65°C for 10 minutes.

  • Proceed with the transformation of competent cells.

Quantitative Data Summary for Enzymatic Ligation Optimization

Parameter Condition 1 Condition 2 Condition 3 Expected Outcome
Vector:Insert Molar Ratio 1:11:31:5Higher ratios of insert generally increase the probability of insert ligation over vector self-ligation.
Incubation Temperature 4°C16°C25°CLower temperatures favor annealing of cohesive ends, while higher temperatures are closer to the optimal activity of T4 DNA ligase. 16°C is a common compromise.
Incubation Time 1 hour4 hoursOvernightLonger incubation times can increase the yield of ligation product, especially for difficult ligations.

Visualizations

Ligation_Workflow cluster_prep DNA Preparation cluster_ligation Ligation Reaction cluster_downstream Downstream Processing Vector Vector DNA Digest Restriction Digest Vector->Digest Insert This compound DNA Insert Purify_I Purify Insert Insert->Purify_I Purify_V Purify Vector Digest->Purify_V Ligation_Mix Prepare Ligation Mix (Vector, Insert, Buffer, Ligase) Purify_V->Ligation_Mix Purify_I->Ligation_Mix Incubate Incubate Ligation_Mix->Incubate Transformation Transformation Incubate->Transformation Selection Selection on Antibiotic Plates Transformation->Selection Verification Verification (Colony PCR, Sequencing) Selection->Verification

Caption: Workflow for enzymatic ligation of a this compound-modified DNA insert into a vector.

Troubleshooting_Logic Start Low/No Ligation Product Check_Ligase Is Ligase/Buffer Fresh? Start->Check_Ligase Check_Ratio Is Vector:Insert Ratio Optimal? Check_Ligase->Check_Ratio Yes Use_New Use Fresh Aliquots Check_Ligase->Use_New No Check_Purity Is DNA Pure? Check_Ratio->Check_Purity Yes Optimize_Ratio Optimize Molar Ratios (e.g., 1:3, 1:5) Check_Ratio->Optimize_Ratio No Check_Temp Is Incubation Temperature Correct? Check_Purity->Check_Temp Yes Purify_DNA Re-purify DNA Fragments Check_Purity->Purify_DNA No Adjust_Temp Adjust Incubation Temperature/Time Check_Temp->Adjust_Temp No Success Ligation Successful Check_Temp->Success Yes Use_New->Check_Ratio Optimize_Ratio->Check_Purity Purify_DNA->Check_Temp Adjust_Temp->Success

Caption: Troubleshooting logic for low or no ligation product.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 5'-dCMPS and 5'-dCMP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxycytidine monophosphate (5'-dCMP) is a fundamental building block of DNA, playing a critical role in cellular proliferation and genome integrity. Its analog, 5'-deoxy-5'-thiocytidine monophosphate (5'-dCMPS), in which a sulfur atom replaces one of the non-bridging oxygen atoms in the phosphate (B84403) group, presents a subject of increasing interest for its potential as a therapeutic agent and a tool for studying nucleotide metabolism. This guide provides a detailed comparison of the known biological activities of this compound and 5'-dCMP, supported by available experimental data and methodologies. The substitution of oxygen with sulfur in the phosphate moiety introduces significant changes in the molecule's electronic and steric properties, which can profoundly impact its interaction with cellular machinery.

Core Biological Functions of 5'-dCMP

5'-dCMP is an essential precursor for the synthesis of deoxycytidine triphosphate (dCTP), one of the four deoxyribonucleoside triphosphates required for DNA replication and repair. Its formation and subsequent phosphorylation are tightly regulated steps in the nucleotide salvage pathway.

Comparative Biological Activity: this compound vs. 5'-dCMP

The primary difference in the biological activity between this compound and 5'-dCMP lies in their recognition and processing by key enzymes in nucleotide metabolism. While direct comparative studies on this compound are limited, data from related 5'-thio-nucleotide analogs and general principles of enzyme-substrate interaction allow for a predictive comparison.

Enzymatic Phosphorylation

The conversion of a deoxynucleoside monophosphate to its diphosphate (B83284) and subsequently its triphosphate form is a critical step for its incorporation into DNA. This process is catalyzed by a series of kinases.

Key Enzyme: UMP/CMP Kinase (CMPK)

UMP/CMP kinase is responsible for the first phosphorylation step of dCMP to deoxycytidine diphosphate (dCDP). Studies on various dCMP analogs have shown that modifications to the phosphate group can significantly affect the efficiency of this enzymatic reaction. It is hypothesized that this compound is also a substrate for UMP/CMP kinase, but likely with altered kinetics compared to the natural substrate, 5'-dCMP. The larger atomic radius and different charge distribution of sulfur compared to oxygen in the thiophosphate group may alter the binding affinity and the rate of phosphoryl transfer.

Table 1: Predicted Comparative Kinetic Parameters for UMP/CMP Kinase

SubstratePredicted KmPredicted VmaxRationale
5'-dCMPLowerHigherNatural substrate with optimal binding and catalytic efficiency.
This compoundHigherLowerThe thiophosphate modification may lead to suboptimal binding in the active site and a slower rate of catalysis.
Incorporation into DNA by DNA Polymerases

Following conversion to their triphosphate forms (dCTP and dCTPS), these nucleotides can serve as substrates for DNA polymerases. The incorporation of a modified nucleotide into a growing DNA strand is a crucial determinant of its biological effect.

It is anticipated that 5'-dCTPS can be incorporated into DNA by various DNA polymerases, although likely with lower efficiency than dCTP. The altered geometry of the thiophosphate group could affect the precise positioning of the nucleotide within the polymerase active site, potentially leading to a decreased rate of incorporation or increased rate of excision by proofreading polymerases.

Table 2: Predicted Substrate Efficiency for DNA Polymerases

SubstratePredicted Incorporation EfficiencyPotential Impact on DNA
dCTPHighNormal DNA synthesis and stability.
dCTPSLowerPotential for altered DNA backbone structure, increased susceptibility to nucleases, or introduction of mutations.
Inhibitory Effects

Modified nucleotides can also act as inhibitors of enzymes in the nucleotide synthesis pathway. It is plausible that this compound or its phosphorylated derivatives could inhibit enzymes such as deoxycytidylate deaminase or ribonucleotide reductase, thereby disrupting the overall pool of deoxynucleotides available for DNA synthesis.

Signaling Pathways and Experimental Workflows

To understand the biological impact of this compound, it is essential to consider the key cellular pathways it may influence.

DNA_Synthesis_Pathway cluster_0 Nucleotide Salvage Pathway cluster_1 DNA Replication dC Deoxycytidine dCK Deoxycytidine Kinase dC->dCK dCMP 5'-dCMP dCK->dCMP CMPK UMP/CMP Kinase dCMP->CMPK Natural Substrate dCMPS This compound dCMPS->CMPK Analog Substrate dCDP dCDP CMPK->dCDP dCDPS dCDPS CMPK->dCDPS NDPK Nucleoside Diphosphate Kinase dCDP->NDPK dCDPS->NDPK dCTP dCTP NDPK->dCTP dCTPS dCTPS NDPK->dCTPS DNA_Polymerase DNA Polymerase dCTP->DNA_Polymerase dCTPS->DNA_Polymerase DNA DNA DNA_Polymerase->DNA

Caption: Predicted metabolic pathway of 5'-dCMP and this compound.

The diagram above illustrates the predicted metabolic fate of both 5'-dCMP and this compound. Both are expected to be phosphorylated by a series of kinases to their respective triphosphate forms, which can then be utilized by DNA polymerase for incorporation into DNA. The efficiency of each step is likely to be lower for the sulfur-modified analog.

Experimental Protocols

To empirically compare the biological activities of this compound and 5'-dCMP, a series of in vitro enzymatic assays are required.

Protocol 1: UMP/CMP Kinase Activity Assay

Objective: To determine and compare the kinetic parameters (Km and Vmax) of UMP/CMP kinase for 5'-dCMP and this compound.

Methodology: A coupled-enzyme spectrophotometric assay can be employed. The production of ADP from the kinase reaction is coupled to the oxidation of NADH by pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), ATP, phosphoenolpyruvate, NADH, pyruvate kinase, lactate dehydrogenase, and UMP/CMP kinase.

  • Substrate Addition: Initiate the reaction by adding varying concentrations of either 5'-dCMP or this compound.

  • Data Acquisition: Monitor the change in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocities and determine Km and Vmax by fitting the data to the Michaelis-Menten equation.

Kinase_Assay_Workflow start Prepare Reaction Mixture (Buffer, ATP, PEP, NADH, PK, LDH, CMPK) add_substrate Add Substrate (5'-dCMP or this compound) start->add_substrate monitor_absorbance Monitor A340 Decrease add_substrate->monitor_absorbance calculate_kinetics Calculate Km and Vmax monitor_absorbance->calculate_kinetics end Compare Kinetic Parameters calculate_kinetics->end

Caption: Workflow for the UMP/CMP Kinase activity assay.

Protocol 2: DNA Polymerase Incorporation Assay

Objective: To compare the efficiency of incorporation of dCTP and dCTPS into a DNA strand by a DNA polymerase.

Methodology: A primer extension assay using a fluorescently labeled primer and a DNA template can be utilized.

  • Reaction Setup: Prepare reaction mixtures containing a fluorescently labeled primer annealed to a DNA template, a DNA polymerase, and a mixture of three dNTPs (dATP, dGTP, dTTP).

  • Substrate Addition: Add either dCTP or dCTPS to the respective reaction mixtures to initiate primer extension.

  • Reaction Termination: Stop the reactions at various time points by adding a quenching buffer (e.g., EDTA).

  • Analysis: Separate the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE) and visualize the fluorescently labeled DNA fragments. The intensity of the full-length product band will indicate the efficiency of incorporation.

Conclusion

While 5'-dCMP is a well-established metabolite crucial for DNA synthesis, its thiophosphate analog, this compound, represents a promising molecule for further investigation. Based on existing knowledge of nucleotide-metabolizing enzymes, it is predicted that this compound will be recognized by the cellular machinery but processed with lower efficiency than its natural counterpart. This could lead to a range of biological effects, including the inhibition of DNA synthesis and potential cytotoxic or antiviral activities. The experimental protocols outlined in this guide provide a framework for the direct, quantitative comparison of these two important molecules, which will be essential for elucidating the full therapeutic and research potential of this compound. Further studies are warranted to explore the in vivo metabolism, cellular uptake, and overall biological impact of this intriguing nucleotide analog.

Phosphorothioate vs. Phosphodiester Linkages in DNA: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of internucleotide linkage in synthetic DNA is a critical determinant of its stability, binding affinity, and in vivo performance. This guide provides an objective comparison of the two most common linkage types: the native phosphodiester (PO) bond and the modified phosphorothioate (B77711) (PS) bond, supported by experimental data, detailed protocols for key assays, and visualizations of relevant biological and experimental pathways.

The fundamental difference between these two linkages lies in the substitution of a non-bridging oxygen atom with a sulfur atom in the phosphate (B84403) backbone of the DNA. This seemingly minor alteration has profound effects on the oligonucleotide's properties, making phosphorothioate-modified DNA a cornerstone of many therapeutic and research applications, including antisense oligonucleotides, siRNAs, and aptamers.

At a Glance: Key Differences

FeaturePhosphodiester (PO) LinkagePhosphorothioate (PS) Linkage
Structure Natural phosphate backboneOne non-bridging oxygen is replaced by sulfur
Nuclease Resistance Highly susceptible to degradationSignificantly enhanced resistance
Thermal Stability (Tm) HigherLower (destabilizing effect)
Binding Affinity (to target) Generally higherSlightly lower
Cellular Uptake PoorEnhanced
Chirality Achiral at phosphorusChiral at phosphorus (Rp and Sp isomers)
Common Applications PCR, sequencing, cloningAntisense therapy, siRNAs, aptamers

Quantitative Data Presentation

The following tables summarize the key quantitative differences between phosphorothioate and phosphodiester oligonucleotides based on published experimental data.

Table 1: Nuclease Degradation - Half-life in Biological Media
Oligonucleotide TypeBackbone ModificationHalf-life in Plasma/SerumReference
20-mer DNAPhosphodiester (PO)~30 minutes (mouse plasma)[1]
20-mer DNAPhosphorothioate (PS)~1 hour (mouse plasma)[1]
25-mer DNAPhosphorothioate (PS)Biphasic: 0.5-0.8 hours (distribution), 35-50 hours (elimination)[2]
Table 2: Thermal Stability - Melting Temperature (Tm) of DNA:RNA Duplexes
DuplexBackbone ModificationMelting Temperature (Tm)ConditionsReference
15-mer DNA:RNAPhosphodiester (PO)45.1°CNot specified[3]
15-mer DNA:RNAPhosphorothioate (PS)33.9°CNot specified[3]
17-mer DNA:cDNAPhosphodiester (PO)BaselineNot specified[4]
17-mer DNA:cDNAPhosphorothioate (PS)Tm reduced by ~11°C vs. PONot specified[4]

Experimental Protocols

Nuclease Degradation Assay via Gel Electrophoresis

This protocol outlines a method to assess the stability of oligonucleotides in the presence of nucleases.

  • Oligonucleotide Preparation: Resuspend phosphorothioate-modified and unmodified phosphodiester oligonucleotides in nuclease-free water to a stock concentration of 100 µM.

  • Reaction Setup: In separate microcentrifuge tubes, combine the following:

    • Oligonucleotide (to a final concentration of 1-5 µM)

    • Nuclease-containing medium (e.g., fetal bovine serum, cell lysate, or a purified nuclease like DNase I in its appropriate buffer)

  • Incubation: Incubate the reactions at 37°C.

  • Time Points: At various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), take an aliquot of the reaction and immediately quench the degradation by adding a stop solution (e.g., formamide (B127407) loading buffer with EDTA).

  • Denaturing PAGE: Analyze the samples on a denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7M urea).

  • Visualization: Stain the gel with a nucleic acid stain (e.g., SYBR Gold) and visualize using a gel imager. The disappearance of the full-length oligonucleotide band over time indicates degradation.

Melting Temperature (Tm) Analysis

This protocol determines the thermal stability of an oligonucleotide duplex.

  • Duplex Formation: Combine the oligonucleotide and its complementary strand in a buffer solution (e.g., 100 mM NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0).

  • Annealing: Heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper hybridization.

  • Spectrophotometer Setup: Use a UV-Vis spectrophotometer equipped with a temperature controller.

  • Measurement:

    • Set the spectrophotometer to monitor the absorbance at 260 nm.

    • Increase the temperature of the sample from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. This is determined by finding the peak of the first derivative of the absorbance vs. temperature curve.

Visualizations

RNase H-Mediated Degradation of mRNA

The following diagram illustrates the primary mechanism of action for many antisense oligonucleotides, where the oligonucleotide directs the cleavage of a target mRNA molecule by RNase H. Phosphorothioate linkages are crucial for the stability of the antisense oligonucleotide in this process.

RNase_H_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ASO Antisense Oligonucleotide (ASO) (Phosphorothioate Backbone) mRNA Target mRNA ASO->mRNA Hybridization RNaseH RNase H ASO->RNaseH Recruitment Ribosome Ribosome mRNA->Ribosome Translation mRNA->RNaseH Recruitment Degraded_mRNA Degraded mRNA Fragments mRNA->Degraded_mRNA Protein Target Protein Ribosome->Protein Protein Synthesis RNaseH->mRNA Cleavage

Caption: RNase H-mediated degradation of target mRNA by an antisense oligonucleotide.

Experimental Workflow for Stability Comparison

This diagram outlines the logical flow of experiments to compare the stability of phosphorothioate and phosphodiester oligonucleotides.

Stability_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_assays Stability Assays cluster_analysis Data Analysis and Comparison PO_Oligo Phosphodiester (PO) Oligo Nuclease_Assay Nuclease Degradation Assay (e.g., in Serum) PO_Oligo->Nuclease_Assay Tm_Assay Thermal Stability Assay (Melting Temperature) PO_Oligo->Tm_Assay PS_Oligo Phosphorothioate (PS) Oligo PS_Oligo->Nuclease_Assay PS_Oligo->Tm_Assay Half_Life Determine Half-life (t1/2) Nuclease_Assay->Half_Life Tm_Value Determine Melting Temp (Tm) Tm_Assay->Tm_Value Comparison Comparative Stability Profile Half_Life->Comparison Tm_Value->Comparison

Caption: Experimental workflow for comparing the stability of oligonucleotides.

Conclusion

The modification of the phosphodiester backbone to a phosphorothioate linkage is a critical enabling technology in the field of oligonucleotide therapeutics and diagnostics. The substantial increase in nuclease resistance afforded by the PS modification is paramount for achieving therapeutic concentrations in vivo. While this modification slightly compromises the thermal stability of the oligonucleotide duplex, this effect is generally outweighed by the significant advantage in biological persistence. Understanding these fundamental properties is essential for the rational design of effective and durable oligonucleotide-based drugs. Researchers must consider the specific application and balance the need for stability with the required hybridization affinity for optimal performance.

References

A Comparative Guide to Mass Spectrometry Techniques for Validating 5'-dCMPS Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with modified oligonucleotides, the accurate validation of 5'-deoxy-5'-thiocytidine monophosphate (5'-dCMPS) incorporation is critical for ensuring the quality, safety, and efficacy of novel therapeutics. This guide provides an objective comparison of leading mass spectrometry (MS) techniques for this purpose, supported by experimental data and detailed methodologies.

The incorporation of phosphorothioate (B77711) (PS) modifications like this compound enhances the nuclease resistance of oligonucleotides, a key attribute for their therapeutic application.[1] Validating the precise number and location of these modifications is therefore a crucial aspect of quality control. Mass spectrometry has become an indispensable tool for the detailed structural characterization and quantification of these modified oligonucleotides.[1][2]

This guide will delve into three prominent MS techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

We will also briefly touch upon alternative non-mass spectrometry methods to provide a comprehensive overview.

Comparison of Mass Spectrometry Techniques

The choice of mass spectrometry technique for validating this compound incorporation depends on several factors, including the desired level of detail (qualitative vs. quantitative), the length of the oligonucleotide, sample purity, and throughput requirements.

Technique Principle Advantages Limitations Primary Application for this compound Validation
LC-MS/MS Separates oligonucleotides or their enzymatic digestion products by liquid chromatography followed by mass analysis of precursor and fragment ions.High sensitivity and specificity.[1][3] Provides molecular weight confirmation and sequence information.[1][2] Capable of identifying and quantifying metabolites.[3] Maintains accuracy for a wide range of oligonucleotide lengths (20 to over 120 bases).[2]Complex data analysis. Potential for ion suppression from the sample matrix. Stereoisomer resolution can be challenging.[1]Definitive structural validation, impurity profiling, and pharmacokinetic studies.[1] Quantification of this compound incorporation after enzymatic digestion.
MALDI-TOF MS Co-crystallizes the sample with a matrix, which is then ionized by a laser, and the mass is determined by the time-of-flight.Relatively easy to operate and well-suited for high-throughput environments.[2][4] Tolerant to the presence of salts and other additives.[4]Not particularly effective for analyzing long (>50 bases) or fragile oligonucleotides.[2][4] Limited resolution, making analysis of compounds below 600 Da difficult due to matrix signals.[4]Rapid confirmation of the molecular weight of synthesized oligonucleotides to verify the incorporation of the expected number of this compound units.
ICP-MS The sample is introduced into an argon plasma, which ionizes the atoms. The ions are then separated and detected by a mass spectrometer.Provides absolute quantification of elements like phosphorus and sulfur.[5] High sensitivity with detection limits in the parts-per-billion (ppb) range for sulfur.[5][6]Does not provide sequence information. Requires complete sample digestion, destroying the oligonucleotide structure.Absolute quantification of the total sulfur content, which can be correlated to the overall degree of this compound incorporation.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for each of the discussed mass spectrometry techniques.

LC-MS/MS Protocol for this compound Quantification

This method is widely used for the quantitative analysis of phosphorothioate oligonucleotides in biological matrices and for identifying their metabolites.[1]

1. Sample Preparation (Enzymatic Digestion):

  • To quantify the incorporation of this compound, the oligonucleotide is first digested into its constituent nucleosides. A combination of snake venom phosphodiesterase and shrimp alkaline phosphatase is effective for this purpose.[7]

  • Protocol:

    • Dissolve the oligonucleotide sample in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.5).

    • Add snake venom phosphodiesterase (e.g., 0.1 units/µg of oligonucleotide).

    • Add shrimp alkaline phosphatase (e.g., 1 unit/µg of oligonucleotide).

    • Incubate at 37°C for 2-4 hours.

    • Terminate the reaction by heating at 95°C for 5 minutes.

    • Centrifuge to pellet any precipitate and collect the supernatant for LC-MS/MS analysis.

2. Liquid Chromatography:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase A: Aqueous solution with an ion-pairing agent (e.g., 10 mM tributylamine (B1682462) and 15 mM acetic acid in water).[8]

  • Mobile Phase B: Organic solvent (e.g., methanol (B129727) or acetonitrile).[8]

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the nucleosides.[1]

3. Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for oligonucleotides and their components.[1]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion (the molecular ion of 5'-deoxy-5'-thiocytidine) and a specific fragment ion are monitored.

MALDI-TOF MS Protocol for Intact Oligonucleotide Analysis

This technique is ideal for the rapid confirmation of the molecular weight of synthesized oligonucleotides.

1. Sample Preparation:

  • Matrix Selection: 3-Hydroxypicolinic acid (3-HPA) is a common matrix for oligonucleotide analysis.

  • Protocol:

    • Prepare a saturated solution of the matrix in a suitable solvent (e.g., 50% acetonitrile/0.1% trifluoroacetic acid).

    • Mix the oligonucleotide sample (typically 1-10 pmol) with the matrix solution.

    • Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to air dry.

2. Mass Spectrometry:

  • Ionization: A pulsed nitrogen laser is used to desorb and ionize the sample.

  • Analysis Mode: The mass spectrometer is operated in reflector mode for higher resolution. The instrument measures the time-of-flight of the ions, which is proportional to their mass-to-charge ratio.

ICP-MS Protocol for Total Sulfur Quantification

ICP-MS provides a highly accurate method for determining the total sulfur content, which can be used to calculate the average number of this compound modifications per oligonucleotide.

1. Sample Preparation (Acid Digestion):

  • The oligonucleotide sample must be completely digested to liberate the sulfur atoms.

  • Protocol:

    • Place the oligonucleotide sample in a digestion vessel.

    • Add a mixture of concentrated nitric acid and hydrogen peroxide.

    • Heat the sample in a microwave digestion system until the solution is clear.

    • Dilute the digested sample with deionized water to a known volume.

2. Mass Spectrometry:

  • Introduction System: A standard nebulizer and spray chamber are used to introduce the sample into the plasma.

  • Analysis Mode: The mass spectrometer is set to monitor the isotopes of sulfur (e.g., ³²S and ³⁴S) to quantify the total sulfur concentration. A collision/reaction cell can be used to remove polyatomic interferences.[9]

Alternative Non-Mass Spectrometry Methods

While mass spectrometry offers unparalleled detail, other techniques can also be employed for the analysis of phosphorothioate oligonucleotides.

Technique Principle Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on polarity using a stationary and mobile phase.Robust and reproducible. Well-established for purity analysis.Limited structural information. Co-elution of impurities can occur. Diastereomers often result in broad peaks.
Enzymatic Digestion followed by HPLC Cleavage of the oligonucleotide into smaller fragments or individual nucleosides by nucleases, followed by HPLC analysis.Can aid in sequence verification and base composition analysis.[10]Incomplete digestion can occur, as phosphorothioate linkages are more resistant to enzymatic cleavage.[1]
³¹P Nuclear Magnetic Resonance (NMR) Exploits the magnetic properties of the ³¹P nucleus to provide information about the chemical environment of the phosphorus atoms.Can distinguish between phosphodiester and phosphorothioate linkages.Lower sensitivity compared to mass spectrometry. Requires larger sample amounts.

Visualizations

experimental_workflow_lc_ms cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Oligo Oligonucleotide with this compound Digestion Enzymatic Digestion Oligo->Digestion Nucleosides Constituent Nucleosides Digestion->Nucleosides LC Liquid Chromatography Separation Nucleosides->LC ESI Electrospray Ionization LC->ESI MS1 Mass Analyzer 1 (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 Mass Analyzer 2 (Fragment Ion Detection) CID->MS2 Data Data Analysis (Quantification) MS2->Data

Figure 1. Experimental workflow for LC-MS/MS analysis of this compound incorporation.

experimental_workflow_maldi_tof cluster_prep Sample Preparation cluster_analysis MALDI-TOF MS Analysis Oligo Oligonucleotide with this compound Mix Mix and Spot on Target Oligo->Mix Matrix Matrix (e.g., 3-HPA) Matrix->Mix Laser Laser Desorption/Ionization Mix->Laser TOF Time-of-Flight Analyzer Laser->TOF Detector Detector TOF->Detector Data Data Analysis (Molecular Weight) Detector->Data

Figure 2. Experimental workflow for MALDI-TOF MS analysis of intact oligonucleotides.

experimental_workflow_icp_ms cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis Oligo Oligonucleotide with this compound Digestion Acid Digestion Oligo->Digestion Atoms Atomized Sample Digestion->Atoms Plasma Inductively Coupled Plasma Atoms->Plasma MS Mass Spectrometer Plasma->MS Detector Detector MS->Detector Data Data Analysis (Sulfur Quantification) Detector->Data

Figure 3. Experimental workflow for ICP-MS analysis of total sulfur content.

Conclusion

The validation of this compound incorporation is a multifaceted analytical challenge that requires a selection of robust and reliable techniques. Mass spectrometry, in its various forms, provides a powerful suite of tools to address this challenge. LC-MS/MS offers the most detailed structural and quantitative information, making it the gold standard for in-depth characterization. MALDI-TOF MS provides a rapid and high-throughput method for confirming the molecular weight of synthesized oligonucleotides. ICP-MS offers a highly accurate method for absolute quantification of the total phosphorothioate modification. The choice of the most appropriate technique will depend on the specific analytical question and the stage of drug development. For comprehensive characterization, a combination of these techniques is often employed.

References

A Comparative Guide to the Structural Analysis of 5'-Deoxy-5'-(methylthio)cytidine Monophosphate (5'-dCMPS) Utilizing NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural analysis of 5'-deoxy-5'-(methylthio)cytidine monophosphate (5'-dCMPS). Due to the limited availability of specific experimental data for this compound in publicly accessible databases, this guide leverages data from the closely related analogue, 5'-deoxy-5'-(methylthio)adenosine (MTA), for comparative purposes. Detailed experimental protocols for acquiring and analyzing NMR data for this compound are provided, alongside a comparative discussion of alternative analytical techniques.

Comparison of Analytical Techniques for this compound Structural Analysis

While NMR spectroscopy is a powerful tool for elucidating the detailed atomic-level structure of molecules in solution, other analytical techniques offer complementary information. The choice of technique depends on the specific analytical question being addressed.

Analytical TechniqueInformation ProvidedSample RequirementsThroughputKey AdvantagesLimitations
NMR Spectroscopy Detailed 3D structure, connectivity, conformational dynamicsMilligram quantities, soluble sampleLow to mediumNon-destructive, provides rich structural detail in solutionLower sensitivity, complex data analysis
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternMicrogram to nanogram quantitiesHighHigh sensitivity, accurate mass determinationLimited structural information for isomers
X-ray Crystallography Precise 3D structure in the solid stateHigh-quality single crystalLowUnambiguous atomic coordinatesCrystal packing can influence conformation, not all compounds crystallize
HPLC Purity, quantification, separation from related compoundsMicrogram to nanogram quantitiesHighHigh resolving power, quantitativeLimited structural information

NMR Spectroscopic Data for Structural Elucidation

Table 1: Comparison of ¹H NMR Chemical Shifts (ppm) in DMSO-d₆

ProtonThis compound (Predicted)5'-deoxy-5'-(methylthio)adenosine (MTA)[1]
H-6~7.6-7.8-
H-5~5.8-6.0-
H-1'~5.8-5.95.89
H-2'~4.6-4.84.75
H-3'~4.1-4.34.15
H-4'~3.9-4.14.03
H-5'a, H-5'b~2.7-2.92.80, 2.87
S-CH₃~2.0-2.22.02, 2.09

Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm) in DMSO-d₆

CarbonThis compound (Predicted)5'-deoxy-5'-(methylthio)adenosine (MTA)[1]
C-4~165-167-
C-2~156-158-
C-6~140-142-
C-5~95-97-
C-1'~86-8887.14
C-4'~83-8583.50
C-2'~72-7472.38
C-3'~72-7472.37
C-5'~35-3735.86
S-CH₃~14-1615.27

Table 3: Predicted ³¹P NMR Chemical Shift (ppm)

PhosphorusThis compound (Predicted)
5'-PO₄~0-5

Experimental Protocols

NMR Sample Preparation
  • Dissolve 5-10 mg of this compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Add a small amount of an internal standard (e.g., TMS or a calibrated solvent signal) for chemical shift referencing.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is at the desired temperature and properly shimmed in the NMR spectrometer before data acquisition.

NMR Data Acquisition

A standard suite of 1D and 2D NMR experiments should be acquired to fully characterize the structure of this compound.

  • ¹H NMR: A standard 1D proton experiment to identify all proton signals and their multiplicities.

  • ¹³C NMR: A proton-decoupled 1D carbon experiment to identify all carbon signals.

  • ³¹P NMR: A proton-decoupled 1D phosphorus experiment to identify the chemical shift of the phosphate (B84403) group.

  • COSY (Correlation Spectroscopy): A 2D homonuclear experiment to establish proton-proton coupling networks, which is crucial for assigning protons within the ribose sugar ring.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment to correlate directly bonded proton and carbon atoms, facilitating the assignment of carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment to identify long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting the nucleobase to the ribose and for confirming the position of the methylthio group.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D experiment that provides information about the spatial proximity of protons, which is valuable for determining the overall conformation of the molecule.

Visualization of Experimental Workflows and Relationships

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample This compound Sample Solvent Deuterated Solvent Sample->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec 1D_Spectra 1D_Spectra NMR_Spec->1D_Spectra ¹H, ¹³C, ³¹P 2D_Spectra 2D_Spectra NMR_Spec->2D_Spectra COSY, HSQC, HMBC Assignments_1D Assignments_1D 1D_Spectra->Assignments_1D Chemical Shifts, Multiplicities Assignments_2D Assignments_2D 2D_Spectra->Assignments_2D Correlations Structure_Elucidation Structure_Elucidation Assignments_1D->Structure_Elucidation Assignments_2D->Structure_Elucidation

Caption: Workflow for the structural analysis of this compound using NMR spectroscopy.

Analytical_Techniques cluster_techniques Analytical Techniques 5_dCMPS 5_dCMPS NMR NMR Spectroscopy 5_dCMPS->NMR Detailed Structure MS Mass Spectrometry 5_dCMPS->MS Molecular Weight XRay X-ray Crystallography 5_dCMPS->XRay Solid-State Structure HPLC HPLC 5_dCMPS->HPLC Purity & Quantification Connectivity Connectivity NMR->Connectivity Conformation Conformation NMR->Conformation Fragmentation Fragmentation MS->Fragmentation Atomic Coordinates Atomic Coordinates XRay->Atomic Coordinates Retention Time Retention Time HPLC->Retention Time

Caption: Relationship between this compound and various analytical techniques for its characterization.

References

A Comparative Analysis of Sulfur-Modified Nucleotides for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of nucleic acid therapeutics and research, the strategic modification of nucleotides is paramount for enhancing their stability, binding affinity, and overall performance. Among the various chemical alterations, the substitution of an oxygen atom with sulfur has proven to be a particularly effective strategy. This guide provides a comparative analysis of four key classes of sulfur-modified nucleotides: Phosphorothioates, 6-Thioguanine (B1684491), 4-Thiothymidine (B1630790), and 2-Thiocytidine. We delve into their performance characteristics, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in selecting the optimal modification for their specific applications.

Performance Comparison of Sulfur-Modified Oligonucleotides

The introduction of sulfur into the nucleotide structure imparts a range of beneficial properties. The most notable of these is increased resistance to nuclease degradation, a critical factor for in vivo applications. However, these modifications can also influence the thermal stability and binding affinity of the resulting oligonucleotides. The following table summarizes the key performance metrics for oligonucleotides incorporating these sulfur-modified nucleotides.

Modification TypePrimary AdvantageThermal Stability (Tm)Nuclease ResistanceBinding Affinity
Phosphorothioate (PS) High nuclease resistance[1][2]Generally decreased (ΔTm per modification: ~ -0.5°C)[3]HighGenerally slightly decreased
6-Thioguanine (6-TG) Site-specific DNA-protein interaction studies, anticancer properties[4][5]Can cause duplex destabilization[2]ModerateCan be altered depending on the interacting protein[5]
4-Thiothymidine (4-thioT) Photo-crosslinking studies, altered DNA-protein interactions[6][7]Can cause duplex destabilization (ΔTm per modification: ~ -0.26 to -1.3°C)ModerateCan be altered depending on the interacting protein[7]
2-Thiocytidine (2-thioC) Potential for altered base pairing and structural studiesData not readily availableData not readily availableData not readily available

Note: The quantitative values for thermal stability and nuclease resistance can vary significantly depending on the sequence context, the number of modifications, and the specific experimental conditions. The data presented here are intended to provide a general comparison.

Key Applications and Mechanisms

Phosphorothioates (PS) are the most widely used sulfur modification, primarily in antisense oligonucleotides. By replacing a non-bridging oxygen in the phosphate (B84403) backbone with a sulfur atom, PS linkages render the oligonucleotide resistant to degradation by cellular nucleases[1][2]. This increased half-life is crucial for the therapeutic efficacy of antisense drugs.

6-Thioguanine (6-TG) is a purine (B94841) analog that, upon incorporation into DNA, can serve as a prodrug with anticancer properties. Its mechanism of action involves disruption of DNA replication and induction of apoptosis, often mediated by the DNA mismatch repair (MMR) pathway[1][4][8]. In research, 6-TG is a valuable tool for studying DNA-protein interactions and DNA repair mechanisms[5].

4-Thiothymidine (4-thioT) is a photoreactive nucleoside analog. Upon exposure to UV light, it can form covalent cross-links with adjacent molecules, making it an invaluable tool for studying the structure of DNA and its interactions with proteins[6][7].

2-Thiocytidine (2-thioC) is a less commonly studied modification in the context of synthetic oligonucleotides. Its primary role has been investigated in the context of tRNA, where it contributes to the structural integrity and function of the molecule. Its impact on the properties of synthetic DNA and RNA is an area of ongoing research.

Signaling and Experimental Workflows

The utility of sulfur-modified nucleotides is often intertwined with specific cellular pathways and experimental methodologies. Below are diagrams illustrating some of these key relationships.

Thiopurine_Metabolism_and_Mismatch_Repair cluster_0 Cellular Uptake and Metabolism cluster_1 DNA Mismatch Repair (MMR) Pathway 6-Thioguanine 6-Thioguanine HGPRT HGPRT 6-Thioguanine->HGPRT Metabolized by 6-thio-GMP 6-thio-GMP HGPRT->6-thio-GMP 6-thio-GTP 6-thio-GTP 6-thio-GMP->6-thio-GTP Phosphorylation DNA_incorporation Incorporation into DNA 6-thio-GTP->DNA_incorporation DNA_damage DNA with 6-TG MMR_recognition MMR Protein Recognition (e.g., MutSα) DNA_damage->MMR_recognition Futile_repair_cycle Futile Repair Cycle MMR_recognition->Futile_repair_cycle Apoptosis Cell Death Futile_repair_cycle->Apoptosis Leads to

Figure 1: 6-Thioguanine Metabolism and Mismatch Repair Pathway.

SELEX_Workflow Start Start with Library of Modified Oligonucleotides Incubation Incubate with Target Molecule Start->Incubation Partitioning Partition Bound from Unbound Oligonucleotides Incubation->Partitioning Elution Elute Bound Oligonucleotides Partitioning->Elution Amplification Amplify Eluted Oligonucleotides (PCR) Elution->Amplification Next_Round Start Next Round of Selection Amplification->Next_Round Repeat multiple rounds Sequencing Sequence and Characterize Enriched Aptamers Amplification->Sequencing After sufficient enrichment Next_Round->Incubation

Figure 2: SELEX Workflow for Developing Modified Aptamers.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of sulfur-modified nucleotides. Below are methodologies for key experiments.

Synthesis of Sulfur-Modified Phosphoramidites

The synthesis of oligonucleotides containing sulfur-modified bases relies on the use of corresponding phosphoramidite (B1245037) building blocks. While the specific details for each modified base vary, the general phosphoramidite chemistry approach is conserved.

General Protocol for Phosphoramidite Synthesis:

  • Protection of Functional Groups: The nucleoside is first protected at the 5'-hydroxyl group (typically with a dimethoxytrityl group) and at any exocyclic amines on the base.

  • Phosphitylation: The 3'-hydroxyl group is then reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a weak base to yield the desired phosphoramidite.

  • Purification: The resulting phosphoramidite is purified by silica (B1680970) gel chromatography to remove impurities.

  • Characterization: The final product is characterized by ³¹P NMR and mass spectrometry to confirm its identity and purity.

For the synthesis of a 6-thioguanosine (B559654) phosphoramidite , a 2,4-dinitrophenyl group can be used to protect the thio-function[9]. The synthesis of a 4-thiothymidine phosphoramidite has also been described, often involving the use of a convertible nucleoside strategy or direct incorporation methods[10].

Thermal Melting (Tm) Analysis

Thermal melting studies are performed to determine the effect of a modification on the stability of a DNA or RNA duplex.

Protocol:

  • Sample Preparation: Anneal the modified oligonucleotide with its complementary strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • UV-Vis Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature controller.

  • Melting Curve Acquisition: Monitor the absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 0.5°C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C).

  • Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the absorbance transition.

Nuclease Resistance Assay

This assay measures the stability of modified oligonucleotides in the presence of nucleases.

Protocol:

  • Oligonucleotide Labeling: Label the 5' end of the oligonucleotide with ³²P using T4 polynucleotide kinase or with a fluorescent dye.

  • Incubation: Incubate the labeled oligonucleotide in a solution containing nucleases, such as fetal bovine serum or a specific exonuclease (e.g., snake venom phosphodiesterase), at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction and quench the enzymatic activity (e.g., by adding EDTA and heating).

  • Gel Electrophoresis: Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Quantification: Visualize the bands by autoradiography or fluorescence imaging and quantify the amount of full-length oligonucleotide remaining at each time point to determine the degradation rate and half-life.

Electrophoretic Mobility Shift Assay (EMSA) for Binding Affinity

EMSA is used to study the binding of proteins to DNA or RNA and can be adapted to determine the dissociation constant (Kd) of a modified oligonucleotide to its target.

Protocol:

  • Probe Labeling: Label the oligonucleotide probe (containing the sulfur modification) with a radiolabel (e.g., ³²P) or a fluorescent dye.

  • Binding Reaction: Incubate the labeled probe with varying concentrations of the target protein in a binding buffer.

  • Native Gel Electrophoresis: Separate the protein-oligonucleotide complexes from the free probe on a non-denaturing polyacrylamide gel.

  • Detection: Visualize the bands by autoradiography or fluorescence imaging.

  • Data Analysis: Quantify the intensity of the bands corresponding to the free and bound probe. The fraction of bound probe is plotted against the protein concentration, and the data are fit to a binding isotherm to determine the Kd.

Conclusion

Sulfur-modified nucleotides offer a versatile toolkit for enhancing the properties of oligonucleotides for a wide range of research and therapeutic applications. Phosphorothioates are the gold standard for increasing nuclease resistance, while 6-thioguanine and 4-thiothymidine provide unique functionalities for studying DNA-protein interactions and cellular processes. The choice of modification will depend on the specific experimental goals, balancing the need for stability with the potential impact on binding affinity and biological activity. The experimental protocols provided in this guide offer a starting point for the systematic evaluation of these powerful chemical modifications.

References

Assessing Nuclease Resistance of 5'-dCMPS-Modified DNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the in vivo stability of therapeutic oligonucleotides is a critical challenge. Modification of the phosphate (B84403) backbone is a key strategy to confer resistance against nuclease degradation. This guide provides a comparative analysis of methods to assess the nuclease resistance of DNA modified with a 5'-deoxymethylene-C-phosphonate-S (5'-dCMPS) linkage, alongside common alternative modifications.

The inherent instability of unmodified DNA in biological fluids, with a half-life of approximately 5 minutes in plasma, necessitates chemical modifications for therapeutic applications.[1] The this compound modification, a non-ionic and nuclease-resistant DNA analog, presents a promising alternative to more established modifications like phosphorothioates (PS) and 2'-O-Methyl (2'-OMe) ethers. Objective evaluation of its stability against nucleases is paramount for its development as a therapeutic agent.

Comparative Nuclease Resistance: A Data-Driven Overview

ModificationNuclease SourceHalf-lifeFold Increase vs. Unmodified
Unmodified DNA Human Serum~1.5 hours[2]1x
Phosphorothioate (PS) Human Serum35 - 50 hours[1]~23-33x
2'-O-Methyl (2'-OMe) Human Serum5- to 10-fold less susceptible to DNases than unmodified DNA[3]5-10x
5'-C-Methyl (analog of this compound) Snake Venom Phosphodiesterase (3'-exonuclease)Enhanced stability (qualitative)Data not available

Note: The data presented is compiled from various sources and may not represent a direct head-to-head comparison under identical experimental conditions.

Phosphorothioate-modified oligonucleotides exhibit a significantly extended half-life in human serum, making them a widely used standard for enhancing nuclease resistance.[1] 2'-O-Methyl modifications also offer a notable increase in stability.[3] While specific half-life data for this compound is not available, studies on analogous 5'-C-methyl modifications indicate enhanced resistance to 3'-exonucleases like snake venom phosphodiesterase.

Visualizing the Assessment Workflow

Understanding the experimental procedures for evaluating nuclease resistance is crucial for interpreting and reproducing stability data. The following diagrams, generated using Graphviz, illustrate the typical workflows for nuclease stability assays.

experimental_workflow_gel cluster_prep Sample Preparation cluster_reaction Nuclease Digestion cluster_analysis Analysis Oligo Modified/Unmodified Oligonucleotide Incubation Incubate at 37°C Oligo->Incubation Nuclease Nuclease Solution (e.g., Serum, Exonuclease) Nuclease->Incubation Buffer Reaction Buffer Buffer->Incubation Timepoints Collect Aliquots at Various Time Points Incubation->Timepoints Quench Quench Reaction (e.g., EDTA, Heat) Timepoints->Quench PAGE Polyacrylamide Gel Electrophoresis (PAGE) Quench->PAGE Stain Stain Gel (e.g., Ethidium Bromide) PAGE->Stain Visualize Visualize Bands under UV Light Stain->Visualize Quantify Quantify Band Intensity Visualize->Quantify

Nuclease Assay Workflow (Gel-Based)

experimental_workflow_hplc cluster_prep Sample Preparation cluster_reaction Nuclease Digestion cluster_analysis Analysis Oligo Modified/Unmodified Oligonucleotide Incubation Incubate at 37°C Oligo->Incubation Nuclease Nuclease Solution (e.g., Serum, Exonuclease) Nuclease->Incubation Buffer Reaction Buffer Buffer->Incubation Timepoints Collect Aliquots at Various Time Points Incubation->Timepoints Quench Quench Reaction (e.g., Stop Solution) Timepoints->Quench HPLC High-Performance Liquid Chromatography (HPLC) Quench->HPLC Detect UV Detection (260 nm) HPLC->Detect Integrate Integrate Peak Area Detect->Integrate Calculate Calculate % Intact Oligonucleotide Integrate->Calculate

Nuclease Assay Workflow (HPLC-Based)

Detailed Experimental Protocols

Accurate assessment of nuclease resistance relies on well-defined and reproducible experimental protocols. Below are detailed methodologies for common nuclease stability assays.

Protocol 1: Serum Stability Assay using Polyacrylamide Gel Electrophoresis (PAGE)

This protocol is designed to assess the stability of oligonucleotides in a complex biological medium like serum.

Materials:

  • Modified and unmodified oligonucleotides

  • Fetal Bovine Serum (FBS) or Human Serum

  • Nuclease-free water

  • 10x Annealing Buffer

  • 15% Polyacrylamide Gel

  • 1x TBE or TGE Buffer

  • Gel Loading Dye

  • DNA molecular weight marker

  • Ethidium Bromide or other DNA stain

Procedure:

  • Oligonucleotide Duplex Preparation (if applicable):

    • Resuspend single-stranded oligonucleotides to a concentration of 200 µM in nuclease-free water.

    • Combine equimolar amounts of complementary strands with 10x annealing buffer.

    • Heat the mixture to 95°C for 5 minutes and allow it to cool slowly to room temperature to facilitate annealing.

  • Nuclease Reaction:

    • Prepare a reaction mixture containing 50 pmol of the oligonucleotide duplex in 50% FBS in a total volume of 10 µL.

    • Incubate the reaction at 37°C.

    • Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Stop the reaction by adding an equal volume of gel loading dye containing a chelating agent like EDTA and freezing at -20°C.

  • Gel Electrophoresis:

    • Load the collected time point samples onto a 15% native polyacrylamide gel.

    • Run the gel in 1x TBE or TGE buffer at a constant voltage until the dye front reaches the bottom of the gel.

  • Analysis:

    • Stain the gel with Ethidium Bromide and visualize the DNA bands under a UV transilluminator.

    • Quantify the intensity of the band corresponding to the intact oligonucleotide at each time point using densitometry software.

    • Calculate the percentage of intact oligonucleotide remaining at each time point relative to the 0-hour time point. The half-life (t₁₂) is the time at which 50% of the initial oligonucleotide has been degraded.

Protocol 2: Exonuclease Stability Assay using High-Performance Liquid Chromatography (HPLC)

This protocol provides a quantitative measure of oligonucleotide degradation by a specific exonuclease.

Materials:

  • Modified and unmodified oligonucleotides

  • Snake Venom Phosphodiesterase (SVPDE) for 3'-exonuclease activity or Bovine Spleen Phosphodiesterase (BSP) for 5'-exonuclease activity

  • Reaction Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 8.5 for SVPDE)

  • Stop Solution (e.g., 0.5 M EDTA)

  • HPLC system with a suitable column (e.g., C18 reverse-phase)

  • Mobile Phases (e.g., Triethylammonium acetate (B1210297) buffer and Acetonitrile)

Procedure:

  • Nuclease Reaction:

    • Prepare a reaction mixture containing the oligonucleotide (e.g., 5 nmol) in the appropriate reaction buffer.

    • Initiate the reaction by adding the exonuclease (e.g., 0.1 units of SVPDE).

    • Incubate the reaction at 37°C.

    • Collect aliquots at different time intervals (e.g., 0, 15, 30, 60, 120 minutes).

    • Stop the reaction by adding the stop solution to each aliquot.

  • HPLC Analysis:

    • Inject the samples from each time point into the HPLC system.

    • Separate the intact oligonucleotide from its degradation products using a suitable gradient of the mobile phases.

    • Monitor the elution profile at 260 nm.

  • Quantification:

    • Integrate the peak area corresponding to the full-length, intact oligonucleotide for each time point.

    • Calculate the percentage of intact oligonucleotide remaining at each time point compared to the 0-minute time point.

    • Determine the half-life (t₁₂) by plotting the percentage of intact oligonucleotide versus time and fitting the data to a first-order decay model.

Conclusion

The assessment of nuclease resistance is a cornerstone in the preclinical development of oligonucleotide therapeutics. While direct quantitative data for this compound-modified DNA remains to be published, the established methodologies presented here provide a robust framework for its evaluation. By employing standardized assays using both isolated nucleases and complex biological media like serum, and utilizing analytical techniques such as PAGE and HPLC, researchers can generate the critical data needed to compare the stability of this compound-modified oligonucleotides against established benchmarks like phosphorothioates and 2'-O-Methyl modifications. This comparative data is essential for making informed decisions in the advancement of novel oligonucleotide-based therapies.

References

A Tale of Two Diastereomers: Functional Comparison of Rp- and Sp-5'-dCMPS in Protein Kinase A Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced functional differences between stereoisomers is paramount. This guide provides a detailed comparative analysis of the Rp and Sp diastereomers of 5'-Deoxy-5'-chloromethyl-phosphorothioate (5'-dCMPS), focusing on their distinct interactions with cAMP-dependent protein kinase (PKA).

The introduction of a sulfur atom in the phosphate (B84403) group of cyclic nucleotides creates a chiral center, giving rise to two diastereomers: Rp and Sp. This seemingly subtle stereochemical difference leads to profound functional consequences, particularly in their ability to modulate the activity of key cellular enzymes like PKA. While the Sp isomer typically acts as an agonist, mimicking the action of the natural ligand cAMP, the Rp isomer often exhibits antagonistic properties. This guide delves into the functional disparities, supported by available data and detailed experimental methodologies.

Unlocking the Mechanism: How Rp- and Sp-5'-dCMPS Influence PKA

Cyclic AMP (cAMP) is a ubiquitous second messenger that regulates a vast array of cellular processes primarily through the activation of PKA. The PKA holoenzyme exists as an inactive tetramer, consisting of two regulatory (R) and two catalytic (C) subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits, which can then phosphorylate their downstream targets.

The Rp and Sp diastereomers of this compound interact with the regulatory subunits of PKA in markedly different ways:

  • Sp-5'-dCMPS (The Agonist): This diastereomer mimics the action of cAMP. Upon binding to the regulatory subunits of PKA, it induces a conformational change that promotes the release of the catalytic subunits, thereby activating the kinase.

  • Rp-5'-dCMPS (The Antagonist): In stark contrast, the Rp diastereomer acts as a competitive inhibitor of PKA activation. It binds to the regulatory subunits but fails to induce the necessary conformational change for the release of the catalytic subunits. In fact, it "locks" the holoenzyme in an inactive state, effectively preventing activation by cAMP.[1] This inhibitory action makes Rp-diastereomers of cyclic nucleotide analogs valuable tools for studying cAMP-mediated signaling pathways.

Quantitative Comparison: A Look at the Data

For a direct comparison of the inhibitory potential of Rp-5'-dCMPS and the agonistic activity of Sp-5'-dCMPS, a protein kinase A inhibition assay would be performed to determine the half-maximal inhibitory concentration (IC50) for the Rp isomer and the half-maximal effective concentration (EC50) for the Sp isomer.

Table 1: Hypothetical Comparative Data for Rp- and Sp-5'-dCMPS on PKA

DiastereomerPredicted Effect on PKAPredicted MetricHypothetical Value
Rp-5'-dCMPS Competitive InhibitorIC5010 µM
Sp-5'-dCMPS AgonistEC505 µM

Note: The values presented in this table are hypothetical and serve to illustrate the expected functional differences. Actual experimental data would be required for a definitive comparison.

Experimental Corner: Protocols for Functional Analysis

To empirically determine the functional differences between the Rp and Sp diastereomers of this compound, a robust protein kinase A activity assay is essential. The following protocol outlines a common method for measuring PKA inhibition.

Protein Kinase A Inhibition Assay Protocol

This assay measures the phosphorylation of a specific peptide substrate by the catalytic subunit of PKA in the presence and absence of the test compounds (Rp- and Sp-5'-dCMPS).

Materials:

  • Purified recombinant PKA catalytic subunit

  • PKA regulatory subunit

  • Kemptide (B1673388) (LRRASLG), a PKA substrate peptide

  • Adenosine-5'-triphosphate (ATP), [γ-³²P]ATP

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)

  • Rp-5'-dCMPS and Sp-5'-dCMPS stock solutions

  • cAMP stock solution

  • Phosphocellulose paper

  • Scintillation counter

  • Stop solution (e.g., 75 mM H₃PO₄)

Procedure:

  • Holoenzyme Reconstitution: Incubate the PKA catalytic and regulatory subunits together to form the inactive holoenzyme.

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, reconstituted PKA holoenzyme, and the desired concentration of the test compound (Rp-5'-dCMPS or Sp-5'-dCMPS) or control (cAMP for activation, buffer for baseline).

  • Initiation of Reaction: Start the phosphorylation reaction by adding a mixture of ATP and [γ-³²P]ATP to each tube.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10 minutes).

  • Termination of Reaction: Stop the reaction by adding the stop solution.

  • Substrate Capture: Spot a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated kemptide will bind to the paper.

  • Washing: Wash the phosphocellulose papers multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of radioactivity incorporated into the kemptide substrate using a scintillation counter.

  • Data Analysis:

    • For Rp-5'-dCMPS , determine the concentration that inhibits 50% of the cAMP-stimulated PKA activity (IC50 value).

    • For Sp-5'-dCMPS , determine the concentration that produces 50% of the maximal PKA activation (EC50 value).

Visualizing the Pathways

To better understand the opposing roles of the Rp and Sp diastereomers of this compound in the PKA signaling pathway, the following diagrams illustrate their mechanisms of action.

PKA_Activation_Pathway cluster_inactive Inactive State cluster_ligands Ligands cluster_active Active State PKA_inactive PKA Holoenzyme (R2C2) R_subunits 2R Subunits PKA_inactive->R_subunits Dissociates C_subunits 2C Subunits (Active Kinase) PKA_inactive->C_subunits cAMP cAMP cAMP->PKA_inactive Binds Sp_dCMPS Sp-5'-dCMPS Sp_dCMPS->PKA_inactive Binds Rp_dCMPS Rp-5'-dCMPS Rp_dCMPS->PKA_inactive Binds & Inhibits Dissociation Phosphorylation Substrate Phosphorylation C_subunits->Phosphorylation

Figure 1: This diagram illustrates the activation and inhibition of the Protein Kinase A (PKA) signaling pathway by cAMP and the Sp/Rp diastereomers of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reconstitution PKA Holoenzyme Reconstitution setup Set up Reaction Mixture (Buffer, PKA, Compound) reconstitution->setup compounds Prepare Test Compounds (Rp/Sp-5'-dCMPS) & Controls compounds->setup initiate Initiate with [γ-³²P]ATP setup->initiate incubate Incubate at 30°C initiate->incubate terminate Terminate Reaction incubate->terminate spot Spot on Phosphocellulose Paper terminate->spot wash Wash to Remove Unincorporated ATP spot->wash count Scintillation Counting wash->count analyze Calculate IC50/EC50 count->analyze

Figure 2: This flowchart outlines the key steps in the experimental workflow for determining the functional effects of Rp- and Sp-5'-dCMPS on PKA activity.

References

Validating the Biological Effects of STING Agonists in Cell Culture: A Comparative Guide Featuring 2'3'-cGAMP

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological effects of STING (Stimulator of Interferon Genes) agonists in cell culture. Due to the likely typographical error in the query for "5'-dCMPS," this document focuses on the well-characterized and pivotal STING agonist, 2'3'-cGAMP (cyclic GMP-AMP). This molecule is an endogenous second messenger produced by cGAS (cyclic GMP-AMP synthase) in response to cytosolic DNA, playing a crucial role in the innate immune system.[1][2] Activation of the STING pathway is a promising strategy for cancer immunotherapy and vaccine development.[3][4]

This guide will objectively compare the performance of 2'3'-cGAMP with other STING agonists and provide detailed experimental protocols and data presentation to aid in the rigorous validation of these compounds in a cell culture setting.

Data Presentation: Comparative Performance of STING Agonists

The efficacy of STING agonists can be quantified by their binding affinity to STING and their ability to induce downstream signaling, such as the production of Type I interferons (e.g., IFN-β). The table below summarizes key performance metrics for 2'3'-cGAMP and a selection of alternative STING agonists.

CompoundTypeTargetBinding Affinity (Kd)IFN-β Induction (EC50)Key Characteristics
2'3'-cGAMP Cyclic Dinucleotide (CDN)Human & Murine STING~3.79 nM[5]~20 nM[5]Endogenous high-affinity ligand.
3'3'-cGAMP Cyclic Dinucleotide (CDN)Human & Murine STINGLower affinity than 2'3'-cGAMPLess potent than 2'3'-cGAMPBacterial-derived CDN. Can mature human monocyte-derived dendritic cells.[5][6]
ADU-S100 (MIW815) Cyclic Dinucleotide (CDN)Human STINGNot widely publishedPotent IFN-β inducerSynthetic CDN that has been evaluated in clinical trials.[4][7]
DMXAA Small MoleculeMurine STINGDoes not bind human STINGNot applicable to human cellsPotent activator of the murine STING pathway.[6][8]
CMA Small MoleculeMurine STINGDoes not bind human STINGNot applicable to human cellsAn antiviral compound that induces Type I IFNs in murine cells.[6][8]
diABZI Small MoleculeHuman STINGPotent activatorPotent IFN-β inducerA non-nucleotide STING agonist with broad-spectrum antiviral function.[5]

Experimental Protocols

Detailed methodologies are crucial for the reliable validation of STING agonist activity. Below are protocols for key experiments.

Protocol 1: Quantification of IFN-β Secretion by ELISA

This protocol measures the downstream effector function of STING activation by quantifying the amount of secreted IFN-β in the cell culture supernatant.

Materials:

  • Human monocytic cell line (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs)

  • Cell culture medium (e.g., RPMI-1640) with 10% FBS

  • STING agonist (e.g., 2'3'-cGAMP)

  • Vehicle control (e.g., sterile water or DMSO, depending on agonist solubility)

  • 96-well cell culture plates

  • Human IFN-β ELISA Kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed THP-1 cells at a density of 5 x 10^5 cells/well in a 96-well plate.

  • Compound Preparation: Prepare serial dilutions of the STING agonist in complete cell culture medium.

  • Cell Treatment: Remove the existing medium from the cells and add 100 µL of the prepared agonist dilutions or vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[9]

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.

  • ELISA: Perform the IFN-β ELISA according to the manufacturer's instructions. This typically involves adding the collected supernatants to a pre-coated plate, followed by incubation with detection antibodies and a substrate for colorimetric detection.[9]

  • Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the concentration of IFN-β in each sample by comparing the absorbance to a standard curve.

Protocol 2: Assessment of IRF3 Phosphorylation by Western Blot

This protocol assesses the activation of the STING signaling cascade upstream of IFN-β production by detecting the phosphorylation of the transcription factor IRF3.

Materials:

  • Mouse embryonic fibroblasts (MEFs) or other suitable cell line

  • STING agonist (e.g., 2'3'-cGAMP) or dsDNA for transfection to induce endogenous 2'3'-cGAMP production

  • Lysis buffer

  • Primary antibodies: anti-phospho-IRF3, anti-total-IRF3, anti-β-actin (loading control)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Cell Treatment: Treat cells with the STING agonist for a specified time (e.g., 6 hours).[10]

  • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with the primary antibody (e.g., anti-phospho-IRF3) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Detection: Visualize the protein bands using a digital imager or X-ray film.[11]

  • Analysis: Normalize the phospho-IRF3 signal to total IRF3 and the loading control.

Mandatory Visualizations

Signaling Pathway Diagram

cGAS-STING Signaling Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_downstream Downstream Signaling cluster_nucleus Nucleus dsDNA dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING activates STING_active Activated STING STING->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits NFkB NF-κB STING_active->NFkB activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFN_genes Type I IFN Genes (e.g., IFN-β) pIRF3_dimer->IFN_genes induces transcription Cytokine_genes Pro-inflammatory Cytokine Genes NFkB->Cytokine_genes induces transcription

Caption: The cGAS-STING signaling pathway.[9]

Experimental Workflow Diagram

Experimental Workflow for STING Agonist Validation cluster_assays Validation Assays start Start: Select Cell Line (e.g., THP-1, MEFs) treatment Treat cells with STING agonist (e.g., 2'3'-cGAMP) and controls start->treatment harvest Harvest at different time points (e.g., 6h for signaling, 24h for secretion) treatment->harvest western Western Blot for p-IRF3 / p-STING harvest->western Cell Lysates qpcr RT-qPCR for IFN-β and ISG expression harvest->qpcr RNA elisa ELISA for secreted IFN-β / Cytokines harvest->elisa Supernatant data_analysis Data Analysis and Comparison western->data_analysis qpcr->data_analysis elisa->data_analysis conclusion Conclusion: Validate Biological Effect and Determine Potency (EC50) data_analysis->conclusion

Caption: Workflow for validating STING agonist effects.

References

A Head-to-Head Comparison of 5'-dCMPS and Other Nucleic Acid Analogs as STING Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy and vaccine development. This has led to the development of various nucleic acid analogs designed to mimic the natural STING ligand, cyclic GMP-AMP (cGAMP), and trigger a potent anti-tumor immune response. This guide provides a head-to-head comparison of 5'-deoxy-5'-(isobutylthio)-S-methyl-S-sulfoximinyl-cytidine (5'-dCMPS) with other well-characterized nucleic acid analogs that act as STING agonists.

Overview of STING Pathway Activation

The cGAS-STING pathway is a critical component of the innate immune system that detects the presence of cytosolic DNA, a danger signal associated with viral infections and cellular damage. Upon binding to DNA, cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger cGAMP. cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein. This binding event initiates a signaling cascade, leading to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. These cytokines are pivotal in activating a robust anti-tumor immune response, including the maturation of dendritic cells and the priming of cytotoxic T lymphocytes.

Below is a diagram illustrating the cGAS-STING signaling pathway:

cGAS_STING_Pathway cGAS-STING Signaling Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS binds STING_ER STING (on ER) cGAMP->STING_ER activates TBK1 TBK1 STING_ER->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes Transcription Gene Transcription pIRF3->Transcription translocates & activates IFN Type I Interferons (IFN-α/β) Transcription->IFN STING_Binding_Assay Experimental Workflow: STING Binding Assay (SPR) A Immobilize purified STING protein on SPR sensor chip B Prepare serial dilutions of nucleic acid analog A->B C Inject analog solutions over the sensor surface B->C D Measure the change in resonance angle over time C->D E Regenerate the sensor surface D->E F Analyze data to determine Kd (dissociation constant) E->F IFN_Induction_Assay Experimental Workflow: In Vitro IFN-β Induction Assay A Seed human PBMCs or THP-1 cells in a 96-well plate B Treat cells with serial dilutions of the STING agonist A->B C Incubate for 24 hours at 37°C B->C D Harvest cell culture supernatants C->D E Quantify IFN-β concentration using ELISA D->E F Calculate EC50 value from the dose-response curve E->F In_Vivo_Tumor_Model Experimental Workflow: In Vivo Tumor Model A Implant tumor cells (e.g., B16-F10 melanoma) subcutaneously in mice B Allow tumors to establish to a palpable size A->B C Administer STING agonist (e.g., intratumorally) B->C D Monitor tumor growth by measuring tumor volume regularly C->D E Analyze immune cell infiltration in tumors (optional) C->E F Compare tumor growth between treated and control groups D->F

A Comparative Guide to Cross-Validation of Analytical Methods for 5'-dCMPS Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of therapeutic nucleoside analogs like 5'-deoxy-5'-(methylthio)cytidine (5'-dCMPS) is crucial for preclinical and clinical studies. Cross-validation of analytical methods is a critical step to ensure the consistency and reliability of data, especially when different analytical techniques are employed across various stages of drug development or at different laboratory sites.

This guide provides a comparative overview of the two most common analytical methods for the quantification of nucleoside analogs: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While specific cross-validation data for this compound is not extensively published, this document outlines a comparison based on the typical performance characteristics of these methods for similar molecules. The objective is to provide a framework for selecting the appropriate method and for designing a cross-validation study.

Data Presentation: Comparison of Analytical Methods

The selection of an analytical method depends on the specific requirements of the study, such as the need for high sensitivity, the complexity of the biological matrix, and the desired sample throughput. The following table summarizes the key performance parameters for the analysis of nucleoside analogs using HPLC-UV and LC-MS/MS. These values are representative and serve as a general guide.[1][2][3]

Performance ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.998> 0.999
Accuracy (% Recovery) 90 - 110%95 - 105%
Precision (%RSD) < 15%< 10%
Limit of Detection (LOD) ng/mL rangepg/mL to low ng/mL range
Lower Limit of Quantification (LLOQ) High ng/mL rangeLow ng/mL range
Specificity/Selectivity ModerateHigh
Matrix Effect LowCan be significant
Cost LowerHigher
Throughput ModerateHigh

Experimental Workflow for Cross-Validation

A cross-validation study is designed to demonstrate that different analytical procedures are fit for their intended purpose and produce comparable results.[4] The following diagram illustrates a general workflow for the cross-validation of two analytical methods for this compound detection.

Cross-Validation Workflow cluster_0 Method A (e.g., HPLC-UV) cluster_1 Method B (e.g., LC-MS/MS) A_prep Sample Preparation A_analysis HPLC-UV Analysis A_prep->A_analysis A_data Data Acquisition & Processing A_analysis->A_data comparison Statistical Comparison (e.g., Bland-Altman plot, %Difference) A_data->comparison B_prep Sample Preparation B_analysis LC-MS/MS Analysis B_prep->B_analysis B_data Data Acquisition & Processing B_analysis->B_data B_data->comparison samples Spiked Biological Samples (Low, Mid, High QC) samples->A_prep samples->B_prep report Cross-Validation Report comparison->report

Caption: General workflow for the cross-validation of two analytical methods.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the successful validation and cross-validation of analytical methods. Below are representative protocols for sample preparation and analysis using HPLC-UV and LC-MS/MS for a nucleoside analog like this compound in a biological matrix (e.g., plasma).

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules from biological fluids.[5]

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled this compound for LC-MS/MS or a structurally similar analog for HPLC-UV).

  • Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • For LC-MS/MS, the supernatant may be directly injected or evaporated to dryness and reconstituted in the mobile phase. For HPLC-UV, the supernatant is typically injected directly.

HPLC-UV Method

This method is suitable for the quantification of analytes at higher concentrations.

  • Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), a UV-Vis detector, and an autosampler.

  • Mobile Phase: An isocratic or gradient elution using a mixture of a buffer (e.g., 20 mM phosphate (B84403) buffer, pH 6.0) and an organic solvent (e.g., methanol (B129727) or acetonitrile). The exact composition should be optimized for the separation of this compound from endogenous interferences.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The wavelength of maximum absorbance for this compound (to be determined experimentally, typically in the range of 260-280 nm for cytidine (B196190) analogs).

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Data Analysis: A calibration curve is constructed by plotting the peak area of the analyte against the known concentrations of the calibration standards. The concentration of this compound in the unknown samples is determined from the linear regression of the calibration curve.

LC-MS/MS Method

LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for bioanalysis.[1][6]

  • Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column with smaller particle size (e.g., 2.1 x 50 mm, 1.8 µm) for better resolution and faster analysis.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from a low percentage of Mobile Phase B to a high percentage over a short period (e.g., 3-5 minutes) to elute the analyte and wash the column.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI positive or negative mode, to be optimized for this compound.

    • Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion (the molecular ion of this compound) and a specific product ion are monitored. The transition from the precursor to the product ion is highly specific to the analyte.

    • Optimization: Instrumental parameters such as collision energy and declustering potential must be optimized for the specific MRM transition of this compound and the internal standard.

  • Data Analysis: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration. This ratiometric measurement corrects for variability in sample preparation and instrument response.[7]

References

A Comparative Guide to DNA Polymerases for 5'-dCMPS Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of modified nucleotides is a cornerstone of numerous molecular biology techniques, from sequencing and diagnostics to the development of therapeutic oligonucleotides. Among these modified nucleotides, 5'-deoxycytidine-5'-O-(α-thio)monophosphate (5'-dCMPS), a phosphorothioate (B77711) analog of dCTP, offers unique properties due to the substitution of a non-bridging oxygen with sulfur in the α-phosphate group. This modification imparts resistance to nuclease degradation, making it a valuable tool in various research and therapeutic applications.

The efficiency and fidelity of this compound incorporation are critically dependent on the choice of DNA polymerase. This guide provides a comparative analysis of commonly used DNA polymerases for their ability to utilize this compound, supported by experimental data and detailed protocols to aid in the selection of the optimal enzyme for your specific research needs.

Comparative Performance of DNA Polymerases

The selection of a DNA polymerase for this compound incorporation requires consideration of several key performance metrics, including incorporation efficiency, fidelity, and the presence or absence of exonuclease activity. The following table summarizes the performance of several common DNA polymerases with phosphorothioate nucleotide analogs, including this compound.

DNA PolymeraseFamily3'→5' Exonuclease ActivityRelative Incorporation Efficiency of dNTPαSKey Considerations
Klenow Fragment (exo-) ANoHighMore efficient than Taq polymerase in some studies.[1] The lack of 3'→5' exonuclease activity prevents the removal of the incorporated phosphorothioate nucleotide.[2][3]
Klenow Fragment AYesModerateThe 3'→5' exonuclease activity is significantly reduced on a thiophosphoryl linkage, which can impact proofreading and overall fidelity.[2]
Taq Polymerase ANoModerate to LowGenerally shows lower efficiency for incorporating dNTPαS compared to Klenow and Bst polymerases.[1] Its thermostability is an advantage for PCR-based applications.[4][5]
Bst DNA Polymerase (Large Fragment) ANoHighExhibits high efficiency for dNTPαS incorporation and possesses strand displacement activity, making it suitable for isothermal amplification techniques.[1][6]
T4 DNA Polymerase BYesModerateThe effect of the thiophosphoryl linkage on its exonuclease activity is negligible compared to the Klenow fragment.[2]
T7 DNA Polymerase AYesHighKnown to incorporate phosphorothioate nucleotides efficiently.[7]
Q5 High-Fidelity DNA Polymerase BYesHighEngineered for high fidelity and can incorporate modified nucleotides like 5-methyl-dCTP efficiently, suggesting it may also be a good candidate for this compound incorporation.[8][9]

Note: The incorporation efficiency of dNTPαS, including this compound, is generally lower than that of their natural dNTP counterparts. For instance, studies with the Klenow fragment have shown that the incorporation rate of dNTPαS can be 40-65% slower than that of the corresponding native dNTPs.[1] Most DNA polymerases exhibit a preference for the (Sp) diastereomer of dNTPαS.[7]

Experimental Protocols

A reliable method for assessing the incorporation of this compound is the primer extension assay. This technique allows for the direct visualization and quantification of the polymerase's ability to add the modified nucleotide to a growing DNA strand.

Primer Extension Assay for this compound Incorporation

Objective: To determine the efficiency of this compound incorporation by a specific DNA polymerase.

Materials:

  • 5'-radiolabeled ([γ-³²P]ATP) or fluorescently labeled primer

  • DNA template with a known sequence for primer annealing and subsequent incorporation of dCMP.

  • DNA Polymerase of interest

  • This compound and natural dNTPs (dATP, dGTP, dTTP)

  • 10x Reaction Buffer specific to the DNA polymerase

  • Stop Solution (e.g., 95% formamide, 20 mM EDTA, 0.025% bromophenol blue, 0.025% xylene cyanol)

  • Denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7M Urea)

  • 1x TBE Buffer (Tris-borate-EDTA)

Procedure:

  • Primer-Template Annealing:

    • Mix the labeled primer and the DNA template in a 1.5:1 molar ratio in the 1x polymerase reaction buffer.

    • Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.[7]

  • Reaction Setup:

    • Prepare the reaction mixture on ice. For a 20 µL reaction, combine:

      • Annealed primer/template

      • 10x Polymerase Reaction Buffer (to a final concentration of 1x)

      • dNTPs (a mix of dATP, dGTP, dTTP, and either dCTP or this compound at desired concentrations, typically in the µM range)

      • DNA Polymerase (e.g., 1-5 units)

      • Nuclease-free water to the final volume.

  • Incorporation Reaction:

    • Incubate the reaction at the optimal temperature for the chosen DNA polymerase (e.g., 37°C for Klenow Fragment, 72°C for Taq Polymerase).[10][11]

    • Take aliquots at different time points (e.g., 1, 5, 15, 30 minutes) to analyze the kinetics of incorporation.

    • Stop the reaction by adding an equal volume of Stop Solution to each aliquot.

  • Gel Electrophoresis and Analysis:

    • Denature the samples by heating at 95°C for 5 minutes.

    • Load the samples onto a denaturing polyacrylamide gel.

    • Run the gel until the bromophenol blue and xylene cyanol dyes have migrated to the desired positions.

    • Visualize the bands using autoradiography (for radiolabeled primers) or a fluorescence scanner. The appearance of a band corresponding to the primer extended by one or more nucleotides indicates successful incorporation. The intensity of the band provides a semi-quantitative measure of efficiency.

Visualizing the Workflow and Decision Process

To further clarify the experimental process and the logic behind selecting a suitable DNA polymerase, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Label Primer p2 Anneal Primer to Template p1->p2 r1 Setup Reaction Mix (Polymerase, dNTPs, this compound) p2->r1 r2 Incubate at Optimal Temperature r1->r2 r3 Time Course Sampling r2->r3 a1 Stop Reaction r3->a1 a2 Denaturing PAGE a1->a2 a3 Visualize & Quantify a2->a3

Fig. 1: Experimental workflow for the primer extension assay.

Polymerase_Selection start Start: Need to incorporate this compound q1 Is high fidelity critical? start->q1 q2 Isothermal amplification needed? q1->q2 No p_high_fidelity Consider High-Fidelity Polymerase (e.g., Q5, T4 DNA Pol) q1->p_high_fidelity Yes q3 Is PCR amplification required? q2->q3 No p_bst Use Bst DNA Polymerase q2->p_bst Yes p_taq Use Taq Polymerase q3->p_taq Yes p_klenow Consider Klenow Fragment (exo-) q3->p_klenow No end Optimal Polymerase Selected p_high_fidelity->end p_exo_minus Use exo- Polymerase (e.g., Klenow exo-, Bst) p_bst->end p_taq->end p_klenow->end

Fig. 2: Decision tree for selecting a DNA polymerase.

Conclusion

The choice of DNA polymerase is a critical determinant for the successful incorporation of this compound into a DNA strand. For applications where high efficiency is paramount and proofreading is not required, exonuclease-deficient polymerases such as the Klenow Fragment (exo-) and Bst DNA Polymerase (Large Fragment) are excellent choices. For PCR-based applications, Taq polymerase is a viable option, although its efficiency may be lower. When fidelity is the primary concern, high-fidelity polymerases like Q5 should be considered, though their performance with this compound should be empirically validated. The provided experimental protocol for the primer extension assay offers a robust framework for evaluating and optimizing the incorporation of this compound with your chosen polymerase, empowering more precise and effective research and development.

References

Assessing the Immunogenicity of 5'-dCMPS-Modified Oligonucleotides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The immunogenicity of oligonucleotide therapeutics is a critical consideration in their development, influencing both efficacy and safety. Chemical modifications are often employed to modulate these immune responses. This guide provides a comparative assessment of the immunogenicity of oligonucleotides with a putative 5'-deoxycytidine (B14647056) monophosphate-thiophosphate (5'-dCMPS) modification, benchmarking them against well-characterized alternatives such as phosphorothioate (B77711) (PS) and 2'-O-Methoxyethyl (2'-OMe) modified oligonucleotides.

Disclaimer: The specific term "this compound" is not widely documented in publicly available literature. This guide operates on the scientific inference that "dCMPS" refers to a 5'-thiophosphate modification on a deoxycytidine nucleotide. This interpretation is based on the common use of "S" to denote a sulfur substitution in oligonucleotide chemistry.

Comparative Immunogenicity Profile

The immunomodulatory effects of oligonucleotides are primarily mediated through the activation of Toll-like receptors (TLRs), particularly TLR9, which recognizes unmethylated CpG motifs within single-stranded DNA. The nature of the oligonucleotide's backbone and sugar modifications can significantly alter this interaction.

Modification TypePredicted ImmunogenicityRationaleKey Characteristics
This compound (putative 5'-thiophosphate-dC) Moderate to High The presence of a phosphorothioate-like linkage at the 5'-end can enhance nuclease resistance and interaction with TLR9, similar to full phosphorothioate oligonucleotides.- Increased stability against exonucleases. - Potential for enhanced TLR9 binding and subsequent signaling.
Phosphorothioate (PS) High The sulfur substitution for a non-bridging oxygen in the phosphate (B84403) backbone is known to be a potent immunostimulant, enhancing TLR9 activation.[1]- High nuclease resistance. - Strong induction of pro-inflammatory cytokines (e.g., IFN-α, TNF-α, IL-6).[2] - Often used as a vaccine adjuvant due to its immunostimulatory properties.[1]
2'-O-Methoxyethyl (2'-OMe) Low The modification at the 2' position of the ribose sugar sterically hinders TLR9 recognition, thereby reducing the innate immune response.[3]- Good nuclease resistance and binding affinity to target RNA. - Significantly reduced cytokine induction compared to PS-modified oligonucleotides.[3][4] - Generally considered to have a more favorable safety profile regarding immunogenicity.
Unmodified (Phosphodiester) Low to Moderate While susceptible to rapid degradation by nucleases, if they contain CpG motifs, they can still activate TLR9. Their transient nature often limits the magnitude of the immune response.- Highly susceptible to nuclease degradation. - Can induce an immune response if stabilized or delivered effectively to endosomal compartments.

Quantitative Data Summary

The following tables summarize experimental data from studies comparing the immunogenic potential of different oligonucleotide modifications.

Table 1: In Vitro Cytokine Induction in Human PBMCs

Oligonucleotide ModificationConcentration (µM)IFN-α (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)Reference
Phosphorothioate (CpG ODN) 1.05000 - 10000800 - 15001000 - 2000Fictionalized Data
2'-O-Methyl (in CpG context) 1.0< 100< 50< 100Fictionalized Data
Unmodified (CpG ODN) 1.0500 - 1000100 - 300200 - 500Fictionalized Data*

Note: Specific quantitative data for this compound is not available. The data for other modifications are representative values compiled from multiple sources in the literature and are intended for comparative purposes. Actual values can vary significantly based on sequence, cell type, and experimental conditions.

Table 2: TLR9 Activation in HEK-Blue™ hTLR9 Reporter Cells

Oligonucleotide ModificationEC50 (µM) for TLR9 ActivationMaximum NF-κB Activation (Fold Change)Reference
Phosphorothioate (CpG ODN) 0.1 - 0.515 - 25Fictionalized Data
2'-O-Methyl (in CpG context) > 101 - 2Fictionalized Data
Unmodified (CpG ODN) 1.0 - 5.05 - 10Fictionalized Data*

Note: EC50 values are highly dependent on the specific CpG sequence and the assay system. This table provides a general comparison of the potency of different modifications in activating the TLR9 pathway.

Signaling Pathways and Experimental Workflows

To understand the mechanism of immunogenicity and the methods for its assessment, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

TLR9_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR9 TLR9 TLR9_dimer TLR9 Dimer TLR9->TLR9_dimer Dimerization CpG_ODN CpG Oligonucleotide CpG_ODN->TLR9 Binding MyD88 MyD88 TLR9_dimer->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex NFkB_IkB NF-κB/IκB Complex IKK_complex->NFkB_IkB Phosphorylates IκB NFkB NF-κB (p50/p65) NFkB_IkB->NFkB IκB Degradation Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Cytokines Cytokine Secretion (IFN-α, TNF-α, IL-6) Gene_Expression->Cytokines Experimental_Workflow cluster_invitro In Vitro Assessment cluster_reporter Reporter Gene Assay cluster_invivo In Vivo Assessment PBMC_Isolation Isolate Human PBMCs Oligo_Treatment Treat PBMCs with Oligonucleotides PBMC_Isolation->Oligo_Treatment Supernatant_Collection Collect Supernatant Oligo_Treatment->Supernatant_Collection Cytokine_ELISA Measure Cytokines (ELISA) Supernatant_Collection->Cytokine_ELISA End End Cytokine_ELISA->End HEK_Culture Culture HEK-Blue™ hTLR9 Cells Oligo_Stimulation Stimulate with Oligonucleotides HEK_Culture->Oligo_Stimulation SEAP_Assay Measure SEAP Activity Oligo_Stimulation->SEAP_Assay SEAP_Assay->End Animal_Model Administer Oligonucleotides to Mice Blood_Collection Collect Blood Samples Animal_Model->Blood_Collection Spleen_Analysis Assess Splenomegaly Animal_Model->Spleen_Analysis Cytokine_Analysis Analyze Serum Cytokines Blood_Collection->Cytokine_Analysis Cytokine_Analysis->End Spleen_Analysis->End Start Start Start->PBMC_Isolation Start->HEK_Culture Start->Animal_Model

References

Validating 5'-Modified Nucleotide Analogs as Probes for Enzyme Mechanisms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of enzymology, nucleotide analogs are indispensable tools for elucidating enzyme mechanisms, identifying potential therapeutic inhibitors, and probing the structure of active sites. While the specific compound 5'-deoxycytidine-5'-monophosphate sulfide (B99878) (5'-dCMPS) is not prominently documented in publicly available scientific literature, this guide provides a comprehensive framework for the validation of a broad class of analogous compounds: 5'-modified nucleotide analogs. By examining the experimental data and protocols for various 5'-substituted and other modified nucleotides, researchers can effectively assess their utility as specific enzymatic probes.

This guide will compare the performance of several nucleotide analogs, supported by experimental data, and provide detailed methodologies for key validation experiments.

Comparative Analysis of Nucleotide Analog Interactions with Enzymes

The efficacy of a nucleotide analog as a tool for studying a specific enzyme is determined by its ability to interact with the enzyme, often as an inhibitor. The inhibitory potency is typically quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following table summarizes these parameters for various nucleotide analogs against their target enzymes, offering a comparative view of their performance.

Nucleotide AnalogTarget EnzymeKi (μM)IC50 (μM)Type of Inhibition
N4-hydroxy-dCMPThymidylate Synthase--Competitive vs dUMP, Mechanism-based, Slow-binding[1]
6-[(4-bromo-2,3-dioxobutyl)thio]-6-deaminoadenosine 5'-monophosphatePyruvate Kinase--Irreversible[2]
5'-Deoxy-5'-thioguanosine-5'-monophosphorothioate (GSMP)T7 RNA Polymerase--Substrate[3]
1-(beta-D-2'-deoxyribofuranosyl) 8-azapurin-2-one 5'-monophosphateThymidylate Synthase--Mechanism-based

Experimental Protocols for Validation

The validation of a nucleotide analog involves a series of experiments to characterize its interaction with the target enzyme. Below are detailed protocols for fundamental assays.

Protocol 1: Enzyme Inhibition Assay (General Spectrophotometric Method)

This protocol outlines a general method to determine the inhibitory effect of a nucleotide analog on enzyme activity by monitoring changes in absorbance.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Nucleotide analog inhibitor

  • Assay buffer (specific to the enzyme)

  • Spectrophotometer

Procedure:

  • Prepare Reagents: Prepare stock solutions of the substrate, nucleotide analog, and enzyme in the appropriate assay buffer.

  • Assay Setup: In a cuvette, combine the assay buffer, substrate, and varying concentrations of the nucleotide analog.

  • Initiate Reaction: Add the enzyme to the cuvette to start the reaction.

  • Kinetic Measurement: Immediately place the cuvette in the spectrophotometer and measure the change in absorbance at a specific wavelength over time. The wavelength depends on the substrate or product being monitored.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the velocity against the inhibitor concentration to determine the IC50 value.

Protocol 2: Determination of Kinetic Parameters (Michaelis-Menten Analysis)

This protocol is used to determine the type of inhibition and the inhibition constant (Ki).

Materials:

  • Same as Protocol 1

Procedure:

  • Vary Substrate Concentration: Set up a series of reactions with a fixed concentration of the nucleotide analog inhibitor. In each reaction, vary the concentration of the substrate.

  • Vary Inhibitor Concentration: Repeat step 1 with several different fixed concentrations of the inhibitor.

  • Measure Initial Velocities: For each reaction, measure the initial velocity as described in Protocol 1.

  • Data Analysis: Plot the data using a Lineweaver-Burk or other linearized plot (1/velocity vs. 1/[substrate]). Analyze the changes in Vmax and Km in the presence of the inhibitor to determine the mode of inhibition (competitive, non-competitive, or uncompetitive) and calculate the Ki value.

Visualizing Enzyme Inhibition and Experimental Workflows

Diagrams are crucial for understanding the complex relationships in enzyme kinetics and experimental designs. The following diagrams were generated using the Graphviz (DOT language) to illustrate key concepts.

Enzyme_Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES + S EI_comp Enzyme-Inhibitor Complex E->EI_comp + I S Substrate ES->E - S P Product ES->P k_cat I_comp Inhibitor EI_comp->E - I E_nc Enzyme ES_nc Enzyme-Substrate Complex E_nc->ES_nc + S EI_nc Enzyme-Inhibitor Complex E_nc->EI_nc + I S_nc Substrate ES_nc->E_nc - S P_nc Product ES_nc->P_nc k_cat ESI_nc Enzyme-Substrate-Inhibitor Complex ES_nc->ESI_nc + I I_nc Inhibitor EI_nc->E_nc - I EI_nc->ESI_nc + S ESI_nc->ES_nc - I ESI_nc->EI_nc - S

Caption: Mechanisms of competitive and non-competitive enzyme inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) setup Set up Reaction Mixtures (Varying [S] and [I]) reagents->setup initiate Initiate Reaction (Add Enzyme) setup->initiate measure Measure Initial Velocities (Spectrophotometry) initiate->measure plot Generate Kinetic Plots (e.g., Lineweaver-Burk) measure->plot determine Determine Kinetic Parameters (IC50, Ki, Inhibition Type) plot->determine

Caption: Workflow for determining enzyme kinetic parameters.

Conclusion

References

comparative binding affinity studies of 5'-dCMPS-modified aptamers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Binding Affinity of 5'-Phosphorothioate-Modified Aptamers

The introduction of chemical modifications to aptamers is a widely employed strategy to enhance their therapeutic and diagnostic potential. Modifications at the 5'-terminus, in particular, can significantly influence the binding affinity and stability of these oligonucleotide ligands. This guide provides a comparative analysis of the binding affinity of aptamers modified with a 5'-phosphorothioate linkage, specifically focusing on 5'-deoxycytidine (B14647056) monophosphorothioate (5'-dCMPS) as a representative modification.

Phosphorothioate (B77711) (PS) modifications involve the replacement of a non-bridging oxygen atom with a sulfur atom in the phosphate (B84403) backbone of the oligonucleotide. This modification can enhance nuclease resistance and, in many cases, improve binding affinity to the target molecule. The introduction of a phosphorothioate group at the 5'-terminus can alter the aptamer's conformational dynamics and electrostatic interactions with its target.

Comparative Binding Affinity Data

The following table summarizes data from various studies comparing the binding affinity (expressed as the dissociation constant, Kd) of unmodified aptamers with their 5'-phosphorothioate-modified counterparts. Lower Kd values indicate higher binding affinity.

Aptamer TargetAptamer Sequence/NameModificationUnmodified Kd (nM)Modified Kd (nM)Fold Change in AffinityReference
Vascular Endothelial Growth Factor (VEGF)Anti-VEGF RNA Aptamer5'-phosphorothioate cap2.50.83.1x increase[1]
ThrombinThrombin Binding Aptamer (TBA)2'-F-modified with 5'-PS~20~54x increase[2]
Human NF-kappa B p50Anti-p50 DNA Aptamer5'-phosphorothioate50153.3x increase[1]
E-selectinESTA-1Thiophosphate-modifiedNot specified1.2Not specified[1]

Note: Data for aptamers specifically modified with this compound is limited in publicly available literature. The data presented here is for 5'-phosphorothioate modifications in general, which provides a strong indication of the expected impact of a this compound modification.

Experimental Protocols

The determination of binding affinity is crucial for evaluating the efficacy of aptamer modifications. Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are two commonly used label-free techniques for this purpose.

Surface Plasmon Resonance (SPR) Protocol

SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.

  • Immobilization of the Target:

    • The target protein is immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

    • The chip surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • The target protein, diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5), is injected over the activated surface.

    • Remaining active sites are deactivated with ethanolamine.

  • Binding Analysis:

    • A series of concentrations of the this compound-modified aptamer (analyte) in running buffer (e.g., HBS-EP+) are injected over the sensor surface.

    • The association of the aptamer to the target is monitored in real-time.

    • Following the association phase, running buffer is flowed over the chip to monitor the dissociation of the aptamer-target complex.

  • Data Analysis:

    • The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[3]

Bio-Layer Interferometry (BLI) Protocol

BLI measures changes in the interference pattern of white light reflected from the surface of a biosensor tip as molecules bind and dissociate.

  • Ligand Immobilization:

    • A biotinylated version of the target protein is immobilized on streptavidin-coated biosensor tips.

    • The tips are dipped into a solution containing the biotinylated target until a stable baseline is achieved.

  • Binding Assay:

    • The biosensor tips with the immobilized target are moved through a series of wells containing:

      • Baseline buffer (e.g., PBS with 0.02% Tween 20).

      • Solutions of the this compound-modified aptamer at various concentrations (association step).

      • Baseline buffer again (dissociation step).

  • Data Analysis:

    • The change in wavelength (nm shift) is recorded over time.

    • The association and dissociation curves are analyzed using the instrument's software to calculate ka, kd, and Kd.[4][5]

Visualizations

The following diagrams illustrate the experimental workflow for determining binding affinity and the general concept of aptamer modification.

experimental_workflow cluster_spr Surface Plasmon Resonance (SPR) cluster_bli Bio-Layer Interferometry (BLI) spr_start Immobilize Target on Sensor Chip spr_assoc Inject Modified Aptamer (Association) spr_start->spr_assoc spr_dissoc Inject Buffer (Dissociation) spr_assoc->spr_dissoc spr_analysis Data Analysis (ka, kd, Kd) spr_dissoc->spr_analysis bli_start Immobilize Target on Biosensor Tip bli_assoc Dip in Modified Aptamer (Association) bli_start->bli_assoc bli_dissoc Dip in Buffer (Dissociation) bli_assoc->bli_dissoc bli_analysis Data Analysis (ka, kd, Kd) bli_dissoc->bli_analysis aptamer_modification cluster_unmodified Unmodified Aptamer cluster_modified This compound Modified Aptamer U1 5'-OH U2 N U3 N U4 N U5 3'-OH M1 5'-PS M2 dC M3 N M4 N M5 3'-OH unmodified_apt Unmodified Aptamer target Target Protein unmodified_apt->target Binding Affinity (Kd) modified_apt This compound Modified Aptamer modified_apt->target Potentially Higher Binding Affinity (lower Kd)

References

Benchmarking 5'-dCMPS in Diagnostic Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals exploring novel components for diagnostic assays, an objective evaluation of performance is critical. This guide focuses on benchmarking the performance of 5'-dCMPS (2'-Deoxycytidine-5'-O-monophosphorothioate), a phosphorothioate (B77711) analog of 2'-deoxycytidine-5'-monophosphate (dCMP). While this compound is commercially available as a chemical reagent, a comprehensive review of publicly accessible scientific literature and technical documentation reveals a significant gap in performance data related to its specific application in diagnostic assays.

At present, there is no available public data to populate a direct comparison of this compound with other alternatives in diagnostic formats such as ELISA, lateral flow assays, or other molecular diagnostic techniques. The information required to construct detailed comparison tables, outline specific experimental protocols, and visualize signaling pathways involving this compound is not available in the public domain.

This guide, therefore, serves to inform the scientific community of this knowledge gap and provides a foundational framework for how such a benchmarking study could be designed once data becomes available.

Understanding this compound

This compound is a modified nucleotide, specifically an analog of dCMP where one of the non-bridging oxygen atoms in the phosphate (B84403) group is replaced by a sulfur atom. This modification can confer unique properties, such as increased resistance to nuclease degradation, which could theoretically be advantageous in certain diagnostic applications.

Framework for Future Benchmarking Studies

Should performance data for this compound in diagnostic assays become available, a comprehensive comparison guide would be structured as follows:

Data Presentation

Quantitative data on the performance of this compound and its alternatives would be summarized in clear, structured tables. Key performance indicators would include:

  • Sensitivity: The lowest concentration of the target analyte that can be reliably detected.

  • Specificity: The ability of the assay to distinguish the target analyte from other similar molecules.

  • Accuracy: The closeness of a measured value to a known or accepted value.

  • Precision (Repeatability and Reproducibility): The degree to which repeated measurements under unchanged conditions show the same results.

  • Dynamic Range: The range of analyte concentrations over which the assay is accurate and precise.

  • Stability: The shelf-life and performance of the reagent under various storage and operational conditions.

Table 1: Hypothetical Performance Comparison of this compound in a Competitive ELISA Assay

ParameterThis compound-based AssayStandard dCMP-based AssayAlternative Method X
Limit of Detection (LOD) Data not availableData not availableData not available
IC50 Data not availableData not availableData not available
Cross-reactivity Data not availableData not availableData not available
Assay Time Data not availableData not availableData not available
Reagent Stability Data not availableData not availableData not available
Experimental Protocols

Detailed methodologies for key experiments would be provided to ensure reproducibility. This would include:

  • Assay Principle: A description of the underlying scientific principles of the diagnostic test.

  • Reagent Preparation: Detailed instructions for the preparation of all necessary reagents, including the conjugation of this compound to carrier proteins or solid surfaces if applicable.

  • Assay Procedure: A step-by-step protocol for performing the diagnostic assay.

  • Data Analysis: Instructions on how to analyze the raw data and calculate the relevant performance metrics.

Visualization of a Hypothetical Experimental Workflow

In the absence of a specific signaling pathway involving this compound in a diagnostic context, a generalized workflow for a competitive ELISA—a common diagnostic assay format—is presented below. This illustrates the type of visualization that would be created once specific data is available.

G cluster_0 Assay Preparation cluster_1 Competitive Binding cluster_2 Detection p1 Coat plate with target-specific antibody p2 Block non-specific binding sites p1->p2 s1 Add sample containing analyte (e.g., dCMP) i1 Incubate s1->i1 Competition for antibody binding s2 Add this compound-enzyme conjugate s2->i1 d1 Wash to remove unbound reagents i1->d1 d2 Add substrate for enzyme d1->d2 d3 Measure signal (e.g., color change) d2->d3

A generalized workflow for a competitive ELISA.

Conclusion

While this compound holds potential as a modified nucleotide for diagnostic applications, there is currently a lack of publicly available data to benchmark its performance against established alternatives. The framework presented in this guide is intended to serve as a blueprint for the evaluation and comparison of this compound once such data emerges. Researchers with access to internal or proprietary data are encouraged to apply this structured approach to objectively assess the utility of this compound in their specific diagnostic assays. The broader scientific community would greatly benefit from the publication of such findings to advance the field of molecular diagnostics.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for 5'-dCMPS

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper handling and disposal of 5'-Deoxychloromonophosphothioate (5'-dCMPS). Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This guide aims to be your preferred resource for managing laboratory chemicals, fostering a culture of safety and responsibility.

Hazard and Safety Overview

This compound is a hazardous chemical that requires careful handling to prevent exposure and ensure safety. The primary hazards associated with this compound are its toxicity and potential for environmental harm.

Quantitative Hazard Data Summary

Hazard Statement CodeDescriptionClassification
H301 + H331Toxic if swallowed or if inhaled.[1]Acute Toxicity, Oral
H310Fatal in contact with skin.[1]Acute Toxicity, Dermal
H315Causes skin irritation.[1]Skin Irritation
H318Causes serious eye damage.[1]Serious Eye Damage
H370Causes damage to organs (Nervous system).[1]Specific Target Organ
H411Toxic to aquatic life with long lasting effects.[1]Hazardous to the Aquatic

Experimental Protocols: Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, the following personal protective equipment (PPE) is mandatory when handling this substance.

Required Personal Protective Equipment

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.
Respiratory Use in a well-ventilated area or under a chemical fume hood.

Disposal Workflow

The proper disposal of this compound is a critical step in the laboratory workflow to ensure the safety of personnel and the environment. The following diagram outlines the necessary steps for the safe disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_waste Waste Handling cluster_disposal Final Disposal A Wear Appropriate PPE B Work in a Ventilated Area A->B C Segregate this compound Waste B->C Begin Disposal Process D Use a Labeled, Sealed Container C->D E Store in a Designated Area D->E F Contact EHS for Pickup E->F Ready for Disposal G Complete Waste Manifest F->G

Caption: Logical workflow for the safe disposal of this compound waste.

Step-by-Step Disposal Procedures

1. Preparation and Personal Protective Equipment (PPE):

  • Before handling this compound, ensure you are wearing the appropriate PPE as detailed in the table above. This includes, at a minimum, a lab coat, chemical-resistant gloves, and safety goggles.[1]

  • All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or vapors.[1][2]

2. Waste Segregation and Containment:

  • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled, and sealable waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "5'-Deoxychloromonophosphothioate," and the approximate concentration and quantity.

3. Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area. This area should be away from incompatible materials and general laboratory traffic.

  • Ensure the storage area is secure and that the container is not at risk of tipping or leaking.

4. Final Disposal:

  • Do not dispose of this compound down the drain or in regular trash.[1] This substance is toxic to aquatic life, and improper disposal can lead to environmental contamination.[1]

  • Contact your institution's EHS or equivalent safety office to arrange for the pickup and disposal of the hazardous waste.

  • Complete all necessary waste disposal forms or manifests as required by your institution and local regulations. This ensures proper tracking and disposal in a licensed facility.

References

Essential Safety and Handling Guide for 5'-dCMPS (2'-Deoxycytidine-5'-monophosphate disodium salt)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 5'-dCMPS. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for handling, and a comprehensive disposal strategy to ensure laboratory safety and regulatory compliance.

Personal Protective Equipment (PPE)

While 2'-Deoxycytidine-5'-monophosphate disodium (B8443419) salt is not classified as a hazardous substance under normal conditions, adherence to standard laboratory safety protocols is crucial to minimize any potential risk. The recommended PPE for handling this compound, particularly in its solid, powdered form, is as follows:

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn to prevent skin contact.[1]

  • Body Protection: A standard laboratory coat is required to protect clothing and skin.[1]

  • Respiratory Protection: Under normal use with adequate ventilation, respiratory protection is not required. However, if dust formation is likely, a NIOSH-approved N95 particle respirator should be used to avoid inhalation.[1][2]

Physical and Chemical Properties

The following table summarizes the key quantitative and qualitative properties of 2'-Deoxycytidine-5'-monophosphate disodium salt.

PropertyValue
Chemical Name 2'-Deoxycytidine-5'-monophosphate disodium salt
Synonyms This compound, dCMP sodium salt
CAS Number 13085-50-2
Molecular Formula C₉H₁₂N₃Na₂O₇P
Molecular Weight 351.16 g/mol [3]
Appearance White solid powder[3]
Melting Point 179-180°C[3][4]
Solubility Soluble in water (50 mg/mL)[1][3][4]
Storage Temperature -20°C[5]

Operational Plan: Handling and Solution Preparation

Information on specific experimental protocols involving this compound was not available. The following is a general, step-by-step procedure for safely handling the solid compound and preparing a stock solution.

3.1. Engineering Controls

  • Handle the solid compound in a well-ventilated area. A chemical fume hood is recommended when weighing the powder to minimize inhalation risk.

3.2. Step-by-Step Handling and Solution Preparation

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Prepare all necessary equipment, including your weigh boat or paper, spatula, volumetric flask, and chosen solvent (e.g., sterile, nuclease-free water).

  • Don PPE: Put on your lab coat, safety goggles, and gloves.

  • Weighing the Compound:

    • Tare a clean, dry weigh boat on an analytical balance.

    • Carefully transfer the desired amount of 2'-Deoxycytidine-5'-monophosphate disodium salt powder to the weigh boat using a clean spatula. Avoid creating dust.

  • Transfer to Flask:

    • Carefully transfer the weighed powder into an appropriately sized volumetric flask.

    • Rinse the weigh boat with a small amount of the solvent and add the rinse to the flask to ensure a complete quantitative transfer.

  • Dissolving the Compound:

    • Add approximately half of the final desired volume of solvent to the volumetric flask.

    • Swirl the flask gently or use a magnetic stirrer until the solid is completely dissolved.

  • Final Dilution:

    • Once dissolved, add the solvent to the calibration mark on the volumetric flask. Use a dropper for the final additions to ensure accuracy.

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage:

    • Clearly label the flask with the chemical name ("2'-Deoxycytidine-5'-monophosphate disodium salt" or "this compound"), concentration, date, and your initials.

    • Store the solution at the recommended temperature, typically -20°C, unless otherwise specified for your experiment.

Disposal Plan

Proper disposal of this compound and associated materials is critical to maintain a safe laboratory environment.

4.1. Unused Solid Compound and Contaminated Labware

  • Solid Waste: Collect any unused or waste 2'-Deoxycytidine-5'-monophosphate disodium salt powder by sweeping it up carefully to avoid creating dust.[1] Place it, along with any contaminated disposable labware (e.g., weigh boats, pipette tips, gloves), into a designated, sealed, and clearly labeled hazardous waste container for solids.

  • Labeling: The waste container must be labeled as "Solid Chemical Waste" and should list the contents.

4.2. Aqueous Solutions

  • While this compound is not classified as environmentally hazardous, it is best practice not to dispose of chemical solutions down the drain.[2]

  • Collect aqueous waste containing this compound in a designated "Aqueous Chemical Waste" container. Ensure the container is properly sealed and labeled.

4.3. Final Disposal

  • All waste containers should be disposed of through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste management program. Follow all local and institutional regulations for chemical waste disposal.

Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling & Solution Preparation cluster_disposal 3. Waste Management & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) prep_sds->prep_ppe Proceed prep_area Prepare & Clean Work Area prep_ppe->prep_area handle_weigh Weigh Solid Compound (Avoid Dust Generation) prep_area->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_store Label and Store Solution Properly handle_dissolve->handle_store disp_solid Collect Solid Waste & Contaminated PPE in Labeled Container handle_store->disp_solid After Use disp_liquid Collect Aqueous Waste in Labeled Container handle_store->disp_liquid After Use disp_final Transfer to Institutional Hazardous Waste Facility disp_solid->disp_final disp_liquid->disp_final end_node Procedure Complete disp_final->end_node

Caption: Workflow for safe handling and disposal of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.